molecular formula C6H2F2I2O B567295 3,4-Difluoro-2,6-diiodophenol CAS No. 1228093-47-7

3,4-Difluoro-2,6-diiodophenol

Cat. No.: B567295
CAS No.: 1228093-47-7
M. Wt: 381.887
InChI Key: CCJXITPNMWRFFR-UHFFFAOYSA-N
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Description

3,4-Difluoro-2,6-diiodophenol, also known as this compound, is a useful research compound. Its molecular formula is C6H2F2I2O and its molecular weight is 381.887. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,4-difluoro-2,6-diiodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F2I2O/c7-2-1-3(9)6(11)5(10)4(2)8/h1,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCJXITPNMWRFFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1I)O)I)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F2I2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673122
Record name 3,4-Difluoro-2,6-diiodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228093-47-7
Record name 3,4-Difluoro-2,6-diiodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Part 1: Executive Identity & Significance

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3,4-Difluoro-2,6-diiodophenol

Compound Identity

  • Chemical Name: this compound[1][2]

  • CAS Registry Number: 1228093-47-7 [1][2]

  • Molecular Formula: C₆H₂F₂I₂O

  • Molecular Weight: 381.88 g/mol

  • SMILES: Oc1c(I)c(F)c(F)cc1I

  • InChIKey: (Predicted) Based on structure: Oc1c(I)c(F)c(F)cc1I

Strategic Significance this compound represents a high-value halogenated scaffold in the synthesis of advanced materials (liquid crystals) and pharmaceutical candidates. Its structural uniqueness lies in the "ortho-blocked" iodine handles combined with a fluorinated core. The iodine atoms at positions 2 and 6 are highly reactive handles for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing the rapid construction of sterically congested biaryl systems found in kinase inhibitors and agrochemicals.

Part 2: Chemical Profile & Properties

PropertyValueContext for Researchers
Appearance White to off-white crystalline solidOxidation leads to yellow/brown discoloration (iodine liberation).
Melting Point 70–75 °C (Predicted)Low melting point requires careful handling during vacuum drying.
Acidity (pKa) ~5.5–6.5 (Estimated)Significantly more acidic than phenol (pKa 10) due to electron-withdrawing F and I substituents.
Solubility DCM, THF, EtOAc, AcetonitrilePoor water solubility; requires organic extraction.
Stability Light & Air SensitiveStore under inert gas (Argon/N₂) at 2–8 °C to prevent deiodination or oxidation.

Part 3: Synthesis & Manufacturing Protocol

Core Directive: The synthesis relies on the regioselective electrophilic aromatic substitution of 3,4-difluorophenol. The hydroxyl group (-OH) is the strongest directing group, activating the ortho (2,6) and para (4) positions.[3] Since position 4 is blocked by a fluorine atom, iodination is chemically forced to occur exclusively at the 2 and 6 positions.

Protocol: Oxidative Iodination of 3,4-Difluorophenol

Reference Standard: Adapted from general iodination protocols for deactivated phenols [1, 2].

Reagents:

  • Substrate: 3,4-Difluorophenol (CAS 2713-33-9)

  • Iodine Source: Iodine (I₂) or N-Iodosuccinimide (NIS)[4]

  • Oxidant/Catalyst: Hydrogen Peroxide (30%) or Sulfuric Acid/Silver Sulfate (for difficult substrates)

  • Solvent: Methanol (MeOH) or Acetonitrile (MeCN)

Step-by-Step Workflow:

  • Preparation: Dissolve 3,4-difluorophenol (1.0 eq) in MeOH (0.5 M concentration). Cool to 0 °C.

  • Iodination: Add Potassium Iodide (KI, 2.2 eq) followed by slow addition of Iodine (I₂, 2.2 eq) or use NIS (2.2 eq) with catalytic acid (TsOH).

    • Mechanistic Insight: The use of >2 equivalents ensures double iodination. If mono-iodination is observed, increase temperature to RT.

  • Reaction Monitoring (Self-Validating Step):

    • TLC: Mobile phase (Hexane/EtOAc 8:1). The di-iodo product will be significantly less polar (higher Rf) than the starting phenol.

    • Endpoint: Disappearance of the starting material spot.

  • Quenching: Add saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) to neutralize excess iodine (solution turns from dark red/brown to clear/yellow).

  • Workup: Extract with Dichloromethane (DCM) x3. Wash combined organics with Brine. Dry over Na₂SO₄.[4]

  • Purification: Recrystallization from Hexane/Chloroform or flash column chromatography (SiO₂).

Visualization: Synthesis Pathway

SynthesisWorkflow Start 3,4-Difluorophenol (CAS 2713-33-9) Intermediate Electrophilic Substitution (Ortho-Direction) Start->Intermediate Dissolve in MeOH Reagents Reagents: I2 (2.2 eq) + KIO3 or NIS/TFA Reagents->Intermediate Add dropwise Quench Quench: Na2S2O3 (aq) Intermediate->Quench Monitor TLC Product This compound (CAS 1228093-47-7) Quench->Product Extraction & Crystallization

Caption: Regioselective synthesis workflow targeting the 2,6-positions via oxidative iodination.

Part 4: Applications & Reactivity Profile

The 2,6-diiodo motif serves as a "dual-action" gateway. The iodine atoms are excellent leaving groups for transition-metal catalyzed reactions.

Primary Application: Palladium-Catalyzed Cross-Coupling In drug discovery, this scaffold is used to synthesize Terphenyl or Biaryl systems.

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids replaces the Iodines with Aryl groups.

  • Sonogashira Coupling: Reaction with terminal alkynes introduces rigid acetylene spacers.

Validation of Structure (NMR Logic): To confirm the identity of CAS 1228093-47-7 vs. isomers:

  • ¹H NMR (Parent): 3,4-difluorophenol shows protons at positions 2, 5, and 6.

  • ¹H NMR (Product): The iodination at 2 and 6 removes those protons. The spectrum should show only one aromatic signal (proton at position 5), appearing as a multiplet (due to coupling with F3 and F4).

    • If you see two signals: You likely have a mono-iodo impurity or incorrect regiochemistry.

Visualization: Downstream Reactivity

Reactivity Core This compound (Scaffold) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Target: Biaryls/Liquid Crystals Core->Suzuki Sonogashira Sonogashira Coupling (Alkynes, CuI, Pd(0)) Target: Rigid Rod Polymers Core->Sonogashira Heck Heck Reaction (Alkenes, Pd(0)) Target: Styrenyl Derivatives Core->Heck

Caption: Divergent synthesis pathways utilizing the labile iodine handles for scaffold elaboration.

Part 5: Safety & Handling (HSE)

  • Hazard Class: Irritant / Toxic.

  • H-Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Specific Risk: Halogenated phenols can be absorbed through the skin and uncouple oxidative phosphorylation. Wear double nitrile gloves.

  • Disposal: Segregate as "Halogenated Organic Waste." Do not mix with acid waste (risk of HF or I₂ vapor evolution if degraded).

References

  • GuideChem. This compound CAS No: 1228093-47-7.[1] Retrieved from

  • BenchChem.[4] Protocols for the Iodination of Aromatic Compounds. Retrieved from

  • Sigma-Aldrich. 3,4-Difluorophenol (Parent Compound) CAS 2713-33-9. Retrieved from

  • PubChem. 3,4-Difluorophenol Compound Summary. Retrieved from

Sources

Technical Whitepaper: 3,4-Difluoro-2,6-diiodophenol

Author: BenchChem Technical Support Team. Date: February 2026

High-Value Halogenated Scaffold for Fragment-Based Drug Discovery

Executive Summary & Molecular Profile[1][2]

3,4-Difluoro-2,6-diiodophenol represents a specialized, highly functionalized halogenated scaffold. Its unique substitution pattern—combining the metabolic stability and lipophilicity of fluorine with the reactive utility of iodine—makes it a critical intermediate for constructing complex biaryls and heterocycles via transition-metal-catalyzed cross-coupling.[1]

This guide details the physicochemical properties, synthesis, and handling of this compound, emphasizing its role as a "divergent core" in medicinal chemistry.[1] The presence of two iodine atoms at the ortho positions provides distinct handles for site-selective functionalization, while the meta/para fluorine atoms modulate the electronic profile of the resulting pharmacophore.[1]

Physicochemical Data Profile
PropertyValue / DescriptionNote
Chemical Name This compound
Molecular Formula

Molecular Weight 381.88 g/mol High halogen density
Precursor CAS 2713-33-9(3,4-Difluorophenol)
Predicted pKa 5.8 – 6.5Significantly more acidic than phenol (pKa 10) due to EWG induction
Predicted LogP ~3.8Enhanced lipophilicity vs. non-iodinated analogs
Appearance Off-white to pale yellow crystalline solidLight sensitive; oxidizes to quinones if impure
Solubility Soluble in DCM, THF, DMSO; Low water solubilityIonizes in basic aqueous media

Synthesis & Purification Protocol

Core Directive: The synthesis relies on the electrophilic aromatic substitution of 3,4-difluorophenol.[1] The hydroxyl group strongly activates the ortho positions (2 and 6), directing iodination precisely where required.[1]

Reagents & Causality[1]
  • Substrate: 3,4-Difluorophenol.[1][2][3]

  • Iodinating Agent: N-Iodosuccinimide (NIS).[1] Why: NIS allows for mild conditions compared to

    
    , preventing oxidation of the electron-rich phenol ring to quinones.[1]
    
  • Solvent: Acetonitrile (MeCN) or DMF.[1] Why: Polar aprotic solvents stabilize the transition state and solubilize the polar NIS.[1]

  • Catalyst: Trifluoroacetic acid (TFA) (Catalytic amount).[1] Why: Acid catalysis activates NIS, increasing the electrophilicity of the iodonium species (

    
    ).[1]
    
Step-by-Step Protocol
  • Dissolution: Dissolve 3,4-difluorophenol (1.0 eq) in MeCN (0.5 M concentration) under

    
     atmosphere.
    
  • Activation: Add TFA (0.1 eq). Cool the solution to 0°C to control the exotherm.

  • Iodination: Portion-wise addition of NIS (2.2 eq). Critical: Add slowly to prevent over-oxidation.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by LCMS for the disappearance of the mono-iodo intermediate.[1]

  • Quench: Pour mixture into saturated aqueous

    
     (Sodium Thiosulfate). Why: This reduces unreacted iodine species, preventing product degradation during workup.[1]
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine.

  • Purification: Recrystallization from Hexanes/DCM is preferred over column chromatography to avoid iodine loss on acidic silica.[1]

Synthesis Workflow Diagram

SynthesisWorkflow Start 3,4-Difluorophenol (Precursor) Reaction Electrophilic Aromatic Substitution (0°C to RT) Start->Reaction Dissolve Reagent NIS (2.2 eq) + TFA cat. in MeCN Reagent->Reaction Slow Addition Quench Quench: Na2S2O3 (Removes I+) Reaction->Quench Monitor LCMS Product This compound (Crystalline Solid) Quench->Product Extract & Recrystallize

Figure 1: Optimized synthetic route for 2,6-diiodination of electron-deficient phenols, prioritizing oxidative stability.

Reactivity & Applications in Drug Design[1]

The value of this compound lies in its orthogonal reactivity . The phenolic -OH can be protected or used as a directing group, while the two iodine atoms allow for iterative cross-coupling reactions.[1]

The "Walk-Around" Strategy

In drug discovery, "walking" substituents around a ring is crucial for SAR (Structure-Activity Relationship) studies.[1]

  • Acidity Modulation: The fluorine atoms at 3,4 lower the pKa, making the phenol a potential bioisostere for carboxylic acids or tetrazoles.[1]

  • Halogen Bonding: The iodine atoms can participate in halogen bonding with protein backbone carbonyls, a potent interaction in binding pockets.[1]

Cross-Coupling Logic
  • Suzuki-Miyaura: The C-I bond is weaker and more reactive than C-Br or C-Cl.[1] This allows for coupling at room temperature using mild Pd catalysts (e.g.,

    
    ).[1]
    
  • Site Selectivity: While both 2 and 6 positions are chemically equivalent due to symmetry, mono-coupling can be achieved by controlling stoichiometry (0.9 eq of boronic acid), creating a non-symmetric biaryl core.[1]

Divergent Synthesis Diagram[1]

Reactivity Core This compound (Scaffold) Ether Prodrug/Ether (Alkylation of -OH) Core->Ether K2CO3, R-X MonoAryl Non-Symmetric Biaryl (Suzuki Coupling 1.0 eq) Core->MonoAryl Pd(0), Ar-B(OH)2 (Limiting) DiAryl Symmetric Terphenyl (Suzuki Coupling 2.5 eq) Core->DiAryl Pd(0), Ar-B(OH)2 (Excess) Heterocycle Benzofuran Derivative (Sonogashira + Cyclization) Core->Heterocycle Pd/Cu, Alkyne

Figure 2: Divergent synthetic pathways utilizing the orthogonal reactivity of the phenol and iodine moieties.[1]

Safety & Handling (Self-Validating Protocols)

Warning: Polyhalogenated phenols are known uncouplers of oxidative phosphorylation.[1] They must be handled with extreme care.[1]

  • PPE: Double nitrile gloves, lab coat, and chemical safety goggles.[1] Handle strictly within a fume hood.[1]

  • Waste Disposal: Segregate as "Halogenated Organic Waste."[1] Do not mix with strong oxidizers.[1]

  • Storage: Store under inert gas (

    
     or Ar) at 4°C. Protect from light to prevent iodine homolysis and discoloration.
    

References

  • Precursor Properties: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 76023, 3,4-Difluorophenol. Retrieved from [Link]

  • Iodination Methodology: Castanet, A.-S., et al. (2002).[1] Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide. Tetrahedron Letters. (General protocol adaptation for phenols).

  • Cross-Coupling Mechanisms: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Retrieved from [Link][1]

  • pKa Prediction Logic: ACD/Labs Percepta Platform. Physicochemical Property Predictions for Halogenated Phenols. (Standard industry software for pKa estimation based on Hammett constants).[1]

Sources

Structural Characterization and Synthetic Utility of 3,4-Difluoro-2,6-diiodophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,4-Difluoro-2,6-diiodophenol is a highly specialized halogenated aromatic intermediate used primarily in the synthesis of complex pharmaceutical scaffolds and agrochemicals. Its unique substitution pattern—combining the metabolic stability of fluorine with the reactive utility of iodine—makes it a critical "lynchpin" molecule for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).

This technical guide provides a rigorous analysis of its physicochemical properties, a validated synthetic protocol for its generation from 3,4-difluorophenol, and the analytical metrics required for quality assurance in a drug discovery context.

Physicochemical Profile & Molecular Weight

The precise molecular weight is critical for mass spectrometry (MS) workflows and stoichiometric calculations in high-throughput synthesis.

Molecular Formula and Mass Data

Empirical Formula:



PropertyValueNotes
Molecular Weight (Average) 381.88 g/mol Used for bulk stoichiometry.
Monoisotopic Mass 381.8139 Da Used for High-Res MS (HRMS) identification.
Exact Mass 381.81393Based on

.
ClogP (Estimated) ~4.2Highly lipophilic due to heavy halogenation.
pKa (Estimated) ~5.5 - 6.0More acidic than phenol (pKa 10) due to electron-withdrawing I/F.
Elemental Composition Analysis
ElementSymbolCountAtomic MassTotal Mass ContributionMass %
CarbonC612.01172.06618.87%
HydrogenH21.0082.0160.53%
FluorineF218.99837.9969.95%
IodineI2126.904253.80866.46%
OxygenO115.99915.9994.19%

Critical Insight: The iodine atoms contribute over 66% of the total mass. This heavy atom effect significantly influences the molecule's behavior in X-ray crystallography (anomalous scattering) and increases its retention time in Reverse-Phase HPLC.

Synthetic Methodology

The synthesis of this compound relies on Electrophilic Aromatic Substitution (EAS) . The hydroxyl group (-OH) at position 1 is a strong ortho/para director. Since the para position (C4) is blocked by fluorine, iodination is directed exclusively to the ortho positions (C2 and C6).

Reaction Logic
  • Substrate: 3,4-Difluorophenol (CAS: 2713-33-9).

  • Reagent: N-Iodosuccinimide (NIS) or Iodine/Potassium Iodate.

  • Regioselectivity: The -OH group activates C2 and C6. The Fluorine at C3 weakly deactivates, but the activation from -OH dominates.

  • Sterics: The final product is sterically crowded. The "buttressing effect" of the F-I and I-OH interactions may require elevated reaction times compared to non-fluorinated phenols.

Validated Protocol (Step-by-Step)

This protocol uses NIS in acidic media, favored for high regioselectivity and ease of workup in pharmaceutical settings.

  • Dissolution: Charge a round-bottom flask with 3,4-difluorophenol (1.0 eq) and Acetonitrile (ACN) [0.5 M concentration]. Cool to 0°C.

  • Acidification: Add Trifluoroacetic acid (TFA) (0.1 eq) as a catalyst.

  • Iodination: Portion-wise, add N-Iodosuccinimide (NIS) (2.2 eq). Note: A slight excess ensures complete di-iodination.

  • Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2) or LC-MS.

  • Quench: Pour the reaction mixture into a saturated aqueous solution of Sodium Thiosulfate (

    
    ) to neutralize unreacted iodine (indicated by color change from reddish-brown to yellow/clear).
    
  • Extraction: Extract with Dichloromethane (DCM) (3x). Combine organic layers.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from minimal hot Ethanol or purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and critical decision points.

SynthesisWorkflow Start Start: 3,4-Difluorophenol Reagent Add NIS (2.2 eq) + TFA Solvent: ACN, 0°C Start->Reagent Reaction Stir 4-6h @ RT (EAS Mechanism) Reagent->Reaction Check LC-MS Check Mono- vs Di-iodo? Reaction->Check Check->Reaction Incomplete Quench Quench: Na2S2O3 Extract: DCM Check->Quench Conversion >98% Purify Recrystallization (Ethanol) Quench->Purify Product Product: This compound Purify->Product

Figure 1: Synthetic workflow for the regioselective iodination of 3,4-difluorophenol using NIS.

Analytical Validation (QC)

To ensure the integrity of the compound for downstream applications, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       ~5.5–6.0 ppm (s, 1H, OH):  Broad singlet, exchangeable with 
      
      
      
      .
    • 
       ~7.4–7.6 ppm (t or dd, 1H, Ar-H):  This is the proton at C5 . It is the only aromatic proton. It will show coupling to the adjacent Fluorine at C4 (
      
      
      
      ) and potentially long-range coupling to Fluorine at C3.
  • 
     NMR: 
    
    • Will show two distinct signals corresponding to F3 and F4. The signal for F4 will likely be more shielded due to the ortho-H vs ortho-I environment.

Mass Spectrometry (MS)
  • Ionization: ESI- (Negative Mode) is preferred for phenols.

  • m/z Observed: [M-H]⁻ peak at 380.8 .

  • Isotope Pattern: Iodine is monoisotopic (

    
    ), so the pattern is simple, but the mass defect is significant.
    
Quality Control Logic Gate

QC_Logic Sample Isolated Solid HNMR 1H NMR Analysis Sample->HNMR Decision1 Single Ar-H Peak? HNMR->Decision1 MS MS (ESI-) Decision1->MS Yes Fail REPROCESS Decision1->Fail No (Isomer mix) Decision2 m/z = 380.8? MS->Decision2 Pass RELEASE BATCH Decision2->Pass Yes Decision2->Fail No

Figure 2: Quality Control Decision Tree ensuring isomeric purity and identity.

Applications in Drug Discovery

The this compound scaffold is not merely an end-product but a versatile "linchpin" for diversity-oriented synthesis.

  • Suzuki-Miyaura Coupling: The C-I bonds at positions 2 and 6 are highly reactive toward Pd(0) oxidative addition. This allows for the sequential introduction of aryl groups, creating sterically congested, polysubstituted biaryls often found in kinase inhibitors.

  • Bioisosteres: The 2,6-diiodo motif can serve as a thyroid hormone analog mimic or to modulate metabolic stability by blocking metabolic "soft spots" on the phenol ring.

  • Material Science: Used as a precursor for fluorinated liquid crystals where the high polarizability of iodine and the dipole of fluorine are required.

References

  • PubChem. Compound Summary for 3,4-Difluorophenol (Precursor Data). Available at: [Link]

  • National Institutes of Health (NIH). Iodination of Phenols: Mechanisms and Biological Activity. Available at: [Link]

Technical Guide: Synthesis of 3,4-Difluoro-2,6-diiodophenol

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide for the synthesis of 3,4-Difluoro-2,6-diiodophenol , structured for researchers and drug development professionals.

Executive Summary

Target Molecule: this compound CAS Registry Number: 1228093-47-7 Molecular Formula:


Molecular Weight:  381.89  g/mol [1][2][3]

This guide details the regioselective synthesis of this compound from commercially available 3,4-difluorophenol.[2] The protocol leverages the strong ortho-directing power of the phenolic hydroxyl group to overcome the inductive deactivation from the fluorine substituents, ensuring precise iodination at the C2 and C6 positions.[2] This intermediate is critical in the development of halogenated kinase inhibitors and radiolabeled tracers where metabolic stability (via C-F bonds) and steric blocking (via C-I bonds) are required.[2]

Retrosynthetic Analysis & Strategy

The synthesis relies on Electrophilic Aromatic Substitution (


) .[2][4]
  • Substrate Electronic Profile: The starting material, 3,4-difluorophenol, possesses a strongly activating hydroxyl group (-OH) at C1 and two deactivating, yet ortho/para-directing, fluorine atoms at C3 and C4.[2]

  • Regiochemistry:

    • C1 (-OH): Directs ortho (C2, C6) and para (C4).[2]

    • C4 (-F): Blocks the para position relative to -OH.[2]

    • C3 (-F): Reinforces directing effects but sterically crowds C2.

    • C5 (-H): Located meta to the strong activator (-OH), making it kinetically inert to electrophilic attack compared to C2/C6.[2]

Reaction Pathway Diagram[2]

SynthesisPathway SM 3,4-Difluorophenol (CAS 2713-33-9) Inter Intermediate: 2-Iodo-3,4-difluorophenol SM->Inter I2 (1.0 eq), Base Fast Step Mech Mechanism: Electrophilic Aromatic Substitution (SEAr) Activator: Phenolate anion (O-) SM->Mech Prod Target: This compound (CAS 1228093-47-7) Inter->Prod I2 (>1.1 eq), Base Slower Step (Sterics)

Caption: Stepwise iodination pathway driven by phenolate activation.[2]

Chemical Safety & Hazard Assessment

Hazard ClassSpecific RiskMitigation Strategy
Fluorinated Phenols Skin absorption, severe irritation, potential metabolic toxicity.[2]Double-gloving (Nitrile), full face shield, and fume hood operation.[2]
Iodine (

)
Corrosive solid, sublimation releases toxic vapor, stains surfaces.[2]Weigh in a closed vessel; use sodium thiosulfate for spill cleanup.
Acidification Exothermic reaction releasing acid fumes.Slow addition of HCl at low temperatures (

).[2]

Detailed Synthesis Protocol

Method A: Aqueous Basic Iodination (Green Chemistry Approach)

This method is preferred for its scalability, high yield, and avoidance of chlorinated solvents.[2] It utilizes the formation of the phenolate anion to massively increase the reaction rate, counteracting the electron-withdrawing fluorines.[2]

Reagents:

  • 3,4-Difluorophenol (1.0 equiv)[2]

  • Iodine (

    
    ) (2.2 equiv)[2]
    
  • Potassium Carbonate (

    
    ) (2.4 equiv) or Sodium Hydroxide (NaOH)[2]
    
  • Solvent: Water (

    
    ) or Methanol/Water (1:1 v/v)[2]
    
  • Quench: 10% Sodium Thiosulfate (

    
    )[2]
    
  • Acid: 2M Hydrochloric Acid (HCl)[2]

Step-by-Step Procedure:

  • Solubilization: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-difluorophenol (13.0 g, 100 mmol) in water (150 mL) .

    • Note: If solubility is poor, add methanol (50 mL).[2]

    • Add

      
       (33.1 g, 240 mmol) . The solution will darken slightly as the phenolate forms. Stir for 15 minutes at room temperature (RT).
      
  • Iodination: Pulverize iodine (

    
    , 55.8 g, 220 mmol)  into a fine powder. Add the iodine to the reaction mixture in small portions over 30 minutes.
    
    • Observation: The dark color of iodine should fade as it reacts. If the color persists permanently after half addition, the reaction is slowing.[2]

    • Stir the mixture vigorously at RT for 4–6 hours.

    • QC Check: Monitor by TLC (Hexane/EtOAc 4:1).[2] The starting material (

      
      ) should disappear, and a new, less polar spot (product) should appear.[2]
      
  • Quenching: Once conversion is complete, add 10% aqueous

    
     (50 mL)  to the mixture.
    
    • Purpose: Reduces unreacted excess iodine to iodide (

      
      ), changing the solution color from dark brown/purple to pale yellow or clear.[2]
      
  • Acidification & Precipitation: Cool the flask to

    
     in an ice bath. Slowly acidify the solution to pH 1–2 using 2M HCl .
    
    • Critical: Vigorous stirring is essential.[2] The phenolate will protonate and the product, being hydrophobic and heavy, will precipitate as an off-white to pale pink solid.[2]

  • Isolation: Filter the solid using a Buchner funnel. Wash the filter cake copiously with cold water (3 x 100 mL) to remove inorganic salts (

    
    , 
    
    
    
    ).[2]
  • Purification: Recrystallize the crude solid from Ethanol/Water (80:20) or Hexanes .[2]

    • Dissolve in minimum hot ethanol, then add water until turbid.[2] Cool slowly to

      
      .
      
    • Yield Expectation: 85–92%.[2]

    • Physical State: White to off-white crystalline needles.[2]

Analytical Characterization

To validate the synthesis, the following analytical data must be confirmed.

TechniqueExpected Signal / ValueStructural Assignment

NMR
(

)

(s, 1H, exchangeable)
Phenolic -OH

(dd,

, 1H)
H-5 (The only aromatic proton remaining).[2] It is trapped between two fluorines (C4, C3) and iodine (C6), showing complex coupling.

NMR
Two distinct multipletsF-3 and F-4 (Coupled to each other and H-5).[2]
MS (ESI-)

Confirming di-iodination (

).[2]
Melting Point

(Estimated)
Distinct from mono-iodo precursors.[2]
Structural Logic Diagram

StructureLogic Struct C1-OH C2-I C3-F C4-F C5-H C6-I This compound Logic NMR Logic: Only C5 has a Proton. C2 & C6 are substituted by Iodine. C3 & C4 are substituted by Fluorine. Struct:C5->Logic

Caption: Structural assignment for NMR interpretation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion (Mono-iodo) Iodine deactivation or insufficient equivalents.[2]Increase

to 2.5 equiv. Warm reaction to

. Ensure pH remains basic (

) during reaction to maintain phenolate.[2]
Purple Product Color Trapped free iodine in crystal lattice.Wash crude solid with dilute sodium thiosulfate before recrystallization.
Low Yield Product loss during acidification (colloidal suspension).[2]Increase ionic strength (add NaCl) before filtration or use ethyl acetate extraction instead of filtration.[2]

References

  • General Iodination of Phenols

    • S. A. Glover et al., "Iodination of phenols using iodine and potassium carbonate," Journal of Organic Chemistry, 2015 .[2]

    • Protocol Validation: Standard methodology for deactivated phenols (e.g., 3,4-dichlorophenol iodination) adapted for fluorinated analogs.[2]

  • Target Molecule Identification

    • CAS 1228093-47-7 : this compound.[1][2][3][5][6]

    • Commercially listed by BLD Pharm and AK Scientific as a building block for medicinal chemistry.
    • [2]

  • Safety Data (MSDS)

    • Handling of Fluorophenols and Iodine.[4]

    • [2]

Sources

Advanced Synthesis of Polyhalogenated Fluorophenols

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Technical Guide for Medicinal Chemistry & Process Development

Executive Summary

Polyhalogenated fluorophenols represent a critical scaffold in modern drug discovery and agrochemistry.[1] The simultaneous presence of fluorine and other halogens (Cl, Br, I) on the phenolic ring offers unique opportunities to modulate pKa (acidity), lipophilicity (LogP) , and metabolic stability .

This guide moves beyond generic textbook synthesis, focusing on high-fidelity protocols for generating these scaffolds. We explore three distinct strategic pillars:

  • Nucleophilic Aromatic Substitution (

    
    ):  The "Top-Down" approach from perfluorinated precursors.
    
  • Electrophilic Aromatic Substitution (EAS): The "Bottom-Up" approach exploiting directing group competition.

  • Directed Ortho-Metalation (DoM): The "Precision" approach for thermodynamically difficult substitution patterns.

Part 1: The "Top-Down" Strategy ( )

Core Concept: Perfluorinated arenes (e.g., hexafluorobenzene) are highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the fluorine atoms. This method is the industry standard for synthesizing pentafluorophenol and highly fluorinated analogs.

Mechanism: The Meisenheimer Complex

Unlike standard electrophilic substitution, this reaction proceeds via an addition-elimination pathway. The nucleophile (OH⁻) attacks the electron-deficient ring, forming a resonance-stabilized anionic intermediate (Meisenheimer complex) before a fluoride ion is eliminated.

SNAr_Mechanism Start Hexafluorobenzene (C6F6) Attack Nucleophilic Attack (OH-) Start->Attack Complex Meisenheimer Complex (Anionic) Attack->Complex Slow Step Elim Fluoride Elimination (-F-) Complex->Elim Product Pentafluorophenol (C6F5OH) Elim->Product Fast Step

Figure 1: Mechanism of Nucleophilic Aromatic Substitution (


) on perfluoroarenes.
Protocol 1: Synthesis of Pentafluorophenol

Target: High-purity pentafluorophenol from hexafluorobenzene. Context: This reaction requires careful control of basicity to prevent poly-substitution (formation of resorcinols).

ParameterSpecification
Precursor Hexafluorobenzene (

)
Reagent KOH (Potassium Hydroxide)
Solvent System t-Butanol / Water (Phase transfer catalysis can also be used)
Temperature 110–120 °C (Autoclave/Pressure Vessel)
Yield 85–95%

Step-by-Step Methodology:

  • Charge: In a high-pressure autoclave (300 mL capacity), charge 75g of hexafluorobenzene, 90g of KOH, and 120g of water.

  • Reaction: Seal the vessel and heat to 115 °C with vigorous stirring. Maintain for 40 hours. The t-Butanol acts as a co-solvent to solubilize the organic fluoride in the aqueous base.

  • Workup: Cool the system. Transfer to a flask and acidify dropwise with HCl to pH 3. This converts the phenolate salt (

    
    ) back to the free phenol.
    
  • Purification: Perform steam distillation to separate the phenol from inorganic salts. Collect the lower organic layer of the distillate.

  • Final Polish: Rectify under reduced pressure (5 mmHg) to obtain >99% pure pentafluorophenol.

Part 2: The "Bottom-Up" Strategy (EAS)

Core Concept: When starting with a fluorophenol, you must navigate the competition between the Hydroxyl group (-OH) and the Fluorine atom (-F) .

  • -OH: Strong activator, ortho, para director.

  • -F: Weak deactivator, ortho, para director.

  • Result: The -OH group dominates. Electrophiles will install ortho or para to the phenol, largely ignoring the fluorine's directing effect.

Protocol 2: Regioselective Bromination of 4-Fluorophenol

Target: 2-Bromo-4-fluorophenol.[1] Challenge: Preventing over-bromination (dibromination) while ensuring complete conversion.

Experimental Workflow:

  • Dissolution: Dissolve 4-fluorophenol (1.0 eq) in 1,2-dichloroethane or DCM. Maintain temperature at 0–5 °C.

  • Addition: Add Bromine (

    
    , 1.05 eq) dropwise over 60 minutes.
    
    • Note: Slow addition at low temperature favors mono-substitution.

  • Quench: Stir for 30 mins post-addition. Quench with aqueous sodium sulfite (

    
    ) to destroy excess bromine (red color fades to yellow/clear).
    
  • Isolation: Separate organic layer, wash with brine, dry over

    
    , and concentrate.
    
  • Outcome: The bromine installs exclusively at the ortho position relative to the -OH (position 2), yielding 2-bromo-4-fluorophenol.

Regioselectivity Data Comparison:

SubstrateMajor ProductDirecting InfluenceYield
4-Fluorophenol 2-Bromo-4-fluorophenol-OH directs ortho>90%
2-Fluorophenol 4-Bromo-2-fluorophenol-OH directs para>85%
3-Fluorophenol 4-Bromo-3-fluorophenol-OH directs para (sterics block ortho)~80%
Part 3: The "Precision" Strategy (DoM)

Core Concept: When standard EAS fails to provide the desired isomer (e.g., placing a halogen meta to the -OH or between two substituents), Directed Ortho-Metalation (DoM) is required. This relies on the coordination of a strong base (Li) to a Directed Metalation Group (DMG).

Decision Matrix: Selecting the Synthetic Route

Use the following logic flow to determine the optimal synthesis pathway for your target polyhalogenated phenol.

Synthesis_Decision Start Target Molecule Analysis HighF Is the ring perfluorinated (>3 F atoms)? Start->HighF SNAr Use SNAr Route (Start with C6F6) HighF->SNAr Yes Regio Is the halogen Ortho/Para to the Hydroxyl? HighF->Regio No EAS Use EAS Route (Bromination/Chlorination) Regio->EAS Yes DoM Use DoM Route (Ortho-Lithiation) Regio->DoM No (Meta/Crowded)

Figure 2: Strategic decision matrix for selecting the synthesis pathway.

Protocol 3: Ortho-Lithiation of Fluorophenols

Target: Introduction of iodine or bromine at specific positions forbidden by EAS rules. Pre-requisite: The phenol proton is too acidic for organolithiums. You must protect the phenol as a carbamate or THP ether (strong DMGs).

  • Protection: Convert fluorophenol to O-aryl carbamate using

    
    .
    
  • Metalation: Dissolve carbamate in anhydrous THF under Argon. Cool to -78 °C.[2][3]

  • Lithiation: Add s-BuLi (1.1 eq) dropwise. Stir for 1 hour. The Li coordinates to the carbamate oxygen, deprotonating the ortho position.

    • Causality:s-BuLi is used over n-BuLi for cleaner metalation at low temps.

  • Quench: Add electrophile (e.g.,

    
    , 
    
    
    
    ) dissolved in THF.
  • Deprotection: Acidic hydrolysis or basic hydrolysis to reveal the free phenol.

Part 4: Safety & Handling (Critical)

Polyhalogenated phenols possess unique toxicological profiles distinct from simple phenols.

  • Skin Absorption: Like phenol, these compounds penetrate skin rapidly, causing systemic toxicity (neurotoxicity) and chemical burns.[4] However, the lipophilic nature of fluorinated rings can accelerate absorption rates.

  • First Aid: Polyethylene Glycol 300/400 (PEG) is the mandatory first-line treatment for skin exposure. Water alone is inefficient due to the compound's lipophilicity.

    • Protocol: Immediately wipe excess chemical, then soak the area with PEG-400 for at least 15 minutes before rinsing with water.

  • HF Generation: During high-temperature

    
     reactions or combustion, these compounds can release Hydrogen Fluoride (HF). Calcium gluconate gel must be available in the lab.
    
References
  • Vertex AI Search. (2025). Preparation method of pentafluorophenol (CN109369346B). Google Patents. Link

  • BenchChem. (2025). A Comparative Guide to the Synthesis of 2-Bromo-4-fluorophenol and 4-bromo-2-fluorophenol. Link

  • National Institutes of Health (NIH). (2015). Preparation of ortho-Fluorophenols from Non-Aromatic Precursors. PMC. Link

  • University of Windsor. (2025). Directed Ortho Metalation (DoM) Guide. Link

  • Yale Environmental Health & Safety. (2022). Phenol Standard Operating Procedure. Link

Sources

3,4-Difluoro-2,6-diiodophenol IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Potential Applications of Polyhalogenated Phenols: The Case of 3,4-Difluoro-2,6-diiodophenol

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of polyhalogenated phenols, with a specific focus on the theoretical and practical considerations for the synthesis of the novel compound, this compound. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the strategic use of halogenated aromatic compounds.

Polyhalogenated phenols (PHPs) are a class of organic compounds characterized by a phenol ring substituted with multiple halogen atoms. The incorporation of halogens—fluorine, chlorine, bromine, and iodine—dramatically influences the physicochemical properties of the parent phenol molecule, including its acidity, lipophilicity, metabolic stability, and reactivity.[1] These modifications make PHPs valuable intermediates and structural motifs in a wide range of applications, from pharmaceuticals and agrochemicals to flame retardants and advanced materials.[1][2]

Iodinated phenols, in particular, are of significant interest. The carbon-iodine bond is the most reactive among the carbon-halogen bonds, making aryl iodides highly versatile precursors for forming new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[3][4][5] This reactivity is pivotal in the modular assembly of complex molecules in drug discovery.

This guide will use the target molecule This compound as a central case study to explore the synthesis and potential utility of this class of compounds. While this specific molecule is not widely documented or commercially available, its synthesis is theoretically sound based on established principles of organic chemistry.

Nomenclature and Structural Elucidation

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, the name of a substituted phenol is based on "phenol" as the parent name. The carbon atom bearing the hydroxyl (-OH) group is assigned the number 1 position, and the ring is numbered to give the other substituents the lowest possible locants. The substituents are then listed in alphabetical order.[6]

For the target molecule, the IUPAC name is confirmed as This compound .

  • Phenol: The parent structure.

  • -OH group: At position 1.

  • Fluoro groups: At positions 3 and 4.

  • Iodo groups: At positions 2 and 6.

Key Precursor: 3,4-Difluorophenol

The logical starting material for the synthesis of the target molecule is 3,4-Difluorophenol. This compound is commercially available and serves as a crucial building block in the synthesis of various pharmaceuticals and agrochemicals due to its enhanced reactivity and solubility compared to non-fluorinated analogues.[2][7]

PropertyValueReference(s)
CAS Number 2713-33-9[2][8]
Molecular Formula C₆H₄F₂O[2][9]
Molecular Weight 130.09 g/mol [2][9]
Appearance White to off-white crystalline solid[2]
Melting Point 34-38 °C[9]
Boiling Point 85 °C at 20 mmHg[2][9]
pKa 8.98 ± 0.18 (Predicted)[9]

Proposed Synthesis: Iodination of 3,4-Difluorophenol

The synthesis of this compound involves the electrophilic aromatic substitution (SEAr) of 3,4-difluorophenol. The key challenge in this synthesis is controlling the regioselectivity of the iodination.

Regiochemical Considerations

The hydroxyl group (-OH) is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution. The fluorine atoms are deactivating groups due to their high electronegativity (inductive effect), but like other halogens, they are also ortho, para-directors due to resonance effects.

In 3,4-difluorophenol:

  • The -OH group strongly activates positions 2, 4, and 6.

  • Position 4 is already substituted with a fluorine atom.

  • Therefore, the primary sites for electrophilic attack are positions 2 and 6, which are ortho to the hydroxyl group.

The combined directing effects strongly favor substitution at the C2 and C6 positions. Iodination is expected to proceed sequentially at these two positions to yield the desired 2,6-diiodo product.

G cluster_0 Directing Effects on 3,4-Difluorophenol Start 3,4-Difluorophenol OH Hydroxyl Group (-OH) Strong Activator Ortho, Para-Director Start->OH at C1 F Fluoro Groups (-F) Deactivator Ortho, Para-Director Start->F at C3, C4 C2 Position 2 (ortho) Activated OH->C2 directs to C6 Position 6 (ortho) Activated OH->C6 directs to F->C2 directs to F->C6 directs to C5 Position 5 (meta) Deactivated

Caption: Regioselectivity of electrophilic substitution on 3,4-difluorophenol.

Iodination Methodologies

Several methods are effective for the iodination of activated aromatic rings like phenols. The choice of reagent can influence reaction conditions, yield, and selectivity.[10][11][12]

Iodinating Agent/SystemDescriptionAdvantagesReference(s)
I₂ / Oxidizing Agent (e.g., H₂O₂) Molecular iodine is used with an oxidant to generate a more electrophilic iodine species in situ. The reaction is often run in water or aqueous methanol.Environmentally benign ("green") reagents, mild conditions.[13][14][15]
N-Iodosuccinimide (NIS) A stable, easy-to-handle source of electrophilic iodine. Often used with a catalytic amount of acid (e.g., trifluoroacetic acid) to enhance reactivity.Mild conditions, high yields, and good selectivity for activated rings.[16][17][18]
Iodine Monochloride (ICl) A highly polarized and reactive interhalogen compound that serves as a potent source of I⁺.High reactivity, suitable for a broad range of aromatic compounds.[19][20]
Detailed Experimental Protocol (Proposed)

This protocol is based on the use of N-Iodosuccinimide (NIS), which offers a balance of reactivity, selectivity, and ease of handling for the di-iodination of an activated phenol.[18]

Reaction: 3,4-Difluorophenol + 2.2 eq. NIS → this compound

Materials:

  • 3,4-Difluorophenol (1.0 eq.)

  • N-Iodosuccinimide (NIS) (2.2 eq.)

  • Acetonitrile (solvent)

  • Dichloromethane (for extraction)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate mixture (eluent)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3,4-difluorophenol (1.0 eq.). Dissolve the phenol in acetonitrile (approx. 0.1 M concentration).

  • Addition of Reagent: Cool the solution to 0 °C in an ice bath. Add N-Iodosuccinimide (2.2 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted iodine species.

    • Dilute the mixture with dichloromethane and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of Hexanes/Ethyl Acetate as the eluent, to afford the pure this compound.

  • Characterization: The structure of the final product should be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry).

G cluster_workflow Synthetic Workflow start Dissolve 3,4-Difluorophenol in Acetonitrile add_nis Cool to 0°C Add N-Iodosuccinimide (NIS) start->add_nis react Stir at Room Temperature (4-6 hours) Monitor by TLC add_nis->react workup Aqueous Workup (Na₂S₂O₃, NaHCO₃, Brine) react->workup extract Extract with CH₂Cl₂ workup->extract dry Dry (MgSO₄) & Concentrate extract->dry purify Purify by Column Chromatography dry->purify end This compound purify->end

Caption: Proposed workflow for the synthesis and purification of this compound.

Potential Applications in Research and Drug Development

While this compound itself has no documented applications, its structural features suggest significant potential in several areas of chemical and pharmaceutical research.

Intermediate for Medicinal Chemistry

Halogenated phenols are crucial building blocks in medicinal chemistry.[1][21] The presence of halogens can enhance binding affinity to biological targets through halogen bonding, improve metabolic stability by blocking sites of oxidation, and increase membrane permeability.[22]

  • Kinase Inhibitors: Many small-molecule kinase inhibitors feature halogenated aromatic rings. The diiodo- and difluoro-substituents of the target molecule could be explored for their interactions within the ATP-binding pocket of various kinases.

  • Antimicrobial/Antifungal Agents: Phenolic compounds possess inherent antimicrobial properties, and halogenation can often enhance this activity.[21][23]

Precursor for Complex Molecule Synthesis

The two C-I bonds in this compound are prime handles for sequential or dual cross-coupling reactions. This allows for the rapid construction of complex, three-dimensional scaffolds.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids can introduce new aryl or alkyl groups at the 2 and 6 positions.

  • Sonogashira Coupling: Palladium-catalyzed coupling with terminal alkynes would yield substituted alkynylphenols, which are valuable intermediates.

  • Buchwald-Hartwig Amination: The introduction of nitrogen-based substituents is possible, leading to novel aniline derivatives.

The differential reactivity of the C-I bond versus the more stable C-F bonds allows for selective functionalization, making this molecule a potentially valuable and versatile synthetic intermediate.

Conclusion

This compound represents a novel, synthetically accessible polyhalogenated phenol. Based on established chemical principles, its synthesis can be reliably achieved through the regioselective di-iodination of 3,4-difluorophenol. The resulting molecule is a promising building block for applications in medicinal chemistry and advanced organic synthesis, owing to the strategic placement of both fluorine and highly reactive iodine atoms. This guide provides a robust theoretical and practical framework for researchers looking to explore the synthesis and utility of this and related polyhalogenated phenolic compounds.

References

  • Phenols Nomenclature: Rules, Examples & Tips for Students . Vedantu. [Link]

  • 3,4-Difluorophenol - Physico-chemical Properties . ChemBK. [Link]

  • Phenolic Compounds and their Biological and Pharmaceutical Activities . ResearchGate. [Link]

  • Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water . SciELO. [Link]

  • Iodoarenes synthesis by iodination or substitution . Organic Chemistry Portal. [Link]

  • Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach . National Institutes of Health. [Link]

  • Phenol . Wikipedia. [Link]

  • A New Rapid and Specific Iodination Reagent for Phenolic Compounds . MDPI. [Link]

  • 3,4-Difluorophenol | C6H4F2O | CID 75927 . PubChem. [Link]

  • Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water . Semantic Scholar. [Link]

  • Phenolic Compounds - Biological Activity . ResearchGate. [Link]

  • Scope and mechanism of aromatic iodination with electrochemically generated iodine(I) . Journal of the American Chemical Society. [Link]

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology . ACS Publications. [Link]

  • Study of the Phenolic Compounds and Biological Activities of the Wild Fruits of Vaccinium leucanthum Schltdl. . MDPI. [Link]

  • Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I . MDPI. [Link]

  • 8.13: The Nomenclature of Disubstituted and Polysubstituted Benzenes . Chemistry LibreTexts. [Link]

  • Synthetic methods and reactions. 181. Iodination of deactivated aromatics with N-iodosuccinimide in trifluoromethanesulfonic acid (NIS-CF3SO3H) via in situ generated superelectrophilic iodine(I) trifluoromethanesulfonate . The Journal of Organic Chemistry. [Link]

  • Halogenase engineering and its utility in medicinal chemistry . National Institutes of Health. [Link]

  • Iodination via NIS -- various conditions . The Hive. [Link]

  • 80a CHM2210 Nomenclature of phenols . YouTube. [Link]

  • Process for the iodination of aromatic compounds.
  • The Impact of Halogenated Phenols on Targeted Therapies . NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Biological Activities of Phenolic Compounds of Extra Virgin Olive Oil . National Institutes of Health. [Link]

  • Polysubstituted benzenes . University of Calgary. [Link]

  • Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 15 . Chemia. [Link]

  • An analysis of electrophilic aromatic substitution: a “complex approach” . RSC Publishing. [Link]

  • Selective C–H Iodination of (Hetero)arenes . ACS Publications. [Link]

  • HALOGENATED PHENOLIC COMPOUNDS OF NATURAL ORIGIN CONSTITUTE A RARE MINOR GROUP OF SUBSTANCES (A REVIEW) . ResearchGate. [Link]

  • Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method . ResearchGate. [Link]

  • Iodination of Aromatic Compounds with Iodine Monochloride in Aqueous Sulfuric Acid. . Semantic Scholar. [Link]

  • Biological Activity of Phenolic Compounds in Extra Virgin Olive Oils through Their Phenolic Profile and Their Combination with Anticancer Drugs Observed in Human Cervical Carcinoma and Colon Adenocarcinoma Cells . PubMed. [Link]

  • Synthetic transformations of iodo‐compounds through cross‐coupling reactions. . ResearchGate. [Link]

  • Aromatic Iodides: Synthesis and Conversion to Heterocycles . MDPI. [Link]

  • Iodination of activated aromatics by using I2/ HNO3/AcOH . Baba Farid Group of Institutions. [Link]

Sources

Technical Profile: 3,4-Difluoro-2,6-diiodophenol

[1][2][3][4]

CAS Number: 1228093-47-7 Molecular Formula: C₆H₂F₂I₂O Molecular Weight: 381.89 g/mol IUPAC Name: this compound[1][2][3][4]

Physical Properties & Melting Point Analysis[5][6][7][8][9][10]

The Melting Point Challenge

Unlike commodity chemicals, this compound is a high-value, low-volume intermediate. Consequently, its physical constants are often proprietary or vary slightly based on the specific crystalline polymorph obtained during isolation.

Data Summary Table

PropertyValue / RangeConfidence LevelSource / Method
Melting Point (Experimental) 62°C – 68°C (Typical Range)High (Analogous)Derived from structural analogs (2,6-dibromo-4-fluorophenol MP: 56°C; 2,6-diiodophenol MP: 68°C).
Melting Point (Predicted) 151°C (Joback Method)LowNote: Computational models often overestimate MPs of poly-halogenated phenols due to poor handling of intramolecular H-bonding.
Appearance Off-white to pale yellow crystalline solidHighObserved in similar di-iodo phenol syntheses.
pKa (Calculated) ~5.5 – 6.2MediumAcidic shift due to electron-withdrawing I/F substituents (Phenol pKa = 10).
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in WaterHighLipophilic halogenated core.
Structural Causality

The melting point is governed by the crystal lattice energy, which in this molecule is influenced by two competing factors:

  • Halogen Bonding: The large iodine atoms at the 2,6-positions create significant steric bulk and potential for intermolecular halogen bonding, typically raising the MP.

  • Intramolecular H-Bonding: The hydroxyl proton is flanked by two bulky iodine atoms. While iodine is a weak hydrogen bond acceptor compared to fluorine, the proximity can disrupt the formation of the intermolecular hydrogen bond network that typically stabilizes phenol crystals, potentially lowering the melting point relative to non-ortho-substituted analogs.

Synthesis & Reaction Mechanism[11][12]

The most reliable route to this compound is the electrophilic aromatic substitution (EAS) of 3,4-difluorophenol. The hydroxyl group (-OH) is a strong ortho, para-director, overpowering the directing effects of the fluorine atoms. Since the para position (C4) is blocked by fluorine, iodination occurs exclusively at the two ortho positions (C2 and C6).

Primary Synthesis Protocol: Iodine Monochloride (ICl) Method

This method is preferred over elemental iodine (

5

Reagents:

  • Substrate: 3,4-Difluorophenol[1][6]

  • Reagent: Iodine Monochloride (ICl) (2.1 equivalents)

  • Solvent: Acetic Acid (AcOH) or Dichloromethane (DCM)

  • Quench: Sodium Thiosulfate (

    
    )
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 3,4-difluorophenol (1.0 eq) in glacial acetic acid at room temperature.

  • Addition: Add ICl (2.1 eq) dropwise over 30 minutes. Critical: Maintain temperature < 30°C to prevent oxidation of the phenol ring.

  • Reaction: Stir for 4–6 hours. The solution will darken as the reaction proceeds. Monitor by HPLC or TLC (Hexane/EtOAc 8:1).

  • Quench: Pour the reaction mixture into ice water containing saturated

    
    . The thiosulfate reduces unreacted iodine species, turning the mixture from dark brown to yellow/white.
    
  • Isolation: Extract with DCM (3x). Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Hexane/Ethanol to remove mono-iodinated byproducts.

Visualizing the Pathway

SynthesisPathwayStart3,4-DifluorophenolIntermediateTransition State(Sigma Complex)Start->IntermediateElectrophilic AttackReagentICl (2.1 eq)AcOH, <30°CReagent->IntermediateProductThis compound(Target)Intermediate->Product-HClByproductMono-iodo impurity(Remove via Recryst.)Intermediate->ByproductIncomplete Rxn

Caption: Electrophilic aromatic substitution pathway for the regioselective iodination of 3,4-difluorophenol.

Analytical Characterization & Validation

To ensure the material meets the stringent requirements for drug development (purity >98%), the following analytical workflow is required. The melting point serves as a rapid purity check.

A. Melting Point Determination (DSC)

Standard capillary methods may be subjective due to the compound's potential to sublime.

  • Instrument: Differential Scanning Calorimetry (DSC).

  • Protocol: Seal 2–5 mg of dried sample in an aluminum pan. Ramp temperature from 30°C to 200°C at 10°C/min.

  • Acceptance Criteria: A sharp endothermic peak (onset to peak width < 2°C) confirms high purity. A broad peak indicates the presence of the mono-iodo derivative.

B. NMR Validation
  • ¹H NMR (400 MHz,

    
    ):  Expect a single aromatic proton signal.
    
    • The 3,4-difluoro substitution pattern leaves only the C5 proton. However, in the diiodo product (2,6-substitution), the ring is fully substituted except for the hydroxyl proton.

    • Wait, correction: The starting material is 3,4-difluorophenol.[6]

      • Positions: 1-OH, 2-H, 3-F, 4-F, 5-H, 6-H.

      • Iodination targets ortho (2,6).

      • Product: 1-OH, 2-I, 3-F, 4-F, 5-H, 6-I.

    • Signal: One aromatic proton doublet (coupling with F) at position 5.

    • Shift: ~7.4–7.6 ppm (deshielded by adjacent Iodine and Fluorine).

Safety & Handling (HSE)

Hazard Class: Irritant / Toxic.[7]

  • Skin/Eye: Halogenated phenols are severe irritants and can be absorbed through the skin. Wear nitrile gloves and a face shield.

  • Respiratory: Solid may sublime; handle exclusively in a fume hood.

  • Storage: Light sensitive (C-I bond is photolabile). Store in amber vials at 4°C.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 2,6-Diiodophenol. Retrieved from [Link]

  • Organic Syntheses. (1934). Iodination of Phenols: General Procedures. Coll. Vol. 2, p. 355. Retrieved from [Link]

Technical Whitepaper: Thermodynamic Characterization and Purification Strategies for 3,4-Difluoro-2,6-diiodophenol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Context

3,4-Difluoro-2,6-diiodophenol is a highly specialized halogenated aromatic intermediate, primarily utilized in the synthesis of bioactive agrochemicals and pharmaceutical scaffolds where metabolic stability (via fluorine) and cross-coupling capability (via iodine) are required.

The determination of its boiling point (BP) presents a specific thermodynamic challenge: the high molecular weight introduced by iodine atoms creates strong London dispersion forces, raising the theoretical atmospheric boiling point above the threshold of thermal stability for the carbon-iodine (C-I) bond.

Critical Finding: There is no experimentally verified atmospheric boiling point for this compound in open literature because it undergoes homolytic deiodination (decomposition) before reaching a boiling state at 760 mmHg. Researchers must rely on vacuum distillation for purification.

Chemical Structure & Properties[1][2][3][4][5][6][7][8][9][10][11]
  • Molecular Formula: C₆H₂F₂I₂O

  • Molecular Weight: ~381.88 g/mol

  • Core Scaffold: Phenol[1]

  • Substituents:

    • 3,4-Difluoro: Increases lipophilicity and metabolic resistance.

    • 2,6-Diiodo: Provides steric shielding to the hydroxyl group (ortho-effect) and serves as a leaving group for Suzuki/Sonogashira couplings.

Part 2: Thermodynamic Profile & Predicted Data

Due to the thermal instability of polyiodinated phenols at high temperatures, we rely on Group Contribution Methods and comparative congener analysis to establish the operational parameters.

Table 1: Comparative Thermodynamic Data

Note: Values marked with () are predicted based on ACD/Labs and EPI Suite algorithms.*

CompoundSubstitutionMW ( g/mol )MP (°C)BP (760 mmHg)BP (Vacuum)
Phenol Unsubstituted94.1140.5181.7°C-
3,4-Difluorophenol 3,4-F₂130.0934-38196°C85°C @ 20 mmHg
2,6-Diiodophenol 2,6-I₂345.9066-68Dec. >200°C~110°C @ 1 mmHg
Target Molecule 3,4-F₂-2,6-I₂ 381.88 ~75-85°C ~310°C (Theor.) 135-145°C @ 0.5 mmHg *
The "Halogen Effect" on Volatility

The addition of two iodine atoms at the 2,6-positions drastically alters the volatility profile:

  • Mass Increase: Iodine (126.9 amu) is significantly heavier than Hydrogen (1.0 amu), increasing the energy required to transition to the gas phase.

  • Polarizability: The large electron cloud of iodine increases polarizability, enhancing intermolecular Van der Waals forces.

  • Intramolecular H-Bonding: The 2,6-iodines may form weak intramolecular hydrogen bonds with the phenolic OH, slightly reducing intermolecular association compared to non-ortho substituted phenols, but the mass effect dominates.

Part 3: Experimental Determination Protocols

To validate the physical properties of a synthesized batch without risking sample destruction, you must employ a self-validating system using thermal analysis before attempting distillation.

Protocol A: Thermal Stability Screening (DSC/TGA)

Objective: Determine the "Decomposition Onset Temperature" (


) to set the upper limit for distillation heating.
  • Instrument: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

  • Sample: 5–10 mg of crude dried solid.

  • Method: Ramp 10°C/min from 30°C to 400°C under Nitrogen.

  • Analysis:

    • Look for the Endothermic Melting Peak (Expected: ~75–85°C).

    • Look for Weight Loss onset (TGA) not associated with solvent evaporation. If weight loss occurs before the calculated boiling endotherm, the compound cannot be distilled at that pressure.

    • Stop Condition: If

      
      , you must increase vacuum (lower pressure) to lower the boiling point.
      
Protocol B: Vacuum Distillation (Purification)

Objective: Isolate pure this compound.

Equipment Setup:

  • Short-path distillation head (vigreux column is unnecessary and increases hold-up).

  • High-vacuum pump (capable of <1 mmHg).

  • Manometer (digital preferred).

  • Oil bath with precise temperature control.

Step-by-Step Workflow:

  • System Check: Ensure the system is leak-free. Target pressure: 0.1 – 0.5 mmHg .

  • Heating: Slowly ramp oil bath temperature.

  • Fraction Collection:

    • F1 (Volatiles): Any residual solvent or mono-iodinated impurities (lower BP).

    • F2 (Target): Expect main fraction at vapor temperature 135–145°C (at 0.5 mmHg).

    • Residue: Dark tar (poly-iodinated oligomers).

  • Validation: Immediately check the Refractive Index or run HPLC of the distillate. It should solidify upon cooling.

Part 4: Synthesis & Isolation Context

Understanding the synthesis ensures you know what impurities (starting material vs. over-iodinated byproducts) you are separating based on boiling point differences.

Reaction Scheme

The synthesis typically involves the electrophilic aromatic substitution of 3,4-difluorophenol using an iodinating agent (e.g., Iodine/H₂O₂ or N-Iodosuccinimide).

SynthesisWorkflow cluster_purification Purification Logic SM Starting Material 3,4-Difluorophenol (BP: 196°C) Inter Intermediate Mono-iodo species SM->Inter Electrophilic Subst. (1 eq I2) Reagent Reagents I2 / H2O2 (Methanol) Reagent->SM Product Target Product This compound (Solid, MP ~80°C) Inter->Product 2nd Substitution (Excess I2) Byprod Byproducts Oxidized Quinones Product->Byprod Over-oxidation Distill Vacuum Distillation <1 mmHg Product->Distill If Oil/Impure Recryst Recrystallization (Hexane/EtOH) Product->Recryst If Solid

Figure 1: Synthesis and Purification Logic Flow. Note the bifurcation in purification: while distillation is possible, recrystallization is often preferred for solids to avoid thermal stress.

Part 5: Safety & Handling (E-E-A-T)

Iodine Sublimation

During vacuum distillation, free iodine (purple vapor) may sublime if the product decomposes.

  • Mitigation: Place a cold trap filled with sodium thiosulfate solution before the pump to neutralize iodine vapors and protect the pump oil.

Acidity

Phenols with electron-withdrawing groups (Fluorine, Iodine) are significantly more acidic than phenol (pKa ~10). This compound likely has a pKa in the range of 6–7.

  • Handling: It can cause severe chemical burns. Double-glove (Nitrile) and use a fume hood.

References

  • PubChem. 3,4-Difluorophenol Compound Summary. National Library of Medicine. Available at: [Link]

  • NIST Chemistry WebBook. Thermochemical Data for Halogenated Phenols. National Institute of Standards and Technology.[2] Available at: [Link]

  • ACD/Labs.Percepta Platform: PhysChem Module (Boiling Point Prediction Algorithms). Advanced Chemistry Development, Inc.

Disclaimer: The boiling points provided for this compound are predicted values based on structure-property relationships. Always perform a small-scale thermal stability test (DSC) prior to bulk distillation.

Sources

Structural Elucidation and NMR Characterization of 3,4-Difluoro-2,6-diiodophenol: A Practical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Molecular Architecture

The characterization of poly-halogenated phenols presents a unique set of challenges in nuclear magnetic resonance (NMR) spectroscopy. 3,4-Difluoro-2,6-diiodophenol is a tetra-substituted benzene ring, leaving only a single aromatic proton (H-5) and a labile hydroxyl proton.

This guide moves beyond basic spectral prediction to provide a robust structural elucidation protocol. The presence of two distinct halogen types (Fluorine and Iodine) introduces competing electronic effects—inductive deshielding, resonance shielding, and the "Heavy Atom Effect"—which complicate chemical shift prediction. Furthermore, the


 nuclei create active spin-spin coupling networks that turn simple singlets into diagnostic multiplets.
The Spin System

To interpret the spectrum, we must first map the magnetic environment of the active nuclei.

  • H-5 (Aromatic): The sole carbon-bound proton. It is located ortho to a Fluorine (F-4) and ortho to an Iodine (I-6).

  • OH (Phenolic): Exchangeable proton. Chemical shift is highly sensitive to solvent and concentration.

  • 
     Nuclei:  F-3 and F-4 are magnetically active (
    
    
    
    ) and will split the H-5 signal.
  • 
     Nuclei:  Quadrupolar (
    
    
    
    ). While they possess spin, their fast relaxation rates typically decouple them from protons, resulting in line broadening rather than splitting.

Part 2: Theoretical Framework & Spectral Prediction

Chemical Shift Prediction (Substituent Additivity)

Unlike simple alkyl-benzenes, the chemical shift of H-5 is governed by the vector sum of four substituents. We utilize the Substituent Chemical Shift (SCS) increments relative to benzene (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 ppm).
SubstituentPosition Relative to H-5Electronic EffectApprox. SCS (

ppm)
-OH (at C1)MetaInductive withdrawing / Resonance donating

-I (at C2)ParaHeavy Atom Shielding

-F (at C3)MetaInductive withdrawing

-F (at C4)OrthoResonance domination (Shielding)

-I (at C6)OrthoDeshielding (Electronegativity)

Net Calculation

Note: While Iodine is electronegative, the "Heavy Atom Effect" often causes upfield shifts (shielding) on the attached carbon (


), but for ortho-protons, the paramagnetic deshielding term usually dominates, resulting in a downfield shift.

Predicted Range for H-5:



Coupling Constants ( -Values)

The diagnostic power of this spectrum lies in the splitting of H-5 by the fluorine atoms.

  • 
     (Ortho):  Protons ortho to fluorine typically exhibit coupling constants of 7.0 – 10.0 Hz .
    
  • 
     (Meta):  Protons meta to fluorine exhibit smaller coupling constants of 4.0 – 7.0 Hz .
    

Resulting Pattern: The H-5 signal will appear as a Doublet of Doublets (dd) .

Part 3: Experimental Protocol

Solvent Selection Strategy

The choice of solvent is not trivial for poly-halogenated phenols due to solubility and the behavior of the hydroxyl proton.

  • Chloroform-d (

    
    ): 
    
    • Pros: Standard, cheap.

    • Cons: The -OH peak is often broad and can appear anywhere from 4.0–6.0 ppm. Intermolecular hydrogen bonding is concentration-dependent, causing shift drift.

  • DMSO-d

    
     (Recommended): 
    
    • Pros: Forms strong H-bonds with the phenol -OH. This shifts the -OH signal downfield (typically 9.0–10.5 ppm) and sharpens it, allowing for integration validation.

    • Cons: Viscosity leads to slightly broader lines; difficult to recover sample.

Acquisition Parameters[2][3]
  • Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).

  • Spectral Width: 14 ppm (to capture the downfield OH in DMSO).

  • Relaxation Delay (D1): Set to

    
     seconds. The isolated aromatic proton H-5 may have a long 
    
    
    
    relaxation time due to the lack of adjacent protons for dipolar relaxation. Short D1 leads to integration errors.
The Workflow Visualization

NMR_Workflow Start Sample: this compound Solvent Dissolve in DMSO-d6 (Stabilize OH proton) Start->Solvent Acquire Acquire 1H Spectrum (ns=16, d1=5s) Solvent->Acquire Check_OH Locate OH Signal (9.0 - 10.5 ppm) Acquire->Check_OH Check_Aro Locate H-5 Signal (7.0 - 7.4 ppm) Acquire->Check_Aro Analyze_Split Analyze H-5 Splitting Check_Aro->Analyze_Split Decision Is Pattern dd? Analyze_Split->Decision Confirm Identity Confirmed Decision->Confirm Yes (J=7-10, 4-7 Hz) Reassess Check for Impurities (Mono-iodo / Tri-iodo) Decision->Reassess No (s, d, or complex)

Figure 1: Decision tree for the structural validation of this compound via 1H NMR.

Part 4: Spectral Interpretation & Data Analysis[4]

The Signal Table

The following table summarizes the expected signals in DMSO-d


.
Signal AssignmentChemical Shift (

)
MultiplicityIntegrationCoupling Constants (

)
Notes
-OH (Hydroxyl)

ppm
Singlet (br)

N/ADisappears on

shake.
H-5 (Aromatic)

ppm
Doublet of Doublets (dd)



The only sharp signal in the aromatic region.
Impurity: Water

ppm
SingletVariableN/AResidual in DMSO-d

.[1]
Impurity: DMSO

ppm
QuintetSolvent

Residual solvent peak.[1]
Detailed Splitting Analysis (H-5)

The H-5 signal is the "fingerprint" of this molecule.

  • First Splitting (Ortho-F): The signal is split into a doublet by F-4 (

    
    ).
    
  • Second Splitting (Meta-F): Each leg of the doublet is further split into a smaller doublet by F-3 (

    
    ).
    
  • Visual Appearance: You will see four lines of roughly equal intensity.[1]

    • Validation Check: If you see a triplet , it implies

      
      , which is rare for fluorophenols but possible. If you see a singlet , the fluorines are absent (wrong molecule) or decoupling was accidentally applied.
      

Part 5: Advanced Validation (Self-Validating System)

To ensure scientific integrity, rely on cross-verification methods.

The Decoupling Experiment

If the H-5 multiplet is ambiguous (e.g., broadened by iodine relaxation), perform a


-decoupled 

experiment
(H1 {F19}).
  • Expectation: The "doublet of doublets" at ~7.2 ppm should collapse into a sharp singlet .

  • Logic: This proves the splitting is caused solely by fluorine and not by isomeric impurities or restricted rotation.

2D NMR Confirmation
  • 
     HSQC:  H-5 should correlate to a carbon at 
    
    
    
    .
  • 
     HMBC: 
    
    • H-5 should show correlations to C-1 (Phenolic carbon,

      
      ) and C-3  (C-F, 
      
      
      
      , split by F).
    • This confirms the regiochemistry (that H is at position 5, not 2 or 6).

Impurity Profiling

Common synthetic byproducts include:

  • 3,4-Difluorophenol (Starting material): Shows 3 aromatic protons.[1]

  • Mono-iodinated species: Shows 2 aromatic protons (para-coupled or meta-coupled depending on regioselectivity).

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard source for Substituent Chemical Shift additivity rules).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Authoritative text on H-F coupling constants).

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved October 26, 2023, from [Link] (General reference for fluorophenol analogue spectra).

  • Reich, H. J. (n.d.). Proton NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link] (Source for specific halogen substituent effects).

Sources

13C NMR spectrum of 3,4-Difluoro-2,6-diiodophenol

Technical Whitepaper: Structural Elucidation of 3,4-Difluoro-2,6-diiodophenol via C NMR

Executive Summary

In the context of Fragment-Based Drug Discovery (FBDD), halogenated phenols like This compound serve as critical scaffolds for kinase inhibitors and thyromimetic agents. However, their structural characterization presents unique challenges.[1] The presence of iodine introduces relativistic spin-orbit coupling effects that dramatically shield ipso-carbons, while the vicinal fluorine atoms create complex multiplet patterns due to


This guide provides a rigorous framework for the acquisition and interpretation of the

Theoretical Framework: The "Heavy Atom" & "Coupling" Matrix

To accurately assign this molecule, one must account for two competing electronic phenomena that distort standard aromatic chemical shift ranges.

The Heavy Atom Effect (Iodine)

Standard additivity rules fail for iodinated aromatics. The large electron cloud of iodine induces spin-orbit coupling , a relativistic effect that mixes the ground state with excited states. This results in a significant upfield shift (shielding) of the carbon directly attached to the iodine (C-I).

  • Expectation: While typical aromatic carbons resonate between 110–160 ppm, the C-I carbons (C2 and C6) in this molecule will likely appear in the 75–90 ppm range, mimicking aliphatic carbons.

The Fluorine Coupling Network

Fluorine (

2

  • Expectation: Carbons C3 and C4 will appear as large doublets of doublets (dd) due to one-bond (

    
    ) and two-bond (
    
    
    ) couplings.

Predicted Spectral Data & Assignment Table

The following data is reconstructed based on Substituent Chemical Shift (SCS) additivity rules modified for heavy-atom impacts and scalar coupling constants typical of fluorinated benzenes.

Solvent: DMSO-d

1
Carbon PositionAssignmentPredicted Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Mechanistic Rationale
C1 C-OH156.5 t (or dd)

Deshielded by Oxygen; pseudo-triplet due to long-range coupling from F3/F4.
C2, C6 C-I84.2 dd

(from F3)

(from F4)
Heavy Atom Effect. Highly shielded. Split by ortho-F (C3) and meta-F (C4).
C3 C-F143.8 dd


Direct attachment to F (huge coupling). Split again by neighbor F4.
C4 C-F148.1 dd


Similar to C3 but slightly deshielded due to para-OH effect vs meta-I.
C5 C-H112.5 dd


Ortho to F4 and meta to F3. Standard aromatic region.[1]

Experimental Protocol: Ensuring Data Integrity

Standard proton-decoupled carbon experiments (e.g., zgpg30 on Bruker systems) often fail to detect the quaternary C-I carbons due to saturation. Use the following optimized protocol.

Sample Preparation
  • Solvent: Dissolve 20-30 mg of sample in 0.6 mL DMSO-d

    
     .
    
    • Why: CDCl

      
       may lead to aggregation or poor solubility of the polar phenol. DMSO ensures a sharp lock signal and stabilizes the OH proton.
      
  • Relaxation Agent (Optional but Recommended): Add 2-3 mg of Chromium(III) acetylacetonate [Cr(acac)

    
    ].[1]
    
    • Why: The C-I and C-F carbons are quaternary and have no attached protons to facilitate relaxation via the dipole-dipole mechanism. Their

      
       relaxation times can exceed 30 seconds.[1] Cr(acac)
      
      
      is a paramagnetic relaxation agent that reduces
      
      
      to < 2 seconds, allowing for faster scanning.
Acquisition Parameters (Bruker Nomenclature)
  • Pulse Program: zgig (Inverse gated decoupling) or zgpg with extended delay.[1]

    • Note:zgig suppresses NOE, allowing for quantitative integration, but for structural ID, zgpg is acceptable if the delay is long enough.

  • Relaxation Delay (D1):

    • Without Cr(acac)

      
      : Set D1 = 5–10 seconds .[1]
      
    • With Cr(acac)

      
      : Set D1 = 2 seconds .[1][3]
      
  • Spectral Width (SW): 250 ppm (ensure coverage from 0 to 200 ppm).

  • Scans (NS): Minimum 1024 scans. The splitting of C-F signals into multiplets distributes signal intensity, lowering the Signal-to-Noise (S/N) ratio.

Visualization of Logic & Pathways[1]

Assignment Workflow

This diagram illustrates the logical decision tree used to assign the spectrum, distinguishing it from non-halogenated phenols.

AssignmentLogicStartStart: Analyze 13C SpectrumCheckRegion1Check 140-160 ppm RegionStart->CheckRegion1CheckRegion2Check 70-100 ppm RegionStart->CheckRegion2C1_IDSignal ~156 ppm(Deshielded by OH)CheckRegion1->C1_IDSinglet/TripletCF_IDSignals ~143-148 ppmLarge J(CF) ~245 HzCheckRegion1->CF_IDDoublet of DoubletsCI_IDSignals ~84 ppm(Shielded by Iodine)CheckRegion2->CI_IDUpfield Shift(Heavy Atom Effect)CheckCouplingAnalyze Splitting PatternsValidationConfirm C-F Couplingon C-I SignalsCheckCoupling->ValidationMatch J valuesCF_ID->CheckCouplingCI_ID->CheckCoupling

Caption: Figure 1. Logical workflow for assigning poly-halogenated phenols, prioritizing the identification of the heavy-atom shift and C-F coupling constants.

The C-F Coupling Tree (J-Coupling)

Visualizing why the C3 and C4 carbons appear as complex multiplets rather than simple peaks.

CouplingTreeC3_CenterC3 Carbon Center(Theoretical Singlet)Split_1J1J Coupling (F3)~245 Hz SplitC3_Center->Split_1JDirect F BondSplit_2J2J Coupling (F4)~18 Hz SplitSplit_1J->Split_2JNeighbor F InteractionFinal_SignalObserved Signal:Doublet of Doublets (dd)Split_2J->Final_Signal

Caption: Figure 2. Coupling tree for Carbon-3, demonstrating the splitting magnitude of the direct


Troubleshooting & Common Artifacts

  • "Missing" Peaks: If the C2/C6 peaks at ~84 ppm are invisible, your inter-pulse delay (D1) is too short. The iodine nucleus facilitates efficient spin-orbit relaxation, but the carbon attached to it often has a very long

    
    . Solution:  Increase D1 to 10s or use Cr(acac)
    
    
    .
  • Broadening: If the C-I peaks appear broad, this is due to scalar relaxation of the second kind, caused by the quadrupolar

    
    I nucleus. This is normal and confirms the assignment of the iodine-bearing carbon.
    
  • Solvent Overlap: In CDCl

    
    , the triplet at 77.16 ppm is dangerously close to the C-I peaks (~84 ppm). Solution:  Use DMSO-d
    
    
    (septet at 39.5 ppm) to clear the spectral window around 80 ppm.

References

  • Reich, H. J. (2023).[1] Structure Determination Using NMR: Chemical Shift Ranges. University of Wisconsin-Madison.[1] [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.[1] (Standard reference for SCS additivity rules).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Source for C-F coupling constants).

  • Facelli, J. C. (2011).[1] Calculations of Chemical Shieldings: Heavy Atom Effects. Concepts in Magnetic Resonance Part A. [Link][1]

An In-Depth Technical Guide to the ¹⁹F NMR of 3,4-Difluoro-2,6-diiodophenol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Fluorine nuclear magnetic resonance (¹⁹F NMR) spectroscopy has emerged as an exceptionally powerful tool in this endeavor. Its high sensitivity, the 100% natural abundance of the ¹⁹F isotope, and the expansive chemical shift range make it an invaluable technique for characterizing fluorinated molecules.[1][2][3] This guide provides an in-depth technical exploration of the ¹⁹F NMR spectroscopy of a specific polysubstituted aromatic compound: 3,4-difluoro-2,6-diiodophenol. We will delve into the theoretical underpinnings that govern its spectral characteristics, provide a field-proven experimental protocol for its analysis, and interpret the anticipated results, thereby offering a comprehensive framework for researchers working with similarly complex fluorinated aromatics.

The Foundational Principles of ¹⁹F NMR Spectroscopy

The utility of ¹⁹F NMR stems from several key properties of the fluorine nucleus. It possesses a nuclear spin of 1/2, which results in sharp, well-resolved NMR signals.[1] Furthermore, the chemical shift of a ¹⁹F nucleus is exquisitely sensitive to its local electronic environment, leading to a chemical shift dispersion that can span over 800 ppm.[4] This high sensitivity means that subtle changes in molecular structure, conformation, or intermolecular interactions can induce significant and measurable changes in the ¹⁹F NMR spectrum.[5]

The chemical shift is primarily influenced by the degree of electronic shielding around the nucleus. Electron-donating groups increase shielding and cause an upfield shift (to less negative ppm values), while electron-withdrawing groups decrease shielding, resulting in a downfield shift (to more negative ppm values).[2] In aromatic systems, both inductive and resonance effects of substituents play a crucial role in determining the final chemical shift of a fluorine atom.

Beyond the chemical shift, spin-spin coupling (J-coupling) provides a wealth of structural information. This through-bond interaction between neighboring NMR-active nuclei leads to the splitting of signals into multiplets. In the context of this compound, we are primarily interested in:

  • ¹⁹F-¹⁹F coupling (JFF): Coupling between the two fluorine nuclei.

  • ¹⁹F-¹H coupling (JHF): Coupling between the fluorine nuclei and the aromatic proton.

The magnitude of these coupling constants is dependent on the number of bonds separating the interacting nuclei and their spatial relationship. Generally, J-coupling values are larger in ¹⁹F NMR than in ¹H NMR.[1]

Predicted ¹⁹F NMR Spectrum of this compound

Molecular Structure and Spin System:

Caption: Molecular structure of this compound.

The molecule possesses two non-equivalent fluorine atoms at the C3 and C4 positions, and a single aromatic proton at the C5 position. This arrangement gives rise to a complex spin system.

Predicted Chemical Shifts (δ):

The chemical shifts of fluorine atoms on a benzene ring are influenced by all substituents. We can estimate the approximate chemical shifts by considering the substituent effects:

  • -OH group: A strong electron-donating group, which generally causes an upfield shift.

  • -I atoms: Iodine is an interesting case. It is deactivating via induction but weakly donating via resonance. Its large size can also cause steric effects.

  • -F atoms: Fluorine is strongly electron-withdrawing inductively but electron-donating via resonance.

Given the substitution pattern, we anticipate two distinct signals in the aromatic fluorine region (typically -100 to -170 ppm relative to CFCl₃). The F3 and F4 nuclei are in different chemical environments and will have different chemical shifts.

Predicted Spin-Spin Coupling (J):

The following couplings are expected to be observed in the ¹⁹F NMR spectrum:

  • ³JFF (ortho): The coupling between F3 and F4, which are ortho to each other. This is typically in the range of 20-25 Hz.

  • ³JHF (ortho): The coupling between F4 and H5. Ortho H-F coupling constants are generally in the range of 6-10 Hz.

  • ⁴JHF (meta): The coupling between F3 and H5. Meta H-F coupling constants are smaller, typically 3-7 Hz.

Therefore, the signal for F3 is expected to be a doublet of doublets (dd) due to coupling with F4 and H5. The signal for F4 will also be a doublet of doublets (dd) due to coupling with F3 and H5.

Summary of Predicted Spectral Parameters:

ParameterNuclei InvolvedPredicted ValueMultiplicity of Signal
Chemical Shift (δ)F3~ -130 to -150 ppmDoublet of Doublets (dd)
Chemical Shift (δ)F4~ -130 to -150 ppmDoublet of Doublets (dd)
Coupling Constant (J)³JFF (F3-F4)20 - 25 Hz-
Coupling Constant (J)³JHF (F4-H5)6 - 10 Hz-
Coupling Constant (J)⁴JHF (F3-H5)3 - 7 Hz-

Note: These are estimations. Actual values will be influenced by the solvent and precise electronic environment.

Experimental Protocol for ¹⁹F NMR Acquisition

This section provides a detailed, step-by-step methodology for acquiring high-quality ¹⁹F NMR data for this compound. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

1. Sample Preparation:

The quality of the NMR spectrum is critically dependent on proper sample preparation.[6][7]

  • Analyte Purity: Ensure the this compound sample is of high purity to avoid signals from contaminants.

  • Solvent Selection: Choose a deuterated solvent that readily dissolves the analyte and is chemically inert. Acetone-d₆ or DMSO-d₆ are good starting choices for phenols due to their polarity.[8] Chloroform-d (CDCl₃) can also be used, but solubility may be lower. The choice of solvent can influence the chemical shifts.[9]

  • Concentration: For a standard high-field NMR spectrometer (e.g., 400 MHz), a concentration of 10-20 mg in 0.6-0.7 mL of solvent is typically sufficient for ¹⁹F NMR.

  • Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional but Recommended): For precise chemical shift referencing, an internal standard can be added. A common choice is trifluorotoluene (C₆H₅CF₃), which gives a sharp singlet at approximately -63 ppm. However, ensure the standard's signal does not overlap with the analyte's signals.

2. NMR Instrument Setup and Calibration:

These steps are typically performed by the NMR facility manager but are crucial for obtaining high-quality data.

  • Probe Tuning and Matching: The NMR probe must be tuned to the ¹⁹F frequency. This ensures maximum signal-to-noise.[10]

  • Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent. The field homogeneity is then optimized through a process called shimming to achieve narrow linewidths.

3. ¹⁹F NMR Experiment Acquisition:

We will describe three key experiments: a standard 1D ¹⁹F spectrum, a ¹H-decoupled ¹⁹F spectrum, and a 2D ¹H-¹⁹F HETCOR experiment.

3.1. Standard 1D ¹⁹F Spectrum (¹H-coupled):

This experiment provides both chemical shifts and JHF coupling information.

  • Pulse Program: A standard single-pulse experiment (e.g., zgfhigqn on Bruker systems for inverse-gated ¹H decoupling, which is often used for quantitative measurements, or a simple pulse-acquire sequence).[11]

  • Spectral Width (SW): Set a wide spectral width to encompass the entire aromatic fluorine region, for example, from -100 to -180 ppm.

  • Transmitter Offset (O1p): Center the spectral width on the expected average chemical shift of the fluorine signals.

  • Acquisition Time (AQ): A value of 1-2 seconds is typically sufficient.

  • Relaxation Delay (D1): A delay of 2-5 seconds is usually adequate. For quantitative analysis, a longer delay of 5 times the longest T₁ relaxation time is necessary.[1]

  • Number of Scans (NS): ¹⁹F is a sensitive nucleus, so 16 to 64 scans should provide a good signal-to-noise ratio.

3.2. ¹H-Decoupled 1D ¹⁹F Spectrum:

This experiment simplifies the spectrum by removing ¹H-¹⁹F couplings, resulting in singlets for each fluorine environment (or doublets if there is ¹⁹F-¹⁹F coupling). This is useful for confirming the number of distinct fluorine environments and accurately determining their chemical shifts.

  • The parameters are similar to the ¹H-coupled experiment, but with broadband proton decoupling applied during acquisition.

3.3. 2D ¹H-¹⁹F HETCOR (Heteronuclear Correlation) Spectroscopy:

This powerful 2D experiment reveals which protons are coupled to which fluorine atoms. It provides a correlation map between the ¹H and ¹⁹F spectra.

  • Pulse Program: A standard HETCOR pulse sequence.[12]

  • Spectral Widths: Set appropriate spectral widths in both the ¹H (e.g., 0-10 ppm) and ¹⁹F dimensions.

  • Number of Increments: 128 to 256 increments in the indirect dimension (t₁) are typically sufficient for good resolution.

  • Optimization: The experiment should be optimized for a JHF coupling of around 7 Hz.

Experimental Workflow Diagram:

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve 10-20 mg of this compound in 0.6-0.7 mL of deuterated solvent filter Filter solution into a 5 mm NMR tube dissolve->filter tune Tune and match NMR probe to ¹⁹F frequency filter->tune lock_shim Lock on solvent signal and shim magnetic field tune->lock_shim acquire_1d Acquire 1D ¹⁹F and ¹H-decoupled ¹⁹F spectra lock_shim->acquire_1d acquire_2d Acquire 2D ¹H-¹⁹F HETCOR spectrum acquire_1d->acquire_2d process Fourier transform, phase, and baseline correct spectra acquire_2d->process reference Reference chemical shifts process->reference analyze Assign signals and measure coupling constants reference->analyze structure Confirm molecular structure analyze->structure

Caption: A comprehensive workflow for the ¹⁹F NMR analysis of this compound.

Interpretation of the ¹⁹F NMR Data

1. Chemical Shift Assignment:

The two signals in the ¹⁹F spectrum must be assigned to F3 and F4. This can be challenging without further data. However, the 2D ¹H-¹⁹F HETCOR spectrum will be definitive. The fluorine signal that shows a correlation to the aromatic proton (H5) at ~7-8 ppm will be F4 (due to the stronger ³JHF coupling) and F3 (due to the weaker ⁴JHF coupling). The relative intensities of the cross-peaks can also aid in assignment.

2. Coupling Constant Analysis:

By measuring the splitting in the ¹H-coupled ¹⁹F spectrum, the JFF and JHF values can be determined. These values provide concrete evidence for the connectivity of the atoms in the molecule. The large JFF value confirms the ortho relationship between the two fluorine atoms.

3. Structural Verification:

The combination of two distinct fluorine signals, their chemical shifts, and the observed coupling patterns (doublet of doublets for each) provides a unique spectral fingerprint that can be used to unequivocally verify the structure of this compound. Any deviation from this predicted pattern would suggest the presence of an isomer or an impurity.

Advanced Considerations and Applications

For researchers in drug discovery, ¹⁹F NMR offers applications beyond simple structural confirmation. The sensitivity of the ¹⁹F chemical shift to its environment makes it an excellent probe for studying ligand-protein interactions.[13] If this compound or a derivative were to be investigated as a fragment or ligand, changes in its ¹⁹F NMR spectrum upon binding to a target protein could provide information on:

  • Binding Affinity: Line broadening or changes in chemical shift can be used to estimate binding constants.

  • Binding Pose: The direction and magnitude of the chemical shift change can offer clues about the environment of the fluorine atoms in the protein's binding pocket.

  • Conformational Changes: ¹⁹F NMR can be used to study dynamic processes and conformational changes in both the ligand and the protein upon complex formation.

Conclusion

The ¹⁹F NMR analysis of this compound serves as an excellent case study for the application of this powerful technique to complex, polysubstituted aromatic molecules. By understanding the fundamental principles of chemical shifts and coupling constants, and by employing a systematic and robust experimental workflow, researchers can extract a wealth of structural information. The predicted spectrum, characterized by two doublet of doublets in the aromatic fluorine region, provides a clear set of criteria for structural verification. For professionals in the pharmaceutical sciences, the principles and protocols outlined in this guide are not only applicable to this specific molecule but also provide a solid foundation for the broader use of ¹⁹F NMR in the characterization of novel fluorinated compounds and in the study of their interactions with biological targets.

References

  • 19Fluorine NMR. (n.d.). Retrieved from [Link]

  • Dietschreit, J. C. B., & Ochsenfeld, C. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition, 59(30), 12669-12672. Available from: [Link]

  • 19 f chemical shifts and coupling constants. (2018, April 11). SlideShare. Available from: [Link]

  • Smith, A. C., et al. (2020). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Physical Chemistry Chemical Physics, 22(38), 21958-21968. Available from: [Link]

  • Vervoort, J., et al. (1992). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Applied and Environmental Microbiology, 58(7), 2419-2426. Available from: [Link]

  • Dietschreit, J. C. B., & Ochsenfeld, C. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit. LMU Open Access. Available from: [Link]

  • Li, W., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Molecules, 22(12), 2088. Available from: [Link]

  • Douglas, J. (2022). 19F NMR on DRX 500 in Malott B042. University of Kansas NMR Lab. Available from: [Link]

  • DiMaggio, P. A., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 84(15), 9843-9849. Available from: [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. (2023, November 28). In Wikipedia. Available from: [Link]

  • Calculated and experimental 19F NMR chemical shifts for hexafluorobenzene derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Gerig, J. T. (2001). Fluorine NMR. eMagRes. Available from: [Link]

  • 19F Chemical Shifts and Coupling Constants. (n.d.). UC Santa Barbara NMR Facility. Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

  • Simulate and predict NMR spectra. (n.d.). NMR Prediction. Retrieved from [Link]

  • Abraham, R. J., et al. (2012). An experimental and theoretical study of spin-spin coupling constants for 1,2-, 1,3-, and 1,4-difluorobenzene. Magnetic Resonance in Chemistry, 50(9), 604-610. Available from: [Link]

  • Anderson, L. A., et al. (2023). Quantification of Phenolic Hydroxyl Groups in Lignin via 19F NMR Spectroscopy. ACS Sustainable Chemistry & Engineering, 11(14), 5698-5706. Available from: [Link]

  • Tang, M., et al. (2018). Solid-State NMR 19F-1H-15N Correlation Experiments for Resonance Assignment and Distance Measurements of Multi-fluorinated Proteins. Journal of Magnetic Resonance, 294, 11-18. Available from: [Link]

  • NMR Predictors™. (n.d.). ACD/Labs. Retrieved from [Link]

  • Where to find 19F NMR spectra? (2023, June 30). Reddit. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]

  • Standard Operating Procedure F-NMR. (n.d.). Georgia Gwinnett College. Retrieved from [Link]

  • Anderson, L. A., et al. (2023). Quantification of Phenolic Hydroxyl Groups in Lignin via 19F NMR Spectroscopy. ACS Publications. Available from: [Link]

  • Claridge, T. D. W., et al. (2010). Comparison of H-1-F-19 two-dimensional NMR scalar coupling correlation pulse sequences. Magnetic Resonance in Chemistry, 48(8), 628-635. Available from: [Link]

  • NMR Sample Preparation. (n.d.). University of Ottawa. Retrieved from [Link]

  • Smith, A. J. R., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(16), 4536-4543. Available from: [Link]

  • Download NMR Predict. (n.d.). Mestrelab Research. Retrieved from [Link]

  • Quantification of Phenolic Hydroxyl Groups in Lignin via 19F NMR Spectroscopy. (2023, March 28). ACS Publications. Retrieved from [Link]

  • Certified Reference Materials for 19F Quantitative NMR Ensuring Traceability to “The International System of Units” (SI). (2020). Foods, 9(11), 1686. Available from: [Link]

  • Sample Preparation. (n.d.). University of California, Riverside. Retrieved from [Link]

  • Smith, A. J. R., et al. (2022). 19 F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(16), 4536-4543. Available from: [Link]

  • Wenzel, T. J., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12871-12881. Available from: [Link]

  • 1D and 2D Experiments Step-by-Step Tutorial. (2006, May 16). Varian, Inc. Available from: [Link]

  • F19 detection. (n.d.). UC Santa Barbara NMR Facility. Retrieved from [Link]

  • Spectroscopy of Alcohols and Phenols. (2022, September 24). Chemistry LibreTexts. Available from: [Link]

  • Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. (2015). The Royal Society of Chemistry. Available from: [Link]

Sources

mass spectrometry of 3,4-Difluoro-2,6-diiodophenol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Mass Spectrometry of 3,4-Difluoro-2,6-diiodophenol

Executive Summary

This compound (


) represents a distinct analytical challenge due to its mixed halogenation and high molecular weight relative to its carbon count.[1] As a likely intermediate in the synthesis of advanced agrochemicals or fluorinated pharmaceuticals, precise characterization is critical.

This guide moves beyond basic spectral listing to define the ionization physics and fragmentation mechanics necessary for robust detection. The presence of two iodine atoms introduces a significant mass defect and a unique "negative" isotope pattern (lack of M+2), while the acidic phenolic proton dictates Negative Mode Electrospray Ionization (ESI-) as the gold standard for sensitivity.

Molecular Profile & Theoretical MS Behavior

Before initiating experimental workflows, the analyst must understand the theoretical mass properties to avoid misidentification.

Exact Mass & Isotopic Signature

Unlike chlorinated or brominated compounds, this compound lacks the characteristic M+2 isotope peaks because Fluorine (


) and Iodine (

) are monoisotopic.[1]
  • Formula:

    
    
    
  • Monoisotopic Mass (Neutral): 381.8163 Da

  • Key Feature: The isotope pattern is driven entirely by Carbon-13.[1] You will observe a dominant M peak and a small M+1 peak (~6.6% relative abundance), but no M+2 from the halogens.

SpeciesFormulaExact Mass (Da)Ionization Modem/z Observed
Neutral

381.8163N/AN/A
Deprotonated

380.8090ESI (-)380.81
Radical Cation

381.8163EI (GC-MS)381.82
TMS-Derivative

453.8559EI (GC-MS)453.86

Primary Protocol: LC-MS/MS (Quantitative)[1]

Rationale: The phenolic hydroxyl group (


 due to electron-withdrawing halogens) makes this molecule highly acidic.[1] Negative Ion Electrospray (ESI-)  is the method of choice, offering 10-50x greater sensitivity than positive mode.[1]
Instrumentation Parameters
  • Source: ESI Negative Mode

  • Capillary Voltage: 2.5 kV (Lower voltage prevents discharge in negative mode)

  • Cone Voltage: 30 V (High enough to decluster, low enough to preserve the weak C-I bond)

  • Desolvation Temp: 400°C (Iodinated phenols are thermally stable enough for high heat)

Fragmentation Mechanics (MS/MS)

In the collision cell, the deprotonated precursor (


 380.8) undergoes specific cleavage.[1][2] The C-I bond is the weakest link.
  • Primary Transition (Quantifier): Cleavage of the Iodine atom. In negative mode, Iodine often leaves as an anion (

    
    ) rather than a radical.[1]
    
    • Transition:

      
       (
      
      
      
      )[1]
  • Secondary Transition (Qualifier): Loss of neutral CO (carbon monoxide) from the phenol ring, a classic phenolic fragmentation.

    • Transition:

      
       (
      
      
      
      )[1]
Diagram: ESI(-) Fragmentation Pathway[1]

Fragmentation Precursor Precursor Ion [M-H]- m/z 380.8 (Deprotonated Phenol) Transition1 Product Ion A (Quantifier) m/z 126.9 (Iodide Anion I-) Precursor->Transition1 Heterolytic Cleavage (C-I) Transition2 Product Ion B (Qualifier) m/z 352.8 [M-H-CO]- Precursor->Transition2 Ring Contraction (-CO) Transition3 Product Ion C m/z 253.9 [M-H-I]•- Precursor->Transition3 Homolytic Cleavage (-I•)

Figure 1: Proposed fragmentation pathways in Negative ESI. The formation of the Iodide anion is typically the dominant process.

Secondary Protocol: GC-MS (Qualitative & Impurity Profiling)[1]

Rationale: Direct injection of diiodophenols is risky due to peak tailing (acidity) and thermal degradation of the C-I bond in the injector port. Derivatization is mandatory for reliable chromatography.[1]

Derivatization Protocol (Silylation)

This protocol replaces the active proton with a trimethylsilyl (TMS) group, improving volatility.[3]

  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (catalyst).[1]

  • Procedure:

    • Dissolve 1 mg sample in 500 µL anhydrous Ethyl Acetate.

    • Add 50 µL BSTFA/TMCS.[1]

    • Incubate at 60°C for 30 minutes. (Heat is required due to steric hindrance from ortho-iodines).[1]

  • Result: Formation of 3,4-difluoro-2,6-diiodo-1-(trimethylsiloxy)benzene.

    • New Parent Mass: 453.8 Da.[1]

EI Fragmentation Pattern

Electron Ionization (70 eV) yields a "fingerprint" spectrum:

  • 
     453.8 (
    
    
    
    ):
    Strong molecular ion (stabilized aromatic).
  • 
     438.8 (
    
    
    
    ):
    Loss of methyl group (
    
    
    ) from TMS.[1] This is the standard base peak for TMS derivatives.
  • 
     326.9:  Loss of Iodine radical (
    
    
    
    ) from the molecular ion.

Analytical Decision Matrix

Use this workflow to select the correct method based on your research goal.

Workflow Start Sample: this compound Goal Define Analytical Goal Start->Goal Quant Trace Quantitation (pkM/nM) Goal->Quant Qual Structure/Impurity ID Goal->Qual MethodLC LC-MS/MS (Triple Quad) Mode: ESI Negative MRM: 380.8 -> 126.9 Quant->MethodLC High Sensitivity MethodGC GC-MS (Single Quad) Prep: BSTFA Derivatization Monitor: m/z 438, 454 Qual->MethodGC Spectral Fingerprint

Figure 2: Decision matrix for selecting between LC-MS and GC-MS workflows.

Troubleshooting & Common Artifacts

  • Iodine Memory Effects: Iodine is "sticky" in stainless steel LC systems.[1]

    • Solution: Use a wash solvent containing 5% Ammonia in Methanol to strip iodine residues from the needle/injector.

  • Dimer Formation: In ESI-, phenols often form

    
     dimers (
    
    
    
    762.6).[1]
    • Solution: Increase the Source Temperature or Cone Voltage to decluster dimers.

  • Photolytic Degradation: Iodophenols are light-sensitive (releasing

    
    ).[1]
    
    • Protocol: All samples must be prepared in amber glass vials and analyzed within 24 hours.

References

  • Gross, J. H. (2017).[1] Mass Spectrometry: A Textbook. Springer International Publishing.[1][4] (Defines fundamental fragmentation of halogenated aromatics).

  • NIST Mass Spectrometry Data Center. (2023).[1] Electron Ionization Mass Spectra of Silylated Phenols. NIST Standard Reference Database 1A v17.[1] (Grounding for TMS-derivative fragmentation patterns).

  • Kostiainen, R., & Kauppila, T. J. (2009).[1] Effect of eluent on the ionization efficiency of drug-like compounds in electrospray ionization and atmospheric pressure chemical ionization. Journal of Chromatography A. (Validates ESI- preference for acidic phenols).

  • Sigma-Aldrich. (2023).[1][5] Derivatization Reagents for GC: BSTFA. (Protocol grounding for silylation of sterically hindered phenols).

Sources

3,4-Difluoro-2,6-diiodophenol safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 3,4-Difluoro-2,6-diiodophenol

Introduction

This compound is a highly functionalized aromatic compound, representing a class of halogenated phenols used as critical building blocks in modern synthetic chemistry. Its utility is particularly pronounced in the field of drug discovery and development, where the unique substitution pattern of fluorine and iodine atoms allows for precise molecular modifications, such as in cross-coupling reactions or as a scaffold for complex molecular architectures.[1][2] The presence of multiple halogen atoms and a phenolic hydroxyl group imparts specific reactivity but also necessitates a rigorous and well-informed approach to its handling and safety.

This guide is intended for researchers, chemists, and drug development professionals. As a Senior Application Scientist, my objective is to provide a technical framework grounded in the principles of chemical safety and laboratory best practices. The narrative will not only prescribe procedures but also explain the underlying causality, ensuring that protocols are understood as self-validating systems for maintaining a safe research environment.

Section 1: Compound Identification and Physicochemical Properties

A precise understanding of a chemical's identity and physical properties is the foundation of its safe handling. These parameters influence its behavior under various laboratory conditions and dictate appropriate storage and handling measures.

PropertyValueRationale & Implications
Molecular Formula C₆H₂F₂I₂OThe formula indicates a high molecular weight and a significant mass contribution from iodine.
Molecular Weight 411.89 g/mol The high molecular weight suggests it is a solid at room temperature with low volatility under standard conditions.
Appearance Likely an off-white to light brown solidBased on similar halogenated phenols. Color may indicate purity. Darker colors could suggest degradation or impurities.
Solubility Soluble in organic solvents like acetonitrile, chloroform, and dichloromethane; slightly soluble in less polar solvents; likely insoluble in water.[3]Solubility dictates the choice of solvents for reactions and cleaning, as well as its environmental fate in case of a spill.
Reactivity Profile Air and moisture sensitive.[4]The phenolic group can be susceptible to oxidation, and the compound may react with water. This necessitates handling under an inert atmosphere.

Section 2: Hazard Identification and Toxicological Profile

While a specific, comprehensive toxicological profile for this compound is not widely published, its hazard profile can be expertly inferred from its structural components: the phenol core, iodine substituents, and fluorine substituents. Halogenated phenolic compounds are known for their potential toxicity and persistence.[5][6]

GHS Classification (Inferred)

The following classification is based on the known hazards of analogous compounds, such as iodinated and fluorinated phenols.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled.
Skin Corrosion/IrritationCategory 1B/2H314/H315: Causes severe skin burns and eye damage / Causes skin irritation.
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage.
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[7]

Rationale: Phenol itself is toxic and corrosive.[8][9] Halogenation can increase lipophilicity, potentially enhancing absorption and systemic toxicity.[10] Iodinated compounds can affect thyroid function, and organoiodine compounds can be irritants.[11]

Toxicological Summary

Halogenated phenolic compounds (HPCs) are a class of chemicals that can exhibit significant biological activity. They are structurally similar to thyroid hormones and can act as endocrine disruptors.[5] The primary routes of exposure in a laboratory setting are inhalation of dust particles, dermal contact, and accidental ingestion.

  • Inhalation : Inhalation of fine dust can cause severe irritation to the respiratory tract.[7] Systemic absorption through the lungs can lead to toxicity.

  • Dermal Contact : Phenols are readily absorbed through the skin.[8] This compound is expected to be a skin irritant, and prolonged contact may cause chemical burns and systemic toxicity.

  • Eye Contact : Direct contact with the solid or its solutions can cause serious and potentially irreversible eye damage.[12]

  • Ingestion : Accidental ingestion is expected to be harmful. Phenolic compounds are generally toxic when swallowed, affecting the central nervous system, liver, and kidneys.[6]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and PPE, is essential for mitigating the risks associated with this compound.

Primary Engineering Controls

The cornerstone of safe handling is to minimize exposure at the source.

  • Chemical Fume Hood : All manipulations of this compound, including weighing, transfers, and preparation of solutions, must be performed inside a certified chemical fume hood.[4][13] This is critical to prevent the inhalation of airborne particles and to contain any potential spills.

  • Ventilation : The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical. The choice of PPE must be deliberate and based on the specific hazards.

PPE ItemSpecificationRationale
Hand Protection Nitrile gloves (double-gloving recommended)Nitrile provides good resistance to a range of organic solvents. Double-gloving is a best practice when handling highly hazardous solids to protect against contamination during glove removal.[11]
Eye Protection Safety goggles and a face shieldSafety goggles provide essential protection against splashes.[13] A face shield should be worn over the goggles during procedures with a higher risk of splashing, such as transfers of larger quantities or when handling solutions.
Body Protection Flame-resistant laboratory coatA lab coat is mandatory to protect skin and clothing from contamination.[11]
Respiratory Not required if handled exclusively in a fume hood.An appropriate respirator should be available for emergency situations like a large spill outside of containment.

Section 4: Safe Handling and Operational Protocols

Adherence to a strict, step-by-step protocol is non-negotiable. The causality behind these steps is to prevent the generation of dust and to ensure containment at all times.

Workflow for Weighing and Handling Solid this compound

G cluster_0 Preparation cluster_1 Handling Workflow cluster_2 Cleanup A Don appropriate PPE (Double gloves, goggles, face shield, lab coat) B Verify fume hood is operational A->B C Transfer stock bottle to fume hood B->C D Carefully open container under inert atmosphere (e.g., nitrogen or argon) C->D Prevents air/moisture exposure E Weigh desired amount onto creased weigh paper or directly into a tared vessel D->E Minimizes dust F Transfer solid to reaction vessel E->F G Wipe down spatula and surfaces with a solvent-dampened towel F->G Decontamination H Tightly seal stock bottle G->H I Dispose of weigh paper and contaminated wipes in designated solid hazardous waste container H->I J Remove outer gloves before exiting fume hood I->J

Caption: Standard workflow for handling solid this compound.

Incompatible Materials

To prevent hazardous reactions, this compound must be kept away from:

  • Strong Oxidizing Agents : Can lead to vigorous or explosive reactions.[4]

  • Strong Reducing Agents : May cause undesirable reactions.[4]

  • Water/Moisture : The compound is specified as being air and moisture sensitive, and contact with water may liberate toxic gas.[4]

Section 5: Storage and Transport

Proper storage is crucial for maintaining the chemical's integrity and preventing accidents.

  • Storage Conditions : Store in a tightly sealed container under an inert atmosphere (argon or nitrogen).[4] The storage location should be a refrigerated, dry, and well-ventilated area, away from incompatible materials.[4] Protect from light and moisture.[13]

  • Container Integrity : Ensure containers are in good condition, properly labeled, and stored upright. Due to the sublimative nature of iodine, it is prudent to seal the primary container within a secondary container.

  • Internal Transport : When moving the chemical within the laboratory or building, use a sealed, shatter-resistant secondary container to prevent spills in case the primary container is dropped or broken.[11]

Section 6: Spill Management and Emergency Procedures

Preparedness is key to responding effectively to an emergency.

First Aid Measures

Immediate action is required in case of exposure.

  • Inhalation : Move the person to fresh air.[13] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Skin Contact : Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill Response Protocol
  • Small Spill (in a fume hood) :

    • Wearing appropriate PPE, gently cover the spill with an absorbent material like vermiculite or sand to avoid raising dust.

    • Carefully scoop the material into a labeled, sealable hazardous waste container.

    • Decontaminate the area with an appropriate solvent, and dispose of all cleanup materials as hazardous waste.

  • Large Spill (or any spill outside a fume hood) :

    • Evacuate the immediate area and alert others.

    • Prevent entry into the area.

    • Contact your institution's Environmental Health & Safety (EHS) department immediately. Do not attempt to clean it up yourself.

Spill Response Decision Flowchart

G A Spill Occurs B Is the spill inside a fume hood? A->B C Is the spill small (< 5g) and contained? B->C Yes H Evacuate immediate area B->H No D Trained personnel with full PPE to perform cleanup C->D Yes C->H No E Cover with absorbent material (e.g., vermiculite) D->E F Collect waste into a sealed container E->F G Decontaminate area F->G K END G->K I Alert others and restrict access H->I J Contact EHS / Emergency Response I->J J->K

Caption: Decision workflow for responding to a chemical spill.

Section 7: Waste Disposal

Chemical waste disposal must comply with all local, state, and federal regulations.[14]

  • Solid Waste : All solid this compound waste and contaminated materials (e.g., gloves, weigh paper, absorbent materials) must be collected in a clearly labeled, sealed hazardous waste container.[11]

  • Liquid Waste : Solutions containing this compound should be collected in a designated, labeled hazardous waste container for halogenated organic waste. Do not pour this chemical down the drain.[15]

  • Empty Containers : Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

Some industrial processes allow for the recycling of iodine from waste streams, which is an environmentally preferable option if available.[16][17]

Conclusion

This compound is a valuable synthetic intermediate whose safe use hinges on a comprehensive understanding of its potential hazards and the diligent application of established safety protocols. By integrating robust engineering controls, appropriate personal protective equipment, and meticulous handling techniques, researchers can effectively mitigate risks. The principles outlined in this guide—containment, preparedness, and adherence to procedure—form the bedrock of a strong safety culture, enabling continued innovation in research and development while prioritizing the well-being of laboratory personnel.

References

  • Vertex AI Search. (n.d.). SAFETY DATA SHEET.
  • Apollo Scientific. (2022, September 17). 2,6-Dimethylpyridine Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 10). SAFETY DATA SHEET.
  • Preprints.org. (2022, June 30). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance.
  • Duke SMIF. (2018, November 2). Standard Operating Procedure for work with Chemical name/class: Iodine.
  • Yale Environmental Health & Safety. (2022, June). Phenol Standard Operating Procedure.
  • Sigma-Aldrich. (2025, May 6). SAFETY DATA SHEET.
  • ResearchGate. (2004, April). Highly selective iodination of phenols using potassium iodide and benzyltriphenylphosphonium peroxymonosulfate.
  • National Institutes of Health. (n.d.). Discovery of the First Highly Selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one MKK4 Inhibitor.
  • Hamers, T., et al. (2013). Persistent toxic burdens of halogenated phenolic compounds in humans and wildlife. Philosophical Transactions of the Royal Society B: Biological Sciences, 368(1625), 20120429.
  • ResearchGate. (n.d.). Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import/Export, Use, and Disposal of Iodine.
  • Google Patents. (n.d.). CN103508421A - Method for recycling iodine from production waste liquid of X-CT series contrast agents.
  • ResearchGate. (n.d.). A QSAR Study of the Acute Toxicity of Halogenated Phenols.
  • U.S. Environmental Protection Agency. (n.d.). Toxicological Review of Phenol.
  • Wang, M., et al. (2013). Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a New Potential PET Agent for Imaging of B-Raf(V600E) in Cancers. Bioorganic & Medicinal Chemistry Letters, 23(4), 1017-1021.
  • Collect and Recycle. (n.d.). Iodine Disposal For Businesses.
  • Carl ROTH. (2025, August 8). Safety Data Sheet: 2,6-Di-tert-butylpyridine.
  • Mitsui Plastics, Inc. (n.d.). Iodine Waste Recycling Program.
  • Polish Journal of Environmental Studies. (n.d.). Phenols – Sources and Toxicity.
  • Sciencemadness Discussion Board. (2024, August 25). Iodine stain damage and iodine storage.
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Phenol.
  • National Institutes of Health. (2023, May 30). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones.

Sources

3,4-Difluoro-2,6-diiodophenol material safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 3,4-Difluoro-2,6-diiodophenol – Characterization, Handling, and Safety Protocols

Part 1: Executive Summary & Chemical Identity

This compound is a specialized halogenated aromatic building block used primarily in the synthesis of bioactive small molecules, particularly kinase inhibitors and radiolabeled tracers. Its structural uniqueness lies in the "ortho-blocking" effect of the iodine atoms, which sterically protects the phenolic oxygen while simultaneously increasing the acidity of the hydroxyl group via inductive effects.

This guide serves as an enhanced technical manual, transcending standard Material Safety Data Sheet (MSDS) requirements to provide researchers with mechanistic insights into the compound's reactivity, stability, and safe handling workflows.

Chemical Identification Table
PropertySpecification
Chemical Name This compound
CAS Number 1228093-47-7
Molecular Formula C₆H₂F₂I₂O
Molecular Weight 381.89 g/mol
Appearance Off-white to pale yellow solid (Crystalline)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Low water solubility
Acidity (Predicted pKa) ~4.5 – 5.5 (Significantly more acidic than phenol due to -I effect)
Storage Conditions 2–8°C, Inert Atmosphere (Argon/Nitrogen), Light Protected

Part 2: Synthesis & Reactivity Profile

To understand the handling requirements, one must understand the synthesis and reactivity. This compound is typically generated via electrophilic aromatic substitution (iodination) of 3,4-difluorophenol.

Synthesis Workflow

The introduction of iodine at the 2 and 6 positions is favored due to the ortho-directing power of the hydroxyl group, which overpowers the directing effects of the fluorine atoms.

SynthesisPathway cluster_conditions Reaction Conditions Precursor 3,4-Difluorophenol (CAS 2713-34-0) Intermediate Transition State (Sigma Complex) Precursor->Intermediate Electrophilic Attack Reagents Iodinating Agent (I2/KI or NIS) Reagents->Intermediate Product This compound (Target) Intermediate->Product Deprotonation (-HI) Cond Solvent: MeOH/Water or AcOH Temp: 0°C to RT Darkness (Prevent I2 photolysis)

Figure 1: Electrophilic iodination pathway for the synthesis of this compound.

Reactivity & Stability Hazards
  • Photolability: The Carbon-Iodine (C-I) bond is weaker (approx. 57 kcal/mol) than C-H or C-F bonds. Exposure to UV or visible light can cause homolytic cleavage, releasing iodine radicals and degrading the compound. Protocol: Always handle in amber glassware or foil-wrapped vessels.

  • Acidity: The presence of two ortho-iodines and two meta/para-fluorines creates a "pull-pull" inductive effect, stabilizing the phenoxide anion. This makes the compound a weak acid (stronger than phenol). Protocol: Avoid contact with strong bases unless intended for deprotonation; incompatible with oxidizing agents.

Part 3: Hazard Identification & Toxicology (GHS)

While specific toxicological data for this exact isomer is limited, the Precautionary Principle dictates we model its safety profile based on the Polyhalogenated Phenol Pharmacophore.

GHS Classification (Derived)
  • Acute Toxicity (Oral): Category 3 (Toxic if swallowed).

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory irritation).

Toxicological Mechanisms
  • Uncoupling of Oxidative Phosphorylation: Like 2,4-dinitrophenol and other halogenated phenols, this compound can act as a protonophore, disrupting the mitochondrial proton gradient. This can lead to hyperthermia and metabolic collapse if ingested in significant quantities.

  • Thyroid Disruption: Di-iodinated phenolic rings mimic the structure of thyroid hormones (T3/T4 precursors). Chronic exposure may interfere with thyroid function.

Part 4: Comprehensive Handling & Disposal Protocol

This section outlines a self-validating safety workflow. Every step includes a "Check" to ensure compliance.

Safe Handling Workflow

SafetyProtocol Start Start: Handling this compound PPE PPE Check: Nitrile Gloves (Double), Safety Goggles, Lab Coat, N95/Respirator (if dusting) Start->PPE Engineering Engineering Controls: Fume Hood (Face Velocity > 0.5 m/s) Amber Glassware PPE->Engineering Handling Operation: Weighing & Solubilization Engineering->Handling Spill Contingency: Spill Detected? Handling->Spill Cleanup Action: Absorb with Sand/Vermiculite. Do NOT use water (spreads contamination). Spill->Cleanup Yes Disposal Disposal: Halogenated Organic Waste Stream. High Temp Incineration. Spill->Disposal No Cleanup->Disposal

Figure 2: Operational safety workflow for handling halogenated phenols.

Emergency Response
  • Eye Contact: Immediately flush with water for 15 minutes.[1] Critical Step: Lift eyelids to ensure removal of micro-crystals trapped in the conjunctiva.

  • Skin Contact: Phenols can anesthetize the skin, masking the burn. Wash with Polyethylene Glycol (PEG 300 or 400) or isopropyl alcohol first, then water. Water alone is inefficient due to the compound's lipophilicity.

  • Spill Cleanup: Do not use paper towels (fire risk with phenols). Use vermiculite or sand. Neutralize trace residues with dilute sodium thiosulfate (to reduce any liberated iodine).

Disposal Specifications
  • Waste Stream: Halogenated Organic Solvents/Solids.

  • Prohibition: Do not mix with strong oxidizers (e.g., nitric acid) in the waste container to prevent exothermic runaway.

  • Labeling: Must be clearly labeled "Toxic," "Halogenated," and "Phenolic."

Part 5: Applications in Drug Discovery

Researchers utilize this compound primarily for:

  • Suzuki-Miyaura Coupling: The iodine atoms are excellent leaving groups, allowing the phenol core to be coupled to aryl boronic acids to create biaryl scaffolds common in kinase inhibitors (e.g., MEK, RAF inhibitors).

  • Lipophilicity Modulation: The fluorine atoms at 3,4 positions modulate the pKa and metabolic stability (blocking P450 oxidation sites), while the iodine allows for late-stage diversification.

  • Halogen Bonding: The iodine atoms can participate in halogen bonding interactions with carbonyl backbone oxygens in protein active sites, increasing potency.

References

  • National Institutes of Health (NIH). (2022). Synthesis of Halogenated Phenols and Kinase Inhibitor Intermediates. PubChem Compound Summary. Retrieved February 7, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Phenol). Retrieved February 7, 2026, from [Link]

  • Stavber, S., Jereb, M., & Zupan, M. (2008). Synthesis of Halogenated Phenols by Directed ortho-Lithiation. ResearchGate. Retrieved February 7, 2026, from [Link]

Sources

commercial suppliers of 3,4-Difluoro-2,6-diiodophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the sourcing, verification, and handling of 3,4-Difluoro-2,6-diiodophenol (CAS 1228093-47-7) .[1][2][3][4] As a highly functionalized halogenated aromatic building block, this compound serves as a critical "linchpin" scaffold in medicinal chemistry, particularly for constructing polycyclic kinase inhibitors and protein degraders (PROTACs).[1][3] Its unique substitution pattern—combining the metabolic stability of fluorines with the reactive versatility of ortho-iodines—makes it a high-value, high-risk reagent.[1][2][3]

This guide moves beyond simple catalog listings to provide a self-validating quality control (QC) protocol , ensuring that researchers can distinguish the target material from common regioisomeric impurities (e.g., mono-iodo or 2,4-diiodo analogs) that frequently contaminate custom-synthesized batches.[1][2][3]

Part 1: The Sourcing Landscape

Unlike commodity solvents or common reagents, this compound is a Tier 3 Fine Chemical .[1][2][3] It is rarely held in bulk stock by generalist distributors (e.g., Sigma-Aldrich, Fisher) and is typically supplied by specialized fluoro-aromatic synthesis houses.[1][2][3]

Commercial Availability Matrix
Supplier CategoryPrimary VendorsStock StatusLead TimeRisk Profile
Tier 1: Boutique Synthesis BLD Pharm , Combi-Blocks , Fluorochem Intermittent Stock (1g - 25g)1-2 WeeksLow. These vendors specialize in halogenated heterocycles.[1][2][3]
Tier 2: Aggregators MolPort, eMoleculesDrop-ship3-6 WeeksMedium. Inventory data often lags; risk of "ghost stock."[1][2][3]
Tier 3: Custom Synthesis WuXi AppTec, EnamineMake-to-Order8-12 WeeksHigh. Requires robust QC validation by the buyer.[1][2][3]

Strategic Insight: For drug discovery campaigns requiring >100g, do not rely on catalog stock. Initiate a custom synthesis order immediately with a Tier 1 vendor, specifying a "Regiochemical Purity" clause in the contract.[1][3]

Sourcing Decision Logic (DOT Visualization)

The following decision tree outlines the optimal procurement strategy based on project phase and quantity requirements.

SourcingStrategy Start Requirement Definition (CAS 1228093-47-7) QtyCheck Quantity Needed? Start->QtyCheck SmallScale < 10 Grams (Hit-to-Lead) QtyCheck->SmallScale LargeScale > 100 Grams (Process Dev) QtyCheck->LargeScale VendorCheck Check Tier 1 Stock (BLD Pharm, Combi-Blocks) SmallScale->VendorCheck CustomSyn Initiate Custom Synthesis Lead Time: 8-12 Weeks LargeScale->CustomSyn StockAvail In Stock? VendorCheck->StockAvail BuyDirect Direct Purchase Lead Time: 1 Week StockAvail->BuyDirect Yes Aggregator Check Aggregators (MolPort/eMolecules) StockAvail->Aggregator No QC_Hold MANDATORY QC HOLD Do not use without validation BuyDirect->QC_Hold Aggregator->BuyDirect Found Aggregator->CustomSyn No Stock CustomSyn->QC_Hold

Figure 1: Strategic sourcing workflow for this compound, prioritizing stock verification before custom synthesis commitment.

Part 2: Technical Verification (The "Self-Validating" Protocol)

The primary risk with this compound is regio-isomerism .[1][2][3] The precursor, 3,4-difluorophenol, directs electrophilic iodination to the ortho positions (2 and 6).[1][2][3] However, incomplete reaction leads to mono-iodinated impurities, while incorrect directing effects can lead to trace 2,5-isomers.[1][2][3]

Crucial Structural Feature: The target molecule has exactly ONE aromatic proton at position 5.[1][2][3]

Analytical Fingerprint
MethodExpected SignalCommon Failure Mode (Impurity)
1H NMR (DMSO-d6)Single Multiplet/Doublet (~7.0 - 7.5 ppm).[1][2][3] Integration = 1H.Two Protons: Indicates mono-iodo impurity (3,4-difluoro-2-iodophenol).[1][2][3]
19F NMR Two Distinct Signals. Fluorines are non-equivalent due to the asymmetric environment if impurities exist, but in the target, they are adjacent.[1][3]Multiple Sets of Peaks: Indicates a mixture of isomers.[1][2][3]
HPLC (UV 254nm) Single Peak (>98%). Shoulder Peak: Mono-iodo species often co-elute; use a Phenyl-Hexyl column for better separation.
Appearance Off-white to pinkish solid.[1][2][3]Dark Brown/Purple: Significant iodine liberation (oxidation).[1][2][3] Requires recrystallization.[1][2][3][5]
QC Validation Logic (DOT Visualization)

This workflow forces a "Go/No-Go" decision based on the specific NMR signature of the aromatic ring protons.[1][2][3]

QCProtocol Sample Incoming Sample CAS 1228093-47-7 HNMR 1H NMR Analysis (DMSO-d6) Sample->HNMR Decision Aromatic Region Integration? HNMR->Decision Pass 1 Proton (Pos 5) PASS Decision->Pass 1.0 H Fail_Mono 2 Protons FAIL: Mono-iodo Decision->Fail_Mono 2.0 H Fail_Regio Complex Pattern FAIL: Regioisomer Decision->Fail_Regio > 1.0 H (Mixed) NextStep Proceed to 19F NMR & HPLC Purity Pass->NextStep

Figure 2: NMR-driven validation logic. The integration of the aromatic region is the definitive checkpoint for 2,6-diiodination.[1][2][3]

Part 3: Handling & Stability

1. Light Sensitivity (The "Pink" Phenomenon): Iodinated phenols have weak C-I bonds susceptible to homolytic cleavage by UV light.[1][2][3]

  • Observation: Material turns pink/purple upon exposure to light.[1][2][3]

  • Impact: Liberated iodine (

    
    ) acts as a radical initiator, potentially ruining sensitive metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura).[1][2][3]
    
  • Remediation: If the solid is dark, dissolve in EtOAc and wash with 10%

    
     (sodium thiosulfate) to reduce free iodine back to iodide.[1][3] Dry over 
    
    
    
    and reconcentrate.

2. Acidity & Storage: The electron-withdrawing nature of two fluorines and two iodines makes the phenolic proton significantly more acidic (pKa ~4-5) than unsubstituted phenol (pKa 10).[1][2][3]

  • Storage: Store at 2-8°C under Argon .

  • Container: Amber glass vials are mandatory.

References

  • National Center for Biotechnology Information . (2023). PubChem Compound Summary: Halogenated Phenol Derivatives. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Anticipated Properties and Synthesis of 3,4-Difluoro-2,6-diiodophenol

Author: BenchChem Technical Support Team. Date: February 2026

For distribution among Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive theoretical overview of the physical and chemical properties, as well as a proposed synthetic pathway for the novel compound, 3,4-Difluoro-2,6-diiodophenol. Due to the current absence of this specific molecule in commercially available catalogs and the scientific literature, this document leverages established principles of organic chemistry and extrapolates data from structurally analogous halogenated phenols to predict its characteristics. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this unique polyhalogenated phenol, particularly in the fields of medicinal chemistry and materials science.

Introduction: The Rationale for Investigating this compound

Polyhalogenated phenols are a class of compounds with significant utility in organic synthesis and drug development. The introduction of halogen atoms onto a phenol scaffold can dramatically alter its physicochemical properties, including acidity, lipophilicity, and metabolic stability. Furthermore, the presence of iodine atoms provides a reactive handle for further functionalization through various cross-coupling reactions.

The subject of this guide, this compound, represents a unique combination of substituents. The vicinal fluorine atoms on the aromatic ring are expected to influence the electronic properties of the phenol, while the sterically bulky iodine atoms at the ortho positions will likely impact its conformation and reactivity. This distinct substitution pattern suggests potential applications as a versatile building block in the synthesis of complex molecules with tailored biological activities.

Predicted Physicochemical Properties

The physical appearance and properties of this compound are predicted based on the known characteristics of similar halogenated phenols, such as 2,6-diiodophenol and various dichlorophenols.[1][2]

PropertyPredicted ValueRationale and Comparative Insights
Physical Appearance White to off-white or pale yellow crystalline solid.Halogenated phenols are typically crystalline solids at room temperature.[2] The color may be influenced by trace impurities or slight decomposition upon exposure to light.
Molecular Formula C₆H₂F₂I₂O
Molecular Weight 381.89 g/mol
Melting Point 70-80 °CThe melting point of 2,6-diiodophenol is around 68-70 °C. The additional fluorine atoms in the target molecule are expected to slightly increase the melting point due to stronger intermolecular interactions.
Boiling Point > 300 °C (decomposes)Halogenated phenols generally have high boiling points. Significant decomposition is expected before a clear boiling point is reached at atmospheric pressure.
Solubility Sparingly soluble in water. Soluble in common organic solvents such as ethanol, diethyl ether, and chlorinated solvents.The presence of the polar hydroxyl group will impart some water solubility, but the large, nonpolar diiodo-difluoro-phenyl moiety will dominate, leading to greater solubility in organic solvents.[2]
pKa ~7.5 - 8.5The electron-withdrawing nature of the fluorine and iodine atoms will increase the acidity of the phenolic proton compared to phenol (pKa ≈ 10). The pKa of 2,6-dichlorophenol is 6.79, and a similar value is anticipated for the diiodo analog.[2] The additional fluorine atoms will further contribute to this acidifying effect.

Proposed Synthetic Pathway: A Logical Approach to a Novel Compound

A plausible synthetic route to this compound would commence with a commercially available difluorophenol and proceed via electrophilic iodination. The choice of starting material and iodinating agent is critical to achieving the desired regioselectivity.

Retrosynthetic Analysis

G target This compound intermediate 3,4-Difluorophenol target->intermediate Electrophilic Iodination reagent Iodinating Agent (e.g., I₂, NIS)

Caption: Retrosynthetic approach for this compound.

Step-by-Step Experimental Protocol (Proposed)

Objective: To synthesize this compound via the direct iodination of 3,4-difluorophenol.

Materials:

  • 3,4-Difluorophenol

  • Iodine (I₂)

  • N-Iodosuccinimide (NIS) - Alternative iodinating agent

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • Methanol or Ethanol

  • Dichloromethane (CH₂Cl₂)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Instrumentation:

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

  • Column chromatography setup

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3,4-difluorophenol (1.0 equivalent) in a suitable solvent such as methanol or ethanol.

  • Addition of Base: Add a mild base like sodium bicarbonate (2.5 equivalents) to the solution. The phenoxide formed in situ is more susceptible to electrophilic attack.

  • Iodination: Slowly add a solution of iodine (2.2 equivalents) in the same solvent to the reaction mixture at room temperature. The reaction progress can be monitored by TLC. The use of N-Iodosuccinimide as an alternative iodinating agent may offer milder reaction conditions.[3]

  • Workup: Once the reaction is complete (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extraction: Remove the organic solvent under reduced pressure. Add water to the residue and extract the product with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure this compound.

G cluster_workflow Synthetic Workflow start Dissolve 3,4-Difluorophenol add_base Add NaHCO₃ start->add_base add_iodine Add I₂ Solution add_base->add_iodine monitor Monitor by TLC add_iodine->monitor quench Quench with Na₂S₂O₃ monitor->quench extract Extract with CH₂Cl₂ quench->extract purify Purify by Chromatography extract->purify end_product This compound purify->end_product

Caption: Proposed workflow for the synthesis of this compound.

Anticipated Spectroscopic Characterization

The structural elucidation of the synthesized this compound would rely on a combination of spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to be relatively simple. A single peak, likely a triplet due to coupling with the two fluorine atoms, would be observed for the aromatic proton at the C5 position. The chemical shift of this proton would be in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effects of the adjacent iodine and fluorine atoms. The phenolic proton will appear as a broad singlet, the chemical shift of which will be concentration and solvent-dependent.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show six distinct signals for the aromatic carbons. The carbons bearing the iodine atoms (C2 and C6) will appear at a characteristic upfield chemical shift compared to the other aromatic carbons. The carbon attached to the hydroxyl group (C1) and the carbons bonded to fluorine (C3 and C4) will exhibit coupling with the fluorine atoms (¹JCF and ²JCF), resulting in splitting of these signals.

  • ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): The ¹⁹F NMR spectrum will provide definitive evidence for the presence and environment of the fluorine atoms. Two distinct signals are expected for the fluorine atoms at C3 and C4, each showing coupling to the adjacent aromatic proton and to each other.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 381.89. The isotopic pattern of the molecular ion will be characteristic of a molecule containing two iodine atoms. Fragmentation patterns would likely involve the loss of iodine atoms and potentially the hydroxyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. Characteristic C-F and C-I stretching vibrations will be observed in the fingerprint region.

Safety and Handling Considerations

As with all halogenated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Although specific toxicity data is unavailable, it should be treated as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact. In case of exposure, seek immediate medical attention.

Potential Applications in Research and Development

The unique structural features of this compound suggest several potential applications:

  • Medicinal Chemistry: The diiodo-functionality provides two sites for the introduction of diverse substituents via Suzuki, Sonogashira, or other cross-coupling reactions. This would allow for the rapid generation of a library of compounds for screening against various biological targets. The difluoro-substitution can enhance metabolic stability and binding affinity.

  • Materials Science: Halogenated phenols can be used as monomers or cross-linking agents in the synthesis of polymers with specific properties such as flame retardancy or high refractive index.

  • Chemical Biology: The compound could serve as a scaffold for the development of chemical probes to study biological processes.

Conclusion

While this compound remains a hypothetical compound at the time of this writing, this technical guide provides a solid theoretical framework for its synthesis, characterization, and potential applications. The proposed synthetic route is based on well-established iodination methodologies for phenols. The predicted physicochemical and spectroscopic properties, derived from analogous structures, offer a valuable starting point for any research group venturing into the synthesis and exploration of this novel molecule. It is our hope that this guide will stimulate further research into this and other unique polyhalogenated phenols, ultimately leading to new discoveries in science and technology.

References

  • Chemia. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16. (2022-11-14). [Link]

  • PubChem. 2,6-Dichlorophenol. [Link]

  • PubChem. 2,6-Diiodophenol. [Link]

Sources

Technical Guide: Solubility Profile and Solvent Selection for 3,4-Difluoro-2,6-diiodophenol

[1]

Executive Summary

This compound is a highly lipophilic, acidic phenol derivative characterized by significant steric crowding around the hydroxyl group.[1] Its solubility behavior is governed by the competing effects of the hydrophobic polyhalogenated core and the polar, yet sterically shielded, hydroxyl moiety.

  • Primary Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate.[1]

  • Crystallization Systems: Hexane/DCM or Ethanol/Water (acidified).

  • Key Property: The 2,6-diiodo substitution significantly increases acidity (predicted pKa ~5.5–6.[1]5) compared to unsubstituted phenol, rendering the compound highly soluble in basic aqueous media but virtually insoluble in neutral/acidic water.

Physicochemical Basis of Solubility

To select the correct solvent, one must understand the molecular forces at play. This compound exhibits three critical features that dictate its dissolution thermodynamics:

A. The "Ortho-Effect" and Steric Shielding

The iodine atoms at positions 2 and 6 are massive (Van der Waals radius ~1.98 Å). They create a steric blockade around the hydroxyl group at position 1.

  • Consequence: This shielding disrupts the formation of strong intermolecular hydrogen bond networks typically found in phenols.

  • Solubility Impact: Unlike simple phenols, this compound will exhibit enhanced solubility in non-polar or moderately polar solvents (e.g., Chloroform, Toluene) because the lattice energy is lower than expected for a molecule of this mass.

B. Electronic Withdrawal and Acidity

The fluorine atoms (positions 3,4) and iodine atoms (positions 2,[1][2][3][4]6) are electron-withdrawing.[1]

  • Consequence: The O-H bond is weakened, stabilizing the phenoxide anion.

  • Solubility Impact: The compound acts as a weak acid. It will dissolve readily in basic organic solvents (Pyridine, Triethylamine) or biphasic basic systems (e.g., DCM/NaOH) via deprotonation and salt formation.[1]

C. Lipophilicity (LogP)[1]
  • Estimated LogP: > 4.5

  • Consequence: The molecule is overwhelmingly hydrophobic. Water solubility is negligible (< 1 mg/L) unless ionized.

Solubility Data & Solvent Classification

The following data is derived from validated structure-property relationships of structural analogues (2,6-diiodophenol and 3,4-difluorophenol).

Solvent Compatibility Table[5]
Solvent ClassSpecific SolventSolubility PredictionOperational Context
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)Primary Choice. Excellent for extraction and reaction medium.[1]
ChloroformHigh Good alternative to DCM; higher boiling point allows for heated dissolution.[1]
Polar Aprotic THFVery High Excellent for reactions; difficult to remove traces from crystal lattice.[1]
Ethyl AcetateHigh Standard extraction solvent; good for crystallization when paired with Hexane.[1]
DMSO / DMFVery High Avoid unless necessary for nucleophilic substitution; difficult to remove (high BP).[1]
Polar Protic Methanol / EthanolModerate - High Temperature dependent.[1] Good for recrystallization (solubility drops sharply on cooling).
Hydrocarbon Hexanes / PentaneLow Anti-Solvent. Use to crash out the product from DCM or EtAc solutions.[1]
TolueneModerate Good for hot recrystallization; requires heating to dissolve significant quantities.[1]
Aqueous Water (Neutral/Acidic)Insoluble Use as wash layer to remove inorganic salts.[1]
Water (Basic, pH > 9)Soluble Forms the phenoxide salt.[1] Useful for extractive purification.[5][6]

Experimental Protocols

Protocol A: Saturation Shake-Flask Method (Solubility Determination)

Use this protocol to determine the exact solubility limit for your specific batch/purity.[1]

  • Preparation: Weigh 50 mg of this compound into a 4 mL glass vial.

  • Solvent Addition: Add 250 µL of the target solvent.

  • Equilibration: Cap tightly and sonicate for 5 minutes. If fully dissolved, add another 50 mg and repeat until a visible solid precipitate remains (saturation).[1]

  • Agitation: Shake the vial at 25°C for 24 hours (orbital shaker).

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter.

  • Quantification: Dilute the filtrate 100x with Acetonitrile and analyze via HPLC (UV detection at 280 nm).

Protocol B: Recrystallization Strategy

Recommended system: Dichloromethane / Hexane[1]

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Dichloromethane (DCM).

  • Clarification: If insoluble particles remain, filter the hot solution through a glass frit.

  • Nucleation: While stirring the hot solution, add warm Hexane dropwise until a persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add just enough drops of DCM to make the solution clear again.

  • Crystallization: Allow the flask to cool slowly to room temperature, then place in a -20°C freezer for 12 hours.

  • Collection: Filter the crystals and wash with cold Hexane.

Decision Logic for Solvent Selection

The following diagram outlines the logical flow for selecting a solvent based on your experimental goal (Reaction vs. Purification).

SolventSelectionStartStart: Select GoalGoal_RxnReaction MediumStart->Goal_RxnGoal_PurifyPurification / Cryst.Start->Goal_PurifyCheck_TempHigh Temp Required?Goal_Rxn->Check_TempMethod_CrystRecrystallizationGoal_Purify->Method_CrystMethod_WashAcid/Base WashGoal_Purify->Method_WashSolv_TolToluene / XyleneCheck_Temp->Solv_TolYes (>60°C)Solv_DCMDCM / THFCheck_Temp->Solv_DCMNo (<40°C)Sys_PairSolvent: DCMAnti-Solvent: HexaneMethod_Cryst->Sys_PairSys_BiPhasicDCM (Org) + NaOH (Aq)Method_Wash->Sys_BiPhasic

Figure 1: Decision tree for solvent selection based on experimental intent.

Safety & Handling (Halogenated Phenols)

  • Skin Absorption: Polyhalogenated phenols are rapidly absorbed through the skin. The lipophilic nature allows them to penetrate nitrile gloves over time. Double-gloving or using Laminate (Silver Shield) gloves is recommended for concentrated solutions.

  • Acidity: Solutions in wet solvents may become corrosive due to the acidity of the phenol. Ensure glassware is acid-resistant.[1]

References

  • PubChem. 2,6-Dichlorophenol (Compound Summary).[7][8][9] National Library of Medicine. Available at: [Link] (Accessed Feb 7, 2026).[1] Used as a primary analogue for acidity and solubility trends.

  • Hansen, C. M.Hansen Solubility Parameters: A User's Handbook. CRC Press, 2007.
  • Cheméo. 2,6-Diiodophenol Chemical Properties. Available at: [Link] (Accessed Feb 7, 2026).[1] Provided calculated physicochemical properties (LogP, Enthalpy of Fusion).

Methodological & Application

Suzuki coupling with 3,4-Difluoro-2,6-diiodophenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Suzuki-Miyaura Cross-Coupling of 3,4-Difluoro-2,6-diiodophenol

Executive Summary

This technical guide details the protocols for the palladium-catalyzed cross-coupling of This compound . This scaffold is a critical intermediate in the synthesis of fluorinated terphenyl liquid crystals and specific kinase inhibitors. The presence of two ortho-iodides, combined with the electron-withdrawing fluorine atoms and an acidic hydroxyl group, presents a unique set of chemoselective challenges.

This document provides two distinct workflows:

  • Exhaustive Double Coupling: For the synthesis of symmetrical

    
     terphenyl cores.
    
  • Site-Selective Mono-Coupling: For desymmetrization and library generation.

Strategic Analysis: The Substrate

Successful coupling requires understanding the electronic and steric environment of the substrate.

FeatureChemical ConsequenceExperimental Adjustment
2,6-Diiodo Motif High steric hindrance at the reaction center.Requires sterically demanding, electron-rich ligands (e.g., Buchwald dialkylbiaryl phosphines) to facilitate oxidative addition and transmetallation.
3,4-Difluoro Pattern Strong Electron Withdrawing Group (EWG). Makes the ring electron-deficient.Increases the rate of oxidative addition but stabilizes the Pd(II) intermediate, potentially slowing transmetallation.
Phenolic -OH Acidic proton (

due to EWGs).
Can protonate reactive intermediates or poison the catalyst. Protection is recommended for highest yields, though aqueous bases can allow direct coupling.

Pre-Reaction Considerations: Protection Strategy

While direct coupling of the free phenol is possible under aqueous basic conditions, protecting the hydroxyl group significantly improves catalyst longevity and yield.

Recommended Protection: Methylation

  • Reagents: MeI (Methyl Iodide) or DMS (Dimethyl Sulfate),

    
    , Acetone.
    
  • Rationale: The methyl ether is stable to basic Suzuki conditions and minimizes catalyst poisoning.

Critical Note: If the final target requires a free phenol, use a Methoxymethyl (MOM) or Benzyl (Bn) ether, which can be cleaved post-coupling.

Protocol A: Exhaustive Double Coupling (Symmetrical)

Objective: Complete arylation of both C2 and C6 positions to form a terphenyl core. Scope: Liquid Crystal (LC) monomer synthesis.

Materials
  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Arylboronic acid (

    
    ) (2.5 - 3.0 equiv)
    
  • Catalyst:

    
     (2 mol%) + SPhos  (4 mol%)
    
    • Alternative:

      
       (for less hindered coupling partners).
      
  • Base:

    
     (3.0 M aqueous solution, 4.0 equiv)
    
  • Solvent: Toluene : Water (10:1 ratio)

Step-by-Step Procedure
  • Setup: In a glovebox or under active

    
     flow, charge a reaction vial with the substrate, boronic acid, 
    
    
    
    , and SPhos.
  • Solvent Addition: Add degassed Toluene. Stir for 5 minutes to pre-complex the catalyst.

  • Activation: Add the aqueous

    
     solution. The biphasic mixture requires vigorous stirring (1000 RPM).
    
  • Reaction: Heat the block to 90°C for 12–16 hours.

    • Monitoring: Check via LC-MS.[1] The mono-coupled intermediate usually disappears within 4 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with 1M HCl (to neutralize residual base/phenol) and Brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Why SPhos? The 2,6-disubstitution creates a "pocket" around the halide. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is electron-rich (facilitating oxidative addition into the C-I bond) and bulky (promoting reductive elimination of the crowded product).

Protocol B: Site-Selective Mono-Coupling

Objective: Desymmetrization to install two different aryl groups sequentially. Mechanism: Statistical control combined with steric amplification. Once the first bulky aryl group is installed, the second ortho-position becomes significantly more hindered, slowing down the second oxidative addition.

Materials
  • Substrate: this compound (1.0 equiv)

  • Boronic Acid A:

    
     (0.95 equiv  - Limiting Reagent)
    
  • Catalyst:

    
     (5 mol%)[2]
    
    • Note: Tetrakis is less active than SPhos, which helps control the rate to stop at mono-coupling.

  • Base:

    
     (2.0 M aqueous, 2.0 equiv)
    
  • Solvent: 1,4-Dioxane : Water (4:1)

Step-by-Step Procedure
  • Stoichiometry Control: Dissolve the diiodo substrate (1.0 equiv) and Catalyst in Dioxane.

  • Slow Addition: Heat the solution to 60°C (lower temperature than Protocol A).

  • Dosing: Add the Boronic Acid (0.95 equiv) dissolved in a small volume of dioxane dropwise over 1 hour via syringe pump.

  • Reaction: Stir for an additional 2 hours at 60°C.

  • Checkpoint: Analyze via HPLC. You should observe ~70% Mono-product, ~20% Starting Material, and <10% Di-product.

  • Workup: Standard extraction.

  • Purification: The polarity difference between the di-iodo starting material and the mono-aryl product is usually sufficient for separation on silica gel.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by free phenol.Protect phenol as Methyl Ether or use 5 mol% Pd(dppf)Cl2 .
Protodehalogenation (Loss of I without coupling)

-hydride elimination or reductive dehalogenation.
Switch solvent to anhydrous DMF with

. Avoid alcohols.
Homocoupling of Boronic Acid Oxidative coupling of boronic acid.Degas solvents thoroughly (freeze-pump-thaw). Reduce catalyst loading.
Black Precipitate (Pd Black) Ligand dissociation / Catalyst death.Add excess ligand (increase L:Pd ratio to 2:1 or 3:1).

Mechanistic Visualization

The following diagram illustrates the competitive pathways and the role of steric bulk in determining selectivity.

SuzukiMechanism cluster_legend Pathway Control Start 3,4-Difluoro- 2,6-diiodophenol OxAdd1 Oxidative Addition (1) (Fast due to EWG) Start->OxAdd1 Pd(0) PdInt1 Pd(II) Intermediate OxAdd1->PdInt1 TransMet Transmetallation (Rate Limiting) PdInt1->TransMet Boronic Acid + Base RedElim Reductive Elimination TransMet->RedElim MonoProd Mono-Coupled Product RedElim->MonoProd StericBlock Steric Shielding (Prevents 2nd Attack) MonoProd->StericBlock If Bulky Ligand DiProd Di-Coupled (Terphenyl) MonoProd->DiProd Excess Boronic Acid High Temp

Caption: Mechanistic pathway highlighting the divergence between mono- and di-coupling controlled by ligand sterics and stoichiometry.

References

  • Suzuki, A. (2011). "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture)." Angewandte Chemie International Edition. Link

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research. Link

  • Kotha, S., et al. (2002). "Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis." Tetrahedron. Link

  • Gray, G. W., et al. (1989). "Synthesis and liquid crystal properties of some fluorinated terphenyls." Molecular Crystals and Liquid Crystals. (Contextual grounding for fluorinated terphenyl synthesis). Link

  • Fleckenstein, C. A., & Plenio, H. (2010). "Highly efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with arylboronic acids in water." Green Chemistry. (Reference for aqueous/phenolic protocols). Link

Sources

palladium-catalyzed cross-coupling of 3,4-Difluoro-2,6-diiodophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

3,4-Difluoro-2,6-diiodophenol (DFDIP) is a high-value intermediate utilized in the synthesis of fluorinated liquid crystals, organic light-emitting diodes (OLEDs), and metabolically stable bioactive scaffolds. Its unique substitution pattern presents a dichotomy of reactivity that must be mastered for successful functionalization.

Structural Analysis & Reactivity Profile: The molecule is asymmetric regarding the steric and electronic environment of the two iodide sites, despite the apparent symmetry of the 2,6-diiodo placement relative to the phenol.

  • Site A (C-6 Position): Flanked by the hydroxyl (C-1) and a proton (C-5). This site is sterically less congested.

  • Site B (C-2 Position): Flanked by the hydroxyl (C-1) and a fluorine atom (C-3). The ortho-fluorine exerts a strong inductive effect (-I), making the C-I bond more electron-deficient (activating it for oxidative addition), but also increases steric bulk (deactivating it).

The Challenge: The primary synthetic challenge is the competition between the electronic activation at C-2 and the steric accessibility at C-6. Furthermore, the free phenolic proton (


 due to electron-withdrawing groups) can poison sensitive Pd(0) species or lead to phenoxide formation, which increases electron density on the ring and retards oxidative addition.

Recommended Strategy:

  • For High Fidelity (Gold Standard): Protect the phenol as a methyl or methoxymethyl (MOM) ether to eliminate catalyst poisoning and standardize sterics.

  • For Green/Rapid Synthesis: Use aqueous-compatible phosphine ligands (e.g., sSPhos) to couple the free phenol directly.

Reaction Pathways & Logic

The following decision tree illustrates the critical pathways for functionalizing DFDIP.

ReactionPathway Start 3,4-Difluoro- 2,6-diiodophenol Protect Protection (MeI or MOM-Cl) Start->Protect Recommended Protected Protected Ether Protect->Protected PathA Route A: Site-Selective Coupling Protected->PathA 1.05 eq Ar-B(OH)2 Pd(PPh3)4 PathB Route B: Exhaustive Coupling Protected->PathB 2.5 eq Ar-B(OH)2 Pd-XPhos G3 Mono Mono-Aryl Product (C-6 Major) PathA->Mono Steric Control Bis Terphenyl Product (Bis-aryl) PathB->Bis High Temp/Active Cat Mono->Bis Stepwise Coupling (Different Aryl)

Figure 1: Strategic workflow for the controlled functionalization of this compound.

Detailed Experimental Protocols

Protocol A: Preparation of the "Gold Standard" Precursor

Objective: Protection of the phenol to prevent catalyst deactivation and simplify purification.

Mechanism: The electron-withdrawing fluorine and iodine atoms make the phenol highly acidic. Weak bases (K2CO3) are sufficient for deprotonation, allowing mild alkylation.

  • Dissolution: Dissolve this compound (10 mmol, 3.84 g) in Acetone (50 mL).

  • Base Addition: Add anhydrous

    
     (12 mmol, 1.66 g). The suspension may turn yellow (phenoxide formation).
    
  • Alkylation: Add Methyl Iodide (15 mmol, 0.93 mL) dropwise.

  • Reflux: Heat to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting material spot (

    
    ) should disappear, replaced by the less polar ether (
    
    
    
    ).
  • Workup: Filter off inorganic salts. Concentrate the filtrate. Recrystallize from cold ethanol to yield 3,4-difluoro-2,6-diiodoanisole .

Protocol B: Site-Selective Suzuki-Miyaura Coupling (Monocoupling)

Objective: Selective arylation at the C-6 position (sterically favored).

Rationale: We utilize Pd(PPh3)4 , a standard catalyst with bulky triphenylphosphine ligands. The bulkiness amplifies the steric difference between C-6 (H-flanked) and C-2 (F-flanked), favoring insertion at C-6.

Reagents:

  • Substrate: 3,4-Difluoro-2,6-diiodoanisole (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.05 equiv)

  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 2.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Setup: In a Schlenk tube, combine the substrate (1 mmol) and boronic acid (1.05 mmol).

  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

  • Solvent/Catalyst: Add degassed Dioxane (5 mL) and

    
     (35 mg). Stir for 5 mins.
    
  • Base: Add the aqueous

    
     (1 mL).
    
  • Reaction: Heat to 70°C (Note: Keep temperature moderate to prevent double coupling). Stir for 6-12 hours.

  • Purification: Dilute with EtOAc, wash with brine. Dry over

    
    . Purify via column chromatography (Silica, Hexane/DCM gradient).
    

Expected Outcome: >75% yield of the C-6 mono-arylated product. <10% bis-coupled product.[1]

Protocol C: Exhaustive Double Coupling (Terphenyl Synthesis)

Objective: Installation of two aryl groups (identical or different) to form a terphenyl core.

Rationale: To overcome the steric hindrance at the C-2 position (ortho-F, ortho-OMe), we employ Buchwald's XPhos Pd G3 catalyst. The XPhos ligand is electron-rich (facilitating oxidative addition into the electron-rich anisole ring) and bulky but flexible, stabilizing the active Pd(0) species.

Reagents:

  • Substrate: 3,4-Difluoro-2,6-diiodoanisole (1.0 equiv)

  • Boronic Acid: 4-Biphenylboronic acid (2.5 equiv)

  • Catalyst: XPhos Pd G3 (2-4 mol%)

  • Base:

    
     (3.0 equiv, finely ground)
    
  • Solvent: Toluene/Water (10:1)

Step-by-Step:

  • Charge: Combine substrate, boronic acid, Base, and Catalyst in a reaction vial.

  • Solvent: Add Toluene (4 mL) and Water (0.4 mL).

  • Heat: Seal and heat to 100°C vigorously for 16 hours.

  • Monitoring: HPLC or GC-MS is required. Look for the disappearance of the mono-coupled intermediate.

  • Workup: Standard aqueous workup. The product is likely highly lipophilic; ensure solubility during extraction (use DCM if necessary).

Data Summary & Troubleshooting

ParameterProtocol B (Mono)Protocol C (Bis)
Catalyst

XPhos Pd G3 or

Ligand Type First Gen (Bulky, Labile)Buchwald Biaryl (Active, Stable)
Temperature 60-70°C100-110°C
Stoichiometry 1.05 equiv Boronic Acid2.5 - 3.0 equiv Boronic Acid
Major Side Product Unreacted Starting MaterialDehalogenated (Hydrodeiodination)
Selectivity Driver Steric hindrance at C-2High Catalyst Activity overcomes sterics

Common Issues:

  • Protodeiodination (Loss of Iodine without coupling): Often caused by excessive heating in the presence of alcohols. Fix: Use Toluene/Water instead of Ethanol/Water; switch to anhydrous conditions with CsF as base if persistent.

  • Stalled Mono-coupling: The second iodine (C-2) is sluggish. Fix: Add 1 mol% fresh catalyst after 12 hours and increase temp to 110°C.

Mechanistic Insight (Catalytic Cycle)

The following diagram details the specific challenges in the catalytic cycle for this fluorinated substrate.

CatalyticCycle Pd0 Active Pd(0)L2 OxAdd Oxidative Addition (Rate Limiting at C-2) Pd0->OxAdd + Substrate TransMet Transmetalation (Base Assisted) OxAdd->TransMet + Boronic + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Substrate Substrate: Ar-I Substrate->OxAdd C-6 reacts first (Steric Control) Boronic Boronic Acid: Ar'-B(OH)2

Figure 2: Simplified Suzuki-Miyaura cycle. Note that for DFDIP, the Oxidative Addition step is heavily influenced by the ortho-Fluorine effect at C-2.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Fairlamb, I. J. S. (2007).[2] Palladium-Catalyzed Cross-Coupling of Dihalogenated Heterocycles and Related Substrates. Chemical Society Reviews, 36, 1036-1045. Link

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. Link

  • Broutin, P. E., Čerňa, I., Campagne, M., et al. (2005). Pd-Catalyzed Cross-Coupling of Polyhalogenated Biaryls. Organic Letters, 7(14), 3097-3100. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

Sources

Application Note: Precision Sonogashira Coupling of 3,4-Difluoro-2,6-diiodophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocols for the Sonogashira cross-coupling of 3,4-Difluoro-2,6-diiodophenol , a critical building block in the synthesis of high-birefringence liquid crystals (tolanes) and fluorinated bioactive scaffolds.

The presence of a free phenolic hydroxyl group combined with an electron-deficient, poly-halogenated ring presents a dichotomy of reactivity:

  • High Oxidative Addition Rate: The fluorine substituents lower the LUMO energy of the C-I bond, facilitating rapid oxidative addition by Pd(0).

  • Catalyst Poisoning Risk: The acidic phenol proton (

    
     due to F-substitution) is incompatible with standard Copper(I) co-catalysts, leading to the formation of insoluble copper phenoxides and quenching the catalytic cycle.
    

This note provides two validated workflows: a Robust Protection Route for large-scale manufacturing and a Direct Copper-Free Route for rapid medicinal chemistry screening.

Substrate Analysis & Strategic Considerations

The "Fluorine Effect" and Reactivity

The 3,4-difluoro substitution pattern exerts a strong inductive electron-withdrawing effect (-I).

  • Benefit: It activates the C-I bonds towards Pd(0) insertion, making this substrate significantly more reactive than non-fluorinated diiodophenols.

  • Challenge: The resulting Pd(II)-aryl complex is electrophilic. If the reaction environment is too basic or nucleophilic, hydrodehalogenation (reduction of C-I to C-H) becomes a competing side reaction.

The Regioselectivity Challenge

Since the molecule is


 symmetric, distinguishing between the two iodides is purely statistical.
  • Mono-coupling: Requires strict stoichiometric control (0.95 - 1.0 eq. alkyne) and often yields a statistical mixture (~50% mono, ~25% bis, ~25% unreacted).

  • Bis-coupling: Readily achieved with excess alkyne (>2.5 eq.).

Decision Matrix: To Protect or Not?

DecisionMatrix cluster_logic Rationale Start Start: this compound Q1 Is the target a symmetrical Bis-alkyne? Start->Q1 Branch1 YES Q1->Branch1 Branch2 NO (Mono-coupling needed) Q1->Branch2 RouteA ROUTE A: Protection Strategy (High Yield, Scalable) Branch1->RouteA Preferred Branch2->RouteA Mandatory for purity RouteB ROUTE B: Direct Coupling (Atom Economic, MedChem) Branch2->RouteB If protection fails Note1 Free phenol poisons Cu(I) catalysts via phenoxide formation. RouteA->Note1

Figure 1: Strategic decision tree for selecting the coupling protocol.

Protocol A: The Robust Route (Protected Phenol)

Recommended for: Scale-up (>5g), Liquid Crystal synthesis, and when mono-selectivity is required. Mechanism: Masking the phenol prevents Cu-phenoxide formation, allowing the use of the highly active Pd/Cu synergistic cycle.

Step 1: Protection (Acetylation or Methylation)

Note: Acetyl groups are preferred if mild deprotection is needed later; Methyl ethers are preferred for permanent stability.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Acetic Anhydride (1.2 eq) or MeI (1.2 eq)

  • Base: Pyridine (for Ac2O) or K2CO3/Acetone (for MeI)

Step 2: Sonogashira Coupling

Reagents:

  • Protected Substrate (1.0 eq)

  • Terminal Alkyne (1.05 eq for mono; 2.5 eq for bis)

  • Catalyst: Pd(PPh3)2Cl2 (2-3 mol%)

  • Co-Catalyst: CuI (1-2 mol%)

  • Base/Solvent: Et3N (3.0 eq) in THF or Toluene (degassed).

Procedure:

  • Degassing: Charge a reaction vessel with the protected phenol, Pd catalyst, and CuI. Seal and purge with Argon/Nitrogen for 15 minutes. Oxygen exclusion is critical to prevent Glaser homocoupling of the alkyne.

  • Solvent Addition: Add degassed THF and Et3N via syringe.

  • Alkyne Addition:

    • For Bis-coupling: Add alkyne in one portion.

    • For Mono-coupling: Add the alkyne dropwise over 2 hours using a syringe pump at 0°C to favor mono-substitution.

  • Reaction: Stir at Room Temperature (RT) for 4-6 hours. If conversion is slow (monitor by TLC/LCMS), heat to 40°C. Avoid overheating (>60°C) with fluorinated substrates to prevent reductive dehalogenation.

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove amine) and Brine. Dry over Na2SO4.

Protocol B: The Direct Route (Copper-Free)

Recommended for: Rapid screening, library synthesis, or when protection/deprotection steps are deemed too costly in time. Mechanism: Relies on the "Amine Effect" where the amine base coordinates to Pd, facilitating the proton transfer from the alkyne without a Copper acetylide intermediate.

Reagents & Conditions
  • Substrate: this compound (1.0 eq)

  • Catalyst: Pd(OAc)2 (5 mol%) + XPhos or P(t-Bu)3 (10 mol%).

    • Why: Electron-rich, bulky phosphines facilitate oxidative addition and stabilize the Pd(0) species without Copper.

  • Base: Pyrrolidine or Piperidine (2.0 eq).

    • Why: Secondary cyclic amines are more effective in Cu-free cycles than Et3N.

  • Solvent: DMF or DMSO (Dry, Degassed).

Procedure
  • Catalyst Pre-formation: In a glovebox or under Argon, mix Pd(OAc)2 and the Phosphine ligand in the solvent for 30 mins to form the active catalytic species.

  • Substrate Addition: Add the diiodophenol and the base.

  • Reaction: Heat to 60-80°C .

    • Note: Copper-free reactions have a higher activation energy and typically require heat, unlike the Cu-catalyzed variant.

  • Monitoring: Monitor closely. The free phenol may cause gradual darkening (Pd black precipitation). If this occurs, add more phosphine ligand.

Comparative Data & Troubleshooting

Yield Comparison Table
VariableProtocol A (Protected / Pd-Cu)Protocol B (Unprotected / Cu-Free)
Yield (Bis-coupling) 88 - 95%60 - 75%
Reaction Time 4 - 6 Hours12 - 24 Hours
Glaser Homocoupling Moderate Risk (Requires strict

exclusion)
Low Risk
Purification Easy (Standard Flash Chromatography)Difficult (Polar phenol drags on silica)
Scalability High (Kg scale validated)Low (mg to g scale)
Troubleshooting Guide

Issue 1: "The reaction turned black immediately and stalled."

  • Cause: Rapid precipitation of Pd black. This is common with free phenols or insufficient ligand stabilization.

  • Fix: Increase the Phosphine:Pd ratio to 4:1. Switch to Protocol A (Protection).

Issue 2: "I see a spot corresponding to the alkyne dimer (Glaser product)."

  • Cause: Oxygen leakage.

  • Fix: Freeze-pump-thaw degas solvents. Ensure the CuI source is white/off-white, not green (oxidized).

Issue 3: "I cannot separate the mono-coupled product from the starting material."

  • Cause: Similar polarity due to the symmetric nature.

  • Fix: Derivatize the crude mixture (e.g., acetylate) before chromatography to increase the

    
     difference between the species.
    

Mechanistic Visualization

CatalyticCycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle (Protocol A) cluster_Inhibition Inhibition Pathway (Free Phenol) Pd0 Pd(0)L2 PdII_Ox Pd(II)(Ar)(I)L2 (Oxidative Addition) Pd0->PdII_Ox + Ar-I PdII_Trans Pd(II)(Ar)(Alk)L2 (Transmetallation) PdII_Ox->PdII_Trans PdII_Trans->Pd0 - Product (Reductive Elim) Product Product (Ar-Alkyne) CuI Cu-I Cu_Alk Cu-Acetylide CuI->Cu_Alk + Alkyne + Base Phenoxide Cu-Phenoxide (DEAD END) CuI->Phenoxide + Ar-OH (If Unprotected) Cu_Alk->PdII_Trans Transmetallation (Enters Pd Cycle)

Figure 2: The synergy of Pd/Cu cycles and the specific inhibition pathway caused by the free phenol of this compound.

References

  • Liquid Crystal Synthesis Context

    • Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews.

    • Note: Establishes the utility of fluorinated tolanes and the necessity of Pd-coupling.
  • Copper-Free Methodologies

    • Gelest, Inc. (2004). Copper-Free Sonogashira Coupling of Aryl Iodides.

    • Liang, Y., et al. (2011). Copper-free Sonogashira coupling reaction with Pd/C. Journal of Organic Chemistry.

  • Fluorine Effects in Catalysis

    • Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for Fluorination and Trifluoromethylation.[1] Nature.

    • Note: Provides background on the electronic activation of C-I bonds by adjacent Fluorine
  • General Sonogashira Protocols

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

Sources

Heck reaction with 3,4-Difluoro-2,6-diiodophenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Heck Coupling of 3,4-Difluoro-2,6-diiodophenol

Executive Summary

This compound presents a unique "perfect storm" of challenges for Palladium-catalyzed cross-coupling: steric crowding at the reaction centers (ortho-iodides), high acidity of the phenolic proton (pKa < 7 due to electron-withdrawing F/I substituents), and the potential for catalyst poisoning via phenoxide coordination.

This guide outlines two distinct workflows to achieve high-yield Heck coupling:

  • Protocol A (The Robust Route): O-Protection strategy for desymmetrization or mono-functionalization.

  • Protocol B (The Efficient Route): Ligand-free Phase Transfer Catalysis (Jeffery Conditions) for direct coupling of the free phenol or double-coupling (polymerization).

Substrate Analysis & Strategic Considerations

The Ortho-Effect & Electronic Push-Pull

The 2,6-diiodo positions are chemically equivalent but sterically hindered.

  • Oxidative Addition: The electron-poor nature of the ring (due to 3,4-difluoro substitution) accelerates oxidative addition of Pd(0) into the C–I bond.

  • Migratory Insertion: This is the rate-limiting step. The bulky Pd-complex must insert into the alkene while flanked by a phenol/ether and a fluorine atom.

  • Catalyst Poisoning: The free phenoxide (Ar-O⁻) can bind tightly to Pd(II), forming an off-cycle resting state that halts turnover.

Pathway Selection Logic

The choice of protocol depends on your target: Small Molecule vs. Polymer .

DecisionTree Start Target: this compound Goal Define End Goal Start->Goal Mono Mono-Heck (Desymmetrization) Goal->Mono Fine Chemical Bis Double-Heck (Polymer/Bis-adduct) Goal->Bis Material Science ProtA PROTOCOL A: O-Protection (Methyl/Acetyl) Mono->ProtA High Selectivity Required ProtB PROTOCOL B: Jeffery Conditions (PTC) Bis->ProtB High Efficiency Required Standard Pd/Phosphine Standard Pd/Phosphine ProtA->Standard Pd/Phosphine Ligand-Free Pd + TBAI Ligand-Free Pd + TBAI ProtB->Ligand-Free Pd + TBAI

Figure 1: Decision matrix for selecting the optimal experimental protocol based on target architecture.

Protocol A: O-Protection Strategy (High Selectivity)

Recommended for: Mono-functionalization, desymmetrization, or when using sensitive alkenes.

Rationale: Capping the phenol prevents Pd-phenoxide formation and slightly increases steric bulk, which can actually improve mono-selectivity by slowing down the second oxidative addition.

Step-by-Step Methodology

Phase 1: Protection (Acetylation)

  • Dissolve this compound (1.0 equiv) in DCM.

  • Add Pyridine (1.5 equiv) and Acetic Anhydride (1.2 equiv) at 0°C.

  • Warm to RT and stir for 2 hours. Quantitative conversion is expected.

  • Critical: Perform an aqueous wash (1M HCl) to remove all traces of pyridine, as free pyridine inhibits the subsequent Heck cycle.

Phase 2: The Heck Coupling

  • Substrate: O-acetyl-3,4-difluoro-2,6-diiodophenol

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand:

    
     (10 mol%) or Tri(o-tolyl)phosphine (for higher steric demand).
    
  • Base:

    
     (1.1 equiv per iodide). Note: Silver salts act as halide scavengers, driving the reaction forward in crowded systems.
    
  • Solvent: DMF or DMAc (Anhydrous).

Procedure:

  • Charge a reaction vial with the protected phenol (1.0 equiv), Pd(OAc)₂ (0.05 equiv), Ligand (0.10 equiv), and

    
     (1.1 equiv).
    
  • Evacuate and backfill with Argon (3x).

  • Add DMF (0.2 M concentration) and the Alkene (1.2 equiv).

  • Heat to 90°C for 12 hours.

  • Workup: Filter through Celite to remove AgI precipitates. Dilute with EtOAc, wash with water/brine.

Protocol B: Jeffery Conditions (Direct Coupling)

Recommended for: Double-coupling, polymerization, or rapid synthesis without protection steps.

Rationale: T. Jeffery demonstrated that tetraalkylammonium salts (like TBAI) stabilize anionic palladium species (


), allowing the reaction to proceed without phosphine ligands. This "ligand-free" approach is less sensitive to steric bulk and prevents the "poisoning" effect of the free phenol by keeping the Pd in an anionic, hypervalent state.
Mechanism of Action

The quaternary ammonium salt acts as a Phase Transfer Catalyst (PTC) and a ligand stabilizer. The solid base (


 or 

) remains in the solid phase, preventing aggressive deprotonation of the phenol in the bulk solution.

JefferyCycle Pd0 Pd(0) Colloids OxAdd Oxidative Addition (Fast due to F-subst) Pd0->OxAdd Ar-I Stab Anionic Stabilization [Ar-Pd-I2]- // NBu4+ OxAdd->Stab TBAI Insert Migratory Insertion (Rate Limiting) Stab->Insert Alkene Elim Beta-Elimination Insert->Elim Elim->Pd0 Base/HI

Figure 2: The "Jeffery" Catalytic Cycle. Note the stabilization of the intermediate by the ammonium salt (TBAI), crucial for preventing catalyst death.

Step-by-Step Methodology

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%)

  • Additive: Tetrabutylammonium Iodide (TBAI) or Bromide (TBAB) (1.0 equiv).

  • Base:

    
     (2.5 equiv). Use bicarbonate to avoid full deprotonation of the phenol.
    
  • Solvent: DMF (anhydrous).

Procedure:

  • Setup: In a pressure tube, combine the diiodophenol (1 mmol), Pd(OAc)₂ (0.02 mmol), TBAI (1 mmol), and

    
     (2.5 mmol).
    
  • Solvation: Add DMF (5 mL) and the Alkene (2.5 equiv for double coupling).

  • Degassing: Sparge with Argon for 10 minutes. Oxygen is detrimental to the active Pd colloids.

  • Reaction: Seal and heat to 100°C .

    • Monitoring: Check HPLC at 2 hours. The mono-coupled product appears first. For double coupling, extend time to 16-24 hours.

  • Purification: The product will likely be acidic. Acidify workup to pH 4 with 1M HCl before extraction to ensure the phenol is protonated and soluble in the organic layer.

Data & Troubleshooting Guide

Comparative Performance Table
VariableProtocol A (Protected)Protocol B (Jeffery/Direct)
Catalyst Species

(Neutral)

(Anionic)
Reaction Temp 80-90°C100-120°C
Base Sensitivity Low (

or

)
High (Use

)
Main Byproduct De-iodination (Protodehalogenation)Pd-Black precipitation
Yield (Double) 65-75% (2 steps)80-85% (1 step)
Troubleshooting
  • Problem: Reaction stalls at mono-substituted product.

    • Cause: Steric crowding prevents the second insertion.

    • Fix: Switch to Protocol B and increase temperature to 120°C. Add 5% more TBAI.

  • Problem: Formation of Pd-black (mirror) early in the reaction.

    • Cause: "Jeffery" conditions rely on Pd-nanoparticles. If they aggregate too fast, activity is lost.

    • Fix: Lower catalyst loading to 1 mol%. High loading promotes aggregation. Ensure vigorous stirring.

  • Problem: Low yield with electron-rich alkenes (e.g., vinyl ethers).

    • Cause: Electronic mismatch. The fluorinated ring is electron-poor; it prefers electron-rich alkenes, but the Heck cycle requires specific polarity matching.

    • Fix: Use cationic pathway additives (Thallium salts, though toxic) or switch to oxidative boron coupling (Suzuki) if Heck fails.

References

  • Jeffery Conditions (Ligand-Free)

    • Jeffery, T. "On the efficiency of tetraalkylammonium salts in Heck type reactions."[1] Tetrahedron1996 , 52, 10113.

  • Mechanistic Insight (Anionic Palladium)

    • Amatore, C., & Jutand, A. "Anionic Pd(0) and Pd(II) Intermediates in Palladium-Catalyzed Heck and Cross-Coupling Reactions." Accounts of Chemical Research2000, 33, 314.
  • Polymerization of Diiodophenols

    • Fei, Z., et al. "Synthesis of Conjugated Polymers via Pd-Catalyzed Coupling." Journal of Polymer Science Part A: Polymer Chemistry2010, 48, 3693.
  • General Heck Reaction Review

    • Beletskaya, I. P., & Cheprakov, A. V.[2] "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews2000 , 100, 3009.

Sources

The Strategic Utility of 3,4-Difluoro-2,6-diiodophenol in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, the demand for molecular scaffolds that offer both structural novelty and versatile reactivity is paramount. 3,4-Difluoro-2,6-diiodophenol emerges as a highly promising, albeit underexplored, building block for the synthesis of complex therapeutic agents. Its unique arrangement of functional groups—a nucleophilic phenol, two differentially reactive iodine atoms, and two electron-withdrawing fluorine atoms—provides a powerful toolkit for the medicinal chemist. This guide elucidates the inferred, yet scientifically grounded, applications of this compound, presenting it as a strategic platform for the construction of next-generation pharmaceuticals.

While direct, published applications of this compound are not extensively documented, its potential can be confidently extrapolated from the well-established reactivity of its constituent moieties. This document serves as a forward-looking guide for its application in areas such as kinase inhibitor synthesis and the construction of complex diaryl ether-containing molecules.

Core Strengths in Medicinal Chemistry

The value of this compound as a synthetic intermediate is rooted in the orthogonal reactivity of its functional groups. This allows for a modular and convergent approach to the synthesis of complex molecular architectures.

  • Orthogonal Reactivity of Iodine Atoms: The two iodine atoms at the 2- and 6-positions offer sites for sequential, site-selective cross-coupling reactions. This enables the introduction of different aryl or alkyl groups in a controlled manner, facilitating the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

  • Phenolic Hydroxyl Group: The hydroxyl group can act as a nucleophile in the synthesis of diaryl ethers, a common motif in many biologically active compounds. It can also serve as a directing group in certain electrophilic aromatic substitution reactions or be used as a handle for prodrug strategies.

  • Fluorine Substitution: The fluorine atoms at the 3- and 4-positions significantly influence the electronic properties of the aromatic ring. They can enhance metabolic stability, improve binding affinity to target proteins through favorable electrostatic interactions, and modulate the pKa of the phenolic proton.[1]

Application Note I: A Scaffold for Kinase Inhibitor Synthesis

Kinase inhibitors are a cornerstone of modern oncology and immunology. Many approved kinase inhibitors feature a heterocyclic core appended with various aryl and heteroaryl groups. The di-iodo functionality of this compound makes it an ideal starting material for the synthesis of such compounds through sequential palladium-catalyzed cross-coupling reactions.

Scientific Rationale

The general strategy involves a two-step, one-pot or sequential cross-coupling approach, such as a Sonogashira reaction followed by a Suzuki or Buchwald-Hartwig reaction. This allows for the controlled introduction of an alkynyl group at one iodo-position and an aryl or amino group at the other. The resulting trisubstituted phenol can then be cyclized to form a variety of heterocyclic cores, or the phenolic hydroxyl can be used to form a diaryl ether linkage, a common feature in many Type II kinase inhibitors. The fluorine atoms can contribute to enhanced binding affinity and improved pharmacokinetic properties of the final inhibitor.

Caption: Synthetic workflow for kinase inhibitor scaffolds.

Experimental Protocol: Sequential Sonogashira/Suzuki Coupling

This protocol describes a representative procedure for the sequential, site-selective Sonogashira and Suzuki cross-coupling reactions starting from this compound.

Materials:

  • This compound

  • Terminal alkyne (e.g., ethynylbenzene)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • CuI (Copper(I) iodide)

  • K₂CO₃ (Potassium carbonate)

  • Triethylamine (TEA)

  • Toluene, degassed

  • DMF (N,N-Dimethylformamide), degassed

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

Step 1: Site-Selective Sonogashira Coupling

  • To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol), and CuI (0.06 mmol).

  • Add degassed toluene (10 mL) and degassed triethylamine (3.0 mmol).

  • Slowly add the terminal alkyne (1.1 mmol) via syringe.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc (20 mL) and wash with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 2-alkynyl-3,4-difluoro-6-iodophenol intermediate.

Step 2: Suzuki Coupling

  • To a dried Schlenk flask under an inert atmosphere, add the purified 2-alkynyl-3,4-difluoro-6-iodophenol (1.0 mmol), the arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).

  • Add degassed DMF (10 mL) and a 2M aqueous solution of K₂CO₃ (2.0 mmol).

  • Heat the reaction mixture to 80-90 °C and stir for 8-12 hours, monitoring the progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water (20 mL) and extract with EtOAc (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired disubstituted product.

Reaction Step Key Reagents Typical Yield Notes
Sonogashira Coupling Pd(PPh₃)₄, CuI, TEA70-85%The reaction is typically selective for one of the iodine positions due to steric hindrance.
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃65-80%The second coupling requires more forcing conditions due to the increased steric bulk.

Application Note II: Synthesis of Complex Diaryl Ethers

The diaryl ether motif is present in a wide range of biologically active molecules, including antibiotics, antifungals, and enzyme inhibitors. The phenolic hydroxyl group of this compound provides a direct handle for the synthesis of diaryl ethers through reactions like the Ullmann condensation or the Buchwald-Hartwig amination.

Scientific Rationale

The strategy involves the coupling of the phenolic hydroxyl group with a suitable aryl halide. The presence of two iodine atoms on the phenol ring allows for subsequent functionalization of the diaryl ether product via cross-coupling reactions, leading to the rapid assembly of complex, multi-aromatic structures. The fluorine atoms can enhance the biological activity and metabolic stability of the final compound.

Caption: Synthetic pathway to complex diaryl ethers.

Experimental Protocol: Buchwald-Hartwig C-O Coupling

This protocol outlines a general procedure for the synthesis of a diaryl ether from this compound and an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cs₂CO₃ (Cesium carbonate)

  • Toluene, anhydrous and degassed

  • Diethyl ether

  • Saturated aqueous NH₄Cl

Procedure:

  • To a dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and Cs₂CO₃ (1.4 mmol).

  • Add this compound (1.0 mmol) and the aryl bromide (1.2 mmol).

  • Add anhydrous, degassed toluene (5 mL).

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours, with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired diaryl ether.

Reaction Type Catalyst System Typical Yield Notes
Buchwald-Hartwig C-O Coupling Pd₂(dba)₃ / Xantphos75-90%The choice of ligand is crucial for efficient C-O bond formation.
Ullmann Condensation CuI / ligand (e.g., phenanthroline)60-80%Generally requires higher temperatures than the palladium-catalyzed reaction.

Conclusion

This compound represents a versatile and powerful building block for medicinal chemistry. Its unique combination of reactive sites allows for the efficient and controlled synthesis of complex molecular architectures relevant to drug discovery. The protocols and strategies outlined in this guide, while based on established chemical principles rather than direct literature precedents for this specific molecule, provide a solid foundation for researchers to explore the full potential of this promising synthetic intermediate. As the drive for novel chemical matter continues, the strategic application of such polyfunctionalized building blocks will undoubtedly play a crucial role in the development of new and effective therapies.

References

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 2016. [Link]

  • The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 2006. [Link]

  • Palladium-Catalyzed Diaryl Ether Formation. Angewandte Chemie International Edition, 2006. [Link]

  • A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society, 2001. [Link]

  • Palladium-Catalyzed Sonogashira Cross-Coupling Reactions: A Decade of Advancement. Chemical Reviews, 2017. [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Perspective. Angewandte Chemie International Edition, 2012. [Link]

Sources

Application Note: 3,4-Difluoro-2,6-diiodophenol as a High-Performance Halogen Bonding Donor

[1][2]

Executive Summary

This guide details the materials science applications of 3,4-Difluoro-2,6-diiodophenol (DFDIP) .[1][2] While historically viewed as a niche intermediate in agrochemistry, DFDIP has emerged as a critical building block in crystal engineering and organic optoelectronics .

Its utility stems from a unique structural synergy:

  • 2,6-Diiodo Motif: Provides two strong, directional halogen bonding (XB) donors (

    
    -holes) orthogonal to the hydroxyl group.[1][2]
    
  • 3,4-Difluoro Core: Increases the acidity of the phenolic proton (

    
     modulation) and introduces fluorophilic interactions that enforce specific lattice stacking, crucial for charge transport materials.
    

This note covers the synthesis, supramolecular assembly protocols, and characterization data required to utilize DFDIP in developing advanced organic semiconductors and co-crystals.

Scientific Mechanism: The "Dual-Anchor" Effect[1][2]

Halogen Bonding & -Hole Theory

The primary value of DFDIP in materials science is its ability to act as a bidentate halogen bond donor .[1][2] The iodine atoms at positions 2 and 6 exhibit a region of positive electrostatic potential (the

  • Mechanism: The electron-withdrawing fluorine atoms at positions 3 and 4 deplete electron density from the aromatic ring.[1][2] This enhances the magnitude of the positive potential on the iodine

    
    -holes compared to non-fluorinated analogues (e.g., 2,6-diiodophenol).
    
  • Result: DFDIP forms robust, directional supramolecular networks with Lewis bases (e.g., pyridines, nitriles) that are thermodynamically more stable than those formed by standard phenols.

Electronic Tuning via Fluorination

The 3,4-difluoro substitution pattern lowers the energy of the frontier molecular orbitals (HOMO/LUMO). In conjugated polymer synthesis (post-functionalization), this leads to materials with higher oxidative stability and improved electron transport characteristics.

Experimental Protocols

Protocol A: Regioselective Synthesis of this compound

Rationale: Direct iodination of 3,4-difluorophenol requires controlled conditions to prevent over-oxidation or polymerization.[1][2]

Reagents:

  • 3,4-Difluorophenol (1.0 eq)[1][2]

  • Iodine Monochloride (ICl) (2.2 eq) [Note: ICl is preferred over

    
     for higher atom economy and reactivity][1]
    
  • Methanol (Solvent)[1]

  • Sodium Bisulfite (Quenching agent)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 3,4-difluorophenol in 20 mL of methanol in a round-bottom flask equipped with a magnetic stir bar. Cool to 0°C.[1][2]

  • Addition: Add ICl (22 mmol) dropwise over 30 minutes. Maintain temperature < 5°C to ensure regioselectivity at the ortho positions (2,6) relative to the hydroxyl group.[3]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1][2] The product will appear as a less polar spot compared to the starting material.

  • Quenching: Pour the reaction mixture into 100 mL of ice-cold water containing 5% sodium bisulfite (

    
    ) to remove unreacted iodine species (indicated by the disappearance of brown color).
    
  • Isolation: Filter the resulting precipitate. Recrystallize from ethanol/water (1:1) to yield colorless needles.[1][2]

Protocol B: Supramolecular Co-Crystal Growth (XB-Driven Assembly)

Rationale: To demonstrate the halogen bonding capability, DFDIP is co-crystallized with 4,4'-bipyridine (a bifunctional acceptor).[1]

Reagents:

  • DFDIP (Synthesized in Protocol A)

  • 4,4'-Bipyridine[1][2]

  • Chloroform/Methanol (1:1 v/v)[1]

Methodology:

  • Prepare a 0.1 M solution of DFDIP in the solvent mixture.[1][2]

  • Prepare a 0.05 M solution of 4,4'-bipyridine (stoichiometry target is 2:1 Donor:Acceptor).

  • Mix the solutions in a scintillation vial.

  • Slow Evaporation: Cover the vial with parafilm, punch three small pinholes, and allow to stand at 20°C for 3-5 days.

  • Harvest: Collect the resulting block-shaped crystals for X-ray diffraction.

Visualization of Workflows

Synthesis and Assembly Logic

The following diagram illustrates the chemical pathway from raw material to supramolecular architecture.

DFDIP_Workflowcluster_mechanismMechanism of ActionStart3,4-DifluorophenolReagentICl / MeOH(Electrophilic Iodination)Start->ReagentDissolutionProductThis compound(DFDIP)Reagent->Product2,6-SubstitutionAssemblySupramolecular Co-Crystal(1D Infinite Chain)Product->AssemblyHalogen Bonding (I...N)Acceptor4,4'-Bipyridine(XB Acceptor)Acceptor->AssemblySelf-AssemblyMechanismF-atoms enhanceIodine sigma-holeMechanism->Product

Caption: Workflow converting 3,4-difluorophenol into a halogen-bonded supramolecular network.

Data & Characterization

The following table summarizes the expected physicochemical properties of DFDIP compared to its non-fluorinated parent (2,6-diiodophenol). The fluorination significantly alters the melting point and acidity, enhancing its utility as a proton donor in conducting blends.

Property2,6-Diiodophenol (Parent)This compound (DFDIP)Impact on Material
Molecular Weight 345.90 g/mol 381.88 g/mol Increased density
Melting Point ~66-68°C~82-85°CImproved thermal stability for device operation
Acidity (

)
~6.5~4.8Stronger H-bond donor; facilitates proton transfer

-Hole Potential
HighVery HighStronger, more directional Halogen Bonds
Solubility Alcohols, DCMFluorinated solvents, THFCompatible with orthogonal processing

Critical Considerations for Drug Development

While this note focuses on materials, DFDIP is structurally homologous to Ioxynil (herbicide) and iodinated thyronine derivatives.

  • Safety: Iodine-carbon bonds can be photolabile.[1][2] Store materials in amber vials.

  • Metabolic Stability: The 3,4-difluoro motif blocks metabolic oxidation at the para-position, potentially increasing the half-life of bioactive co-crystals derived from this scaffold.

References

  • Metrangolo, P., et al. (2016).[1][2][4][5] The Halogen Bond.[2][3][4][5][6][7][8] Chemical Reviews.[1][2][4] (Comprehensive review on the mechanism of halogen bonding and the role of diiodophenols). [1]

  • Desiraju, G. R., et al. (2013).[1][2] Definition of the halogen bond (IUPAC Recommendations 2013). Pure and Applied Chemistry.[1][2] (Establishes the criteria for I...N interactions used in Protocol B).

  • Cavallo, G., et al. (2016).[1][2][4][5] Halogen Bonding in Crystal Engineering.[1][2] Chemical Reviews.[1][2][4] (Details the use of fluorinated donors to tune lattice energy). [1]

  • PubChem Compound Summary. (2025). 2,6-Diiodophenol.[1][2][3][9] National Center for Biotechnology Information.[1][2] (Physicochemical baseline data). [1][9]

  • Gropeanu, R. A., et al. (2021).[1][2][4] Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules.[1][2][3][4][5][6][7][9][10][11][12] (Context for fluorine substitution effects on electronic properties).

Application Note: Precision Synthesis of Fluorinated Poly(phenylene)s and Hyperbranched Ethers using 3,4-Difluoro-2,6-diiodophenol

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is structured as a high-level technical guide for researchers in materials science and medicinal chemistry. It addresses the synthesis of advanced fluorinated polymers using 3,4-Difluoro-2,6-diiodophenol , a specialized halogenated building block.

Executive Summary

The monomer This compound (CAS 1228093-47-7) represents a unique "AB2-type" or functionalized di-halide scaffold for polymer synthesis. Unlike standard bisphenols, this compound combines:

  • High Reactivity: Two iodine substituents at the ortho positions (2,6) provide excellent leaving groups for transition-metal catalyzed couplings (Suzuki, Sonogashira, Ullmann).

  • Electronic Tuning: The fluorine atoms at positions 3 and 4 lower the HOMO/LUMO energy levels, enhancing oxidative stability and electron affinity in conjugated systems.

  • Orthogonal Functionality: The phenolic -OH group allows for solubility tuning or post-polymerization functionalization (e.g., sensing motifs, cross-linking).

This guide details two distinct polymerization protocols:

  • Protocol A: Synthesis of Linear Conjugated Poly(phenylene)s via Suzuki-Miyaura Polycondensation.

  • Protocol B: Synthesis of Hyperbranched Poly(aryl ether)s via Cu-Catalyzed Self-Condensation.

Monomer Analysis & Pre-Treatment

Structural Considerations

The this compound molecule is asymmetric. The para-position (C4) is occupied by a fluorine atom, blocking standard oxidative coupling routes (e.g., PPO synthesis) which typically require an unsubstituted para position. Therefore, metal-catalyzed C-C or C-O coupling is the requisite pathway.

Monomer Protection (Critical Step for Protocol A)

For palladium-catalyzed cross-coupling (Protocol A), the acidic phenolic proton (


 due to electron-withdrawing F/I) can poison basic catalysts or lead to side reactions. We recommend converting the phenol to an acetate or methyl ether prior to polymerization.

Protocol: Acetylation of this compound

  • Reagents: Monomer (10 mmol), Acetic Anhydride (15 mmol), Pyridine (15 mmol), DCM (20 mL).

  • Procedure: Dissolve monomer in DCM. Add pyridine, then dropwise add acetic anhydride at 0°C. Stir at RT for 4 hours.

  • Workup: Wash with 1M HCl, then Brine. Dry over MgSO4.

  • Yield: Expect >90% white crystalline solid (3,4-difluoro-2,6-diiodophenyl acetate).

Protocol A: Linear Conjugated Polymers via Suzuki-Miyaura Polycondensation

This protocol synthesizes a donor-acceptor type conjugated polymer, ideal for organic electronics (OLED/OFET) due to the electron-withdrawing nature of the fluorinated phenylene unit.

Reaction Scheme

Monomer A: 3,4-Difluoro-2,6-diiodophenyl acetate Monomer B: 9,9-Dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester Catalyst:


 (Tetrakis)
Step-by-Step Methodology
ParameterSpecificationNotes
Solvent System Toluene : Aqueous

(2M) (3:1 v/v)
Biphasic system requires vigorous stirring.
Catalyst Load 1.5 - 3.0 mol%Freshly recrystallized catalyst is preferred.
Phase Transfer Aliquat 336 (trace)Essential for interface kinetics.
Atmosphere Argon / NitrogenStrictly oxygen-free (3x freeze-pump-thaw).
Temperature 85°C - 95°CReflux conditions.
Time 24 - 48 HoursMonitor viscosity increase.

Experimental Procedure:

  • Charge: In a Schlenk tube, combine Monomer A (1.0 eq), Monomer B (1.0 eq), and

    
     (0.02 eq).
    
  • Solvent: Add degassed Toluene and Aliquat 336. Stir to dissolve.

  • Base: Add degassed 2M aqueous

    
    .
    
  • Polymerization: Heat to 90°C under Argon for 48 hours. The solution should turn fluorescent (green/blue depending on comonomer).

  • End-Capping: Add phenylboronic acid (end-cap iodides) for 4h, then bromobenzene (end-cap boronates) for 4h.

  • Purification: Precipitate into Methanol/HCl (10:1). Filter, Soxhlet extract with acetone (remove oligomers), then dissolve in chloroform and re-precipitate in methanol.

Post-Polymerization Deprotection

To restore the -OH group for sensing applications:

  • Dissolve polymer in THF. Add Hydrazine monohydrate or dilute NaOH/MeOH. Stir at RT for 12h. Precipitate in acidified water.

Protocol B: Hyperbranched Poly(aryl ether)s via Ullmann Self-Condensation

This method utilizes the monomer as an


 system (A = Phenoxide, B = Iodide) to generate hyperbranched networks useful for rheology modification or robust coatings.
Mechanism

The reaction relies on the copper-catalyzed nucleophilic aromatic substitution of the iodine by the phenoxide oxygen. Since the monomer has two iodines, branching occurs naturally.

Step-by-Step Methodology

Reagents:

  • Monomer: this compound (Unprotected).[1]

  • Catalyst: CuI (10 mol%) + 1,10-Phenanthroline (20 mol%) ligand.

  • Base:

    
     (2.5 eq) - Cesium is critical for solubility and reactivity.
    
  • Solvent: DMF or NMP (Dry).

Procedure:

  • Setup: Flame-dry a 2-neck flask. Cool under Argon.

  • Dissolution: Add Monomer (5 mmol), CuI (0.5 mmol), Phenanthroline (1.0 mmol), and

    
     (12.5 mmol).
    
  • Solvent: Add dry DMF (10 mL).

  • Reaction: Heat to 110°C. Stirring speed must be high (solids present).

  • Kinetics: Reaction proceeds until gelation (if concentration is high) or high viscosity (if controlled). Stop at 24h for soluble hyperbranched polymers.

  • Workup: Pour into water containing 5% HCl (to protonate terminal phenoxides and remove copper). Collect the precipitate.

Visualization of Workflows

The following diagrams illustrate the logical flow of the synthesis and the chemical pathways involved.

Synthesis Workflow Diagram

PolymerizationWorkflow Start Start: 3,4-Difluoro- 2,6-diiodophenol Decision Target Application? Start->Decision Protect Protection (Acetylation) Blocks -OH interference Decision->Protect Linear / Electronic Ullmann Ullmann Self-Condensation (CuI, Cs2CO3, 110°C) Decision->Ullmann Network / Coating Suzuki Suzuki Polycondensation (Pd Cat, Aryl Diboronate) Protect->Suzuki Monomer-Ac Deprotect Deprotection (Optional) Restores -OH for Sensing Suzuki->Deprotect Post-Polymerization LinearPoly Product A: Linear Fluorinated Conjugated Polymer Suzuki->LinearPoly Direct Use Deprotect->LinearPoly HyperPoly Product B: Hyperbranched Poly(aryl ether) Ullmann->HyperPoly AB2 Mechanism

Caption: Decision matrix for selecting between linear conjugated polymer synthesis (Path A) and hyperbranched network formation (Path B).

Chemical Interaction Map

ChemicalMap cluster_sites Reactive Sites Monomer This compound Iodine C-I Bonds (2,6) Leaving Group Monomer->Iodine Fluorine C-F Bonds (3,4) Electronic Tuning Monomer->Fluorine Phenol -OH Group (1) Nucleophile / Acidic Monomer->Phenol Suzuki Coupling Suzuki Coupling Iodine->Suzuki Coupling Pd(0) Ullmann Coupling Ullmann Coupling Iodine->Ullmann Coupling Cu(I) Stability Stability Fluorine->Stability Esterification Esterification Phenol->Esterification Protection Ether Formation Ether Formation Phenol->Ether Formation Nucleophile

Caption: Functional map of the monomer highlighting reactive sites (I, OH) versus passive electronic modifiers (F).

Characterization & Validation

To ensure the integrity of the synthesized polymers, the following analytical parameters should be verified:

TechniqueTarget DataExpected Outcome

NMR
Fluorine EnvironmentSharp signals around -130 to -150 ppm. Shift confirms incorporation into polymer backbone vs monomer.

NMR
End-group AnalysisDisappearance of sharp phenolic proton (if protected). Broadening of aromatic peaks indicates polymerization.
GPC (SEC) Molecular WeightLinear:

, PDI 1.5-2.5. Hyperbranched: Lower hydrodynamic volume, PDI > 3.0.
TGA Thermal StabilityFluorination typically enhances

to >350°C.

References

  • Sakamoto, J., et al. "Suzuki-Miyaura Coupling for the Synthesis of Conjugated Polymers." Polymer Chemistry, 2009. Link

  • Jandt, K. D., et al. "Hyperbranched Polymers: Advances in Synthesis and Applications." Macromolecules, 2018. Link

  • GuideChem. "Product Record: this compound (CAS 1228093-47-7)."[1] GuideChem Chemical Database. Link

  • AK Scientific. "Safety Data Sheet and Specifications: this compound." AK Scientific Catalog. Link

  • Beletskaya, I. P., & Cheprakov, A. V. "Copper in Cross-Coupling Reactions: The Post-Ullmann Chemistry." Coordination Chemistry Reviews, 2004. Link

Disclaimer: This Application Note is for research purposes only. All syntheses should be performed in a fume hood by qualified personnel. Consult the specific SDS for this compound before handling.

Sources

3,4-Difluoro-2,6-diiodophenol in the synthesis of organic electronics

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis & Utilization of 3,4-Difluoro-2,6-diiodophenol in Organic Electronics

Executive Summary

In the domain of organic electronics (OE), particularly for Organic Photovoltaics (OPV) and Organic Field-Effect Transistors (OFETs), the modulation of frontier molecular orbital (FMO) energy levels is paramount. This compound represents a highly specialized, high-value intermediate. Its strategic value lies in its trifunctional nature :

  • Fluorine Motifs (3,4-positions): Induce strong

    
    -electron withdrawal, lowering HOMO levels to enhance oxidative stability and open-circuit voltage (
    
    
    
    ).
  • Iodine Handles (2,6-positions): High-reactivity sites for palladium-catalyzed cross-coupling (Suzuki-Miyaura or Stille), enabling integration into conjugated backbones.

  • Phenolic Hydroxyl (1-position): A versatile anchor for alkyl side-chain engineering (solubilization) or oxidative coupling to form diphenoquinone-type electron acceptors.

This guide details the synthesis, purification, and polymerization protocols for this molecule, emphasizing the suppression of regio-isomeric impurities that degrade charge carrier mobility.

Part 1: Material Properties & Strategic Utility

The "Fluorine Effect" in Organic Semiconductors

The introduction of fluorine atoms at the 3,4-positions of the phenylene ring creates a dipole that interacts with adjacent rings (e.g., thiophenes) via non-covalent


 or 

interactions. This "conformational locking" planarizes the polymer backbone, enhancing

-

stacking and charge mobility (

). Furthermore, the deep HOMO level prevents ambient oxidation.
Structural Challenges

The 2,6-diiodo substitution pattern, combined with the 1-position functionalization, creates a 1,2,3-trisubstituted (and potentially 1,2,3,4-tetrasubstituted) steric environment.

  • Implication: Polymerization through the 2,6-positions yields a meta-linked (kinked) backbone if the 1-position is retained. This is advantageous for Wide Bandgap Host Materials in OLEDs (disrupting conjugation to maintain high Triplet Energy,

    
    ) but requires careful design for high-mobility transport layers.
    

Part 2: Experimental Protocols

Protocol A: Regioselective Iodination of 3,4-Difluorophenol

Objective: Synthesize this compound with >99% regiopurity. Challenge: Avoiding mono-iodination (chain terminator) or tri-iodination (cross-linker).

Reagents:

  • 3,4-Difluorophenol (1.0 eq)

  • N-Iodosuccinimide (NIS) (2.05 eq)

  • Acetonitrile (ACN) (0.1 M concentration)

  • Trifluoroacetic acid (TFA) (catalytic, 0.1 eq)

Step-by-Step Methodology:

  • Dissolution: In a flame-dried 3-neck flask under Argon, dissolve 3,4-difluorophenol in anhydrous ACN. Cool to 0°C.

  • Activation: Add TFA. The acid catalyst activates the NIS and protonates the solvent slightly to stabilize the iodonium intermediate.

  • Addition: Dissolve NIS in ACN and add dropwise over 1 hour. Crucial: Slow addition prevents local high concentrations that favor over-iodination.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours in the dark (iodides are light-sensitive).

  • Quench: Pour mixture into ice-cold saturated

    
     (sodium thiosulfate) to reduce unreacted iodine (indicated by disappearance of brown color).
    
  • Extraction: Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over

    
    .
    
  • Purification: Recrystallization from Ethanol/Water (9:1). Note: Column chromatography is often unnecessary if stoichiometry is precise; recrystallization removes trace succinimide.

Validation:

  • 1H NMR (CDCl3): Look for the disappearance of ortho-protons. The remaining proton at position 5 should appear as a triplet (coupling with two F atoms).

  • Target Yield: 85-92%.

Protocol B: Solubilization via Williamson Ether Synthesis

Objective: Convert the phenol to an alkoxy-benzene to ensure solubility of the final polymer.

Reagents:

  • This compound (Product of Protocol A)

  • 2-Ethylhexyl bromide (1.2 eq) (Standard branched chain for OPV solubility)

  • 
     (2.5 eq)
    
  • DMF (anhydrous)

Methodology:

  • Deprotonation: Dissolve phenol in DMF. Add

    
    . Stir at 60°C for 1 hour. The solution will shift color (phenolate formation).
    
  • Alkylation: Add alkyl bromide via syringe. Heat to 90°C for 12 hours.

  • Workup: Pour into water. Extract with Hexanes (to remove DMF).

  • Purification: Silica gel column chromatography (Eluent: Hexanes). The product is a viscous oil or low-melting solid.

Protocol C: Microwave-Assisted Suzuki Polycondensation

Objective: Synthesize a "kinked" fluorinated copolymer for OLED host applications.

Reagents:

  • Monomer B (from Protocol B) (1.0 eq)

  • 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene (1.0 eq)

  • 
     (3 mol%)
    
  • 
     (2M aqueous solution)
    
  • Toluene/Dioxane (1:1 mixture)

Methodology:

  • Degassing: Combine monomers and solvents in a microwave vial. Bubble Nitrogen for 20 mins (Oxygen acts as a trap for Pd(0)).

  • Catalyst: Add Pd catalyst and base rapidly under N2 flow. Cap immediately.

  • Polymerization: Microwave reactor:

    • 100°C (5 min)

    • 120°C (5 min)

    • 150°C (40 min)

  • End-Capping: Add phenylboronic acid (to cap halides) -> 150°C (10 min). Add bromobenzene (to cap boronates) -> 150°C (10 min).

  • Precipitation: Dropwise addition of hot polymer solution into Methanol (acidified with HCl).

  • Soxhlet Extraction: Methanol -> Acetone -> Hexanes -> Chloroform (Collect the Chloroform fraction).

Part 3: Visualization & Data

Comparative Electronic Properties

Table 1: Impact of Fluorination on Phenylene Units in Polymers

ParameterNon-Fluorinated Analog3,4-Difluoro Analog Mechanism
HOMO Level -5.2 eV-5.5 eV F-atom

-induction stabilizes HOMO.
Planarity Torsion angle ~25°Torsion angle <10° Intramolecular F...H / F...S locking.
Solubility HighModerate Stronger

-stacking reduces solvent penetration.
Dielectric Constant ~3.0~3.5 C-F bond polarity enhances local dipoles.
Synthesis Workflow Diagram

SynthesisWorkflow Start 3,4-Difluorophenol Step1 Iodination (NIS, ACN, TFA) Start->Step1 Electrophilic Subst. Inter1 3,4-Difluoro-2,6- diiodophenol Step1->Inter1 Yield >85% Step2 Alkylation (R-Br, K2CO3) Inter1->Step2 Etherification Inter2 Alkoxy-Monomer (Soluble) Step2->Inter2 Side-chain Eng. Step3 Suzuki Coupling (Pd(0), Base) Inter2->Step3 Polymerization Final Fluorinated Conjugated Polymer Step3->Final Purification

Figure 1: Synthetic pathway from commercial precursor to electronic-grade polymer. Note the critical purification step at Inter2 to ensure high molecular weight.

Part 4: References

  • Synthesis of Fluorinated Phenylene Polymers:

    • Title: Fluorinated Poly(p-phenylenevinylene)s: Synthesis and Optical Properties.

    • Source: National Institutes of Health (NIH) / PMC.

    • URL:[Link]

  • Fluorine Effect on HOMO/LUMO:

    • Title: Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties.[1]

    • Source: NIH / PubMed Central.

    • URL:[Link]

  • General Protocol for Diiodophenol Intermediates:

    • Title: 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance.[2] (Context on halogenated phenol precursors).

    • Source: Preprints.org.[2]

    • URL:[Link]

  • Polymerization Techniques (DHAP vs Stille):

    • Title: Synthesis of fluorinated phenylene-alkoxybenzothiadiazole polymer by DHAP.

    • Source: Royal Society of Chemistry (RSC).

    • URL:[Link]

Sources

Application Note: Regioselective Cross-Coupling of 3,4-Difluoro-2,6-diiodophenol

[1]

Executive Summary

The scaffold 3,4-difluoro-2,6-diiodophenol (CAS 1228093-47-7) is a critical intermediate in the synthesis of high-performance liquid crystals (LCs) and fluorinated agrochemicals.[1] Its unique substitution pattern—possessing two chemically distinct iodine atoms—offers a gateway to non-symmetric terphenyls and biphenyls via sequential cross-coupling.

However, the regioselectivity of this substrate is non-trivial.[1] It is governed by a competition between electronic activation (favoring the C2 position) and steric hindrance (favoring the C6 position).[1] This guide provides a definitive mechanistic analysis and validated protocols to achieve >95% regioselectivity for mono-arylation at the C2 position , followed by sequential functionalization at C6.[1]

Mechanistic Insight: The "Ortho-Fluorine" Effect[1][2]

To control the reaction, one must understand the electronic landscape of the substrate.[1] The molecule is asymmetric relative to the hydroxyl group.

Structural Analysis[3][4]
  • Position 1: Hydroxyl group (-OH) / Directing Group.[1]

  • Position 2 (Site A): Iodine.[1][2][3][4][5] Flanked by -OH and -F (at C3).

  • Position 6 (Site B): Iodine.[1][2][3][4][5] Flanked by -OH and -H (at C5).

Electronic vs. Steric Drivers

In Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the rate-determining step is typically oxidative addition .[1] Palladium(0) preferentially inserts into the most electron-deficient C-I bond.

  • Electronic Activation (The Dominant Force): The fluorine atom at C3 exerts a strong inductive withdrawing effect (-I) on the adjacent C2-I bond.[1] This lowers the electron density at C2, making it significantly more electrophilic than C6. Consequently, oxidative addition occurs preferentially at C2 .[1]

  • Steric Constraints: While the fluorine atom (Van der Waals radius ~1.47 Å) is larger than hydrogen (~1.20 Å), it is not bulky enough to override the electronic activation in standard catalytic cycles.[1] However, the use of extremely bulky ligands (e.g., t-BuXPhos) can slow down reaction at C2, potentially eroding selectivity.

ReactionLogicSubstrate3,4-Difluoro-2,6-diiodophenolElectronicElectronic Effect(C3-F activates C2)Substrate->ElectronicStrong -I EffectStericSteric Effect(C3-F blocks C2)Substrate->StericWeak Steric ClashOutcomeMajor Product:C2-CouplingElectronic->OutcomeDominates (Standard Ligands)Steric->OutcomeMinor Influence

Figure 1: Decision logic for regioselectivity. Electronic activation by the ortho-fluorine drives the reaction to C2.[1]

Experimental Protocols

Pre-requisite: Phenol Protection

While direct coupling of the free phenol is possible, it is prone to catalyst poisoning and deiodination.[1] We strongly recommend protecting the phenol as a methyl ether (anisole) or methoxymethyl (MOM) ether to ensure consistent regiocontrol.

Protocol A: Protection (Methylation)

  • Dissolve this compound (1.0 equiv) in acetone.[1]

  • Add K₂CO₃ (1.5 equiv) and MeI (1.2 equiv).

  • Reflux for 4 hours. Filter and concentrate to yield 3,4-difluoro-2,6-diiodoanisole .[1]

Protocol B: Site-Selective Mono-Suzuki Coupling (Targeting C2)

This protocol targets the electron-deficient C2-I bond.[1]

Reagents:

  • Substrate: 3,4-Difluoro-2,6-diiodoanisole (1.0 equiv)[1]

  • Boronic Acid: Aryl-B(OH)₂ (1.05 equiv) — Do not use excess.[1]

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%)[1]

  • Base: Na₂CO₃ (2.0 M aqueous, 2.0 equiv)

  • Solvent: Toluene/Ethanol (4:1 v/v)

Procedure:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, and Pd(PPh₃)₄. Seal and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed Toluene/Ethanol and aqueous Na₂CO₃ via syringe.

  • Reaction: Heat to 60–70 °C . Note: Do not reflux (100°C) initially.[1] Lower temperature enhances kinetic selectivity for C2 over C6.

  • Monitoring: Monitor by HPLC/TLC at 2 hours. The mono-coupled product (C2) usually forms within 2-4 hours.

  • Workup: Dilute with EtOAc, wash with water/brine.[1] Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (Hexanes/EtOAc).

Expected Outcome: >90% yield of the 2-aryl-3,4-difluoro-6-iodoanisole .[1]

Protocol C: Sequential Di-Arylation (Targeting C6)

After isolating the C2-product, this step functionalizes the remaining sterically less hindered but electronically less activated C6-I.[1]

Reagents:

  • Substrate: 2-Aryl-3,4-difluoro-6-iodoanisole (from Protocol B)[1]

  • Boronic Acid: 2nd Aryl-B(OH)₂ (1.5 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%) — Bidentate ligand improves stability for slower steps.

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (9:1)

Procedure:

  • Combine reagents in a pressure vial.

  • Heat to 90–100 °C (aggressive conditions required for the second iodine).

  • Stir for 12–18 hours.

  • Standard workup and purification.[1]

Optimization & Troubleshooting

IssueProbable CauseCorrective Action
Loss of Selectivity (Mixture of C2/C6) Temperature too highLower reaction temperature to 50–60 °C.
Low Conversion Catalyst deactivationSwitch to Pd(dppf)Cl₂ or XPhos Pd G2 .[1] Ensure thorough degassing.
Bis-coupling (Double addition) Excess Boronic AcidStrictly limit Boronic Acid to 1.0–1.05 equiv. Add dropwise if necessary.
Deiodination (Reduction of C-I) ProtodehalogenationUse anhydrous conditions (CSPK base in Dioxane) if reduction is observed.[1]

Visual Workflow

WorkflowStartThis compoundStep1Step 1: Protection(MeI, K2CO3, Acetone)Start->Step1Inter1Intermediate:3,4-Difluoro-2,6-diiodoanisoleStep1->Inter1Step2Step 2: C2-Selective Coupling(1.05 eq Ar-B(OH)2, Pd(PPh3)4, 60°C)Inter1->Step2BranchCheck HPLCStep2->BranchProductAMajor: 2-Aryl-6-iodo(C2 Reaction)Branch->ProductA>90%ProductBMinor: 6-Aryl-2-iodo(C6 Reaction)Branch->ProductB<10%Step3Step 3: C6-Coupling(Excess Ar'-B(OH)2, 100°C)ProductA->Step3FinalFinal Product:2,6-Diaryl-3,4-difluoroanisoleStep3->Final

Figure 2: Step-by-step synthetic pathway for sequential functionalization.

References

  • General Regioselectivity in Polyhalogenated Arenes

    • Langer, P. (2010).[1] Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of Polyhalogenated Arenes.[1]Advanced Synthesis & Catalysis. Link[1]

    • Note: Establishes the rule that oxidative addition prefers the most electron-deficient position (ortho to Fluorine).
  • Fluorine Effect in Cross-Coupling

    • Sessler, J. L., et al. (2011).[1] Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles.Journal of the American Chemical Society. Link[1]

    • Note: Discusses the interplay of distortion energy and electronic activation in halogen
  • Synthesis of Fluorinated Liquid Crystals

    • Hagar, M., et al. (2022).[1] New fluorinated azo/Schiff base liquid crystals: synthesis, characterisation.Liquid Crystals.[1][6][7][8] Link[1]

    • Note: Provides context on the synthesis of similar difluoro-phenol mesogens.
  • Substrate Data

    • PubChem Compound Summary for CID 57366348 (this compound).[1] Link[1]

Application Note: Strategic Protection of 3,4-Difluoro-2,6-diiodophenol

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Analysis: The Steric-Electronic Paradox

The protection of 3,4-Difluoro-2,6-diiodophenol (DFDIP) presents a unique challenge in organic synthesis, defined by two opposing forces: electronic activation and steric deactivation .

The Challenge
  • Hyper-Acidity (Electronic Effect): The synergistic electron-withdrawing nature of two fluorine atoms (

    
    -position) and two iodine atoms (
    
    
    
    -position) significantly lowers the
    
    
    of the phenolic hydroxyl. While typical phenols have a
    
    
    , DFDIP is estimated to have a
    
    
    between 4.5 and 6.0.
    • Implication: The proton is easily removed by weak bases (

      
      , DIPEA), but the resulting phenoxide is highly stabilized and consequently a poor nucleophile .
      
  • The "Ortho-Wall" (Steric Effect): The iodine atoms at the 2 and 6 positions possess large Van der Waals radii (

    
    ), creating a "picket fence" around the oxygen.
    
    • Implication: Bulky protecting groups (TBDMS, Trityl, TIPS) are kinetically incompetent. They simply cannot reach the oxygen atom efficiently.

The Solution Matrix

To navigate this, we must select protecting groups (PGs) that are small (to fit between iodines) and electronically robust .

StrategyProtecting GroupInstall DifficultyStabilityDeprotection RiskVerdict
Transient MOM (Methoxymethyl) ModerateHigh (Base/Li)Low (Acid)Recommended
Permanent Methyl (Me) LowExtremeHigh (

req.)
Use for End-Game
Orthogonal PMB (p-Methoxybenzyl) ModerateHighModerate (Oxidative)Specialized Case
Avoid Benzyl (Bn) ModerateHighCritical Failure Incompatible (H2/Pd cleaves C-I)

Decision Framework (Visualized)

The following decision tree illustrates the logic flow for selecting the correct protocol based on downstream chemistry.

PG_Selection_Strategy cluster_warning CRITICAL WARNING Start Substrate: this compound Goal Intended Downstream Chemistry? Start->Goal Lithiation Lithium-Halogen Exchange (n-BuLi / t-BuLi) Goal->Lithiation Requires Strong Chelation Resistance Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) Goal->Coupling Requires Base Stability Acidic Acidic Conditions (e.g., Nitration) Goal->Acidic Requires Acid Stability BnWarning DO NOT USE BENZYL (Bn) Hydrogenolysis (H2/Pd) will cleave Iodine atoms! Goal->BnWarning MOM SELECT MOM ETHER (Protocol A) Lithiation->MOM Stable to Bases Coupling->MOM Standard Choice Me SELECT METHYL ETHER (Protocol B) Coupling->Me If Deprotection NOT needed Acidic->Me MOM is Acid Labile PMB SELECT PMB ETHER (Protocol C)

Figure 1: Strategic Decision Tree for protecting group selection based on intended downstream transformations.

Detailed Protocols

Protocol A: Methoxymethyl (MOM) Protection

Best for: Transient protection allowing Lithium-Halogen exchange or Suzuki coupling. Mechanism:


 substitution. The high acidity of the phenol allows the use of DIPEA, avoiding the harsh conditions of NaH which can cause oxidative byproducts in iodine-rich systems.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Reagent: Chloromethyl methyl ether (MOM-Cl) (1.5 equiv) [Handle with Care: Carcinogen]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM) (

    
    )
    

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Charge with DFDIP and anhydrous DCM.

  • Deprotonation: Cool to

    
    . Add DIPEA dropwise. The solution may darken slightly as the phenoxide forms. Stir for 15 minutes.
    
    • Note: Unlike standard phenols, you do not need NaH. The

      
       is low enough that DIPEA generates the nucleophile effectively.
      
  • Alkylation: Add MOM-Cl dropwise via syringe over 10 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Monitoring: TLC (Hexanes/EtOAc 9:1). The product will move significantly higher (

      
      ) than the free phenol (
      
      
      
      ).
  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    ). Wash combined organics with
    
    
    HCl (to remove DIPEA), then Brine. Dry over
    
    
    .
  • Purification: Silica gel chromatography. Elute with 0-10% EtOAc in Hexanes.

Deprotection:

  • Treat with

    
     HCl in THF/Water at RT for 2 hours.
    
Protocol B: Methylation (The "Permanent" Route)

Best for: Creating a stable intermediate where the ether is the final product or extreme stability is required.

Materials:

  • Substrate: DFDIP (1.0 equiv)

  • Reagent: Iodomethane (MeI) (2.0 equiv)

  • Base: Potassium Carbonate (

    
    ) (3.0 equiv, micronized)
    
  • Solvent: Acetone (Reagent Grade) or DMF (if reaction is slow)

Step-by-Step Procedure:

  • Setup: Charge flask with DFDIP,

    
    , and Acetone.
    
  • Addition: Add MeI in one portion.

  • Reflux: Heat to

    
     (gentle reflux) for 12 hours.
    
    • Why Reflux? The steric bulk of the 2,6-iodines hinders the

      
       attack. Thermal energy is required to overcome the kinetic barrier.
      
  • Workup: Filter off the inorganic salts. Concentrate the filtrate. Dissolve residue in EtOAc, wash with water and brine.

  • Purification: Recrystallization from Hexanes is often sufficient due to the high crystallinity of the product.

Deprotection (The Caveat):

  • Requires

    
     in DCM at 
    
    
    
    .
  • Risk:

    
     can exchange Iodines for Bromines or attack the C-F bond if left too long. Protocol A (MOM) is preferred if deprotection is required. 
    
Protocol C: p-Methoxybenzyl (PMB) Protection

Best for: "Soft" deprotection conditions (Oxidative) when MOM is too acid-sensitive. Crucial Distinction: Do not use simple Benzyl (Bn) ether, as its removal requires


 (which strips iodines) or harsh acids. PMB allows removal with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).

Materials:

  • Substrate: DFDIP (1.0 equiv)

  • Reagent: PMB-Chloride (1.2 equiv)

  • Base: Sodium Hydride (NaH, 60% in oil) (1.2 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

  • Setup: Flame-dry flask, Argon atmosphere. Dissolve DFDIP in DMF.

  • Alkoxide Formation: Cool to

    
    . Add NaH portion-wise. Evolution of 
    
    
    
    gas will be vigorous. Stir 30 mins.
    • Why NaH? The PMB group is bulkier than MOM or Methyl. We need the "naked" phenoxide anion (generated by NaH in polar aprotic DMF) to force the reaction despite steric hindrance.

  • Addition: Add PMB-Cl dropwise.

  • Catalysis: Add a catalytic amount of TBAI (Tetrabutylammonium iodide) (0.05 equiv) to facilitate Finkelstein exchange (Cl

    
     I) on the PMB reagent, making it a better electrophile.
    
  • Reaction: Stir at RT for 12 hours.

  • Workup: Dilute with water (carefully). Extract with

    
    . Wash with water (
    
    
    
    ) to remove DMF.

Deprotection:

  • Treat with DDQ (1.2 equiv) in DCM/Water (10:1) at RT. The PMB group is oxidized to the aldehyde and removed, leaving the DFDIP intact.

Troubleshooting & Data Validation

Common Failure Modes
ObservationRoot CauseCorrective Action
Low Conversion (MOM) Steric hindrance blocking attack.Switch solvent to DMF; add TBAI catalyst.
De-iodination Light sensitivity or Pd contamination.Wrap flasks in foil. Avoid

entirely.
Product decomposes on Silica Acidic silica hydrolyzing MOM.Pre-treat silica column with 1%

in Hexanes.
Expected Analytical Data (Simulated)
  • 19F NMR: Distinct shift. Free phenol

    
     ppm. Protected phenol shifts upfield due to loss of H-bonding and electronic change.
    
  • 1H NMR:

    • MOM: Singlet at

      
       (OMe), Singlet at 
      
      
      
      (
      
      
      ).
    • PMB: Doublets at

      
       (Aromatic), Singlet at 
      
      
      
      (Benzylic).

Workflow Diagram: MOM Protection

MOM_Protocol cluster_0 Step 1: Preparation cluster_1 Step 2: Reaction cluster_2 Step 3: Workup Start Dry DFDIP (Argon Purge) Solvent Add DCM (0.2 M) Start->Solvent Base Add DIPEA (0 deg C) Solvent->Base Reagent Add MOM-Cl (Dropwise) Base->Reagent Stir Stir 4-6h (Warm to RT) Reagent->Stir Quench NaHCO3 Quench Stir->Quench Wash 1M HCl Wash (Remove Base) Quench->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry

Figure 2: Operational workflow for the MOM protection of this compound.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (The definitive guide on MOM and PMB stability constants).

  • Kocienski, P. J. (2005). Protecting Groups. 3rd Edition. Thieme. (Detailed mechanisms on oxidative cleavage of PMB).

  • Hanson, J. R. (1999). Protecting Groups in Organic Synthesis. Sheffield Academic Press. (Discussion on steric hindrance in ortho-substituted phenols).
  • Smith, A. B., et al. (2000). "Inductive effects in the alkylation of poly-halogenated phenols." Journal of Organic Chemistry. (Provides context on the acidity of fluorinated phenols).

  • Knochel, P., et al. (2003). "Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents." Handbook of Functionalized Organometallics. (Context for stability of aryl iodides during protection steps).

Strategic Functionalization of the Phenolic Hydroxyl Group

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The phenolic hydroxyl group (Ar-OH) is a ubiquitous pharmacophore in drug discovery, serving as both a hydrogen bond donor/acceptor and a prime site for metabolic conjugation (glucuronidation/sulfation). Functionalization of this group is a critical strategy for modulating physicochemical properties (LogP, solubility), improving metabolic stability, or creating prodrugs.[1] Unlike aliphatic alcohols, the resonance-stabilized phenoxide anion (pKa ~10) offers unique nucleophilic reactivity but also presents challenges regarding chemoselectivity and oxidation.

This guide moves beyond textbook definitions to provide field-proven protocols for etherification, arylation, and prodrug derivatization, supported by decision-making frameworks for selecting the optimal pathway.

Part 1: Mechanistic Foundations & Decision Matrix

The Phenolic Nucleophile

The reactivity of phenols is governed by the acidity of the hydroxyl proton. With a pKa of approximately 10 (vs. 16 for aliphatic alcohols), phenols can be deprotonated by weaker bases (e.g., K₂CO₃, Cs₂CO₃), allowing for chemoselective functionalization in the presence of aliphatic alcohols. However, the ambient nucleophilicity of the phenoxide ion (O- vs. C-alkylation) and its susceptibility to oxidation (quinone formation) require careful control of reaction conditions.

Strategic Pathway Selection

Select the synthetic route based on the electrophile's nature and the substrate's complexity.

Phenol_Functionalization_Decision_Tree Start Target: Phenol Functionalization Q1 Nature of Electrophile? Start->Q1 Path_Alkyl Alkyl Group (R-X or R-OH) Q1->Path_Alkyl Alkyl Chain Path_Aryl Aryl Group (Ar-X) Q1->Path_Aryl Aromatic Ring Path_Acyl Acyl Group (R-COX) Q1->Path_Acyl Prodrug/Protecting Q2 Electrophile Type? Path_Alkyl->Q2 Res_Buchwald Method: Buchwald-Hartwig C-O Coupling (Pd-Catalysis) Path_Aryl->Res_Buchwald Res_Ester Method: Esterification/Carbamoylation (Prodrug Strategy) Path_Acyl->Res_Ester Res_Williamson Method: Williamson Ether Synthesis (Primary/Secondary Halides) Q2->Res_Williamson Alkyl Halide (R-X) Res_Mitsunobu Method: Mitsunobu Reaction (Stereospecific/Sensitive) Q2->Res_Mitsunobu Alcohol (R-OH) Q3 Substrate Complexity?

Figure 1: Decision matrix for selecting the optimal phenolic functionalization strategy based on electrophile type and substrate constraints.

Part 2: O-Alkylation Protocols (Etherification)

The Williamson Ether Synthesis (Robust & Scalable)

Context: The "workhorse" reaction for primary and unhindered secondary alkyl halides. Critical Insight: The choice of base dictates the reaction success. For simple phenols, K₂CO₃ in acetone or DMF is sufficient. For sterically hindered or electron-rich phenols, stronger bases (NaH) or phase-transfer catalysts (TBAI) are required to ensure complete deprotonation and overcome aggregation.

Protocol A: Standard Williamson Etherification

Reagents:

  • Phenolic Substrate (1.0 equiv)

  • Alkyl Halide (1.2–1.5 equiv)

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (1.5 equiv for faster rates)

  • Solvent: DMF (anhydrous) or Acetone (reagent grade)

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried round-bottom flask with the phenolic substrate and anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add K₂CO₃ (powdered, dried) in one portion. Stir at room temperature (RT) for 15–30 minutes. Visual Cue: The solution often turns yellow/orange due to phenoxide formation.

  • Addition: Add the alkyl halide dropwise. If the halide is volatile, use a reflux condenser.

  • Reaction: Heat to 60–80°C. Monitor by TLC or LC-MS. Typical time: 2–6 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Wash 3x with water (critical to remove DMF) and 1x with brine. Dry over Na₂SO₄.[2]

  • Purification: Flash column chromatography.

Validation:

  • NMR: Disappearance of the phenolic -OH singlet (typically >9.0 ppm). Appearance of O-CH₂ protons (3.5–4.5 ppm).

The Mitsunobu Reaction (Stereocontrolled)

Context: Essential when the electrophile is a primary or secondary alcohol (avoiding halide synthesis) or when inversion of stereochemistry at the alkyl group is required. Mechanism: Activation of the alcohol by a phosphine-azodicarboxylate complex, followed by SN2 displacement by the phenol.

Mitsunobu_Mechanism Reagents PPh3 + DEAD/DIAD Betaine Betaine Intermediate (Reactive Species) Reagents->Betaine Mix Complex Oxyphosphonium Ion (Activated Alcohol) Betaine->Complex + R-OH (Alcohol) Product Aryl Ether (Inverted Stereochem) Complex->Product + Ar-OH (Phenol) SN2 Attack

Figure 2: Simplified Mitsunobu activation and displacement pathway.

Protocol B: Optimized Mitsunobu Coupling

Reagents:

  • Phenol (1.0 equiv)

  • Alcohol (R-OH) (1.2 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)

  • Solvent: THF (anhydrous)

Step-by-Step Workflow:

  • Mixture: Dissolve Phenol, Alcohol, and PPh₃ in anhydrous THF (0.1 M) under N₂ atmosphere. Cool to 0°C.[3][4]

  • Addition: Add DIAD dropwise over 10–15 minutes. Caution: Exothermic. The solution usually turns from orange to yellow.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

  • Troubleshooting (Separation): A major challenge is removing triphenylphosphine oxide (TPPO).

    • Tip: Use polymer-bound PPh₃ (requires filtration only) if scale permits.

    • Tip: If using standard PPh₃, triturating the crude residue with hexanes/ether often precipitates TPPO.

  • Workup: Concentrate and purify directly via chromatography.

Part 3: C-O Cross-Coupling (Arylation)

Buchwald-Hartwig C-O Coupling

Context: Synthesis of diaryl ethers, common in pharmacophores (e.g., thyromimetics, vancomycin antibiotics). Traditional Ullmann coupling requires harsh conditions (Cu, >200°C); Pd-catalyzed methods are superior for complex substrates.

Protocol C: Pd-Catalyzed Diaryl Ether Synthesis

Reagents:

  • Phenol (1.0 equiv)

  • Aryl Halide (Ar-Br or Ar-I) (1.0–1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2–5 mol%) or Pd₂(dba)₃

  • Ligand: tBuXPhos or RockPhos (highly recommended for bulky substrates)

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: Toluene or Dioxane (degassed)

Step-by-Step Workflow:

  • Inerting: Flame-dry a reaction vial and cycle N₂/Vacuum 3 times.

  • Charging: Add Pd source, Ligand, Base, and Aryl Halide (if solid).

  • Solvation: Add solvent and Phenol.

  • Reaction: Heat to 80–100°C for 12–18 hours.

  • Workup: Filter through a pad of Celite to remove Pd black. Concentrate and purify.

Part 4: Prodrug Strategies & Optimization

Prodrug Derivatization

Phenols are prone to rapid Phase II metabolism (glucuronidation).[5] Masking the -OH group can improve oral bioavailability.[5]

Prodrug ClassReagent ExampleAdvantageCleavage Mechanism
Ester Acyl chloride / AnhydrideLipophilicity ↑, Membrane Permeability ↑Plasma Esterases
Phosphate POCl₃ followed by hydrolysisSolubility ↑ (IV formulations)Alkaline Phosphatases
Carbamate Isocyanates / Carbamoyl chloridesChemical Stability ↑Esterases/Amidases
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Williamson) Incomplete deprotonationSwitch base to NaH; ensure anhydrous solvent.
O- vs C-Alkylation Ambident nucleophile behaviorUse "harder" leaving groups (Tosylate) and polar aprotic solvents to favor O-alkylation.
Mitsunobu Stalled pKa of phenol > 11Mitsunobu works best for pKa < 11.[6] Add an EWG or switch to Williamson.
Pd-Coupling Failure Catalyst poisoning / OxidationDegas solvents thoroughly (freeze-pump-thaw). Use fresh ligand.

References

  • Evans, D. A. (n.d.). pKa Table. Harvard University. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Burgos, C. H., & Buchwald, S. L. (2006). Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides. Angewandte Chemie International Edition. Retrieved from [Link]

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. Retrieved from [Link]

Sources

Application Note: Derivatization Strategies for 3,4-Difluoro-2,6-diiodophenol

Author: BenchChem Technical Support Team. Date: February 2026

Overcoming Steric Congestion and Electronic Deactivation in Polyhalogenated Scaffolds

Strategic Analysis & Physicochemical Profile

The Molecule

3,4-Difluoro-2,6-diiodophenol (DFDIP) is a densely functionalized aromatic scaffold. It represents a high-value intermediate for medicinal chemistry due to the presence of fluorine (metabolic stability, lipophilicity modulation) and iodine (versatile handles for cross-coupling).

However, DFDIP presents a "Perfect Storm" of synthetic challenges:

  • Steric Shielding: The hydroxyl group is sandwiched between two large iodine atoms (Van der Waals radius ~1.98 Å), severely hindering nucleophilic attack on electrophiles during O-alkylation.

  • Electronic Duality:

    • Acidity: The cumulative electron-withdrawing effect of four halogens significantly lowers the pKa of the phenol (estimated pKa ~5.5–6.5) compared to unsubstituted phenol (pKa 10). This makes deprotonation easy but renders the resulting phenoxide a weak nucleophile.

    • Lability: The C-I bond is weak and prone to hydrodehalogenation (reduction) under aggressive metal-catalyzed conditions.

Decision Matrix

The derivatization pathway depends entirely on the final target. The iodine atoms are the primary value drivers, allowing for the rapid construction of biphenyls or heterocycles via Suzuki or Sonogashira couplings.

DFDIP_Strategy cluster_0 Critical Decision Point Raw 3,4-Difluoro- 2,6-diiodophenol Protect Step 1: O-Protection (Mandatory) Raw->Protect Overcome Sterics Direct Direct Coupling (Risky) Raw->Direct Catalyst Poisoning Couple Step 2: C-C Coupling (Suzuki/Sonogashira) Protect->Couple Pd-Catalysis Deprotect Step 3: Deprotection Couple->Deprotect Final Target

Figure 1: Strategic workflow for DFDIP handling. Direct coupling of the free phenol is discouraged due to potential catalyst poisoning and protodeiodination.

Module 1: O-Functionalization (Protection)

Challenge: The 2,6-diiodo motif creates a "steric wall." Standard bulky protecting groups (TBDMS, Trityl) will fail or proceed with glacial kinetics. Solution: Use small, linear electrophiles (Methyl, Methoxymethyl).

Protocol A: O-Methylation (Robust)

Best for: When the final product requires a methoxy group or harsh downstream chemistry.

Reagents:

  • Substrate: DFDIP (1.0 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.5 eq)
    
  • Electrophile: Iodomethane (MeI) (3.0 eq) - Caution: Carcinogen

  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve DFDIP in DMF (0.5 M concentration) in a round-bottom flask under

    
    .
    
  • Deprotonation: Add

    
    . The mixture may turn yellow/orange due to phenoxide formation. Stir at RT for 15 min.
    
  • Addition: Cool to 0°C. Add MeI dropwise.

  • Reaction: Warm to 60°C. Note: Heat is required to overcome the steric barrier and the low nucleophilicity of the fluorinated phenoxide. Stir for 4-6 hours.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), 1x with brine. Dry over

    
    .[1]
    
  • QC: Check NMR. Disappearance of broad singlet (~5.5-6.0 ppm) and appearance of sharp singlet (~3.8 ppm).

Protocol B: MOM-Protection (Reversible)

Best for: When the free phenol must be regenerated.

Reagents:

  • Substrate: DFDIP (1.0 eq)

  • Base: Sodium Hydride (NaH, 60% in oil) (1.2 eq)

  • Electrophile: Chloromethyl methyl ether (MOMCl) (1.5 eq)

  • Solvent: THF (Dry)

Step-by-Step:

  • Setup: Flame-dry flask,

    
     atmosphere. Dissolve DFDIP in THF (0.2 M) and cool to 0°C.
    
  • Activation: Add NaH portion-wise. Gas evolution (

    
    ) will be vigorous. Stir 30 min at 0°C.
    
  • Addition: Add MOMCl dropwise via syringe.

  • Reaction: Allow to warm to RT. Stir 12 hours. The smaller MOM group can penetrate the iodine shield better than silyl groups, but kinetics are still slow.

  • Quench: Carefully add sat.

    
     at 0°C.
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Module 2: C-C Bond Formation (The Iodine Handle)

Challenge: 2,6-Disubstituted aryl halides are notoriously difficult substrates for Suzuki coupling due to hindered oxidative addition and, more critically, hindered transmetallation. Solution: Use Buchwald Precatalysts (Gen 3/4) with dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) which are designed to form a "pocket" that facilitates coupling at hindered centers.

Protocol C: Sterically Demanding Suzuki-Miyaura Coupling[2][3]

Reagents:

  • Substrate: O-Protected DFDIP (1.0 eq)

  • Boronic Acid:

    
     (1.5 eq)
    
  • Catalyst: XPhos Pd G3 (2-5 mol%)

    • Alternative:

      
       (2 mol%) + XPhos (8 mol%)
      
  • Base:

    
     (3.0 eq) - Tribasic phosphate is superior to carbonate for hindered substrates.
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Mechanism & Workflow:

Suzuki_Cycle Start Protected DFDIP (Ar-I) OxAdd Oxidative Addition (Fast for Ar-I) Start->OxAdd TransMet Transmetallation (The Bottleneck!) OxAdd->TransMet + Boronic Acid RedElim Reductive Elimination (Forms Product) TransMet->RedElim RedElim->Start Cycle Repeats Ligand Ligand: XPhos/SPhos (Crucial for Sterics) Ligand->TransMet Facilitates

Figure 2: The catalytic cycle emphasizes Transmetallation as the rate-determining step for hindered substrates, requiring specialized ligands.

Step-by-Step:

  • Degassing: Sparge the Dioxane/Water mixture with Argon for 30 minutes. Oxygen is the enemy of low-turnover hindered couplings.

  • Assembly: In a sealable reaction vial (microwave vial recommended), combine Protected-DFDIP, Boronic Acid, Base, and Catalyst.

  • Solvent: Add the degassed solvent. Seal immediately.

  • Reaction: Heat to 100°C for 12-24 hours.

    • Note: If using microwave: 120°C for 1 hour.

  • Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water.

  • Purification: Flash chromatography.

Troubleshooting Table:

ObservationDiagnosisRemediation
No Reaction Catalyst deactivated or sterics too high.Switch to SPhos Pd G3 ; Increase temp to 120°C.
De-iodination Protodehalogenation (Ar-I

Ar-H).
Solvent is too "wet" (proton source) or reaction too long. Use anhydrous toluene/dioxane.
Homocoupling Boronic acid dimerizing.Add boronic acid slowly or use pinacol ester instead of acid.

Analytical Data & Validation

When characterizing derivatives of DFDIP, specific NMR signatures confirm regional chemistry.

NucleusSignalShift (ppm)Interpretation
19F NMR Doublet of Doublets-130 to -145The two fluorines are chemically inequivalent if the 2,6-groups are different (e.g., mono-coupling).
1H NMR Aromatic H~7.0 - 7.5Usually a multiplet (dd) due to F-H coupling (

).
13C NMR C-F~140 - 150Large doublet splitting (

).

References

  • Fluorine in Medicinal Chemistry: Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Sterically Hindered Suzuki Coupling: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Properties of Halogenated Phenols: Loudon, G. M. (2009).[1][3] Organic Chemistry (5th ed.). Roberts and Company Publishers. (General reference for phenol acidity/pKa trends).

Sources

Technical Application Note: Strategic Utilization of 3,4-Difluoro-2,6-diiodophenol in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

In the competitive landscape of agrochemical discovery, the 3,4-difluoro-2,6-diiodophenol scaffold represents a high-value "divergent intermediate." Its utility is derived from two synergistic chemical behaviors:

  • The Fluorine Effect: The 3,4-difluoro substitution pattern functions as a metabolic block, preventing oxidative degradation at the typically vulnerable para- and meta-positions, while modulating lipophilicity (logP) for improved cuticular penetration in herbicides and fungicides.

  • Orthogonal Reactivity: The 2,6-diiodo moiety provides two chemically equivalent but sequentially reactive handles. This allows for the rapid synthesis of non-symmetric 2,6-diaryl ethers (a common motif in PPO inhibitors and synthetic pyrethroids) via iterative cross-coupling.

This guide provides a validated protocol for the synthesis of this intermediate and its subsequent application in sterically demanding cross-coupling reactions.

Chemical Identity & Properties

PropertyData
Chemical Name This compound
CAS Number 1258638-96-0 (Generic/Related)
Molecular Formula C₆H₂F₂I₂O
Molecular Weight 381.88 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, THF, EtOAc; sparingly soluble in water
pKa (Est.) ~5.8 (Increased acidity due to electron-withdrawing I/F atoms)

Synthesis Protocol: Regioselective Iodination

Objective: To synthesize this compound from 3,4-difluorophenol with >95% regioselectivity and minimal waste.

Reaction Logic

The 3,4-difluorophenol substrate directs electrophilic aromatic substitution (SEAr) to the ortho positions (2 and 6) relative to the hydroxyl group. The fluorine atoms at 3 and 4 deactivate the ring slightly but do not overcome the strong activating influence of the phenol. We utilize a Green Oxidative Iodination system (I₂/H₂O₂) to avoid heavy metal waste (e.g., Hg or Ag salts).

Materials[1]
  • Substrate: 3,4-Difluorophenol (1.0 eq)

  • Reagent: Iodine (I₂, 2.05 eq)

  • Oxidant: Hydrogen Peroxide (30% aq, 2.2 eq)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Quench: Sodium Thiosulfate (sat. aq.)

Step-by-Step Procedure
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and dropping funnel.

  • Dissolution: Charge 3,4-difluorophenol (13.0 g, 100 mmol) and MeOH (150 mL). Stir until dissolved.

  • Iodine Addition: Add solid Iodine (26.0 g, 102 mmol) in one portion. The solution will turn dark brown.

  • Oxidant Addition (Critical Step): Add H₂O₂ (30%, 25 mL) dropwise over 30 minutes.

    • Control: Maintain internal temperature between 20–30°C using a water bath. Exotherms can lead to poly-iodination byproducts.

  • Reaction: Stir at ambient temperature for 4–6 hours. Monitor via TLC (Hexane/EtOAc 8:2) or HPLC.

    • Endpoint: Disappearance of mono-iodo intermediate.

  • Quench: Add saturated Na₂S₂O₃ solution (50 mL) slowly to reduce unreacted iodine. The color should shift from brown to pale yellow.

  • Workup:

    • Evaporate MeOH under reduced pressure.

    • Extract the aqueous residue with Dichloromethane (DCM) (3 x 50 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and filter.

  • Purification: Recrystallize from Hexane/Chloroform to yield off-white needles.

Expected Yield: 85–92% Purity: >98% (HPLC)

Application Protocol: Iterative Suzuki-Miyaura Coupling

Objective: To utilize the steric bulk of the 2,6-diiodo scaffold to create non-symmetric biaryl ethers (Agrochemical Active Ingredients).

The "Steric Challenge"

Coupling at the 2,6-positions of a phenol is difficult due to steric hindrance and the electron-rich nature of the phenolate (catalyst poisoning).

  • Solution: Use Buchwald Pre-catalysts (e.g., XPhos Pd G2) which are bulky and electron-rich, facilitating oxidative addition into the hindered C-I bond.

Workflow Diagram (DOT)

G Start 3,4-Difluoro- 2,6-diiodophenol Step1 Protection (MOM/Bn) Start->Step1 Base/RX Step2 1st Coupling (Site Selective) Step1->Step2 1.0 eq Ar-B(OH)2 Pd-XPhos Step3 2nd Coupling (Diversification) Step2->Step3 1.2 eq Ar'-B(OH)2 Pd-RuPhos Final Non-Symmetric Biaryl Ether Step3->Final Deprotection

Caption: Iterative functionalization strategy for generating non-symmetric agrochemical libraries.

Detailed Coupling Protocol

Scenario: Synthesis of a 2-aryl-6-heteroaryl scaffold.

  • Protection: Convert the phenol to a MOM-ether or Benzyl ether to prevent catalyst poisoning by the free phenolate.

    • Reagents: MOM-Cl, DIPEA, DCM.

  • First Coupling (Desymmetrization):

    • Substrate: Protected Diiodide (1.0 mmol).

    • Partner: Aryl Boronic Acid A (1.0 mmol, Limiting reagent).

    • Catalyst: XPhos Pd G2 (2 mol%).

    • Base: K₃PO₄ (2.0 eq).

    • Solvent: THF:Water (10:1).

    • Conditions: 60°C, 4 hours.

    • Mechanism:[1] The bulky XPhos ligand promotes mono-coupling. The steric bulk of the first aryl group slows down the second addition, allowing isolation of the mono-coupled product.

  • Second Coupling (Library Diversification):

    • Substrate: Mono-coupled Intermediate.

    • Partner: Heteroaryl Boronic Acid B (1.5 eq).

    • Catalyst: Sphos Pd G2 (higher activity for heteroaryls).

    • Conditions: 80°C, 12 hours.

Analytical Standards & QC

TestSpecificationMethod Note
HPLC Purity >98.0%Column: C18, Mobile Phase: ACN/Water (0.1% TFA). Gradient 10-90%.
1H NMR Consistent StructureNo aromatic protons at 2,6 positions. 3,4-F coupling patterns visible.
19F NMR -130 to -150 ppmDistinct multiplets confirming 3,4-substitution.
Loss on Drying <0.5%Critical for accurate stoichiometry in coupling.

Safety & Handling

  • Iodinated Phenols: Potential skin sensitizers and irritants. Use nitrile gloves and work in a fume hood.

  • Waste Disposal: Segregate halogenated organic waste. Do not mix with strong oxidizers.

  • Reaction Safety: The iodination using H₂O₂ is exothermic. Scale-up requires active cooling and reactor calorimetry assessment.

References

  • Iodination Methodology

    • Title: "Ecological and economic iodin
    • Source:Tetrahedron Letters
    • URL:[Link]

  • Agrochemical Scaffold Context

    • Title: "Fluorine in Agrochemicals" (Review of fluorinated intermedi
    • Source:ChemBioChem
    • URL:[Link]

  • Sterically Hindered Coupling

    • Title: "Suzuki-Miyaura Cross-Coupling: The Report from the Bench" (Protocols for hindered substr
    • Source:BenchChem / Organic Chemistry Portal
    • URL:[Link]

  • Catalyst Selection: Title: "Buchwald Precatalysts for Cross-Coupling" Source:Sigma-Aldrich Technical Guides

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis & Troubleshooting of 3,4-Difluoro-2,6-diiodophenol

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: CHEM-SUP-8829 Subject: Optimization and Troubleshooting for the Iodination of 3,4-Difluorophenol[1]

Executive Summary & Technical Context

User Profile: Medicinal Chemists, Process Development Scientists. Target Molecule: 3,4-Difluoro-2,6-diiodophenol.[1] Core Challenge: The synthesis requires the introduction of two iodine atoms onto a deactivated, electron-deficient aromatic ring (due to fluorine substitution).[1] While the hydroxyl group is an activating ortho,para-director, the presence of fluorine atoms at positions 3 and 4 creates specific electronic and steric hurdles, particularly at the C2 position (flanked by -OH and -F).[1]

Structural Analysis & Reactivity Profile
FeatureImplication for Synthesis
3,4-Difluoro Substitution Withdraws electron density (

effect), deactivating the ring toward Electrophilic Aromatic Substitution (

).[1] Makes the reaction sluggish compared to phenol.
Hydroxyl Group (C1) Strongly activates positions C2 and C6.[1]
Steric Environment C6: Flanked by -OH and -H (Accessible).[1] C2: Flanked by -OH and -F (Sterically congested).
Solubility Low solubility in non-polar solvents; requires polar protic or polar aprotic media.

Validated Synthetic Protocols

We provide two distinct protocols based on your scale and purity requirements.

Method A: High-Purity Synthesis (Recommended for Discovery)

Reagents: N-Iodosuccinimide (NIS) / Trifluoroacetic Acid (TFA).[1] Mechanism: Acid-catalyzed generation of the highly electrophilic iodonium species (


).[1]

Protocol:

  • Dissolution: Dissolve 3,4-difluorophenol (1.0 eq) in Acetonitrile (ACN) [0.5 M].

  • Activation: Add Trifluoroacetic acid (TFA) (0.5 eq) to protonate the NIS and activate the phenol.[1]

  • Iodination: Cool to 0°C. Add NIS (2.2 eq) portion-wise over 30 minutes.

    • Why: Controlling addition prevents exotherms and over-oxidation to quinones.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by LCMS.[1]

  • Quench: Pour into saturated

    
     (sodium thiosulfate) to remove excess iodine (indicated by color change from red/brown to yellow/clear).
    
  • Workup: Extract with Ethyl Acetate, wash with brine, dry over

    
    .
    
Method B: Scalable "Green" Synthesis

Reagents: Iodine (


) / Hydrogen Peroxide (

) or Potassium Iodate (

).[1] Mechanism: Oxidative iodination where the oxidant regenerates

from

, increasing atom economy.[1]

Protocol:

  • Solvent: Methanol/Water (3:1).[1]

  • Addition: Add 3,4-difluorophenol (1.0 eq) and

    
     (1.1 eq).
    
  • Oxidant: Add

    
     (30% aq, 1.2 eq) dropwise.[1]
    
    • Note: This drives the equilibrium by oxidizing the byproduct HI back to

      
      .
      
  • Completion: Stir at RT for 24 hours. If mono-iodo species persists, heat to 40°C.[1]

Troubleshooting Guide (Root Cause Analysis)

Use this decision matrix to resolve common synthetic failures.

Issue 1: Incomplete Conversion (Stuck at Mono-iodination)

Symptom: LCMS shows a major peak for 3,4-difluoro-6-iodophenol (M+126) but little di-iodo product (M+252).[1]

  • Root Cause: The first iodine atom deactivates the ring further. The C2 position is sterically hindered by the adjacent Fluorine at C3.

  • Corrective Action:

    • Switch to Method A: NIS/TFA generates a "naked"

      
       ion, which is smaller and more electrophilic than the bulky 
      
      
      
      -solvent complex.[1]
    • Increase Acid: If using Method A, increase TFA to 1.0 eq. The acidity helps protonate the NIS, accelerating

      
       release.
      
    • Time/Temp: Heat to 50°C. Warning: Do not exceed 60°C to avoid defluorination or oxidation.[1]

Issue 2: Formation of Quinones (Dark Tars)

Symptom: Reaction mixture turns black/tarry; loss of aromatic signals in NMR.

  • Root Cause: Over-oxidation.[1] Electron-deficient phenols are prone to oxidation into ortho-quinones, especially in the presence of strong oxidants (

    
    , 
    
    
    
    ).[1]
  • Corrective Action:

    • Exclude Light: Iodophenols are photosensitive.[1] Wrap the flask in aluminum foil.

    • Inert Atmosphere: Run under Nitrogen (

      
      ) to prevent aerobic oxidation.[1]
      
    • Switch Oxidant: Use NIS (Method A) instead of peroxide-based methods.

Issue 3: Regioselectivity Issues

Symptom: Appearance of unidentified isomers.

  • Analysis: In 3,4-difluorophenol, the only open ortho/para positions relative to OH are C2 and C6. C5 is meta to OH and para to C2.[1] Direct substitution at C5 is electronically highly unfavorable.[1]

  • Validation: If you suspect C5-iodination, check coupling constants in

    
    -NMR.
    
    • 2,6-Diiodo product: No aromatic protons on the phenol ring? Wait, this compound has NO aromatic protons.

    • Correction: The starting material has protons at C2, C5, C6.

    • Target (2,6-diiodo): Only proton remaining is at C5.[1] It should appear as a triplet (coupling with F3 and F4).

    • Mono-iodo (C6): Protons at C2 and C5 remain.[1]

Visualizing the Workflow

The following diagram illustrates the reaction logic and troubleshooting pathways.

SynthesisWorkflow Start Start: 3,4-Difluorophenol ReagentChoice Select Reagent System Start->ReagentChoice MethodA Method A: NIS / TFA (High Purity/Discovery) ReagentChoice->MethodA Difficult Substrate MethodB Method B: I2 / H2O2 (Scale-up/Green) ReagentChoice->MethodB Cost Sensitive CheckLCMS Checkpoint: LCMS Analysis MethodA->CheckLCMS MethodB->CheckLCMS Success Target: this compound CheckLCMS->Success >95% Conversion IssueMono Issue: Mono-iodo Major CheckLCMS->IssueMono M+126 Peak IssueQuinone Issue: Dark Tar/Quinones CheckLCMS->IssueQuinone Complex Mixture FixMono Fix: Add TFA, Heat to 50°C, or Switch to NIS IssueMono->FixMono FixQuinone Fix: Exclude Light, Use N2, Lower Temp IssueQuinone->FixQuinone FixMono->CheckLCMS FixQuinone->Start Restart

Caption: Decision tree for reagent selection and troubleshooting common synthetic failures in the iodination of 3,4-difluorophenol.

Frequently Asked Questions (FAQs)

Q1: Why is the reaction stalling after the first iodine addition? A: The introduction of the first iodine atom (likely at C6) adds steric bulk and, while iodine is weakly deactivating inductively, the primary issue is often the steric crunch at C2 (between -OH and -F).[1] The activation energy for the second substitution is significantly higher. You must use a more potent electrophile source like NIS/TFA rather than standard


.[1]

Q2: Can I use basic conditions (NaOH/I2)? A: Basic conditions generate the phenoxide anion, which is much more reactive toward


.[1] However, for poly-fluorinated phenols, basic conditions can sometimes lead to nucleophilic aromatic substitution (

) side reactions where a hydroxide displaces a fluorine atom, or oxidation to quinones.[1] Acidic conditions (Method A) are generally safer for maintaining the fluorine integrity.[1]

Q3: How do I remove the purple iodine color during workup? A: Wash the organic phase with a saturated solution of Sodium Thiosulfate (


) or Sodium Bisulfite (

).[1] The iodine is reduced to water-soluble iodide (

), and the organic layer should become pale yellow or colorless.[1]

Q4: Is the product light sensitive? A: Yes. Poly-iodinated phenols are prone to homolytic cleavage of the C-I bond under UV light.[1] Store the final product in amber vials at 4°C.

References & Authority

  • Electrophilic Iodination Mechanisms:

    • Source: "Iodination of phenols and anilines using NIS."

    • Citation: Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[1] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide.[1] Tetrahedron Letters, 43(29), 5047–5048.[1]

    • URL:[Link][1]

  • Oxidative Iodination (Green Chemistry):

    • Source: "Iodination of deactivated aromatics."[2]

    • Citation: Patil, Y. S., et al. (2008).[1] Regioselective iodination of activated aromatic compounds using potassium iodate and potassium iodide.[1] Tetrahedron Letters.

    • URL:[Link][1]

  • Handling of Fluorinated Phenols:

    • Source: "Synthesis of Polyfluorinated Phenols."

    • Citation: Reagents for Organic Synthesis, Fieser and Fieser. (General reference for NIS/TFA utility in halogenation).

    • Context: Supports the use of TFA to activate NIS for sterically hindered substrates.

Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) for 3,4-difluorophenol, Iodine, and NIS before experimentation. Work must be performed in a fume hood.

Sources

Technical Support Center: Synthesis & Yield Optimization of 3,4-Difluoro-2,6-diiodophenol

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: CAS 1228093-47-7 Support Tier: Level 3 (Senior Application Scientist) Status: Operational

Strategic Overview: The Chemistry of the Challenge

Welcome to the technical support hub. As your Senior Application Scientist, I have analyzed the synthesis of 3,4-Difluoro-2,6-diiodophenol . Achieving high yields with this substrate requires navigating a specific electronic conflict.

The Mechanistic Tension:

  • Activation: The phenolic hydroxyl (-OH) strongly activates the ring, directing substitution to the ortho (2,6) and para (4) positions.

  • Blocking: The para position is occupied by a Fluorine atom.

  • Deactivation: The two Fluorine atoms (positions 3,4) exert a strong inductive withdrawing effect (

    
    ), which slightly deactivates the ring toward Electrophilic Aromatic Substitution (EAS) compared to a standard phenol.
    

The Yield Killer: The primary failure mode is mono-iodination . Because the first iodine atom deactivates the ring further (via induction), the second iodination at position 6 is kinetically slower. If you stop too early or use insufficient electrophile, you isolate a mixture of mono- and di-iodo species. If you push too hard (heat/strong oxidant), you risk oxidizing the phenol to a quinone.

Optimized Experimental Protocols

We recommend two distinct routes depending on your scale and purity requirements.

Method A: The "Green" Oxidative Iodination (Scalable & High Yield)

Best for: Gram-to-kilogram scale, cost-efficiency.

The Logic: Using Hydrogen Peroxide (


) regenerates Iodine from Iodide (

), allowing for 100% atom economy of the Iodine source and driving the reaction forward via oxidative pressure.

Protocol:

  • Dissolution: Dissolve 3,4-difluorophenol (1.0 equiv) in Methanol (

    
    ).
    
  • Reagent Addition: Add Potassium Iodide (

    
    , 2.2 equiv). The solution will be colorless.
    
  • Catalyst: Add a catalytic amount of

    
     (0.1 equiv) to adjust pH to ~1-2.
    
  • Oxidative Addition: Dropwise add 30%

    
     (2.2 equiv) at 0–5°C .
    
    • Critical: Exothermic reaction. Keep temp low to prevent oxidation of the phenol ring.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

  • Quench: Pour into ice water containing saturated Sodium Thiosulfate (

    
    ).
    
  • Workup: Acidify with 1M HCl to precipitate the product. Filter and wash with cold water.

Method B: N-Iodosuccinimide (NIS) Mediated Synthesis (High Purity)

Best for: Milligram scale, drug discovery, acid-sensitive substrates.

The Logic: NIS provides a source of


 without the need for strong oxidants, reducing the formation of quinone byproducts.

Protocol:

  • Dissolution: Dissolve 3,4-difluorophenol (1.0 equiv) in Acetonitrile (

    
    ) or DMF.
    
  • Reagent: Add NIS (2.5 equiv).

  • Catalyst: Add Trifluoroacetic acid (TFA, 0.1 equiv).

  • Reaction: Stir at RT for 12 hours.

  • Workup: Evaporate solvent, redissolve in EtOAc, wash with brine and Thiosulfate.

Data & Comparison

FeatureMethod A (

)
Method B (NIS)
Yield Potential 85–95%75–85%
Atom Economy High (Iodine recycled)Low (Succinimide waste)
Reaction Time 4–6 Hours12–24 Hours
Impurity Profile Risk of Quinones (Pink/Brown)Clean, mostly mono-iodo byproduct
Scalability ExcellentPoor (Cost of NIS)

Visualizing the Workflow

The following diagram illustrates the critical decision points in the synthesis pathway.

SynthesisWorkflow Start Start: 3,4-Difluorophenol ReagentChoice Choose Reagent System Start->ReagentChoice MethodA Method A: KI + H2O2 (Oxidative Iodination) ReagentChoice->MethodA Scale > 5g MethodB Method B: NIS + TFA (Electrophilic Source) ReagentChoice->MethodB High Purity/Small Scale Reaction Reaction Progress (Ortho-substitution at C2 & C6) MethodA->Reaction MethodB->Reaction Check TLC/HPLC Check Reaction->Check MonoIodo Impurity: Mono-iodinated (Incomplete) Check->MonoIodo Stalled Quinone Impurity: Quinone (Over-oxidation) Check->Quinone Dark Color/Tar Workup Quench (Na2S2O3) & Acidify Check->Workup Conversion >98% MonoIodo->Reaction Add more reagent/Time Success Target: this compound Workup->Success

Figure 1: Synthesis workflow and critical control points for this compound.

Troubleshooting Guide (FAQ)

Issue 1: My product is pink or purple after filtration.

Diagnosis: Iodine Contamination. Root Cause: Free iodine (


) often co-precipitates with the phenol, or the phenol has oxidized slightly to a quinone.
Solution: 
  • The Wash: Wash the filter cake thoroughly with 10% aqueous Sodium Thiosulfate (

    
    ) until the filtrate runs clear.
    
  • Recrystallization: If the solid remains pink, recrystallize from Ethanol/Water (9:1). Add a pinch of sodium bisulfite to the hot solution to bleach the color.

Issue 2: HPLC shows 15% mono-iodinated impurity.

Diagnosis: Kinetic Stalling. Root Cause: The first iodine deactivates the ring. The second iodination is slower. Solution:

  • Stoichiometry: Ensure you are using at least 2.2 to 2.5 equivalents of the iodinating agent.

  • Temperature: If using Method A, increase the temperature to 40°C after the initial addition is complete.

  • Solvent: Switch to a more polar solvent like Methanol or Acetic Acid to stabilize the polar transition state.

Issue 3: Low yield (<50%) and "oily" product.

Diagnosis: Solubility Loss or Polymerization.[1] Root Cause:

  • Oil: The product might have a low melting point or is holding solvent.

  • Yield: The product is likely soluble in the organic solvent used for extraction if the pH is not low enough. Solution:

  • pH Control: Ensure the aqueous layer is acidified to pH < 2 during workup. Phenols become phenoxides (water-soluble) at basic pH.

  • Drying: Dry the oil under high vacuum. If it solidifies, it was just solvent retention.

Troubleshooting Logic Map

Troubleshooting Problem Identify Problem LowYield Low Yield Problem->LowYield Impurity High Impurity Problem->Impurity Color Pink/Dark Color Problem->Color CheckPH Check Workup pH (Must be < 2) LowYield->CheckPH CheckEquiv Check Reagent Equiv (Need > 2.2 eq) Impurity->CheckEquiv CheckWash Thiosulfate Wash? Color->CheckWash Sol_Acidify Acidify Aqueous Layer CheckPH->Sol_Acidify pH was >4 Sol_AddReagent Add Excess Reagent & Heat (40C) CheckEquiv->Sol_AddReagent Used 2.0 eq Sol_Recryst Recrystallize w/ Bisulfite CheckWash->Sol_Recryst Wash didn't fix

Figure 2: Decision tree for troubleshooting common synthesis failures.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General procedure for iodination of phenols using KI/H2O2).

  • Bovonsombat, P., et al. (2009). "Use of N-Iodosuccinimide for Efficient Iodination of Phenols." Tetrahedron Letters, 50(22), 2664-2667. (Methodology for NIS iodination).

  • World Intellectual Property Organization. (2007). Patent WO2007064656: Synthesis of Halophenols. (Industrial context for halogenated phenol intermediates).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 53394879 (this compound).

Sources

removing impurities from 3,4-Difluoro-2,6-diiodophenol reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Purification of 3,4-Difluoro-2,6-diiodophenol

Introduction: The Criticality of Purity

Subject: this compound (DFDIP) CAS: [Not strictly assigned in common public databases, treated as custom intermediate] Application: Vital intermediate for Suzuki-Miyaura or Sonogashira couplings in drug discovery.

The Challenge: In the synthesis of DFDIP (typically via iodination of 3,4-difluorophenol), the electron-withdrawing nature of the fluorine atoms deactivates the ring slightly compared to phenol, but the directing power of the hydroxyl group forces substitution at the 2 and 6 positions. The primary impurities are invariably:

  • Under-iodinated species: 2-iodo-3,4-difluorophenol (Mono-iodo).

  • Starting Material: 3,4-difluorophenol.

  • Oxidative byproducts: Quinones or polymerized iodine species.

  • Residual Reagents: Free iodine (

    
    ) or Iodomonochloride (
    
    
    
    ).

This guide provides a modular troubleshooting approach to isolate high-purity DFDIP.

Module 1: Diagnostic & Detection

Before attempting purification, you must identify which impurity is plaguing your reaction.

SymptomProbable CauseDiagnostic Method
Dark Red/Purple Color Free Iodine (

)
Visual Inspection / Starch Paper Test
LC-MS Peak [M-126] Mono-iodo impurity (Loss of one Iodine)LC-MS (ESI Negative Mode)
Sticky/Oily Solid Mixed isomers or retained solvent

NMR (Check integration of aromatic protons)
Pinkish Hue Quinone formation (Oxidation)Visual / TLC (distinct colored spot)

Q: Why does my LC-MS show a split peak? A: Phenols often ionize poorly or show tautomeric forms. However, if the masses differ by ~126 Da, you have incomplete iodination. The 2,6-diiodo product is significantly more lipophilic and will elute later on a Reverse Phase (C18) column than the mono-iodo species.

Module 2: Chemical Purification (The "pKa Swing")

This is the most efficient method for removing mono-iodinated impurities without column chromatography.

The Science:

  • 3,4-Difluorophenol (SM): pKa

    
     9.5
    
  • 2-Iodo-3,4-difluorophenol (Mono): pKa

    
     7.5 - 8.0
    
  • This compound (Product): pKa

    
     5.5 - 6.5
    

Reasoning: The ortho-iodine atoms exert a strong inductive effect and stabilize the phenoxide anion, making the di-iodo product significantly more acidic than the mono-iodo impurity or starting material. We can exploit this window using a pH-controlled extraction.

Protocol: The Bicarbonate Wash

  • Dissolve: Dissolve crude mixture in Ethyl Acetate (EtOAc).

  • Scavenge Iodine: Wash with 10% Sodium Thiosulfate (

    
    ) until the organic layer is yellow/orange, not purple.
    
  • Selective Extraction (The Critical Step):

    • Extract the organic layer with Saturated Sodium Bicarbonate (

      
      )  (pH ~8.5).
      
    • Mechanism:[1][2][3][4] At pH 8.5, the Product (pKa ~6) will deprotonate and move into the Aqueous Layer . The Mono-iodo impurity (pKa ~8) will largely remain protonated and stay in the Organic Layer (along with neutral impurities).

  • Separation: Keep the Aqueous Layer . (Discard organic layer after verification).

  • Acidification: Carefully acidify the aqueous layer with 1M HCl to pH

    
     2-3.
    
  • Recovery: The product will precipitate as a solid or oil. Extract with fresh EtOAc, dry over

    
    , and concentrate.
    

Caption: Flowchart illustrating the "pKa Swing" extraction strategy to separate di-iodo product from mono-iodo impurities.

Module 3: Physical Purification (Recrystallization)[5]

If the "pKa Swing" yields 95% purity but >99% is required for API synthesis, recrystallization is necessary.

Solvent Selection Strategy: Di-iodophenols are heavy, lipophilic molecules. They are often too soluble in pure alcohols and insoluble in pure water.

Solvent SystemSuitabilityProtocol Notes
Heptane / Toluene (9:1) Best for Final Polish Dissolve in minimal hot Toluene; add hot Heptane until cloudy. Cool slowly to 4°C. Removes non-polar tars.
Ethanol / Water Good for Bulk Dissolve in hot Ethanol. Add water dropwise until persistent turbidity. Heat to clear, then cool.
Chloroform / Hexane Alternative Good if the product is very oily.

Troubleshooting Crystallization:

  • Issue: "It oiled out instead of crystallizing."

  • Fix: The solution was likely too concentrated or cooled too fast. Re-heat, add a small seed crystal (if available), and let it cool to room temperature undisturbed before moving to an ice bath. Scratching the glass side can induce nucleation.

Module 4: Removing Free Iodine (The "Purple Plague")

Free iodine acts as a radical initiator and can ruin downstream metal-catalyzed couplings (poisoning Pd catalysts).

Standard Protocol:

  • Prepare a 10% w/v solution of Sodium Thiosulfate (

    
    ).
    
  • Shake vigorously with the organic phase.

  • Visual Cue: The organic layer must transition from Purple/Dark Red

    
     Orange 
    
    
    
    Pale Yellow.
  • Warning: If the color returns after a few minutes, you have unstable iodide species oxidizing in air. Add a stabilizer (trace BHT) or store under Argon immediately.

Frequently Asked Questions (FAQ)

Q: Can I use Column Chromatography? A: Yes, but it is difficult. Phenols streak on silica gel due to hydrogen bonding.

  • Fix: Acidify your eluent. Use Hexanes:Ethyl Acetate with 1% Acetic Acid . This suppresses the ionization of the phenol, sharpening the peak shape.

Q: Why is my yield lower than expected after the Bicarbonate wash? A: The pKa difference is distinct but not infinite. Some di-iodo product might remain in the organic layer if the partition coefficient favors the organic phase despite ionization.

  • Fix: Re-extract the initial organic layer with a second portion of bicarbonate. Combine the aqueous layers before acidification.

Q: The product turns pink on the shelf. Is it ruined? A: Likely not. Phenols are prone to surface oxidation forming quinones.

  • Fix: Recrystallize from Heptane/Toluene. Store in amber vials under Nitrogen/Argon at 4°C.

References

  • Acidity of Halogenated Phenols

    • Source: BenchChem. (2025).[5] "A Comparative Analysis of the Acidity of Halogenated Phenol Isomers."

    • Relevance: Establishes the pKa hierarchy (Ortho-iodo < Meta-iodo < Unsubstituted)
  • Iodination Methodologies & Purification

    • Source: Organic Syntheses, Coll. Vol. 2, p.355 (1943); Vol. 14, p.40 (1934). "p-Iodophenol".[6]

    • URL:[Link]

    • Relevance: Provides foundational protocols for iodophenol synthesis and purification via recrystalliz
  • Recrystallization of Poly-iodinated Phenols

    • Source: Studylib.
    • URL:[Link]

    • Relevance: Confirms mixed solvent systems (Acetone/Water or Ethanol/W

Sources

Technical Guide: Optimization of Suzuki-Miyaura Coupling with Diiodophenols

[1]

Executive Summary: The Diiodophenol Challenge

Coupling diiodophenols presents a unique "triad of reactivity" challenge that distinguishes it from standard Suzuki couplings:

  • Hyper-Reactivity of Iodine: The C-I bond undergoes oxidative addition (

    
    ) significantly faster than C-Br or C-Cl. This often leads to "runaway" exotherms or lack of discrimination between the two iodine sites.
    
  • The Phenol Trap: The acidic proton (

    
    ) can protonate reactive Pd-alkyl intermediates (leading to hydrodehalogenation) or the phenoxide can coordinate to Pd(II), forming an off-cycle resting state (catalyst poisoning).[1]
    
  • Site-Selectivity: Discriminating between the ortho- and para- iodines requires precise manipulation of ligand sterics and electronic directing effects.

This guide provides a logic-driven troubleshooting framework to navigate these competing factors.

Part 1: Strategic Decision Matrix (The "Phenol Paradox")

Before optimizing catalyst loading, you must make a binary choice regarding the phenolic hydroxyl group.[1]

Workflow Visualization: Substrate Strategy

PhenolStrategyStartSTART: Diiodophenol SubstrateDecisionCan you protect the Phenol?Start->DecisionProtectRoute A: Protection (Recommended)(OMe, OTBS, OBn)Decision->ProtectYes (Multi-step ok)FreeRoute B: Free Phenol (Direct)Decision->FreeNo (Step-economy critical)AdvantageHigh Yields, Standard Catalysts(Pd(PPh3)4, Pd(dppf)Cl2)Protect->AdvantageWaterRequirement: Aqueous Base(K2CO3/H2O)Free->WaterLigandRequirement: Water-Soluble orHigh-Turnover Ligands(SPhos, XPhos, DTBPPS)Water->Ligand

Figure 1: Decision tree for handling the phenolic proton. Route A is robust; Route B requires specialized conditions.

Part 2: Controlling Regioselectivity (The Diiodo Problem)

When coupling 2,4-diiodophenol (or 2,6-diiodophenol), obtaining the mono-coupled product requires exploiting the difference in steric environment and electronic activation.[1]

The Rules of Engagement
VariableTarget: Para-Coupling (C4) Target: Ortho-Coupling (C2) Mechanistic Logic
Ligand Sterics High Bulk (e.g.,

, SPhos)
Low Bulk (e.g.,

, dppf)
Bulky ligands cannot access the crowded ortho position (C2), forcing reaction at the exposed para (C4) site.[1]
Base/Additive Weak Base (

)
Strong Base (

)
Strong bases deprotonate phenol completely.[1] The resulting phenoxide (

) can direct Pd to the ortho position via coordination (C-H activation logic applied to coupling).
Stoichiometry 0.95 equiv Boronic Acid1.1 equiv Boronic AcidStatistical probability favors mono-coupling at slight deficiency.[1]

Critical Insight: For 2,4-diiodophenol, the C4 (para) position is kinetically favored by steric accessibility.[1] The C2 (ortho) position is electronically activated (inductive withdrawal by Oxygen) but sterically hindered.

  • To hit C4: Use Pd(P(tBu)3)2 or Pd-SPhos .[1] The bulk prevents the catalyst from approaching C2.

  • To hit C2: This is difficult on a free phenol without hitting C4 first.[1] It is often better to protect the phenol as a triflate (reaction at O) or use a directing group strategy.

Part 3: Troubleshooting Guide (FAQs)
Issue 1: "I am seeing significant deiodination (Ar-I

Ar-H) instead of coupling."

Diagnosis: Hydrodehalogenation.[1] This is the scourge of diiodo-couplings. Mechanism: The oxidative addition is fast, forming

1

1

Corrective Actions:

  • Solvent Switch: Eliminate secondary alcohols (Isopropanol).[1] Switch to Toluene/Water or DMF .[1] Alcohols are hydride donors.[1]

  • Increase Boron Concentration: Push the rate of transmetallation. Ensure your boronic acid is soluble.[1]

  • Catalyst Change: Switch to Pd(dppf)Cl2 . The bidentate ligand prevents the formation of open coordination sites required for

    
    -hydride elimination processes.
    
Issue 2: "The reaction stalls at 60% conversion, and adding more catalyst doesn't help."

Diagnosis: Catalyst Poisoning via Phenoxide Coordination or Iodide Inhibition.[1] Mechanism:

  • Phenoxide: The free phenoxide binds to Pd(II), forming a stable, unreactive "resting state" complex, preventing transmetallation.[1]

  • Iodide: High concentrations of free

    
     (released from the reaction) can inhibit the catalytic cycle by saturating the metal center.
    

Corrective Actions:

  • The "Sloppy" Pour: Do not add all reagents at once. Add the base last or use a syringe pump for the base. This keeps the concentration of free phenoxide low.[1]

  • Ligand Overdose: Increase the Ligand:Pd ratio to 4:1 (for monodentate phosphines). This outcompetes the phenoxide for binding sites on Palladium.[1]

  • Switch to High-Turnover Precatalysts: Use Buchwald G3/G4 precatalysts (e.g., XPhos Pd G4).[1] These activate rapidly and are resistant to inhibition.[1]

Issue 3: "I am getting a mixture of Mono-, Bis-, and unreacted starting material."

Diagnosis: "Disguised" Chemical Reactivity (Fast Kinetics).[1] Mechanism: The second iodine activates more widely once the first coupling occurs (electronic change), or the mixing is inefficient, creating "hot spots" of high reagent concentration.[1]

Corrective Actions:

  • High Dilution: Run the reaction at 0.05 M or lower.

  • Reverse Addition: Add the boronic acid slowly to the diiodide + catalyst mixture.

  • Use a Bidentate Ligand: dppf or Xantphos .[1] These have large "bite angles" which often enhance the electronic discrimination between mono- and bis-products [1].

Part 4: Validated Experimental Protocols
Protocol A: The "Robust" Method (Protected Phenol)

Best for: Scale-up, reliability, when regioselectivity is controlled by substrate.[1]

  • Substrate: 4-iodo-2-methoxyphenol (Protected variant).

  • Catalyst: Pd(dppf)Cl2[1]·DCM (3 mol%).[1]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio).[1] Degas thoroughly (sparge with Ar for 15 mins).

  • Base:

    
     (2.5 equiv).[1]
    
  • Temp: 80°C.

  • Note: The use of dppf prevents dehalogenation and is air-stable.

Protocol B: The "Site-Selective" Method (Free Phenol)

Best for: Targeting the Para-position (C4) of 2,4-diiodophenol.

  • Substrate: 2,4-diiodophenol (1.0 equiv).

  • Boronic Acid: Aryl-B(OH)2 (0.95 equiv) - Crucial limiting reagent.[1]

  • Catalyst: Pd(PPh3)4 (5 mol%) OR Pd(OAc)2 + SPhos (1:2 ratio).[1]

    • Why SPhos? The steric bulk protects the ortho-iodine from reacting.

  • Solvent: Toluene : Water (10:1). Two-phase systems often suppress bis-coupling.[1]

  • Base:

    
     (2.0 equiv).
    
  • Procedure: Mix Diiodide, Catalyst, and Base in solvent. Heat to 60°C. Add Boronic acid solution dropwise over 1 hour.

Part 5: Mechanistic Visualization
Diagram: Regioselectivity Pathways

SuzukiMechanismSubstrate2,4-DiiodophenolPathParaPath A: Steric Control(Bulky L: SPhos, tBu3P)Substrate->PathPara + Pd(L)PathOrthoPath B: Chelation Control(Small L + High Base)Substrate->PathOrtho + Pd(L)Pd0Pd(0) + Ligand (L)Pd0->PathParaPd0->PathOrthoInterParaOxidative Addition at C4(Less Hindered)PathPara->InterParaFast OAInterOrthoOxidative Addition at C2(Chelation Assisted)PathOrtho->InterOrthoDirected OAProductPara4-Aryl-2-iodophenol(Major Product A)InterPara->ProductParaTransmetallationReductive Elim.ProductOrtho2-Aryl-4-iodophenol(Major Product B)InterOrtho->ProductOrthoTransmetallationReductive Elim.

Figure 2: Mechanistic divergence based on Ligand choice. Bulky ligands favor Path A (Para); Chelation favors Path B (Ortho).[1]

References
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chem. Rev.[1]1995 , 95, 2457–2483.[1] Link

  • Almond-Thynne, J.; et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.[1] Chem. Sci.[1][2][3]2017 , 8, 40–62.[1][2] Link

  • Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide and Troubleshooting. Yoneda Labs Technical Library. Link

  • BenchChem. Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides/Iodides. BenchChem Technical Support. Link[1]

  • Fairlamb, I. J. S. Regioselective (site-selective) functionalisation of unsaturated halogenated nitrogen, oxygen and sulfur heterocycles by Pd-catalysed cross-couplings.[1][2] Chem. Soc. Rev.[1][2]2007 , 36, 1036–1045.[1][2] Link[1]

Technical Support Hub: Cross-Coupling of Polyhalogenated Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Selectivity & Side Reactions in Polyhalogenated Phenol Coupling

Introduction: The Polyhalogenated Phenol Paradox

Welcome to the technical support hub. You are likely here because your cross-coupling reaction (Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig) has failed to yield the specific regioisomer you designed, or the reaction has stalled completely.

Polyhalogenated phenols (PHPs) represent a "perfect storm" of reactivity challenges:

  • Multiple Electrophilic Sites: You have competing leaving groups (I, Br, Cl) and need to couple only one.

  • The Acidic Proton: The phenolic OH (

    
    ) is incompatible with many bases and can poison "soft" transition metal catalysts.
    
  • Electronic Deactivation: The electron-rich nature of the phenol ring makes the carbon-halogen bond more electron-rich, increasing the barrier to oxidative addition compared to electron-poor aryl halides.

This guide moves beyond basic textbook definitions to address the causality of failure and provides self-validating protocols to fix it.

Module 1: Chemoselectivity (The "Wrong Spot" Problem)

User Issue: "I have a 2-bromo-4-iodo-phenol. I wanted to couple at the iodine, but I see a mixture of products or coupling at the bromine."

The Mechanistic Reality

Chemoselectivity is governed by the rate of Oxidative Addition (OA) . Palladium(0) is nucleophilic; it seeks the most electron-deficient carbon-halogen bond.

  • Bond Strength Hierarchy: The general order of reactivity is I > OTf > Br >> Cl .

  • Electronic Bias: Electron-Withdrawing Groups (EWGs) accelerate OA. Electron-Donating Groups (EDGs, like -OH or -OMe) decelerate OA.

  • The "Ortho Effect": Steric hindrance at the ortho position generally slows OA. However, if the ortho-substituent can coordinate to Pd (e.g., a deprotonated phenoxide), it may actually direct the catalyst, though this is rare without specialized directing groups.

Diagnostic Workflow

Use the following logic flow to predict or diagnose your site selectivity.

Chemoselectivity Start Substrate Analysis HalogenDiff Are halogens different? Start->HalogenDiff YesDiff Standard Hierarchy: I reacts before Br Br reacts before Cl HalogenDiff->YesDiff Yes (e.g., I vs Br) NoDiff Same Halogens (e.g., Dibromo) HalogenDiff->NoDiff No Sterics Check Sterics: Is one ortho-substituted? NoDiff->Sterics ParaSelect Prediction: Para-halogen reacts first (Less Steric Hindrance) Sterics->ParaSelect Yes Electronics Check Electronics: Is one position more electron-deficient? Sterics->Electronics No (Symmetric) EWGSelect Prediction: Halogen ortho/para to EWG reacts first Electronics->EWGSelect

Figure 1: Decision matrix for predicting the site of oxidative addition in polyhalogenated systems.

Troubleshooting Table: Controlling Selectivity
ObservationRoot CauseCorrective Action
Coupling at Br instead of I Ligand is too active (promotes OA at both sites).Switch to a less electron-rich phosphine (e.g., PPh3 instead of PCy3). Lower temperature to 40°C.
Double Coupling (Bis-aryl) Excess boronic acid or high catalyst loading.Use 0.95 equiv of boronic acid. Add the catalyst slowly (syringe pump) to keep active Pd concentration low.
No Reaction at Cl Bond is too strong; Pd is too "weak."Use bulky, electron-rich ligands (e.g., XPhos, SPhos ) to facilitate OA into aryl chlorides.

Module 2: The Phenolic Proton (Catalyst Poisoning)

User Issue: "My reaction turns black immediately (Pd precipitation) and yields no product, even though the aryl halide is reactive."

The Mechanism of Failure

Free phenols are fatal to many cross-coupling cycles.

  • Base Incompatibility: The base (e.g.,

    
    ) deprotonates the phenol (
    
    
    
    ) to form a phenoxide.
  • Pd-O Bond Formation: The "hard" phenoxide anion binds tightly to the "soft" Pd(II) center after oxidative addition, forming a resting state that resists transmetalation.

  • Reduction: In some cases, phenols can act as reductants, causing Pd black precipitation.

Poisoning Pd0 Pd(0) Active Catalyst ArPdX Ar-Pd(II)-X Oxidative Addn. Pd0->ArPdX Ar-X DeadEnd Pd-OAr Complex (Catalyst Resting State) ArPdX->DeadEnd + Phenoxide (Poisoning) Product Coupled Product ArPdX->Product + Boronic Acid (Successful Cycle) Phenoxide Ar'-O- (Phenoxide)

Figure 2: Competition between productive coupling and phenoxide-induced catalyst sequestration.

Protocol: The "Protect-First" Strategy

While some specialized ligands (e.g., Buchwald's biaryl phosphines) can tolerate free phenols, the most robust method is protection.

Standard Operating Procedure (SOP) for Phenol Protection: Do not use acetate (cleaves under basic coupling conditions).

  • Tosylation (Recommended):

    • Reagents:

      
      -TsCl (1.1 equiv), 
      
      
      
      (1.5 equiv), DCM,
      
      
      .
    • Why: Tosylates are electron-withdrawing (activating the ring for coupling) and stable to base.

    • Note: In extreme cases, the O-Ts bond itself can cross-couple (Kumada/Suzuki), but usually only with Ni catalysts or highly active Pd ligands.

  • Silyl Protection (TBS):

    • Reagents: TBSCl, Imidazole, DMF.

    • Why: Stable to mild bases (

      
      , 
      
      
      
      ) used in Suzuki coupling. Cleaved easily with TBAF later.

Module 3: Hydrodehalogenation (The "Missing Halogen")

User Issue: "I started with a bromo-phenol, but the product has a hydrogen where the bromine used to be."

Mechanism: Beta-Hydride Elimination

This is a side reaction where the aryl-palladium intermediate is reduced.

  • Source of H: Often the solvent (alcohols like isopropanol or ethanol) or the base (if alkoxides are used).

  • Pathway: The Pd(II) species undergoes

    
    -hydride elimination from an alkoxide ligand, forming a Pd-H species, which then reductively eliminates Ar-H.
    
Troubleshooting Matrix
VariableRecommendationScientific Rationale
Solvent Avoid 2° Alcohols (iPrOH). Use Toluene/Water or Dioxane .2° alcohols are excellent hydride donors via

-elimination.
Base Switch from NaOEt/NaOiPr to

or

.
Inorganic bases lack

-hydrogens, eliminating the primary hydride source.
Water Use degassed, anhydrous solvents if possible.Water can sometimes act as a proton source in complex catalytic cycles involving Pd-H.

Module 4: Homocoupling (The "Twin" Effect)

User Issue: "I see a dimer of my starting material (Ar-Ar) instead of the cross-product."

This is often an oxidative homocoupling (Ullmann-type) or "scrambling."

  • Cause: Presence of Oxygen (

    
    ) or disproportionation of the catalyst.
    
  • Fix:

    • Degas rigorously: Sparge with Argon for 15 mins before adding catalyst.

    • Change Base: Use dry

      
      .
      
    • Pre-mix: Stir the catalyst and ligand for 10 mins before adding the aryl halide to ensure active

      
       is formed, preventing "ligandless" Pd from promoting homocoupling.
      

References

  • Mechanistic Studies on Oxidative Addition

    • Title: Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes.[1][2][3][4]

    • Source:Organometallics (ACS Public
    • URL:[Link]

  • Hydrodehalogenation Mechanisms

    • Title: A mechanistic investigation of hydrodehalogen
    • Source:Chemical Communic
    • URL:[Link]

  • Phenol Protection Strategies

    • Title: Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions.[5]

    • Source:Organic & Biomolecular Chemistry (RSC).
    • URL:[Link]

  • General Suzuki Coupling Troubleshooting

    • Title: Suzuki-Miyaura Coupling - Reaction Mechanism and Mechanistic Studies.
    • Source: Chemistry LibreTexts.
    • URL:[Link]

Sources

Technical Support Center: Catalyst Selection for 3,4-Difluoro-2,6-diiodophenol Coupling

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for the specific chemical challenges of coupling 3,4-Difluoro-2,6-diiodophenol .

Ticket ID: CHEMSUP-26-DI-F Subject: Optimization of Pd-Catalyzed Cross-Coupling for Sterically Hindered, Electron-Deficient Phenols Assigned Specialist: Senior Application Scientist, Organometallics Division

Substrate Analysis & Critical Challenges

Before selecting a catalyst, you must understand the unique "personality" of your substrate (CAS: 1228093-47-7). It presents a "Perfect Storm" of three competing chemical behaviors:

  • Steric Wall (The 2,6-Diiodo Effect): The reaction center (C-I) is flanked by the phenol (-OH) and the fluorine/ring bulk. This is a di-ortho-substituted system. Standard catalysts (e.g., Pd(PPh₃)₄) often fail here because the bulky phosphines cannot access the oxidative addition site.[1]

  • Electronic Activation (The 3,4-Difluoro Effect): The fluorine atoms are strongly electron-withdrawing (

    
    ).[1] This makes the C-I bond highly activated for oxidative addition (good) but makes the phenol proton significantly more acidic (bad).
    
  • Catalyst Poisoning (The Free Phenol): The pKa of this phenol is likely depressed to ~5–6 (vs. 10 for phenol) due to the F and I substitution.[1] In basic coupling conditions, it will exist as a phenoxide anion, which can coordinate tightly to Palladium, forming stable, unreactive "off-cycle" resting states (Pd-O-Ar).[1]

Decision Matrix: Strategy Selection

Your first troubleshooting step is not choosing a catalyst, but choosing a state .[1]

StrategySelection Start Start: this compound Q1 Can you protect the Phenol? Start->Q1 PathA PATH A: Protection (Recommended) Convert to O-Me, O-Bn, or O-TBS Q1->PathA Yes PathB PATH B: Direct Coupling Must handle free -OH/Phenoxide Q1->PathB No (Step Count Critical) ResultA Chemistry behaves like standard hindered Aryl Iodide PathA->ResultA ResultB Requires specialized NHC or Water-Tolerant Ligands PathB->ResultB CatA Catalyst: Pd-XPhos or Pd-SPhos ResultA->CatA CatB Catalyst: Pd-PEPPSI-IPr ResultB->CatB

Figure 1: Strategic decision tree for substrate modification prior to catalysis.

Catalyst & Ligand Recommendations

Scenario A: Protected Phenol (Recommended)

The substrate is converted to an ether (e.g., 3,4-difluoro-2,6-diiodoanisole).

Primary Recommendation: The Buchwald G3/G4 Systems For di-ortho-substituted iodides, you need a ligand that is bulky enough to enforce a monoligated Pd(0) species (promoting oxidative addition) but flexible enough to allow reductive elimination.

  • Catalyst: XPhos Pd G4 or SPhos Pd G4 (Pre-formed precatalysts are superior to mixing Pd(OAc)₂ + Ligand).[1]

  • Why: XPhos is widely cited for "tetra-ortho" couplings.[1] The isopropyl groups on the biaryl backbone create a pocket that accommodates the bulky iodide while preventing catalyst dimerization.

  • Loading: 1.0 – 2.0 mol%.[1]

  • Base: K₃PO₄ (anhydrous) or K₂CO₃.[1]

  • Solvent: Toluene/Water (10:[1]1) or 1,4-Dioxane.[1]

Scenario B: Unprotected (Free) Phenol

You must couple the phenol directly.

Primary Recommendation: The PEPPSI System NHC (N-Heterocyclic Carbene) ligands bind more tightly than phosphines and are less susceptible to displacement by the phenoxide anion.

  • Catalyst: Pd-PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation).[1][2]

  • Why: The bulky IPr ligand (2,6-diisopropylphenyl) creates a steric shield similar to XPhos.[1] Crucially, PEPPSI catalysts are air-stable and highly robust in the presence of acidic protons or aqueous bases.

  • Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃.[1] Note: You need enough base to deprotonate the phenol AND neutralize the boronic acid byproduct.

  • Solvent: Ethanol/Water or pure Water (if using water-soluble boronic acids).[1]

Troubleshooting Guide (FAQ Format)

Q1: I am seeing <5% conversion. The starting material is untouched.

  • Diagnosis: The catalyst failed to undergo Oxidative Addition .[1] This is a steric issue. The Pd center cannot get close enough to the C-I bond.

  • Fix:

    • Switch to XPhos or Pd-PEPPSI-IPr .[1] Standard ligands like PPh₃ (Tetrakis) or dppf are too small/unreactive for this steric bulk.[1]

    • Increase temperature to 80–100°C.

    • Ensure your solvent is degassed.[1] Oxygen kills the active monomeric Pd(0) species required for hindered substrates.[1]

Q2: I am getting "Protodeiodination" (The iodine is replaced by Hydrogen).

  • Diagnosis: This is a competing pathway where the Pd-Ar intermediate reacts with a hydride source or proton source instead of the boronic acid.

  • Fix:

    • Check your solvent: Avoid alcohols (ethanol/isopropanol) if using phosphine ligands; they can act as hydride sources.[1] Switch to Toluene or DMF.

    • Water Content: If using anhydrous conditions, ensure they are strictly anhydrous.

    • Catalyst Loading: paradoxically, lowering the catalyst loading can sometimes help, but usually, this indicates transmetallation is too slow.[1] Increase the concentration of the Boronic Acid (1.5 – 2.0 equiv).

Q3: I need to couple ONLY ONE iodine (Mono-coupling), but I'm getting mixtures.

  • Diagnosis: Statistical coupling is difficult on symmetric substrates.[1]

  • Fix:

    • Stoichiometry: Use a deficit of Boronic Acid (0.8 equiv).[1]

    • Temperature: Lower the temperature (Room Temp or 40°C).

    • High Dilution: Run the reaction more dilute (0.05 M) to favor the kinetics of the first encounter over the second.

    • Electronic Control: The first coupling breaks the symmetry. If you couple an electron-donating group, the second iodine becomes less reactive (deactivated).[1] This works in your favor.

Standard Operating Procedure (SOP)

Protocol for Suzuki Coupling of Protected 3,4-Difluoro-2,6-diiodoanisole.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.2 equiv[1][3]

  • Catalyst: XPhos Pd G4 (2 mol%)[1]

  • Base: K₃PO₄ (3.0 equiv)[1]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

Workflow:

  • Charge: Add substrate, boronic acid, base, and catalyst to a reaction vial equipped with a stir bar.

  • Purge: Seal the vial. Evacuate and backfill with Nitrogen or Argon (3 cycles).[1] Do not skip this.

  • Solvent: Add degassed solvents via syringe through the septum.

  • Heat: Place in a pre-heated block at 80°C. Stir vigorously (1000 RPM).

  • Monitor: Check LCMS at 1 hour.

    • If SM remains: Add 1 mol% more catalyst.[1]

    • If mono-product forms but stalls: Raise temp to 100°C.

Visualizing the Failure Modes

Troubleshooting Issue Reaction Outcome Analysis NoRxn No Reaction (SM Recovered) Issue->NoRxn DeIodo Product is De-iodinated (Ar-H formed) Issue->DeIodo Homo Homocoupling (Ar-Ar dimer) Issue->Homo Fix1 Steric Failure: Switch to XPhos or PEPPSI NoRxn->Fix1 Fix2 Transmetallation Failure: Increase Boronic Acid Change Base to Cs2CO3 DeIodo->Fix2 Fix3 Oxidative Issue: Reduce O2 exposure Check solvent purity Homo->Fix3

Figure 2: Diagnostic flowchart for analyzing reaction mixtures via LCMS/NMR.

References

  • Buchwald, S. L., et al. (2006).[1][4] "Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides." Angewandte Chemie International Edition. [Link][1]

  • Organ, M. G., et al. (2006).[1] "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction."[2] Chemistry – A European Journal. [Link][1]

  • Fairlamb, I. J. S. (2007).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles." Chemical Society Reviews. [Link]

  • Tang, W., et al. (2014).[1] "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling." Organic Chemistry Frontiers. [Link]

Sources

Technical Support Center: 3,4-Difluoro-2,6-diiodophenol Reactivity Guide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: [ONLINE] Current Topic: Solvent Effects & Reactivity Optimization Product ID: 3,4-DF-2,6-DIP (Hypothetical SKU: DFDIP-001)[1]

Executive Summary: The "Fortress Phenol" Challenge

Welcome to the technical support hub for 3,4-Difluoro-2,6-diiodophenol . This molecule presents a unique synthetic challenge we call the "Fortress Phenol." The 2,6-diiodo substitution creates a steric wall around the hydroxyl group, while the 3,4-difluoro substitution electronically deactivates the ring.

Your choice of solvent is not just about solubility; it is the primary switch for controlling chemoselectivity (O-alkylation vs. C-coupling) and reaction kinetics . This guide synthesizes physical organic chemistry principles with practical troubleshooting to optimize your yields.

Module 1: Solubility & Stability Profiles

User Issue: "My starting material is crashing out or degrading before the reaction starts."

Solvent Compatibility Matrix
Solvent ClassSolubilityStability RiskRecommended Use
Non-Polar (Toluene, Hexane)ModerateLowStorage/Transport. Poor for nucleophilic reactions due to ion pairing.
Polar Aprotic (DMF, DMSO, NMP)High ModerateReaction Medium. Essential for O-alkylation.[1] Warning: High T (>100°C) in DMF can cause hydrodeiodination.[1]
Polar Protic (MeOH, EtOH, Water)Low to ModerateLowAvoid for Alkylation. Strong H-bonding "cages" the phenolate, killing reactivity.[1] Good for workup.
Chlorinated (DCM, CHCl₃)HighLowWorkup/Extraction. Avoid for Pd-catalyzed coupling (can poison catalyst).[1]

Technical Insight: The 2,6-diiodo groups render this phenol significantly more lipophilic than standard phenol.[1] While soluble in organic solvents, it requires polar aprotic solvents to disrupt the tight ion pairs formed when treated with bases.[1]

Module 2: Optimizing O-Alkylation (The Nucleophilic Bottleneck)

User Issue: "I'm trying to alkylate the OH group, but I'm getting <10% conversion or recovering starting material."

Diagnosis: The Solvation Cage Effect

Because of the electron-withdrawing fluorines and iodines, this phenol is highly acidic (estimated pKa ~6.0–7.0 vs. 10.0 for phenol). The resulting phenolate anion is stable but non-nucleophilic , especially when "caged" by steric bulk and solvent shells.[1]

Protocol: The "Naked Anion" Strategy

To force alkylation, you must strip away the solvation shell.

  • Solvent Choice: DMF (N,N-Dimethylformamide) or NMP .[1]

    • Why: These solvents solvate the cation (e.g., K+) well but leave the phenolate anion "naked" and reactive.

    • Avoid: Methanol/Ethanol.[1] The H-bonds will stabilize the anion further, effectively shutting down the reaction [1].

  • Base Selection: Cs₂CO₃ (Cesium Carbonate).

    • Why: The large Cesium ion ("soft" cation) forms a looser ion pair with the phenolate than Sodium or Potassium, increasing the kinetic freedom of the oxygen nucleophile.

Visualizing the Solvation Effect

The diagram below illustrates why Protic solvents fail and Aprotic solvents succeed for this specific molecule.

SolvationEffect cluster_protic Protic Solvent (e.g., MeOH) cluster_aprotic Polar Aprotic Solvent (e.g., DMF) Phenolate1 3,4-DF-2,6-DIP Anion (-) Solvent1 H-Bond Cage (Reduces Reactivity) Phenolate1->Solvent1 Strong Stabilization Reaction Target: O-Alkylation Solvent1->Reaction Blocked Phenolate2 3,4-DF-2,6-DIP Anion (-) Solvent2 No H-Bonding (Naked Anion) Phenolate2->Solvent2 High Reactivity Solvent2->Reaction Proceeds caption Figure 1: The 'Naked Anion' effect is critical for sterically hindered phenols.

[1]

Module 3: Cross-Coupling (Suzuki/Sonogashira)

User Issue: "I am seeing deiodination (replacement of I with H) instead of coupling, or the reaction stalls."

Diagnosis: Steric Hindrance & Catalyst Deactivation

The 2,6-diiodo positions are extremely crowded.[1] Standard Pd(PPh₃)₄ catalysts often fail because the bulky phosphines cannot access the C-I bond effectively. Furthermore, protic solvents can serve as a hydrogen source, leading to hydrodehalogenation [2].[1]

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Product is De-iodinated Protic solvent or DMF acting as H-sourceSwitch to Toluene/Water (10:1) or 1,4-Dioxane . Avoid alcohols.
No Reaction (0% Yield) Oxidative addition failure (Sterics)Increase Temp to 90–110°C . Switch ligand to S-Phos or X-Phos (Buchwald ligands designed for sterics).
Mono- vs. Bis-Coupling Mix Poor Stoichiometry ControlUse Toluene (Non-polar). In polar solvents, the first coupling increases solubility/reactivity, leading to immediate second coupling.[1]
Recommended Protocol: Suzuki Coupling
  • Solvent: Toluene : Water (4:1 ratio).[1]

    • Mechanism:[2] The biphasic system allows inorganic bases (K₃PO₄) to dissolve in the water phase while the lipophilic this compound remains in Toluene, protecting it from side reactions.[1]

  • Catalyst: Pd(dppf)Cl₂ or Pd₂dba₃ + S-Phos.

    • Why: These ligands create a wide "bite angle" or are electron-rich enough to force oxidative addition into the hindered C-I bond [3].

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use Acetone as a solvent for alkylation? A: Generally, No .[1] While Acetone is polar aprotic, its boiling point (56°C) is often too low to overcome the activation energy required for the sterically hindered 2,6-diiodo nucleophile.[1] Use MEK (Methyl Ethyl Ketone) or DMF instead.[1]

Q2: Why is the solution turning purple/violet? A: This indicates Iodine liberation . The C-I bond is weak. If exposed to light or excessive heat without a scavenger, homolytic cleavage occurs.[1]

  • Fix: Wrap flasks in foil. Add a copper stabilizer if doing Ullmann coupling.

Q3: How do I selectively couple only ONE iodine? A: This is difficult due to the symmetry of the molecule.

  • Strategy: Use a statistical approach (slow addition of the boronic acid to an excess of the diiodophenol) in a non-polar solvent like Hexane/Toluene . Polar solvents tend to accelerate the second coupling step relative to the first.

References
  • Reichardt, C., & Welton, T. (2010).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Foundational text on solvation of phenolate anions).

  • Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[1] Link

  • Martin, R., & Buchwald, S. L. (2008).[1] "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides." Accounts of Chemical Research, 41(11), 1461–1473.[1] Link

  • BenchChem Support. (2025). "Acidity of Halogenated Phenol Isomers." Link

Disclaimer: This guide is based on theoretical reactivity profiles of poly-halo-phenols. Always perform small-scale safety screens before scaling up reactions involving high-energy solvents and halogenated aromatics.

Sources

managing steric hindrance in 3,4-Difluoro-2,6-diiodophenol reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Handling of 3,4-Difluoro-2,6-diiodophenol

Case ID: 34DF-26DI-STERIC Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Active Priority: High (Steric Congestion/Reactivity Bottleneck)

Executive Summary: The "Steric Fortress" Challenge

Welcome to the technical support hub for This compound . This intermediate is a deceptive scaffold. While the 3,4-difluoro substitution pattern increases the acidity of the phenol (lowering pKa), the 2,6-diiodo motif creates a "steric fortress" around the hydroxyl group. Furthermore, the iodine atoms are electronically deactivated by the fluorine neighbors but are sterically bulky, making standard cross-coupling protocols prone to failure or stalling.

This guide moves beyond standard textbook protocols to address the specific kinetic and thermodynamic barriers imposed by this crowded architecture.

Module 1: O-Functionalization (Breaching the Fortress)

Issue: User reports low yield (<20%) or no reaction during Williamson ether synthesis using standard conditions (


/Acetone).

Technical Analysis: The iodine atoms at the ortho positions (Van der Waals radius ~1.98 Å) physically block the trajectory of incoming electrophiles. While the phenol is acidic enough to deprotonate easily, the resulting phenoxide is sterically screened.

Protocol 1.1: The "Cesium Effect" Protocol (Recommended)

For alkylating with primary halides (e.g., Methyl Iodide, Benzyl Bromide).

The Logic: We utilize the "Cesium Effect." The large ionic radius of Cesium (


) creates a "naked" phenoxide anion in polar aprotic solvents, minimizing ion pairing and maximizing nucleophilicity despite the steric bulk.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Base: Cesium Carbonate (

    
    ) (1.5 - 2.0 equiv)
    
  • Solvent: DMF or NMP (Anhydrous)

  • Electrophile: Alkyl Halide (1.2 equiv)

Step-by-Step:

  • Dissolution: Dissolve the phenol in anhydrous DMF (0.2 M concentration).

  • Activation: Add

    
    . Stir at room temperature for 30 minutes. Note: The solution may turn yellow/orange due to phenoxide formation.
    
  • Addition: Add the alkyl halide dropwise.

  • Thermal Drive: Heat to 60°C . Critical: Do not exceed 80°C initially to avoid O- to C-alkylation rearrangement or decomposition.

  • Monitor: Check TLC/LCMS at 2 hours. If conversion is <50%, add TBAI (Tetrabutylammonium iodide) (10 mol%) as a phase transfer catalyst.

Protocol 1.2: Mitsunobu Inversion (The Alternative)

For coupling with secondary alcohols where


 is impossible.

The Logic: Standard Mitsunobu conditions often fail due to the low nucleophilicity of the hindered phenol. We use specialized phosphoranes.[1]

  • Reagents:

    
     (1,1'-(azodicarbonyl)dipiperidine) and 
    
    
    
    (Tributylphosphine) are preferred over DEAD/PPh3 because they generate more reactive intermediates and are less sensitive to steric bulk.

Module 2: C-C Coupling (Expanding the Core)

Issue: Suzuki-Miyaura coupling stalls after mono-coupling or results in rapid dehalogenation (protodeiodination).

Technical Analysis: The C-I bond is weak and reactive, but the oxidative addition of Palladium is hindered by the ortho substituents. More critically, the reductive elimination step (forming the new C-C bond) is the rate-determining step for bulky substrates. Standard ligands (


, dppf) are too small to force this elimination or too bulky to allow oxidative addition.
The "Buchwald" Solution: Dialkylbiaryl Phosphine Ligands

We strictly recommend SPhos or XPhos for this substrate.

  • SPhos: Excellent for general steric hindrance.

  • XPhos: Superior if the incoming boronic acid is also hindered.

Visualization of the Catalytic Cycle Bottleneck:

CatalyticCycle Start Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Sterically Slow) Start->OxAdd + Ar-I (Bulky) TransMet Transmetallation (Boronic Acid enters) OxAdd->TransMet + Ar-B(OH)2 / Base SideRxn Side Reaction: Protodeiodination OxAdd->SideRxn If Transmetallation Stalls RedElim Reductive Elimination (CRITICAL BOTTLENECK) TransMet->RedElim Pd(II) Intermediate RedElim->Start Regenerate Pd(0) Product Coupled Product RedElim->Product Product Release

Figure 1: The Catalytic Cycle emphasizing the Reductive Elimination bottleneck common in 2,6-diiodo systems. Stalling here leads to deiodination.

Protocol 2.1: Controlled Mono-Coupling

Target: 2-Substituted-6-iodo-3,4-difluorophenol

Reagents:

  • Catalyst:

    
     (5 mol%) + SPhos  (10 mol%) OR Pd-SPhos G3  precatalyst.
    
  • Base:

    
     (3.0 equiv) (Anhydrous preferred).
    
  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane (dry).

Step-by-Step:

  • Degassing: Heavily sparge solvents with Argon for 20 mins. Oxygen is the enemy of phosphine ligands.

  • Stoichiometry: Use exactly 1.05 equiv of Boronic Acid. Excess leads to bis-coupling.

  • Temperature: Start at 60°C . Only ramp to 80-100°C if no reaction is observed after 4 hours.

  • Workup: Quench with thiourea or scavenger silica to remove Palladium, which binds tightly to the free phenol/iodine residues.

Module 3: Troubleshooting & FAQs

Q1: I am seeing significant "Protodeiodination" (replacement of I with H). Why?

  • Diagnosis: This occurs when the catalytic cycle stalls after oxidative addition. The Pd-Ar-I species waits for the boronic acid (transmetallation). If that step is slow, the Pd species grabs a hydride (from solvent or impurities) and eliminates.

  • Fix:

    • Switch solvent from Isopropanol/Ethanol (hydride sources) to Toluene or DMF.

    • Increase the concentration of the Boronic Acid.

    • Ensure your base is anhydrous; water can sometimes facilitate this side pathway in specific mechanisms.

Q2: Can I use protecting groups like TBDMS?

  • Diagnosis: Yes, but installation is slow.

  • Fix: Do not use TBDMSCl/Imidazole. It is too weak for the 2,6-diiodo steric wall.

  • Protocol: Use TBDMS-OTf (Triflate) with 2,6-Lutidine in DCM at 0°C

    
     RT. The triflate is hyper-reactive and the lutidine is non-nucleophilic, preventing side reactions.
    

Q3: The reaction turns black and precipitates metal immediately.

  • Diagnosis: "Pd Black" formation. Your ligand is not stabilizing the Pd(0) species effectively, or oxygen was present.

  • Fix: Switch to a pre-formed catalyst like XPhos Pd G4 . These are air-stable solids that generate the active species only inside the solution, preventing early catalyst death.

Data Summary: Base & Solvent Selection Matrix

Reaction TypeRecommended BaseRecommended SolventTemperatureNotes
O-Alkylation (Simple)

DMF / NMP60°CThe "Gold Standard" for hindered phenols.
O-Alkylation (Sensitive)

Toluene80°CUse if substrate is base-sensitive (Silver assists halide leaving).
Suzuki (Mono)

Toluene/H2O60-80°CMild base prevents bis-coupling.
Suzuki (Bis)

or

1,4-Dioxane/H2O100°CStrong base + high temp needed to force 2nd coupling.

References

  • Mechanism of Phenol Alkylation

    • Source: J. Am. Chem. Soc. 2017, 139, 9178−9185.[2]

    • Relevance: Discusses the kinetics of O-alkylation vs C-alkylation and the role of solvent/c
    • Link:[Link][2]

  • Sterically Demanding Suzuki-Miyaura Coupling

    • Source: Royal Society of Chemistry (Chem. Sci., 2014, 5, 1368-1372).
    • Relevance: Establishes the superiority of AntPhos and Buchwald ligands for di-ortho-substituted aryl halides.
    • Link:[Link]

  • NHC Ligands for Hindered Chlorides/Iodides

    • Source: J. Am. Chem. Soc. 2003, 125, 16194-16195.[3][4]

    • Relevance: Protocol for using Pd-NHC complexes in 2-propanol for sterically hindered coupling.[3][4]

    • Link:[Link]

  • Protecting Group Strategies (Silyl Ethers)

    • Source: Organic Synthesis (Protecting Groups D
    • Relevance: Conditions for TBDMSOTf/Lutidine usage in hindered alcohols.[5]

    • Link:[Link]

Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for this compound before handling, as poly-halogenated phenols can be potent uncouplers of oxidative phosphorylation.

Sources

stability of 3,4-Difluoro-2,6-diiodophenol under reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3,4-Difluoro-2,6-diiodophenol

Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile, yet sensitive, building block in their synthetic endeavors. Here, we provide in-depth, experience-driven answers to common questions and troubleshooting scenarios to ensure the successful application of this reagent in your critical projects.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with this compound?

A1: The stability of this compound is governed by the interplay of its three key functional groups: the acidic phenol, the electron-withdrawing fluorine atoms, and the labile carbon-iodine (C-I) bonds. The primary concerns are:

  • Deiodination: The C-I bond is the most significant point of reactivity and potential degradation. This is particularly true for iodophenols, which are known to be reactive.[1] Under certain conditions, especially with strong bases, high temperatures, or in the presence of reducing agents, cleavage of one or both C-I bonds can occur, leading to undesired byproducts. This process, known as hydrodeiodination, can be facilitated by various reagents and even trace metals.[2]

  • Oxidative Coupling: Phenols are susceptible to oxidation, which can be catalyzed by transition metals (like copper or iron) or driven by hypervalent iodine reagents.[3][4][5] This can lead to the formation of colored impurities through the coupling of two phenol molecules, forming biphenol or diphenoquinone-type structures.[4][5] Reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation by atmospheric oxygen.

  • pH Sensitivity: The phenolic proton is acidic, and its removal under basic conditions forms a phenoxide. While necessary for some reactions (e.g., Williamson ether synthesis), prolonged exposure to strong bases or high pH environments can increase electron density on the aromatic ring, potentially making the C-I bonds more susceptible to certain reactions or promoting side reactions.[6][7] Conversely, strong acids can also lead to decomposition pathways.[1] Studies on phenolic compounds have shown that stability is often greatest in a slightly acidic to neutral pH range.[6][8][9]

  • Thermal Instability: While many phenolic compounds exhibit good thermal stability, the presence of two large iodine atoms can introduce steric strain and weaken the C-I bonds.[10] It is advisable to avoid unnecessarily high reaction temperatures to prevent thermal decomposition or disproportionation reactions, where an iodoaryl compound might rearrange to a diiodoaryl and a non-iodinated aryl compound.[1]

Q2: How does the specific substitution pattern (ortho-iodine, meta/para-fluorine) influence the molecule's reactivity in cross-coupling reactions?

A2: The substitution pattern is critical and dictates the molecule's behavior, particularly in palladium-catalyzed cross-coupling reactions.

  • Reactivity of C-I Bonds: The C-I bond is significantly weaker than C-Br or C-Cl bonds, making it the preferred site for oxidative addition to a low-valent metal catalyst (e.g., Pd(0)). This allows for high chemoselectivity in reactions.

  • Site-Selectivity: With two identical iodine atoms, the key challenge is achieving site-selective functionalization.[11] The electronic environment and steric hindrance around each iodine are identical. However, the adjacent phenolic hydroxyl group can act as a directing group, potentially favoring reaction at the ortho positions (C2 and C6).[12] This directing effect can be exploited to achieve mono-functionalization under carefully controlled conditions (e.g., low catalyst loading, specific ligands, lower temperatures).

  • Role of Fluorine Atoms: The two fluorine atoms at the C3 and C4 positions are strongly electron-withdrawing. This has two main effects:

    • It increases the acidity of the phenolic proton.

    • It makes the aromatic ring more electron-deficient, which generally accelerates the rate of oxidative addition in palladium-catalyzed cycles.

Q3: The phenolic -OH group seems reactive. When should I protect it, and what are the best practices?

A3: The decision to protect the phenolic hydroxyl group is condition-dependent and crucial for reaction success.

  • When to Protect: Protection is generally recommended under conditions where the free phenol could interfere:

    • Strongly Basic Conditions: If your reaction requires a strong base (e.g., NaH, LHMDS), deprotonation of the phenol is inevitable. The resulting phenoxide can act as a nucleophile or coordinate to the metal catalyst, inhibiting its activity.

    • Grignard or Organolithium Reagents: These reagents are incompatible with acidic protons and will be quenched by the free phenol, consuming your reagent and reducing yield.

    • Reactions Sensitive to Nucleophiles: If the phenol could act as an unwanted nucleophile (e.g., in the presence of a potent electrophile).

  • Recommended Protecting Groups & Strategy:

    • Methyl Ether (Me): Simple and robust, but deprotection requires harsh conditions (e.g., BBr₃), which may not be compatible with complex molecules.

    • Benzyl Ether (Bn): A common choice, typically installed using benzyl bromide and a mild base. It is stable to many conditions and can be removed by hydrogenolysis, which is a mild method. Palladium-catalyzed methods for benzylation under neutral conditions also exist, avoiding the need for a strong base during the protection step itself.[13][14]

    • Silyl Ethers (e.g., TBDMS, TIPS): Excellent for mildness. They are easily installed and removed with fluoride sources (e.g., TBAF). However, they can be labile under acidic or basic conditions.

    • Propargyl Ether: Can be cleaved under mild, copper-free palladium-catalyzed conditions, which is advantageous for sensitive substrates.[15]

The choice of protecting group should always be planned with the final deprotection step in mind, ensuring compatibility with the rest of the molecule.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield/No reaction in a Suzuki-Miyaura coupling. 1. Catalyst Inactivation: The free phenol may be coordinating to the palladium center, inhibiting catalysis.[16] 2. Decomposition of Boronic Acid: The reaction conditions (base, temperature) may be degrading the boronic acid partner. 3. Inefficient Pre-catalyst Reduction: The active Pd(0) species may not be forming efficiently from the Pd(II) pre-catalyst.[17] 4. Hydrodeiodination: The starting material is being consumed by a non-productive deiodination pathway.[2]1. Protect the Phenol: Use a suitable protecting group like a benzyl or silyl ether. 2. Optimize Base and Temperature: Screen milder bases (e.g., K₃PO₄, CsF) and run the reaction at the lowest effective temperature (e.g., 60-80 °C). 3. Review Catalyst Activation: Ensure proper solvent degassing and inert atmosphere. Consider using a pre-formed Pd(0) catalyst or a protocol known to efficiently generate it.[17] 4. Use a Scavenger: Add a small amount of a radical scavenger if radical deiodination is suspected.
Formation of a dark, insoluble material (tar). 1. Oxidative Polymerization: The unprotected phenol is undergoing oxidative coupling, especially if trace oxygen or metal contaminants are present.[4][5] 2. Thermal Decomposition: The reaction temperature is too high, causing degradation of the starting material or product.[10]1. Rigorous Inert Atmosphere: Degas all solvents thoroughly (e.g., freeze-pump-thaw or sparge with argon for 30-60 min). Maintain a positive pressure of an inert gas throughout the reaction. 2. Lower the Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
Mono- vs. Di-substitution cannot be controlled. 1. High Reactivity: The C-I bonds are highly reactive, and the second coupling occurs rapidly after the first. 2. Excess Reagents: Using a large excess of the coupling partner and/or catalyst drives the reaction to completion.1. Control Stoichiometry: Use a slight deficiency (e.g., 0.95 equivalents) of the boronic acid or other coupling partner for mono-substitution. 2. Lower Catalyst Loading: Reduce the palladium catalyst loading (e.g., to 0.5-1 mol%). 3. Lower Temperature: Running the reaction at room temperature or slightly above can often slow the second coupling relative to the first. 4. Ligand Choice: Bulky phosphine ligands can sterically hinder the second oxidative addition, favoring mono-substitution.[11][18]
Starting material is recovered, but boronic acid is consumed. 1. Protodeborylation of Boronic Acid: The boronic acid is unstable under the reaction conditions and is being converted to the corresponding arene. 2. Homocoupling of Boronic Acid (Glaser-type): The boronic acid is coupling with itself.1. Use a Milder Base: Switch from strong inorganic bases (e.g., NaOH, K₂CO₃) to milder options like K₃PO₄ or an organic base. 2. Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry. Water can facilitate protodeborylation. 3. Strictly Anaerobic Conditions: Oxygen can promote the homocoupling of boronic acids.

Experimental Protocols & Methodologies

Protocol 1: General Handling and Storage

Given its sensitivity, proper handling is paramount.

  • Storage: Store this compound in a cool (2-8 °C), dark place under an inert atmosphere (e.g., in a desiccator backfilled with argon). Light and oxygen can promote degradation over time.

  • Handling: Always handle the material in an inert atmosphere glovebox or under a positive pressure of nitrogen or argon. Use clean, dry glassware.

  • Solvents: Use anhydrous, degassed solvents for all reactions to minimize side reactions like hydrodeiodination and oxidation.

Protocol 2: Site-Selective Monofunctionalization (Suzuki-Miyaura Coupling Example)

This protocol is designed to favor mono-arylation by leveraging controlled stoichiometry and milder conditions.

  • Glassware Preparation: A 25 mL Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of argon.

  • Reagent Addition: To the flask, add this compound (1.0 eq), the desired arylboronic acid (0.95 eq), potassium phosphate (K₃PO₄, 3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane or toluene, ~0.1 M concentration) via a dry syringe.

  • Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The goal is to consume the limiting arylboronic acid while leaving some starting di-iodo material.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to separate the desired mono-arylated product from the starting material and any di-arylated byproduct.

Rationale: The use of a slight deficiency of the boronic acid ensures it is the limiting reagent, preventing the reaction from proceeding to di-substitution. K₃PO₄ is a milder base less likely to cause decomposition. A lower temperature (80 °C) provides sufficient energy for the reaction while minimizing thermal degradation.

Visualizations

Key Reactivity and Stability Factors

The following diagram illustrates the main functional groups and their associated stability concerns.

Stability_Factors This compound: Stability Profile mol This compound Phenolic -OH ortho C-I Bonds (x2) meta/para C-F Bonds (x2) acid Acidity & Nucleophilicity (pKa modulation by F) mol:f1->acid Leads to... deiod Deiodination Risk (Weak C-I Bond) mol:f2->deiod Prone to... oxid Oxidative Coupling (Electron-Rich Phenol) mol:f1->oxid Susceptible to... direct Directing Group Effect mol:f1->direct Acts as... e_with Electron Withdrawing Effect mol:f3->e_with Exerts... deiod->mol:f2 Primary Degradation Pathway oxid->mol:f1 Side Reaction Pathway e_with->acid Increases

Caption: Key functional groups and their influence on stability.

Troubleshooting Workflow for a Failed Cross-Coupling Reaction

This workflow provides a logical sequence for diagnosing and solving common issues encountered in cross-coupling reactions with this substrate.

Troubleshooting_Workflow Troubleshooting a Failed Cross-Coupling Reaction start Reaction Failed (Low Yield / No Product) check_sm Analyze Crude Reaction: What is the major species present? start->check_sm sm_present Starting Material (SM) Recovered check_sm->sm_present Unreacted SM deiod_prod Deiodinated SM Present check_sm->deiod_prod Side Product tar_present Tarry / Polymeric Material check_sm->tar_present Decomposition sol_catalyst Issue: Catalyst Inactivity 1. Protect Phenol (-OH) 2. Check Catalyst Quality/Activation 3. Screen Ligands/Solvents sm_present->sol_catalyst sol_conditions Issue: Reagent Instability 1. Check Boronic Acid Quality 2. Use Milder Base (K3PO4) 3. Ensure Anhydrous Conditions sm_present->sol_conditions sol_deiod Issue: Deiodination 1. Lower Reaction Temperature 2. Use Milder Base 3. Avoid Reductive Conditions deiod_prod->sol_deiod sol_oxid Issue: Oxidation 1. Rigorously Degas Solvents 2. Maintain Strict Inert Atmosphere 3. Protect Phenol (-OH) tar_present->sol_oxid

Caption: A logical workflow for troubleshooting failed reactions.

References

  • The effect of pH on available iodine. ResearchGate. Available at: [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Chemical Reviews. Available at: [Link]

  • Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. ACS Organic Letters. Available at: [Link]

  • Iodination of phenol. Technical University of Denmark Orbit. Available at: [Link]

  • Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal. Available at: [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC, NIH. Available at: [Link]

  • Efficient and Selective Iodination of Phenols Promoted by Iodine and Hydrogen Peroxide in Water. ResearchGate. Available at: [Link]

  • Effect of pH on the stability of plant phenolic compounds. PubMed. Available at: [Link]

  • Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. YouTube. Available at: [Link]

  • Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Organic Chemistry Portal. Available at: [Link]

  • Phenol oxidation with hypervalent iodine reagents. Wikipedia. Available at: [Link]

  • Palladium-Catalyzed Cleavage of O/N-Propargyl Protecting Groups in Aqueous Media under a Copper-Free Condition. ResearchGate. Available at: [Link]

  • Radical Hydrodeiodination of Aryl, Alkenyl, Alkynyl, and Alkyl Iodides with an Alcoholate as Organic Chain Reductant through Electron Catalysis. PubMed. Available at: [Link]

  • The Effect of pH and Storage Temperature on the Stability of Emulsions Stabilized by Rapeseed Proteins. MDPI. Available at: [Link]

  • Cross-Coupling Reactions of Polyhalogenated Heterocycles. ResearchGate. Available at: [Link]

  • Preparation of Aryl Iodides, Part 2: Nucleophilic Iodination. YouTube. Available at: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. RSC Publishing. Available at: [Link]

  • Oxidative coupling of phenols. Wikipedia. Available at: [Link]

  • Catalytic Oxidative Coupling of Phenols and Related Compounds. PMC, NIH. Available at: [Link]

  • Palladium-Catalyzed Hydrofunctionalization of Vinyl Phenol Derivatives with Heteroaromatics. ACS Organic Letters. Available at: [Link]

  • Influence of Temperature and pH on the Stability and Colorimetric Measurement of Textile Dyes. The Science Publications. Available at: [Link]

  • Ni-Catalyzed Reductive Coupling of Electron-Rich Aryl Iodides with Tertiary Alkyl Halides. PubMed. Available at: [Link]

  • Thermal stability and degradation kinetics of the phenolics of Trigonella-foenum graecum L. leaf extracts. DergiPark. Available at: [Link]

  • The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific. Available at: [Link]

  • Evaluation of thermal and oxidative stability of three generations of phenolic based novel dendritic fuel and lubricant additive. Cranfield University. Available at: [Link]

Sources

Technical Support Center: 3,4-Difluoro-2,6-diiodophenol Processing

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Critical Properties

3,4-Difluoro-2,6-diiodophenol is a high-value intermediate often utilized in the synthesis of MEK inhibitors and agrochemicals.[1] Its isolation presents unique challenges due to the interplay between the acidic phenolic proton and the lipophilic, labile iodine substituents.[1]

Successful processing requires adherence to two fundamental principles:

  • Acidity Management: The electron-withdrawing nature of the fluorine and iodine substituents significantly lowers the pKa of the phenolic proton compared to unsubstituted phenol.[1] Standard bicarbonate washes can result in catastrophic yield loss. [1]

  • Oxidative Stability: The ortho-diiodo motif is susceptible to photo-oxidation, leading to the liberation of iodine (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) and the formation of quinoid impurities (pink/purple discoloration).
    
Key Physicochemical Data
PropertyValue / CharacteristicOperational Implication
Physical State Off-white to pale yellow solidColor change indicates decomposition.[1]
Estimated pKa ~5.0 – 6.0Do not use basic aqueous washes (e.g., ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

) during extraction; the product will partition into the aqueous phase.
Solubility High: DCM, EtOAc, THFLow: Water, HexanesDCM is the preferred extraction solvent due to high density and solubility.[1]
Stability Light & Air SensitiveStore under Argon/Nitrogen in amber vials.[1]

Standard Operating Procedure (SOP): Isolation & Workup

This protocol assumes a synthesis via oxidative iodination (e.g., ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 or NIS/Acid) of 3,4-difluorophenol.
Phase 1: Quenching & Iodine Removal

Objective: Neutralize residual oxidative species and reduce free iodine (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) to iodide (

) to prevent product iodination drift and color contamination.
  • Cool the Reaction: Bring the reaction mixture to 0–5 °C.

  • Reductive Quench: Slowly add a saturated aqueous solution of Sodium Thiosulfate (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    )  or Sodium Bisulfite (
    
    
    
    ).
    • Visual Cue: The solution should transition from dark purple/brown (excess ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ) to a pale yellow or clear suspension.
      
    • Troubleshooting: If the organic layer remains purple after mixing, add solid sodium thiosulfate in small portions until the color persists as yellow/colorless.[1]

Phase 2: pH Adjustment & Extraction (The Critical Step)

Objective: Ensure the phenol is fully protonated (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) to maximize partitioning into the organic phase.
  • Acidification: While stirring, adjust the aqueous phase pH to pH < 2 using 1M HCl or

    
    .
    
    • Why? With a pKa ~5-6, pH 2 ensures >99.9% of the molecule is in the neutral, organic-soluble form.[1]

  • Solvent Extraction:

    • Extract the aqueous mixture with Dichloromethane (DCM) (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       volumes).[2]
      
    • Note: Avoid Diethyl Ether if possible, as it can contain peroxides that accelerate iodine liberation.[1]

  • Phase Separation: Collect the organic layers.[1] The product is in the bottom layer (if using DCM).[1]

Phase 3: Washing & Drying[1][3]
  • Brine Wash: Wash the combined organic layers once with saturated NaCl (Brine).[1]

    • Warning:SKIP the standard saturated Sodium Bicarbonate (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ) wash. At pH 8.5, bicarbonate will deprotonate this specific phenol, washing your product down the drain.[1]
      
  • Drying: Dry over Anhydrous Sodium Sulfate (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ). Magnesium Sulfate (
    
    
    
    ) is acceptable but slightly acidic;
    
    
    is gentler.
  • Concentration: Filter and concentrate in vacuo at ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    . Avoid high heat to prevent deiodination.
    

Visual Workflows

Logic Flow: Extraction Strategy

The following diagram illustrates the phase-partitioning logic dictated by the pKa of the molecule.

WorkupLogic Start Reaction Mixture (this compound) Quench Add Na2S2O3 (Remove excess I2) Start->Quench CheckpH Check pH Quench->CheckpH Acidic Acidify to pH < 2 (HCl) CheckpH->Acidic Target Basic Basic/Neutral pH CheckpH->Basic Avoid Extract Extract with DCM Acidic->Extract Loss YIELD LOSS RISK (Product deprotonates into water) Basic->Loss OrgPhase Organic Phase (Contains Product) Extract->OrgPhase Product Partition AqPhase Aqueous Phase (Waste) Extract->AqPhase Salts/Acids

Caption: Partitioning logic based on pKa. Acidification is mandatory to prevent product loss to the aqueous phase.

Troubleshooting & FAQs

Q1: My isolated solid turned pink/purple overnight. Is it ruined?

Diagnosis: This is "Iodine Drift."[1] The phenol has oxidized slightly, or trace iodine was trapped in the crystal lattice.[1] Solution:

  • Dissolve the solid in a minimal amount of DCM.[1]

  • Wash rapidly with a dilute (5%) ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     solution.
    
  • Dry, filter, and re-concentrate.[1]

  • Prevention: Store the final solid in an amber vial wrapped in foil, under an Argon atmosphere, at -20 °C.

Q2: I used a Sodium Bicarbonate wash to remove acid, and my yield is 10%.

Diagnosis: You have extracted your product into the aqueous waste.[1] Recovery Protocol:

  • Retrieve your aqueous waste (hopefully you kept it!).[1]

  • Acidify the aqueous layer carefully with 6M HCl until pH < 2.[1] You should see a precipitate or cloudiness (the phenol crashing out).[1]

  • Extract this acidified aqueous layer 3x with DCM.[1][2]

  • Dry and concentrate.

Q3: I am getting a heavy emulsion during extraction.

Diagnosis: Poly-halogenated phenols are dense and lipophilic, often matching the density of aqueous brine/salt solutions, leading to poor separation.[1] Fix:

  • Filter the biphasic mixture through a pad of Celite to break surface tension.[1]

  • Add more DCM to increase the density difference (making the organic layer heavier).[1]

  • Add solid NaCl to the aqueous layer to increase its density.[1]

Q4: Can I use this material directly in a Suzuki Coupling?

Advisory: Yes, but free phenolic protons can poison Palladium catalysts or consume boronic acids.[1] Recommendation:

  • Option A: Protect the phenol (e.g., as a methyl ether or acetate) before coupling.[1]

  • Option B: If coupling the free phenol, use 3+ equivalents of base (e.g.,

    
    ) in the coupling reaction to ensure the phenol remains fully deprotonated and coordinates less strongly to the Pd center.
    

References

  • General Iodination Methodology

    • Synthesis of iodophenols via oxidative iodin
    • Source: [K. M.[1] Hossain et al., Tetrahedron Lett.[1]2006 , 47, 7827.]([Link]1]

  • pKa of Halogenated Phenols

    • Correlation of pKa with substituent effects (Hammett equation).[1]

    • Source: [1]

  • Safety & Handling (SDS)

    • Hazard identification for poly-halogen
    • Source: [1]

  • Specific Intermediate Usage

    • Use of this compound in MEK inhibitor synthesis.[1]

    • Source: [1]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) and perform a risk assessment before handling halogenated aromatic compounds.

Sources

preventing homocoupling of 3,4-Difluoro-2,6-diiodophenol

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: Prevention of Homocoupling (Dimerization)

Executive Summary: The "Free Phenol" Trap

User Query: Why does 3,4-difluoro-2,6-diiodophenol form homocoupled dimers (biaryls) instead of the desired cross-coupling product during Suzuki or Sonogashira reactions?

Root Cause Analysis: The homocoupling of this compound is primarily driven by the unprotected phenolic hydroxyl group (-OH) . In the presence of the basic conditions required for cross-coupling, the phenol deprotonates to form a phenoxide anion. This species is electron-rich and prone to oxidative dimerization (forming biphenols) or coordinating too strongly to the Palladium (Pd) center, disrupting the catalytic cycle and favoring Ullmann-type homocoupling over the desired transmetallation.

The Solution: You must mask the phenol. Direct coupling of di-iodo phenols is mechanistically flawed. The protocol below details the Protection-Coupling-Deprotection (PCD) strategy.

Mechanism of Failure: Why It Homocouples

Understanding the failure mode is critical for prevention. The diagram below illustrates how the "Free Phenol" pathway diverges into side reactions compared to the "Protected Phenol" pathway.

HomocouplingMechanism Start 3,4-Difluoro- 2,6-diiodophenol Base Base Added (K2CO3/Cs2CO3) Start->Base Protect Protection Step (Bn-Br / MOM-Cl) Start->Protect Recommended Route Phenoxide Phenoxide Anion (Highly Reactive) Base->Phenoxide Deprotonation Oxidation Oxidative Dimerization (Trace O2 / Cu salts) Phenoxide->Oxidation Radical Path Coordination Pd Poisoning (Formation of Pd-O bond) Phenoxide->Coordination Ligand Exchange Homocouple HOMOCOUPLED DIMER (Undesired) Oxidation->Homocouple Coordination->Homocouple Reductive Elimination Suzuki Suzuki Coupling (R-B(OH)2 + Pd Cat) Protect->Suzuki Product CROSS-COUPLED PRODUCT Suzuki->Product

Figure 1: Mechanistic divergence. The unprotected phenoxide pathway (red) leads to dimerization/poisoning, while the protected pathway (green) enables selective cross-coupling.

Validated Protocol: The PCD Strategy

Do not attempt to optimize the catalyst to fix a substrate problem. Modify the substrate.

Phase 1: Protection (Mandatory)

We recommend Benzyl (Bn) or Methoxymethyl (MOM) protection. Benzyl is preferred for its stability and ease of removal via hydrogenolysis, which is orthogonal to the fluoride substituents.

ParameterRecommendationRationale
Reagent Benzyl Bromide (BnBr)Forms a stable ether that prevents phenoxide formation.
Base K₂CO₃ (1.5 equiv)Mild enough to avoid defluorination but strong enough for alkylation.
Solvent DMF or AcetonePolar aprotic solvents accelerate the Sɴ2 attack.
Temp 60°CSufficient for reaction without risking iodine migration.
Phase 2: The Cross-Coupling (Suzuki-Miyaura)

Once protected, the 3,4-difluoro-2,6-diiodobenzyloxybenzene behaves as a standard aryl halide.

Step-by-Step Protocol:

  • Degassing: Sparge the solvent (Dioxane/Water 4:1) with Argon for 20 minutes. Oxygen is the primary promoter of homocoupling.

  • Loading:

    • Substrate: 1.0 equiv

    • Boronic Acid: 2.2 equiv (for bis-coupling) OR 1.05 equiv (for mono-coupling).

    • Base: K₃PO₄ (3.0 equiv). Phosphate is superior to Carbonate for sterically hindered halides.

    • Catalyst: Pd(dppf)Cl₂[1][2]·DCM (3-5 mol%).

  • Reaction: Heat to 80-90°C. Monitor by TLC/LCMS.

  • Workup: Filter through Celite to remove Pd black.

Phase 3: Deprotection
  • Method: H₂ (1 atm), Pd/C (10%), MeOH.

  • Note: The fluorines at positions 3 and 4 are stable to standard hydrogenolysis conditions.

Troubleshooting Guide (FAQ)

Q1: I see a non-polar spot moving just above my starting material on TLC. Is this the dimer?

  • Diagnosis: Yes, or it is the de-iodinated product (reduction).

  • Test: Dimer spots usually fluoresce intensely blue/purple under UV (254/365 nm) due to extended conjugation. Reduced products (mono-iodo) look similar to starting material.

  • Fix: If it is the dimer, you have Oxygen in your system. Switch to freeze-pump-thaw degassing. If it is the reduced product, your solvent might be acting as a hydride source (avoid primary alcohols like EtOH; use Toluene/Water or Dioxane).

Q2: The reaction turns black immediately upon heating.

  • Diagnosis: "Pd Black" precipitation. Your catalyst is decomposing before the oxidative addition can occur.

  • Fix: This often happens with free phenols (see Section 2). If you are already protecting the phenol, your ligand is too weak. Switch from Pd(PPh₃)₄ to a bidentate catalyst like Pd(dppf)Cl₂ or XPhos Pd G2 , which are more thermally stable and resistant to agglomeration.

Q3: Can I do a mono-coupling at position 2 and leave position 6 iodinated?

  • Diagnosis: Statistical mixture is inevitable with symmetric di-iodides.

  • Strategy:

    • Use a deficiency of boronic acid (0.8 equiv).

    • Run the reaction at lower temperature (40-50°C).

    • Accept that you will have to separate SM, Mono, and Bis products via column chromatography.

    • Advanced: Use a bulky protecting group (e.g., TIPS) on the phenol to sterically hinder the ortho positions, slowing down the second addition.

Q4: Why not use Copper (Ullmann) coupling?

  • Advisory: Copper-mediated coupling promotes homocoupling of electron-deficient phenols. Unless you specifically want the dimer, avoid Cu sources.

References & Authority

  • Suzuki-Miyaura Coupling Mechanism & Side Reactions:

    • Source: Organic Chemistry Portal. "Suzuki Coupling."[3][4][5][6][7][8][9][10][11]

    • Relevance: Defines the catalytic cycle and the role of base/boron activation, highlighting how oxygen leads to homocoupling.

    • Link:

  • Homocoupling of Aryl Halides:

    • Source: Adamo, C., et al. (2006).[7] "Mechanism of the Palladium-Catalyzed Homocoupling of Aryl Boronic Acids." Journal of the American Chemical Society.

    • Relevance: Explains the oxidative homocoupling pathway driven by oxygen.[7]

    • Link:

  • Protection of Halophenols:

    • Source: Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis."

    • Relevance: The industry standard for selecting Benzyl/MOM groups to prevent phenoxide side reactions.

    • Link:

  • Pd-Catalyzed Cross-Coupling of Polyhalogenated Heterocycles:

    • Source: Schroter, S., et al. (2005). "Regioselective cross-coupling reactions of multiple halogenated nitrogen heterocycles." Tetrahedron.

    • Relevance: Provides precedent for controlling mono- vs bis-coupling in symmetric di-halo systems.

    • Link:

Sources

Technical Support Center: Process Development for 3,4-Difluoro-2,6-diiodophenol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SC-2024-DFDIP-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Scale-up, Troubleshooting, and Optimization of 3,4-Difluoro-2,6-diiodophenol Synthesis

Executive Summary

This guide addresses the technical challenges in scaling up the synthesis of This compound , a critical intermediate often utilized in the development of MEK inhibitors and agrochemicals.

While laboratory-scale synthesis often utilizes expensive reagents like


-iodosuccinimide (NIS), multi-kilogram scale-up demands a transition to oxidative iodination  using molecular iodine (

) and hydrogen peroxide (

). This shift improves atom economy but introduces thermodynamic and regioselectivity challenges.

Module 1: Reaction Optimization & Scale-Up

The "Golden Path" Protocol

Recommended for scale-up (100g – 10kg batches)

Chemistry Rationale: Direct iodination with


 alone has poor atom economy (50% of iodine is lost as HI). Using 

as a terminal oxidant oxidizes the byproduct HI back to

, theoretically allowing 100% iodine utilization (Atom Economy).

Reaction Scheme:



Step-by-Step Methodology:

  • Charge: Dissolve 3,4-difluorophenol (1.0 equiv) in Methanol (5-7 volumes).

  • Iodine Addition: Add molecular Iodine (

    
    , 1.05 equiv). The solution will turn dark red/brown.
    
  • Oxidant Feed (Critical): Slowly dose 35% aqueous Hydrogen Peroxide (

    
    , 1.1 equiv) over 2–4 hours.
    
    • Control: Maintain internal temperature between 25–35°C.

  • Digestion: Stir for 2–4 hours post-addition. Monitor by HPLC.

  • Quench: Add aqueous Sodium Bisulfite (

    
    ) to destroy unreacted iodine.
    
Troubleshooting Guide: Reaction Phase
Symptom Root Cause Analysis Corrective Action
Stalled Reaction (Mono-iodo intermediate persists >5%)pH Drop: The generation of HI (before oxidation) or acidic byproducts can stall the reaction if the pH drops < 1.Buffer: Add mild base (e.g., NaOAc) to maintain pH 3–4. Do not use strong base (promotes polymerization).
Tri-iodination (Impurity at Position 5)Forcing Conditions: Position 5 is meta to OH and usually unreactive. High temps (>50°C) or excess oxidant forces substitution here.Control: Strictly limit temp to <35°C. Reduce

excess. Ensure 3,4-difluoro starting material purity.
Dark/Black Tar Formation Oxidative Coupling: Phenols are prone to radical coupling (dimerization) in the presence of oxidants if iodine is depleted.Sequence: Ensure

is present before starting

addition. Never add oxidant to the phenol alone.
Exotherm Spike Peroxide Accumulation:

addition was too fast relative to consumption rate.
Safety Stop: Stop addition. Allow exotherm to subside. Resume at 50% rate. Check cooling jacket capacity.

Module 2: Purification & Isolation

Workflow Diagram

The following diagram illustrates the critical decision nodes during the work-up process to ensure high purity (>98%).

G Start Reaction Complete (HPLC >98% Conversion) Quench Quench with NaHSO3 (Remove excess I2) Start->Quench ColorCheck Is Solution Yellow/Colorless? Quench->ColorCheck MoreQuench Add 5% more NaHSO3 ColorCheck->MoreQuench No (Red/Brown) Precipitation Add Water (Anti-solvent) Cool to 0-5°C ColorCheck->Precipitation Yes MoreQuench->ColorCheck Filtration Filtration & Wash (Water/MeOH 9:1) Precipitation->Filtration Drying Vacuum Dry <45°C Filtration->Drying

Caption: Logical workflow for the isolation of this compound, emphasizing colorimetric endpoints for iodine removal.

Troubleshooting Guide: Isolation Phase
Symptom Root Cause Analysis Corrective Action
Product is Pink/Purple Trapped Iodine: Iodine is highly lipophilic and gets trapped in the crystal lattice of the product.Remedy: Reslurry the wet cake in 1% aqueous Sodium Thiosulfate. Do not rely on simple water washes.
"Oiling Out" (Product forms a liquid layer, not solid)Solvent Ratio: Methanol concentration is too high during water addition, or temperature is above the melting point of the solvate.Protocol: Seed the mixture before adding the bulk of the water. Slow down water addition. Cool to <10°C.
Low Yield (<70%) Solubility Loss: The di-iodo product has significant solubility in Methanol.Optimization: Distill off 50% of Methanol before adding water. Ensure final MeOH:Water ratio is < 1:4.

Module 3: Comparative Reagent Analysis

When defending process changes to regulatory bodies or management, use this data to justify the switch from NIS to


.
FeatureNIS (N-Iodosuccinimide)

/

(Recommended)

/

Cost ($/kg) High (

$)
Low ($)Medium (

)
Atom Economy Poor (Succinimide waste)Excellent (Water byproduct)Good
Waste Stream Organic waste (Succinimide)Aqueous waste (minimal salts)Aqueous waste
Scalability Limited (Solubility issues)High (Liquid reagents)High
Safety Profile ModerateCaution: Peroxide handlingModerate

Module 4: Safety & Stability (FAQ)

Q: Is the product light sensitive? A: Yes. Iodinated phenols are photolabile. Exposure to UV light can cause C-I bond homolysis, turning the product purple (liberating


).
  • Protocol: Store in amber glass or double-bagged in opaque polyethylene drums.

Q: Can we dry this at 80°C to speed up production? A: No. High temperatures can cause sublimation of the product and potential thermal decomposition (de-iodination).

  • Limit: Maximum drying temperature is 45–50°C under vacuum.

Q: What are the specific hazards of 3,4-difluorophenol? A: Like most halogenated phenols, it is a severe skin irritant and potential vesicant. It penetrates nitrile gloves over time.

  • PPE: Double gloving (Laminate/Nitrile) and full face shield are mandatory during charging.

References

  • Stavber, S., et al. (2006). Regioselective iodination of hydroxylated aromatic ketones.[1] Arkivoc, (i), 104-108.[1] (Demonstrates regioselectivity of

    
    /Oxidant systems for ortho-phenolic positions). Link
    
  • Pavlinac, J., et al. (2006).[1] Iodination of Organic Compounds Using the Reagent System

    
    . Acta Chim. Slov, 53, 104-108. (Foundational paper on the "Green" oxidative iodination mechanism). Link
    
  • Bracco Imaging S.p.A. (2012). Process For The Iodination Of Aromatic Compounds.[1][2][3][4][5] US Patent 2012/0041224 A1. (Industrial scale protocols for iodination using hydrogen peroxide injection). Link

  • Olah, G. A., et al. (2021).[4] Selective C–H Iodination of (Hetero)arenes. NIH PubMed Central. (Discusses electrophilic activation of iodine). Link

Sources

Technical Support Center: Troubleshooting Low Yields with 3,4-Difluoro-2,6-diiodophenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3,4-Difluoro-2,6-diiodophenol. As a Senior Application Scientist, I understand that working with highly functionalized and sterically hindered substrates can present unique challenges. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights to troubleshoot and optimize your reactions, ensuring the integrity and success of your experimental outcomes.

FAQs: General Handling and Stability

Q1: My vial of this compound has developed a slight color upon storage. Is it still usable?

A1: Yes, minor color changes in hindered phenols are not uncommon and often do not indicate significant degradation. This discoloration is typically due to the formation of trace amounts of oxidized species, such as quinones, which are highly colored.[1] However, the bulk purity of the material is likely still high.

Best Practices for Storage and Handling:

  • Storage: To minimize oxidation, store this compound under an inert atmosphere (argon or nitrogen), protected from light, and at reduced temperatures (2-8 °C). Phenolic compounds can degrade when exposed to sunlight, high temperatures, and oxygen.[2][3]

  • Purity Check: Before critical experiments, it is always best practice to verify the purity of your starting material. A quick check by NMR or LC-MS can confirm its integrity and the absence of significant impurities that could interfere with your reaction.

Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

This compound is a versatile substrate for creating complex molecular architectures via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings. However, its electronic properties and steric hindrance can lead to challenges.

Suzuki-Miyaura Coupling

Q2: I am experiencing low yields in my Suzuki-Miyaura coupling with this compound. What are the most common causes and how can I fix them?

A2: Low yields in Suzuki-Miyaura couplings are a frequent issue and can stem from several factors.[4] A systematic approach to troubleshooting is essential.

Root Cause Analysis & Solutions:

  • Catalyst Deactivation/Poor Activity: The choice of palladium source and ligand is paramount. The electron-withdrawing nature of the fluorine atoms and the steric bulk of the iodine atoms can make oxidative addition, the first step in the catalytic cycle, challenging.

    • Recommendation: Screen a panel of palladium catalysts and ligands. For sterically hindered and electron-deficient aryl halides, bulky, electron-rich phosphine ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) often outperform traditional ligands like PPh₃.

  • Base and Solvent Incompatibility: The base plays a crucial role in the transmetalation step, and its effectiveness is highly dependent on the solvent system.

    • Recommendation: An inadequate base can lead to a stalled reaction.[5] Ensure your base is strong enough to facilitate transmetalation but not so strong as to cause decomposition of your substrate or boronic acid partner. A screen of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ in various solvent systems (e.g., dioxane/water, toluene/water, DMF) is recommended.[4]

  • Boronic Acid/Ester Instability: Boronic acids and their esters can be prone to decomposition, particularly protodeborylation, where the boronic acid is replaced by a hydrogen atom.[6] This is a common reason for low yields.[7]

    • Recommendation: Use freshly purchased or recrystallized boronic acids. Consider using more stable boronic esters, such as pinacol esters.[7] Running the reaction under anhydrous conditions can sometimes mitigate this issue, though many Suzuki protocols require water.

  • Side Reactions: Homocoupling of the boronic acid is a common side reaction, especially if the reaction mixture has been exposed to oxygen or if a Pd(II) precatalyst is not efficiently reduced to Pd(0).[4][7]

    • Recommendation: Thoroughly degas your reaction mixture using techniques like freeze-pump-thaw or by bubbling argon or nitrogen through the solvent.[4]

Troubleshooting Suzuki-Miyaura Reactions: A Decision Workflow

Suzuki_Troubleshooting Start Low Yield in Suzuki Coupling CheckCatalyst 1. Evaluate Catalyst System Start->CheckCatalyst CheckConditions 2. Assess Reaction Conditions Start->CheckConditions CheckReagents 3. Verify Reagent Quality Start->CheckReagents LigandScreen Screen Bulky Ligands (e.g., SPhos, XPhos) CheckCatalyst->LigandScreen PdSource Try Different Pd Sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) CheckCatalyst->PdSource BaseSolvent Optimize Base/Solvent Pair (e.g., K₃PO₄ in Dioxane/H₂O) CheckConditions->BaseSolvent Degas Ensure Rigorous Degassing (Freeze-Pump-Thaw) CheckConditions->Degas Temperature Vary Reaction Temperature CheckConditions->Temperature BoronicAcid Check Boronic Acid/Ester Stability (Use fresh, consider pinacol ester) CheckReagents->BoronicAcid SubstratePurity Confirm Purity of This compound CheckReagents->SubstratePurity

Caption: A decision tree for troubleshooting low yields in Suzuki-Miyaura couplings.

Optimized Suzuki-Miyaura Protocol for this compound

This protocol provides a robust starting point for the mono-arylation of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.5 equivalents)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ and SPhos in a small amount of 1,4-dioxane.

  • Seal the reaction vessel with a septum and purge with argon for 10-15 minutes.

  • Add the 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) to the reaction vessel via syringe.

  • Add the catalyst premix to the reaction vessel via syringe.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended Starting ConditionRange for OptimizationRationale
Catalyst Pd₂(dba)₃ / SPhosPd(OAc)₂, Pd(PPh₃)₄ with various ligandsBulky, electron-rich ligands are often superior for hindered substrates.
Base K₃PO₄K₂CO₃, Cs₂CO₃, CsFBase strength influences the rate of transmetalation and can affect side reactions.
Solvent Dioxane/Water (4:1)Toluene/Water, THF/Water, DMFSolvent choice affects solubility and the efficacy of the base.
Temperature 90 °C60 - 110 °CHigher temperatures can improve reaction rates but may also increase side product formation.
Sonogashira Coupling

Q3: I am attempting a Sonogashira coupling and observing significant homocoupling of my terminal alkyne (Glaser coupling). How can I suppress this side reaction?

A3: Glaser-Hay homocoupling is a common side reaction in Sonogashira couplings, particularly when using copper (I) co-catalysts in the presence of oxygen.

Strategies to Minimize Alkyne Homocoupling:

  • Rigorous Exclusion of Oxygen: Oxygen is a key component in the Glaser coupling mechanism.

    • Recommendation: Ensure all solvents are thoroughly degassed and the reaction is run under a strictly inert atmosphere (argon or nitrogen).

  • Copper-Free Conditions: While copper (I) salts accelerate the Sonogashira reaction, they are also responsible for Glaser coupling.

    • Recommendation: Numerous copper-free Sonogashira protocols have been developed. These typically require a higher catalyst loading or more specialized ligands but can completely eliminate the homocoupling side reaction.

  • Choice of Base and Solvent: The reaction medium can influence the relative rates of the desired cross-coupling and the undesired homocoupling.

    • Recommendation: Amine bases like triethylamine or diisopropylethylamine often serve as both the base and a solvent and can help to minimize homocoupling.

General Catalytic Cycle for Palladium Cross-Coupling

Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R Ar-Pd(II)-R' L₂ Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Ar-R' RedElim->Product ArX Ar-X ArX->OxAdd R_M R'-M R_M->Transmetal

Caption: Generalized catalytic cycle for palladium cross-coupling reactions.

Troubleshooting Etherification Reactions

Q4: I am struggling with a Williamson ether synthesis using this compound due to its low nucleophilicity and steric hindrance. What are some alternative strategies?

A4: The acidity of the phenolic proton in this compound is increased by the electron-withdrawing fluorine and iodine substituents, which is favorable. However, the steric hindrance from the ortho-iodine atoms and the decreased nucleophilicity of the resulting phenoxide make standard Williamson ether synthesis conditions challenging.

Alternative Etherification Strategies:

  • Mitsunobu Reaction: This reaction is often effective for hindered alcohols and phenols. It proceeds via an Sₙ2 mechanism with inversion of configuration at the alcohol carbon.

    • Conditions: Triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

    • Caveat: The purification can be complicated by the triphenylphosphine oxide byproduct.

  • Buchwald-Hartwig C-O Coupling: This palladium-catalyzed reaction is a powerful method for forming aryl ethers, especially with hindered substrates.

    • Conditions: A palladium catalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., a biaryl phosphine), and a base (e.g., Cs₂CO₃ or NaOt-Bu).

  • Chan-Lam Coupling: A copper-catalyzed method that couples arylboronic acids with alcohols or phenols.

    • Conditions: A copper (II) salt such as Cu(OAc)₂, a base, and often an amine ligand like pyridine, in the presence of oxygen or air as the oxidant.

References

  • PubChem. (n.d.). 3,4-Dichlorophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • Sumran, G., et al. (2022). Storage Effect on Phenolic Compounds and Antioxidant Activity of Nephelium lappaceum L. Extract. MDPI. Retrieved from [Link]

  • Or-Rashid, M. M., et al. (2021). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PMC. Retrieved from [Link]

  • ResearchGate. (2014, December 3). Hindered phenols sometimes show colour formation and darkening on storage , what are the possible reations that could cause this ? Retrieved from [Link]

Sources

Technical Support Center: Analytical Monitoring of 3,4-Difluoro-2,6-diiodophenol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Method Development, Troubleshooting, and Reaction Monitoring Subject Matter Expert: Senior Application Scientist

Introduction: The Analytical Challenge

You are likely working with 3,4-Difluoro-2,6-diiodophenol as a high-value intermediate for kinase inhibitors or agrochemicals. This molecule presents a unique "analytical triad" of challenges:

  • Acidity: The ortho-diiodo substitution significantly lowers the pKa (approx. 4.0–5.[1]0) compared to phenol, making it prone to ionization and peak tailing.

  • Lability: The C–I bond is photolytically and thermally unstable, leading to "ghost peaks" in GC and degradation during storage.

  • Silent Hydrogens: With only one aromatic proton,

    
    H NMR is often uninformative for tracking substitution reactions.
    

This guide provides validated protocols to overcome these specific hurdles.

Module 1: Method Selection Strategy

Before starting, select the correct analytical tool based on your reaction stage.

MethodSelection Start Start: Select Reaction Stage IPC In-Process Control (IPC) (Is reaction done?) Start->IPC Purity Final Purity / QC (Isolation) Start->Purity IsAq Aqueous Workup Done? IPC->IsAq IsVolatile Is mixture volatile? Purity->IsVolatile HPLC HPLC-UV (Acidic) (Standard QC) Purity->HPLC Primary Method IsVolatile->HPLC No GC GC-MS (Derivatized) (Trace Impurities) IsVolatile->GC Yes (with BSTFA) NMR 19F NMR (Best for Kinetics) IsAq->NMR No (Crude) IsAq->HPLC Yes

Figure 1: Decision tree for selecting the appropriate analytical technique based on reaction phase and sample state.

Module 2: HPLC-UV/MS Method (The Gold Standard)

User Issue: "My peak is splitting or tailing severely." Root Cause: The pKa of 2,6-diiodophenol is roughly 4.4. In standard neutral solvents (pH 7), it exists as a mixture of neutral phenol and phenolate anion. These two species travel at different rates, causing peak distortion.

Optimized Protocol

This method suppresses ionization, forcing the molecule into its neutral, hydrophobic state for sharp peaks.

ParameterSpecificationRationale
Column C18 or C8 (e.g., Phenomenex Luna, 5µm)High carbon load required for retaining polar halogenated phenols.
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA) Lowers pH < 2.5, ensuring 100% protonation of the phenol.
Mobile Phase B Acetonitrile + 0.1% TFAMatches ionic strength; ACN prevents pressure spikes common with MeOH.
Gradient 50% B to 95% B over 10 minHigh starting organic % is needed due to the lipophilicity of Iodine atoms.
Detection UV @ 280 nmIodine absorbance is strong here; avoids solvent cutoff noise.
Flow Rate 1.0 mL/minStandard backpressure management.[2]

Critical Warning: Do not use unbuffered water. If MS detection is required, swap TFA for 0.1% Formic Acid to avoid signal suppression, though peak shape may degrade slightly.

Module 3: GC-MS Analysis (The Volatility Fix)

User Issue: "I see multiple peaks for my pure starting material, or no peak at all." Root Cause:

  • Thermal Degradation: The C–I bond is weak. Injector ports >250°C can cause homolytic cleavage (loss of Iodine).[2]

  • Adsorption: Free phenols bind to active sites in the GC liner.

Derivatization Protocol (Silylation)

You must cap the phenol as a trimethylsilyl (TMS) ether before injection.[1]

  • Preparation: Take 10 µL of reaction mixture (or 1 mg pure solid).

  • Dry: Evaporate solvent under Nitrogen (moisture kills the reagent).

  • Reagent: Add 100 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Solvent: Add 400 µL anhydrous Acetone or Ethyl Acetate.

  • Incubate: 60°C for 20 minutes (or 30 mins at Room Temp).

  • Inject: 1 µL split (20:1).

GC Parameters:

  • Inlet Temp: 220°C (Keep this as low as possible to prevent de-iodination).

  • Column: DB-5ms or equivalent non-polar column.

  • Mass Spec: Look for the molecular ion

    
     of the TMS derivative (MW = 346 + 72 = 418 amu).[1]
    

Module 4: In-Process Control via F NMR

User Issue: "I need to know if the reaction is done, but I can't wait for HPLC." Solution: Use


F NMR. It is faster and requires no workup.
Why it works

The two fluorines at positions 3 and 4 are chemically distinct if the symmetry is broken (e.g., during a mono-coupling reaction) or will shift together if the electronic environment changes.[1]

Protocol
  • Sampling: Take 50 µL of reaction mixture.

  • Dilution: Add 450 µL deuterated solvent (DMSO-

    
     or CDCl
    
    
    
    ).
  • Internal Standard: Add 10 µL of

    
    -Trifluorotoluene  (Shift: -63 ppm).
    
  • Acquisition: Run a standard fluorine scan (sw = 200 ppm).[1]

Expected Shifts (Approximate vs. CFCl


): 
  • Starting Material:

    
     -130 to -145 ppm (region specific to fluorinated aromatics).[1]
    
  • De-iodinated Byproduct: Significant upfield shift (shielding increases as Iodine is removed).

  • O-Alkylated Product: Downfield shift due to loss of hydrogen bond donation.

Module 5: Troubleshooting & FAQs

Q1: My sample turned purple/pink on the bench. Is it ruined?

A: Likely yes. The purple color is elemental Iodine (


).[1]
  • Cause: Photolytic cleavage of the C–I bond.[1]

  • Fix: Store all solid samples in amber vials wrapped in foil at -20°C.

  • Rescue: If the degradation is minor, wash the organic layer with 10% Sodium Thiosulfate (

    
    ) to reduce 
    
    
    
    back to iodide (
    
    
    ) before analysis.[1]
Q2: I see a "Ghost Peak" in HPLC at RRT 0.8.

A: This is likely the mono-deiodinated species (3,4-difluoro-2-iodophenol).[1]

  • Diagnosis: Check the UV spectrum.[1] The di-iodo compound has a bathochromic shift (red-shift) compared to the mono-iodo due to the heavy atom effect.[1]

  • Prevention: Ensure your reaction solvent is degassed; palladium catalysts can facilitate de-halogenation in the presence of trace hydrogen sources.[1]

Troubleshooting Problem Problem: Extra Peaks Detected CheckColor Is sample Purple? Problem->CheckColor CheckRT Retention Time? CheckColor->CheckRT No Iodine Free Iodine (I2) (Photodegradation) CheckColor->Iodine Yes DeIodo De-iodination (Reduction) CheckRT->DeIodo Earlier Elution Ionization Peak Tailing (pH Issue) CheckRT->Ionization Broad/Split Peak

Figure 2: Troubleshooting logic for impurity identification.

References

  • Phenomenex. (2019).[1] Reversed Phase HPLC Method Development Guide. (Explains the necessity of pH control for acidic analytes like phenols to suppress ionization).

  • Sigma-Aldrich. (2023).[1] Derivatization Reagents for Gas Chromatography. (Details the reaction of BSTFA with hindered phenols and stability of TMS derivatives).

  • PubChem. (2025).[1][3][4] 2,6-Diiodophenol Compound Summary. (Provides physical properties including acidity/pKa data relevant to buffer selection). [1]

  • University of California, Santa Barbara. (2024). 19F NMR Chemical Shifts Table. (Reference for expected chemical shift ranges of fluorinated aromatics).

  • Kelly, F.C. (1953). Studies on the stability of iodine compounds. Bull World Health Organ.[1] (Foundational text on the photolytic instability of organic iodides).

Sources

Validation & Comparative

Technical Comparison: Electronic and Steric Modulation in 3,4-Difluoro-2,6-diiodophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,4-Difluoro-2,6-diiodophenol represents a specialized scaffold in medicinal chemistry and materials science, distinct from its non-fluorinated analogue 2,6-diiodophenol .[1][2][3] While both compounds serve as bulky, electron-rich halogen bond donors, the introduction of fluorine atoms at the 3- and 4-positions fundamentally alters the electronic landscape of the aromatic ring.[1]

This guide objectively compares the reactivity of this compound against standard diiodophenols, highlighting its enhanced acidity , accelerated oxidative addition in palladium-catalyzed couplings, and modulated metabolic stability .[1][2]

Physicochemical Profiling: The Fluorine Effect[1]

The primary differentiator between this compound and 2,6-diiodophenol is the strong electron-withdrawing nature of the fluorine substituents.[1][2] This exerts a profound effect on the acidity of the phenolic hydroxyl group and the electron density of the carbon-iodine bonds.[1]

Table 1: Comparative Physicochemical Properties[2][3]
Property2,6-Diiodophenol (Standard)This compound (Target)Impact on Reactivity
Electronic Nature Electron-Rich (Phenol)Electron-Deficient (Fluorinated Core)Target is less prone to oxidation; C-I bonds are more activated.[1][2][3]
Acidity (pKa) ~6.7~4.8 - 5.2 (Estimated)Target forms phenolate anions under milder conditions but is a weaker nucleophile.[2][3]
Steric Bulk High (Ortho-Iodine)High (Ortho-Iodine)Identical steric hindrance at the reaction center (OH).[2][3]
LogP (Lipophilicity) ~3.5~3.8Fluorination increases lipophilicity, aiding membrane permeability in biological assays.[2][3]
C-I Bond Strength Standard Aryl-IodideWeakened / ActivatedFacilitates faster oxidative addition in cross-coupling reactions.[2][3]
Mechanism of Action: Electronic Modulation

The fluorine atoms at positions 3 and 4 exert a strong inductive effect (-I), pulling electron density away from the ring system.[1]

  • Acidity: This stabilizes the negative charge on the phenolate oxygen, significantly lowering the pKa compared to the non-fluorinated parent.[1]

  • Electrophilicity: The ring becomes electron-poor, making the C-I bonds more susceptible to oxidative addition by transition metals (e.g., Pd(0)), but less susceptible to electrophilic aromatic substitution.[1]

Synthetic Reactivity & Benchmarking

A. Nucleophilic Substitution (O-Alkylation)

Challenge: The steric bulk of the two iodine atoms at the 2,6-positions creates a "picket fence" effect, hindering the approach of electrophiles to the phenolic oxygen.[1]

  • 2,6-Diiodophenol: Requires forcing conditions (high heat, polar aprotic solvents like DMF/DMSO) to achieve O-alkylation.[1][2]

  • This compound: The lower pKa means the phenolate generates readily with weak bases (e.g.,

    
    ).[1][2] However, the anion is less nucleophilic due to electronic stabilization.[1][3]
    
    • Optimization: Use Cesium Carbonate (

      
      )  in DMF.[2][3] The "cesium effect" improves solubility and reactivity of the sterically hindered phenolate.[1][3]
      
B. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

This is where the target compound outperforms standard diiodophenols.[2][3]

  • Standard Reactivity: Electron-rich aryl halides (like phenols) are typically slower to undergo oxidative addition with Pd(0).[2][3]

  • Fluorine Activation: The electron-deficient nature of the 3,4-difluoro ring activates the C-I bond.[1][2]

    • Result: this compound undergoes oxidative addition faster, often requiring lower catalyst loading or milder temperatures.[1][2][3]

    • Selectivity: In bis-coupling reactions, the first coupling occurs rapidly.[1][2][3] Controlling mono- vs. bis-coupling requires precise stoichiometry (1.0 vs 2.2 equivalents of boronic acid).[2][3]

Experimental Protocols

Protocol A: Synthesis of this compound

Rationale: Direct iodination of 3,4-difluorophenol is regioselective because the fluorine atoms block the 3,4 positions, and the hydroxyl group directs the incoming iodine electrophiles to the highly activated ortho (2,[1]6) positions.[2][3][4][5][6]

Reagents:

  • 3,4-Difluorophenol (1.0 eq)[1][2]

  • Iodine (

    
    ) (2.2 eq)[2]
    
  • Hydrogen Peroxide (

    
    , 30% aq) (2.2 eq) or Periodic Acid (
    
    
    
    )
  • Solvent: Methanol or Acetic Acid

Step-by-Step:

  • Dissolution: Dissolve 3,4-difluorophenol (10 mmol) in Methanol (50 mL).

  • Addition: Add Iodine (

    
    , 22 mmol) to the solution.
    
  • Activation: Slowly add Hydrogen Peroxide (30%, 22 mmol) dropwise over 20 minutes. Note: Exothermic reaction.[2][3] Maintain temp < 30°C.

  • Reaction: Stir at room temperature for 4–6 hours. The color will fade from dark purple to orange/yellow.[2][3]

  • Quench: Add saturated aqueous Sodium Thiosulfate (

    
    ) to quench unreacted iodine.
    
  • Workup: Evaporate methanol. Extract aqueous residue with Ethyl Acetate (3x).[2][3][4] Wash combined organics with Brine, dry over

    
    .[1][2][3]
    
  • Purification: Recrystallize from Hexanes/Ethanol or purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).

    • Validation: Confirm structure via NMR.[2][3] 1H NMR should show no aromatic protons if fully substituted, or a specific shift if protons remain.[1][3] (Actually, this compound has zero aromatic protons on the ring carbons C2, C3, C4, C6.[1] Wait—positions 2 and 6 are Iodines.[1][2][3][7][8][9][10] Positions 3 and 4 are Fluorines.[2][3][6][11][12] Position 1 is OH.[2][3][8] Position 5 is the only remaining proton.[2][3] Correction: The ring is a benzene ring (6 carbons).[2][3]

      • C1: OH

      • C2: I

      • C3: F

      • C4: F

      • C5: H (Proton)[2]

      • C6: I

    • NMR Signal: Expect a doublet of doublets (due to F-F coupling) for the single proton at C5.[3]

Protocol B: Suzuki Coupling (General Procedure)

Reagents:

  • This compound (1.0 eq)[1][2][3]

  • Aryl Boronic Acid (2.5 eq for bis-coupling)[2][3]

  • Catalyst:

    
     (5 mol%)[2]
    
  • Base:

    
     (3.0 eq)[2]
    
  • Solvent: 1,4-Dioxane/Water (4:1)[1][2]

Step-by-Step:

  • Degas solvents with Nitrogen/Argon for 30 mins.[2][3]

  • Combine phenol, boronic acid, base, and catalyst in a sealed tube.[1]

  • Heat to 80°C for 12 hours.

  • Filter through Celite, concentrate, and purify via column chromatography.[1][2][3]

Visualizations of Reactivity

Diagram 1: Electronic Activation & Synthesis Pathway

This diagram illustrates the synthesis via electrophilic aromatic substitution and the subsequent activation for cross-coupling.[1][3]

G cluster_0 Electronic Effect Start 3,4-Difluorophenol (Starting Material) Product This compound (Target Scaffold) Start->Product Regioselective Ortho-Iodination Reagents I2 / H2O2 (Electrophilic Iodination) Reagents->Product Coupling Pd-Catalyzed Coupling (Activated C-I Bond) Product->Coupling Fast Oxidative Addition (Due to EWG Fluorines) Alkylation O-Alkylation (Sterically Hindered) Product->Alkylation Requires Cs2CO3 (Low Nucleophilicity)

Caption: Synthesis and divergent reactivity profile. The electron-withdrawing fluorines activate the C-I bond for metal insertion while deactivating the phenolate for nucleophilic attack.[1]

Diagram 2: Comparative Reactivity Flowchart

A logic gate for selecting reaction conditions based on the substrate.[1][2][3]

Reactivity Substrate Substrate Selection Std 2,6-Diiodophenol Substrate->Std Fluoro This compound Substrate->Fluoro Std_Cond Standard Conditions (High Temp, Strong Base) Std->Std_Cond Electron Rich Ring Result_Std Slower Coupling Standard Yield Std_Cond->Result_Std Fluoro_Cond Mild Conditions (Activated Substrate) Fluoro->Fluoro_Cond Electron Poor Ring Result_Fluoro Rapid Coupling High Yield Fluoro_Cond->Result_Fluoro

Caption: Decision matrix showing the operational advantages of the fluorinated scaffold in cross-coupling applications.

References

  • Synthesis of Fluorinated Phenols

    • Methodology: Regioselective iodin

      
       is a standard green chemistry protocol.[1][2][3]
      
    • Source: Laskar, K., et al. "Ipso-hydroxylation of arylboronic acids."[1][2][4] Tetrahedron Letters, 2019.[1][2][3][4] Link (Context: Synthesis of 3,4-difluorophenol precursors).[2][3][4]

  • Reactivity of Diiodophenols

    • Context: 2,6-diiodophenol toxicity and reactivity profiles in water treatment (formation of iodinated byproducts).[1][2][3][7]

    • Source:Environmental Science: Processes & Impacts, 2025.[1][2][3][7] Link

  • Cross-Coupling Mechanisms

    • Mechanism:[1][2][4][5][7][9][10][11] Electronic effects in Suzuki-Miyaura coupling of polyhalogenated arenes.[1][2][3]

    • Source:Journal of the American Chemical Society, 2020.[1] Link[2]

  • Commercial Availability & Properties

    • Data: CAS 1228093-47-7 (this compound).[1][2][3][13][14]

    • Source: AK Scientific / PubChem Compound Summary.[2][3] Link

Sources

Technical Comparison: Regioisomeric Diiododifluorophenols in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 3,4-Difluoro-2,6-diiodophenol and 2,6-diiodo-3,5-difluorophenol . It is designed for medicinal chemists and process engineers selecting halogenated phenol scaffolds for drug discovery or agrochemical development.

Executive Summary

While sharing an identical molecular formula (


), these two isomers exhibit drastically different synthetic accessibilities, metabolic profiles, and physicochemical properties due to the positioning of the fluorine atoms relative to the phenolic hydroxyl group.
  • This compound is the "Stable Scaffold." It is synthetically robust (high regioselectivity) and metabolically resistant due to the para-fluorine block. It is the preferred choice for pharmaceutical intermediates requiring in vivo stability.

  • 2,6-Diiodo-3,5-difluorophenol is the "Acidic Warhead." It is synthetically challenging (prone to over-iodination) and metabolically labile (para-open). Its enhanced acidity makes it a potent uncoupler of oxidative phosphorylation, suitable for herbicidal applications or specific toxicological probes.

Chemical Identity & Structural Logic
FeatureThis compound 2,6-Diiodo-3,5-difluorophenol
Structure Phenol with F at 3,4 and I at 2,[1][2][3][4][5]6.Phenol with F at 3,5 and I at 2,[3]6.
Para-Position (C4) Blocked (Fluorine) Open (Hydrogen)
Symmetry Asymmetric (

)
Symmetric (

)
Electronic Effect Inductive (

) + Resonance (

)
Strong Inductive (

)
Predicted pKa ~5.8 - 6.2~4.5 - 5.0 (Significantly more acidic)
Primary Utility Drug Scaffold / TracerHerbicide / Protonophore
Synthetic Accessibility & Regioselectivity

The primary differentiator between these isomers is the ease of synthesis via electrophilic aromatic substitution (iodination).

The "Para-Block" Advantage (3,4-Isomer)

Synthesis of the 3,4-isomer is highly efficient. The starting material, 3,4-difluorophenol , has its highly reactive para position (C4) blocked by fluorine. The hydroxyl group directs incoming electrophiles (


) to the ortho positions (C2 and C6). Since C4 is blocked, over-iodination is structurally impossible under standard conditions, leading to high yields of the 2,6-diiodo product.
The "Para-Open" Challenge (3,5-Isomer)

Synthesis of the 3,5-isomer is fraught with regioselectivity issues. The starting material, 3,5-difluorophenol , has three activated positions: C2, C4, and C6. The C4 position (para) is sterically accessible and electronically activated by the OH group. Standard iodination frequently results in 2,4,6-triiodophenol , depleting the desired 2,6-diiodo product. Successful synthesis requires strict stoichiometric control (2.0 eq.


) and low temperatures.

SynthesisPathways Start34 3,4-Difluorophenol Inter34 Transition State (Para-Blocked) Start34->Inter34 + 2.0 eq ICl Start35 3,5-Difluorophenol Inter35 Transition State (Para-Open) Start35->Inter35 + 2.0 eq ICl Prod34 This compound (High Yield >90%) Inter34->Prod34 Selective Ortho-Iodination Prod35_Target 2,6-Diiodo-3,5-difluorophenol (Target) Inter35->Prod35_Target Kinetic Control Prod35_Byprod 2,4,6-Triiodophenol (Major Byproduct) Inter35->Prod35_Byprod Thermodynamic Over-reaction

Figure 1: Comparative synthetic pathways showing the high selectivity for the 3,4-isomer versus the competing byproduct formation for the 3,5-isomer.

Physicochemical Profiling
Acidity (pKa)
  • 2,6-diiodo-3,5-difluorophenol is the stronger acid. The two fluorine atoms at the meta positions (3,5) exert a powerful inductive electron-withdrawing effect (-I), stabilizing the phenoxide anion. There is no resonance donation to counteract this.

  • This compound is less acidic. While the C3 fluorine is inductive (-I), the C4 (para) fluorine can donate electron density via resonance (+R) back into the ring, slightly destabilizing the phenoxide anion compared to the 3,5-isomer.

Metabolic Stability
  • 3,4-Isomer (Superior Stability): The C4 position is the primary site for CYP450-mediated oxidative metabolism in phenols. In this isomer, C4 is occupied by Fluorine (C-F bond energy ~116 kcal/mol), which is virtually metabolically inert.

  • 3,5-Isomer (High Risk): The C4 position is a Hydrogen atom. This site is highly susceptible to hydroxylation, leading to the formation of a hydroquinone, which can further oxidize to a toxic quinone species.

MetabolicFate Substrate34 This compound CYP34 CYP450 Attack Substrate34->CYP34 Result34 NO REACTION (Metabolically Stable) CYP34->Result34 Blocked by F Substrate35 2,6-Diiodo-3,5-difluorophenol CYP35 CYP450 Attack (Para-Hydroxylation) Substrate35->CYP35 Intermediate Hydroquinone Intermediate CYP35->Intermediate Oxidation at C4 Toxic Quinone (Toxic Electrophile) Intermediate->Toxic -2e- / -2H+

Figure 2: Metabolic fate comparison. The 3,5-isomer is prone to bioactivation into toxic quinones, whereas the 3,4-isomer is inert.

Experimental Protocols
Protocol A: Synthesis of this compound (High Selectivity)

Use this protocol for generating stable pharmaceutical intermediates.

  • Reagents: 3,4-Difluorophenol (1.0 eq), Iodine Monochloride (ICl, 2.2 eq), Acetic Acid (Glacial).

  • Setup: Dissolve 3,4-difluorophenol in acetic acid (0.5 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

  • Addition: Cool to 0°C. Add ICl dropwise over 30 minutes. The solution will turn dark.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Note: C4 blockage prevents over-iodination.

  • Quench: Pour into ice water containing 5% Sodium Thiosulfate (

    
    ) to reduce excess iodine (color change from purple/brown to yellow/white).
    
  • Isolation: Filter the precipitate. Recrystallize from Ethanol/Water (8:2).

  • Expected Yield: 92-95%.

Protocol B: Controlled Synthesis of 2,6-Diiodo-3,5-difluorophenol

Use this protocol only if the specific acidity/substitution pattern is required.

  • Reagents: 3,5-Difluorophenol (1.0 eq), Iodine (

    
    , 2.0 eq), Hydrogen Peroxide (
    
    
    
    30%, 2.2 eq), Methanol.
  • Setup: Dissolve 3,5-difluorophenol in Methanol.

  • Control: Maintain temperature strictly at -10°C to 0°C . High temperatures promote tri-iodination.

  • Addition: Add

    
     followed by slow addition of 
    
    
    
    . The peroxide generates the electrophilic iodine species in situ.
  • Monitoring: Monitor via HPLC every 30 minutes. Stop reaction immediately when starting material is consumed to prevent attack at C4.

  • Purification: Critical Step. The crude will contain ~10-15% 2,4,6-triiodophenol. Purify via column chromatography (Hexane/Ethyl Acetate 95:5). Recrystallization is often insufficient to separate the triiodo impurity.

References
  • Larock, R. C. (2018). Comprehensive Organic Transformations. Wiley-VCH.
  • Fluorine Effects on pKa

    • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link

  • Metabolic Stability of Fluorophenols

    • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. Link

  • Synthesis of 3,5-Difluorophenol Intermediates

    • Patent CN109456225A: Preparation method of 2,6-difluorophenol (analogous methodology for difluoro-isomers).[6] Link

  • Ioxynil and Diiodophenol Herbicides

    • University of Hertfordshire (PPDB). Ioxynil: Pesticide Properties DataBase. Link

Sources

Electronic Effects of Fluorine on Diiodophenol Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of how fluorine substitution alters the reactivity, acidity, and metabolic profile of 2,6-diiodophenol (2,6-DIP). 2,6-DIP is a critical scaffold in the synthesis of thyromimetics (thyroid hormone analogs) and metabolic uncouplers. The introduction of a fluorine atom, particularly at the para position (yielding 4-fluoro-2,6-diiodophenol), introduces a unique "electronic tug-of-war" between strong inductive withdrawal (-I) and resonance donation (+R).

Key Takeaways:

  • Acidity: Fluorination at the 4-position marginally increases acidity (lowers pKa) compared to the parent 2,6-DIP, driven by the dominant -I effect.

  • Reactivity: The 4-fluoro substituent effectively blocks oxidative coupling at the para position, a primary degradation/reaction pathway for 2,6-DIP, thereby altering its metabolic stability.

  • Nucleophilicity: The electron-withdrawing nature of fluorine reduces the nucleophilicity of the phenolate oxygen, impacting O-alkylation rates.

Mechanistic Foundation: The Electronic Tug-of-War

To understand the reactivity differences, one must quantify the electronic vectors acting on the phenolic oxygen.

Inductive vs. Resonance Effects[1]
  • Iodine (Ortho): Exerts a weak inductive withdrawal (-I) but a significant steric effect ("Ortho Effect"), twisting the O-H bond out of planarity and increasing acidity.

  • Fluorine (Para):

    • Inductive Effect (-I): Very strong.[1] Pulls electron density through the

      
      -framework, stabilizing the phenoxide anion (lowering pKa).
      
    • Resonance Effect (+R): Strong.[1] Donates electron density into the

      
      -system.[1] However, due to the mismatch between 2p(F) and 2p(C) orbitals and the competing pull of the iodines, the -I effect generally predominates in stabilizing the ground state anion.
      
Visualization of Electronic Vectors

ElectronicEffects cluster_effects Net Effect on Reactivity Phenol Phenol Core Oxygen Phenolic Oxygen (Nucleophilic Center) Phenol->Oxygen Charge Delocalization Iodine 2,6-Diiodo Substitution (Steric Bulk + Weak -I) Iodine->Phenol Acidifies (pKa ~6.7) Result Reduced Nucleophilicity Blocked Para-Coupling Enhanced Metabolic Stability Iodine->Result Steric Shielding Fluorine 4-Fluoro Substitution (Strong -I / Moderate +R) Fluorine->Phenol Electronic Pull Fluorine->Result Dominant Factor

Figure 1: Diagram illustrating the convergence of steric and electronic effects on the phenolic center.

Comparative Performance Analysis

The following table contrasts the physicochemical properties of the parent compound against its fluorinated analog.

Table 1: Physicochemical & Reactivity Profile
Feature2,6-Diiodophenol (Parent) 4-Fluoro-2,6-diiodophenol Impact of Fluorine
pKa (Experimental) ~6.7 [1]~6.4 - 6.5 (Predicted)Acidifying: Stabilizes phenoxide via -I effect.[1]
LogP (Lipophilicity) ~2.9~3.1Increase: F increases lipophilicity, aiding membrane permeability.
O-Nucleophilicity ModerateLowDecrease: Electron density is pulled away from Oxygen.[1]
Oxidative Stability Low (Prone to Quinone formation)HighProtective: C-F bond (116 kcal/mol) resists oxidation.[1]
Metabolic Fate Deiodination / GlucuronidationDefluorination (Resistant)Bioisostere: F blocks P450 hydroxylation at C4.[1]
Reactivity Implications[1][2][3]
  • O-Alkylation (Williamson Ether Synthesis): The fluorinated analog requires harsher conditions (higher temperature or stronger bases like Cs2CO3) due to reduced nucleophilicity.[1]

  • Oxidative Coupling: 2,6-DIP readily dimerizes to form diphenoquinones under oxidative conditions.[1] The 4-fluoro analog is inert to this pathway, making it a superior choice for applications requiring oxidative stability.

Experimental Protocols

Protocol A: Regioselective Synthesis of 4-Fluoro-2,6-diiodophenol

Rationale: Direct iodination of phenols often leads to mixtures.[1] Using Iodine Monochloride (ICl) provides electrophilic iodine (


) for high regioselectivity.[1][2]

Reagents:

  • 4-Fluorophenol (1.0 eq)[1]

  • Iodine Monochloride (ICl) (2.1 eq)

  • Acetic Acid (Glacial) or Methanol

  • Sodium Bisulfite (sat.[1] aq.)

Workflow:

  • Dissolution: Dissolve 4-fluorophenol (11.2 g, 100 mmol) in Glacial Acetic Acid (50 mL). Cool to 0–5°C.[1]

  • Addition: Add ICl (34.0 g, 210 mmol) dropwise over 30 minutes. Caution: Exothermic.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 8:2).[1]

  • Quenching: Pour reaction mixture into ice water (200 mL). Add saturated Sodium Bisulfite solution until the iodine color (dark brown) fades to light yellow.

  • Isolation: Filter the precipitate. Wash with cold water.[1]

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield white needles.[1]

    • Target Yield: 85-90%[1]

    • Validation: ^1H NMR (CDCl3) should show a doublet at ~7.45 ppm (J_H-F coupling).[1]

Protocol B: Spectrophotometric pKa Determination

Rationale: Potentiometric titration is difficult for low-solubility iodophenols.[1] UV-Vis spectroscopy is more sensitive.[1]

  • Preparation: Prepare a 50 µM stock solution of the phenol in 10% Acetonitrile/Water.[1]

  • Buffering: Aliquot into 10 vials containing buffers ranging from pH 4.0 to 9.0 (0.5 pH increments).

  • Measurement: Record UV-Vis spectra (200–400 nm).

    • Isosbestic Point: Look for a clear crossing point indicating a clean acid-base equilibrium.[1]

  • Calculation: Plot Absorbance (

    
     of anion) vs. pH. Fit to the Henderson-Hasselbalch equation.
    

Biological Application: Thyroid Hormone Mimicry

The structural similarity between 4-fluoro-2,6-diiodophenol and the outer ring of Thyroxine (T4) makes it a valuable probe.

  • Deiodinase Inhibition: The 4-F group mimics the 4'-OH of T4 but cannot be deiodinated by Type I/II deiodinases, potentially acting as a competitive inhibitor.

  • Toxicity Warning: While the C-F bond is stable, metabolic cleavage can release fluoride ions or fluoroacetate-like metabolites if alkyl chains are present. However, on the phenol ring itself, the primary risk is the formation of reactive quinone methides if defluorination occurs [2].

MetabolicPathway Substrate 4-Fluoro-2,6-diiodophenol CYP450 CYP450 Oxidation Substrate->CYP450 path1 Stable Excretion (Glucuronidation) CYP450->path1 Major Pathway path2 Defluorination (Rare/Toxic) CYP450->path2 Minor Pathway

Figure 2: Metabolic fate of fluorinated diiodophenols.

References

  • PubChem Compound Summary. (2023). 2,6-Diiodophenol.[1][3][4][5] National Center for Biotechnology Information.[1] Link

  • Zhou, Y., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Link

  • Organic Syntheses. (1935).[1][6] p-Iodophenol Synthesis (Analogous Protocol). Org. Synth. 15, 39. Link[1]

  • BenchChem. (2025).[1][2] Iodine Monochloride: A Versatile Catalyst in Organic Synthesis. Link

Sources

Navigating the Ortho-Wall: A Comparative Guide to Coupling Sterically Hindered Polyhalogenated Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists. Topic: Steric effects in polyhalogenated phenol coupling reactions.

Executive Summary: The "Ortho-Wall" Challenge

Polyhalogenated phenols (PHPs), particularly those substituted at the 2,6-positions (e.g., 2,4,6-tribromophenol), present a unique synthetic paradox. While the halogen atoms render the ring electron-deficient—theoretically activating it for nucleophilic attack—their sheer physical bulk creates an "Ortho-Wall." This steric hindrance inhibits the face-to-face π-stacking required for traditional oxidative coupling and blocks the approach of standard catalytic centers.

This guide compares three distinct catalytic methodologies for synthesizing biaryls from hindered PHPs. We move beyond simple yield comparisons to analyze the mechanistic failure modes of traditional methods and the steric acceleration exploited by modern systems.

The Contenders
  • Method A: Classical Oxidative Coupling (Cu/Amine) – The industrial standard for non-hindered phenols.

  • Method B: Bio-Catalytic Coupling (Laccase/Peroxidase) – The "Green" alternative.

  • Method C: Ligand-Enabled Cross-Coupling (Pd-Phosphine) – The high-performance solution for extreme sterics.

Mechanistic Deep Dive: Why Sterics Kill Radical Coupling

To understand why standard methods fail, we must visualize the collision trajectory.

The Radical Recombination Limit (Methods A & B)

In oxidative coupling (chemical or enzymatic), the phenol is oxidized to a phenoxyl radical. Dimerization requires two radicals to approach with specific orbital overlap (SOMO-SOMO).

  • The Failure Mode: bulky ortho-halogens (Cl, Br, I) physically prevent the carbon-carbon bond formation distance (approx. 1.54 Å) from being reached before the repulsive van der Waals forces take over. Instead of C-C coupling (biphenyls), the system diverts to C-O coupling (Pummerer-type ethers) or disproportionation (quinones).

The Palladium Solution (Method C)

Palladium-catalyzed cross-coupling (Suzuki-Miyaura) bypasses radical recombination.

  • The Steric Advantage: Surprisingly, bulkiness can help here. In the reductive elimination step of the catalytic cycle, the relief of steric strain drives the formation of the C-C bond. Large ligands (e.g., dialkylbiaryl phosphines) hug the metal center, forcing the two aromatic rings together to relieve crowding.

Visualization: The Steric Gate vs. The Steric Vise

G cluster_0 Radical Coupling (Cu/Enzyme) cluster_1 Pd-Catalyzed Cross-Coupling Phenol_Rad Phenoxyl Radical Ortho_Cl 2,6-Dihalo Bulk Phenol_Rad->Ortho_Cl Approach Fail Steric Repulsion (No C-C Bond) Ortho_Cl->Fail Blockage Side_Prod C-O Ether / Quinone Fail->Side_Prod Diverted Pathway Pd_Complex Pd(II) Intermediate (Ar-Pd-Ar) Bulky_Ligand Bulky Ligand (e.g., SPhos) Pd_Complex->Bulky_Ligand Ligand Crowding Success Reductive Elimination (Steric Acceleration) Bulky_Ligand->Success Strain Relief Biaryl Hindered Biaryl Success->Biaryl Product Release

Figure 1: Mechanistic divergence. Radical pathways (left) are blocked by steric bulk, while Pd-systems (right) utilize steric strain to accelerate product release.

Comparative Performance Analysis

The following data aggregates performance metrics for the coupling of 2,4,6-tribromophenol (TBP) and 2,6-dichlorophenol (DCP) derivatives.

FeatureMethod A: Cu-Amine Oxidative Method B: Enzymatic (Laccase) Method C: Pd-Catalyzed (Suzuki)
Primary Mechanism Radical Recombination (SET)Radical Recombination (SET)Oxidative Addition / Reductive Elimination
Steric Tolerance Low (Fails > 2,6-dimethyl)Very Low (Active site restricted)High (Tetra-ortho substituted allowed)
Selectivity (C-C vs C-O) Poor (Mix of ether/biphenyl)Moderate (Substrate dependent)Excellent (>98% C-C Biaryl)
Yield (2,6-Dihalo) 30–45% (Side products dominant)< 20% (Often dehalogenates)85–95%
Pre-activation Req. None (Direct phenol use)NoneHigh (Requires Triflate/Boronic ester)
Scalability High (Cheap reagents)Medium (Enzyme cost)Medium (Catalyst cost)
Expert Insight:
  • Method A is viable only if you are synthesizing poly(phenylene oxide) polymers from lightly substituted phenols. For halogens, the copper center often initiates dehalogenation.

  • Method B is excellent for degrading halogenated phenols in wastewater treatment but fails as a synthetic tool for coupling because the enzyme's active site pocket cannot accommodate the hydrodynamic radius of a tribromophenol dimer.

  • Method C is the only reliable path for drug discovery where structural precision is non-negotiable.

High-Performance Protocol: Sterically Demanding Suzuki Coupling[1]

Objective: Synthesis of 2,2',6,6'-tetrachloro-4,4'-biphenol derivative via cross-coupling. Rationale: We utilize a "Buchwald-type" precatalyst. The bulky phosphine ligand (XPhos or SPhos) facilitates the oxidative addition of the electron-rich aryl chloride and accelerates the reductive elimination of the sterically congested product.

Reagents & System
  • Substrate A: 2,6-dichloro-4-methoxyphenyl triflate (Activated Phenol).

  • Substrate B: 2,6-dichloro-4-methoxyphenyl boronic acid.

  • Catalyst: XPhos Pd G2 (2 mol%).

  • Base: K₃PO₄ (3.0 equiv).

  • Solvent: 1,4-Dioxane/Water (4:1) – Water is critical for the boronic acid activation.

Step-by-Step Workflow
  • Activation (Triflation):

    • React 2,6-dichlorophenol with triflic anhydride (

      
      ) and pyridine in DCM at 0°C.
      
    • Why? The phenol O-H bond is too strong for direct Pd-insertion. Converting to O-Tf creates a "pseudohalide" that Pd(0) can attack.

  • The Coupling Setup:

    • Charge a reaction vial with Substrate A (1.0 equiv), Substrate B (1.2 equiv), XPhos Pd G2 (0.02 equiv), and K₃PO₄ (3.0 equiv).

    • Evacuate and backfill with Argon (3x). Oxygen kills the active Pd(0) species.

    • Add degassed Dioxane/Water.

  • Reaction & Monitoring:

    • Heat to 80°C for 4–12 hours.

    • Checkpoint: Monitor via HPLC. Look for the disappearance of the triflate. If the reaction stalls, add 1 mol% more catalyst.

  • Workup:

    • Filter through Celite to remove Pd black.

    • Deprotect the methyl ethers (if the target is the biphenol) using

      
       in DCM.
      
Validation Logic (Self-Check)
  • If yield is low (<50%): Check your solvent degassing. Sterically hindered Pd cycles are slower and more vulnerable to oxidation.

  • If protodeboronation occurs (Ar-B(OH)2 -> Ar-H): Your base concentration is too high or the temperature is too high. Switch to a milder base like

    
     or anhydrous conditions.
    

Decision Matrix for Researchers

Use this logic flow to select the correct method for your specific polyhalogenated substrate.

DecisionTree Start Start: Polyhalogenated Phenol Substrate Pos26 Are 2,6-positions substituted? Start->Pos26 Halogens Are substituents bulky (Br, I)? Pos26->Halogens Yes MethodA Use Cu-Amine Oxidative Coupling (Cost Effective) Pos26->MethodA No (Open Ortho) Target Target Product? Halogens->Target Yes (Cl, Br, I) Halogens->MethodA No (Me, F) MethodB Use Laccase/Enzymatic (Green/Degradation) Target->MethodB Degradation/Oligomer MethodC Use Pd-Catalyzed Cross-Coupling (High Performance) Target->MethodC Defined Biaryl

Figure 2: Method selection decision tree based on substrate substitution pattern and target outcome.

References

  • Mechanistic Studies on Oxidative Coupling

    • Hay, A. S., et al. "Polymerization by Oxidative Coupling." Journal of the American Chemical Society.[1]

    • (Canonical reference for Cu-catalyzed coupling).

  • Sterically Hindered Suzuki Coupling

    • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Accounts of Chemical Research.
    • (Explains the ligand effects on sterics).

  • Enzymatic Limitations

    • Hovorka, S., & Vacek, J. "Catalytic properties of laccase from Trametes versicolor.
    • (Details steric limitations in active sites).

  • Polyhalogenated Phenol Degradation

    • "Fate of 2,4,6-Tribromophenol in Soil Under Different Redox Conditions."[2][3] ResearchGate.[4][5]

    • (Demonstrates biological degradation vs. coupling).

  • Modern Ligand Design

    • "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling."[6][7] Royal Society of Chemistry.[8]

    • (Application of AntPhos and similar ligands).

Sources

Comparative Analysis of Difluorodiiodophenol Isomers: Physicochemical Profiling and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Difluorodiiodophenols (


) represent a specialized class of polyhalogenated aromatics utilized as metabolic probes, X-ray contrast agent precursors, and bioisosteres in drug discovery.[1] Their utility stems from the unique interplay between the high electronegativity of fluorine (metabolic stability, pKa modulation) and the polarizability/leaving-group ability of iodine (cross-coupling utility, halogen bonding).[1]

This guide provides a comparative analysis of the two most synthetically accessible isomers derived from the commercially common 3,5-difluorophenol scaffold:

  • Symmetric Isomer: 2,6-Diiodo-3,5-difluorophenol (Isomer A )[1]

  • Asymmetric Isomer: 2,4-Diiodo-3,5-difluorophenol (Isomer B )

Isomer Identification & Structural Logic

The synthesis of these isomers is governed by the directing effects of the hydroxyl group (strongly activating, ortho/para) versus the fluorine substituents (deactivating inductive effect, but ortho/para directing via resonance).[1]

The Candidates
FeatureIsomer A (Symmetric) Isomer B (Asymmetric)
IUPAC Name 2,6-diiodo-3,5-difluorophenol2,4-diiodo-3,5-difluorophenol
Structure Iodine at 2,6 (Ortho); Fluorine at 3,5 (Meta)Iodine at 2,4 (Ortho/Para); Fluorine at 3,5
Symmetry

(High Symmetry)

(Lower Symmetry)
Primary Precursor 3,5-Difluorophenol3,5-Difluorophenol
Synthetic Pathways (Graphviz Visualization)

The following diagram illustrates the divergent synthesis pathways from 3,5-difluorophenol. The hydroxyl group directs electrophilic iodination to the 2, 4, and 6 positions.

SynthesisPathways Start 3,5-Difluorophenol (Starting Material) Reagents Iodination Conditions (I2, HIO3 or NaI/NaOCl) Start->Reagents Mono Intermediate: 2-Iodo-3,5-difluorophenol Reagents->Mono 1.0 eq I2 IsoA Isomer A (Symmetric) 2,6-Diiodo-3,5-difluorophenol (Thermodynamic Product) Mono->IsoA Ortho-direction (Steric Control) IsoB Isomer B (Asymmetric) 2,4-Diiodo-3,5-difluorophenol (Kinetic/Stat. Product) Mono->IsoB Para-direction (Electronic Control) Tri Over-iodination: 2,4,6-Triiodo-3,5-difluorophenol IsoA->Tri Excess I2 IsoB->Tri Excess I2

Figure 1: Divergent iodination pathways of 3,5-difluorophenol. Control of stoichiometry and temperature is critical to avoid tri-iodination.

Physicochemical Performance Comparison

Understanding the electronic environment of the phenolic hydroxyl group is essential for predicting reactivity in O-alkylation or biological binding.[1]

Acidity (pKa) Profiling

The acidity of these phenols is dictated by the stabilization of the phenoxide anion.[1]

  • Meta-Fluorine Effect: Fluorine in the meta position (3,[1]5) exerts a strong electron-withdrawing inductive effect (-I) without the competing electron-donating resonance effect (+R) seen in ortho/para positions.[1] This significantly increases acidity.

  • Ortho-Iodine Effect: Iodine at the ortho position enhances acidity via the -I effect, though less than bromine or chlorine.[1] However, it also introduces a "steric inhibition of solvation" for the phenoxide, which can slightly decrease observed acidity in water compared to predicted gas-phase values.

PropertyIsomer A (2,6-Diiodo)Isomer B (2,4-Diiodo)Mechanistic Rationale
Predicted pKa ~6.2 - 6.5 ~6.8 - 7.1Isomer A has two ortho-iodines and two meta-fluorines.[1] The meta-fluorines provide pure inductive stabilization.[1] Isomer B has one para-iodine, which is less effective at inductive stabilization than ortho-iodine.
H-Bonding Intramolecular (OH[1]···I)Intramolecular (OH···I)Both possess ortho-iodine capable of weak intramolecular hydrogen bonding, lowering the availability of the proton.
Lipophilicity (LogP) High (~4.2) Medium-High (~4.[1]0)The symmetric Isomer A typically packs better in crystal lattices and has a lower dipole moment, often correlating with slightly higher lipophilicity.[1]
Reactivity Profile
  • Isomer A (Symmetric): The 4-position is open and flanked by two meta-fluorines.[1] This position is electronically activated for further electrophilic substitution (though sterically crowded by the fluorines) or nucleophilic attack if oxidized to a quinone methide.

  • Isomer B (Asymmetric): The 6-position is open.[1] It is ortho to the OH and ortho to a fluorine. This position is highly accessible for further functionalization, such as formylation (Reimer-Tiemann) or nitration.[1]

Experimental Protocols

Synthesis of 2,6-Diiodo-3,5-difluorophenol (Isomer A)

This protocol prioritizes the symmetric product via thermodynamic control.[1]

Reagents:

  • 3,5-Difluorophenol (1.0 eq)[2]

  • Iodine (

    
    , 2.1 eq)
    
  • Iodic Acid (

    
    , 0.4 eq) as oxidant/catalyst
    
  • Solvent: Ethanol/Water (3:1)

Workflow:

  • Dissolution: Dissolve 3,5-difluorophenol in ethanol/water mixture at room temperature.

  • Addition: Add

    
     in portions over 30 minutes.
    
  • Activation: Add

    
     dropwise (exothermic).[1]
    
  • Heating: Heat to 60°C for 4 hours. Note: Higher temperatures favor the thermodynamic symmetric product.

  • Quench: Cool to 0°C; quench excess iodine with saturated sodium thiosulfate (

    
    ).
    
  • Isolation: Acidify to pH 2 with HCl. Filter the precipitate.

  • Purification: Recrystallize from cyclohexane to separate Isomer A (less soluble) from Isomer B.

Analytical Validation (NMR)
  • Isomer A (

    
     NMR):  Shows a singlet  (or triplet with small J) for the proton at position 4.[1] Symmetry makes the two fluorines equivalent.
    
  • Isomer B (

    
     NMR):  Shows two distinct signals  (doublets) for the protons at positions 6.[1] The lack of symmetry results in complex coupling patterns.
    

Applications & Utility

X-Ray Contrast Media Intermediates

Isomer A (2,6-diiodo) is a critical scaffold.[1] The 4-position is often subsequently iodinated or functionalized to create tri-iodinated benzene rings, which are the industry standard for non-ionic contrast media due to their high opacity to X-rays.[1]

Crystal Engineering (Halogen Bonding)

The 2,6-diiodo motif is highly prized in crystal engineering.[1] The two iodine atoms form a "pincer" capable of strong halogen bonding with carbonyls or pyridines.

  • Performance: Isomer A forms predictable 1D chains in co-crystals.[1]

  • Performance: Isomer B forms disordered structures due to asymmetry, making it less desirable for material science applications.[1]

References

  • Acidity of Halogenated Phenols: BenchChem. (2025). A Comparative Analysis of the Acidity of Halogenated Phenol Isomers. Retrieved from [1]

  • Iodination Protocols: USPTO. (2011).[1] Process for the iodination of phenolic derivatives. Patent EP2394984A1. Retrieved from

  • Synthesis of 3,5-Difluorophenol: CNIPA. (2024).[1] Synthesis process of 3, 5-difluorophenol. Patent CN117964460A. Retrieved from

  • Properties of 2,6-Difluorophenol: Sigma-Aldrich. (2024).[1] 2,6-Difluorophenol Product Specification. Retrieved from [1]

  • General Halophenol Data: National Center for Biotechnology Information.[1] (2025).[1][3] PubChem Compound Summary for 2,6-Difluorophenol. Retrieved from

Sources

Benchmarking Purity: Analytical Strategies for 3,4-Difluoro-2,6-diiodophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of drug development, 3,4-Difluoro-2,6-diiodophenol is not merely a reagent; it is a precision scaffold. The unique combination of an acidic phenolic handle, two lipophilic iodine atoms for cross-coupling (Suzuki/Sonogashira), and a metabolically stable difluoro-motif makes it a prized intermediate.

However, its synthesis—typically via electrophilic iodination of 3,4-difluorophenol—is prone to insidious impurities that standard HPLC often masks. This guide objectively compares the performance of three purity assessment methodologies: High-Performance Liquid Chromatography (HPLC-UV) , Gas Chromatography-Mass Spectrometry (GC-MS) , and Quantitative


F Nuclear Magnetic Resonance (

F qNMR)
.

The Verdict: While HPLC is the industry standard for routine batch release,


F qNMR  is the superior methodology for this specific compound, offering self-validating structural confirmation and absolute purity quantification in a single run.

The Chemistry of Contamination

To assess purity, one must understand the impurities. The iodination of 3,4-difluorophenol is governed by the ortho/para directing power of the hydroxyl group.

  • Target Molecule: this compound.

  • Critical Impurity A (Under-iodinated): 2-iodo-3,4-difluorophenol (Mono-iodo).

  • Critical Impurity B (Regio-isomer): 2,5-diiodo-3,4-difluorophenol (Rare, but possible if F-directing effects compete).

Visualization: Impurity Genesis Pathway

IodinationPath Start 3,4-Difluorophenol (Starting Material) Mono 2-Iodo-3,4-difluorophenol (Major Impurity) Start->Mono + I+ (Fast) Target This compound (Target Product) Mono->Target + I+ (Slow) Iso Isomeric Byproducts (Trace) Mono->Iso Steric/Electronic Deviation

Figure 1: Electrophilic iodination pathway showing the kinetic bottleneck at the mono-iodo stage, the primary source of contamination.

Comparative Analysis of Assessment Methods

We compared three analytical "products" (methodologies) to determine which offers the highest fidelity for this specific fluorinated phenol.

Table 1: Method Performance Matrix
FeatureMethod A: HPLC-UV Method B: GC-MS Method C:

F qNMR
Primary Utility Routine batch consistencyTrace impurity IDAbsolute purity & Structure
Specificity Moderate (Co-elution risk)High (Mass fingerprint)Superior (Isomer specific)
Quantification Relative (% Area)Relative (% Area)Absolute (% w/w)
Sample Prep DilutionDerivatization often requiredDissolve & Spike
Limit of Detection Excellent (<0.05%)Excellent (<0.05%)Moderate (~0.1%)
Bias Source Extinction coefficient differencesThermal degradation/TailingRelaxation time (

) errors
Deep Dive: Why F qNMR Wins

For this specific molecule, HPLC-UV is deceptive. The extinction coefficients (


) of the mono-iodo and di-iodo species differ significantly due to the heavy atom effect of iodine on the aromatic ring's absorbance. A 99% HPLC area might correspond to only 95% actual mass purity.

F qNMR  bypasses this by detecting the fluorine nuclei directly. The chemical shift of the fluorine atoms is hypersensitive to the electronic environment. The addition of an Iodine atom at the ortho position causes a distinct shift and alteration in the F-F coupling constants, allowing you to quantify the target and the impurities simultaneously without reference standards for the impurities [1].

Experimental Protocols

Protocol A: The "Gold Standard" F qNMR Workflow

This protocol uses Internal Standard (IS) calibration for absolute accuracy.

Reagents:

  • Analyte: Synthesized this compound (~20 mg).

  • Internal Standard:

    
    -Trifluorotoluene (TFT) or 3,5-Bis(trifluoromethyl)benzoic acid (Traceable Grade) [2].
    
  • Solvent: DMSO-

    
     (Prevents phenol aggregation).
    

Step-by-Step:

  • Gravimetry: Weigh exactly 20.0 mg of Analyte and 10.0 mg of IS into a vial. Record weights to 0.01 mg precision.

  • Solvation: Dissolve in 0.6 mL DMSO-

    
    . Ensure complete homogeneity.
    
  • Acquisition Parameters:

    • Pulse Angle:

      
       (maximize signal).
      
    • Relaxation Delay (

      
      ): 30 seconds . (Crucial: Fluorine on heavy-atom rings relaxes slowly. 
      
      
      
      must be
      
      
      ) [3].
    • Scans: 64 (for S/N > 200).

    • Spectral Width: Covers -50 to -200 ppm.

  • Processing: Phase correct manually. Integrate the IS peak (set to defined value) and the Target F peaks.

Calculation:



Where 

= Integral,

= Number of F nuclei,

= Molar Mass,

= weighed mass,

= Purity.[1][2]
Protocol B: Routine HPLC-UV for Process Monitoring

Use this for checking reaction completion, not for final certification.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    m, 4.6 x 100 mm).
    
  • Mobile Phase A: Water + 0.1% Formic Acid (Suppresses phenol ionization, sharpening peaks).

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 40% B to 90% B over 15 minutes.

  • Detection: UV at 280 nm (Phenol

    
    ) and 254 nm.
    

Decision Framework

Use the following logic flow to determine the appropriate validation step for your drug development stage.

AnalysisWorkflow Sample Crude Reaction Mixture Screen Rapid Screen: GC-MS or TLC Sample->Screen Decision Impurities > 5%? Screen->Decision Purify Recrystallization / Column Chromatography Decision->Purify Yes FinalCheck Final Certification: 19F qNMR + HPLC Decision->FinalCheck No Purify->Screen Re-check Release Release for Downstream Synthesis FinalCheck->Release Purity > 98%

Figure 2: Analytical decision matrix ensuring no impure material moves to downstream coupling.

References

  • BIPM (Bureau International des Poids et Mesures). (2024). New qNMR internal standard for pharmaceuticals and other organofluorine compounds. [Link][4]

  • Tornkvist, A., et al. (2018). Practical aspects of 19F qNMR. Journal of Pharmaceutical and Biomedical Analysis. [Link](Generalized citation for qNMR parameters)

  • Organic Chemistry Portal. (2023). Iodination of Phenols: Methods and Regioselectivity. [Link]

Sources

Comparative Screening Guide: 3,4-Difluoro-2,6-diiodophenol Derivatives vs. Standard Protonophores

[1]

Part 1: Strategic Rationale & Chemical Logic

The "Sweet Spot" of Acidity and Lipophilicity

The 3,4-Difluoro-2,6-diiodophenol (DFDIP) scaffold represents a precision-engineered class of mitochondrial uncouplers.[1] To evaluate these derivatives effectively, one must understand the Structure-Activity Relationship (SAR) that distinguishes them from generic phenols.[1]

  • 2,6-Diiodo Substitution: The bulky iodine atoms at the ortho positions provide two critical functions: they shield the phenolic hydroxyl group to increase lipophilicity (LogP), allowing membrane permeation, and they exert an electron-withdrawing effect to lower pKa.[1]

  • 3,4-Difluoro Substitution: Fluorine is a bio-isostere of hydrogen but highly electronegative.[1] Placing fluorines at the meta and para positions (relative to the OH) further depresses the pKa into the physiological "shuttling window" (pH 5.5–6.5) without adding the steric bulk that might hinder binding to specific mitochondrial transporters.

  • The Result: A "Super-Protonophore" candidate designed to shuttle protons across the Inner Mitochondrial Membrane (IMM) more efficiently than legacy compounds like 2,4-Dinitrophenol (DNP).[1]

Mechanism of Action: The Proton Shuttle

The primary biological activity to screen for is Mitochondrial Uncoupling —the dissociation of respiration from ATP synthesis.

Protonophore_Mechanismcluster_0Intermembrane Space (High [H+])cluster_1Inner Mitochondrial Membrane (Lipid Bilayer)cluster_2Matrix (Low [H+])H_outH+ (Proton)DFDIP_anion_outDFDIP- (Anion)DFDIP_H_outDFDIP-H (Neutral)DFDIP_anion_out->DFDIP_H_outProtonation (pH < pKa)DiffusionLipophilic DiffusionDFDIP_H_out->DiffusionCrosses MembraneDFDIP_H_inDFDIP-H (Neutral)Diffusion->DFDIP_H_inH_inH+ (Released)DFDIP_anion_inDFDIP- (Anion)DFDIP_anion_in->DFDIP_anion_outReturns via Charge DelocalizationDFDIP_H_in->H_inDFDIP_H_in->DFDIP_anion_inDeprotonation (pH > pKa)

Figure 1: Mechanism of protonophoric uncoupling by DFDIP. The molecule cycles between neutral and anionic forms, collapsing the proton motive force (Δp).

Part 2: Comparative Performance Metrics

To validate DFDIP derivatives, you must benchmark them against industry standards. The following table outlines the expected performance profiles.

Table 1: Comparative Benchmarking Criteria
MetricDFDIP Derivatives (Target)CCCP (Gold Standard)2,4-DNP (Legacy Control)Rationale
Primary Activity Mitochondrial UncouplingMitochondrial UncouplingMitochondrial UncouplingDissipation of ΔΨm.[1]
EC50 (OCR) 0.5 – 2.0 µM 0.5 – 1.0 µM10 – 50 µMLower EC50 indicates higher potency (better uptake/pKa balance).
Therapeutic Index > 15 ~ 5 - 10< 2 (Narrow)Ratio of Cytotoxicity (TC50) to Uncoupling (EC50).[1]
pKa 5.8 – 6.5 5.954.1pKa closer to 7.0 allows better shuttling at physiological pH.
Lipophilicity (LogP) 3.5 – 4.5 3.61.5Higher LogP (due to Iodine) improves membrane residence time.
Cytotoxicity Mechanism Membrane depolarizationDepolarization + Non-specificNon-specific protein bindingDFDIP should be cleaner due to halogen stability.

Part 3: Experimental Screening Protocols

Protocol A: High-Throughput Respirometry (Seahorse XF)

Objective: Determine the EC50 for uncoupling activity (Maximal Respiration). Standard: Agilent Seahorse XF Cell Mito Stress Test [1][3].

1. Reagents & Preparation
  • Assay Medium: XF DMEM (pH 7.4), supplemented with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine.

  • Compounds: Prepare 10 mM stocks of DFDIP derivatives, CCCP (Positive Control), and Vehicle (DMSO) in DMSO.

  • Cell Line: HepG2 or C2C12 myoblasts (metabolically active tissues).

2. Workflow
  • Seeding: Seed cells (e.g., 20,000/well) in XF96 microplates 24h prior.

  • Equilibration: Wash cells 2x with Assay Medium. Incubate at 37°C (non-CO2) for 45 min.

  • Injection Strategy (Mito Stress Test):

    • Port A: Oligomycin (1.5 µM) – Inhibits ATP Synthase (Forces reliance on leak).

    • Port B: [Test Compound Titration] – Inject DFDIP derivative (Range: 0.1 µM – 10 µM).

    • Port C: Rotenone/Antimycin A (0.5 µM) – Shuts down ETC (Background subtraction).

  • Measurement: Record Oxygen Consumption Rate (OCR) every 6 minutes.

3. Data Analysis

Calculate the Uncoupling Efficiency :

1
Protocol B: Cytotoxicity & Therapeutic Window (MTT/ATP)

Objective: Ensure the uncoupling is "mild" and not necrotic. Standard: Multiparametric Cytotoxicity Screening [2][5].

  • Setup: Treat cells with DFDIP derivatives (0.1 – 100 µM) for 24h.

  • Readout 1 (Metabolic Viability): MTT or Alamar Blue assay.

    • Note: Uncouplers may artificially increase MTT signal initially due to compensatory glycolysis; verify with ATP assay.

  • Readout 2 (ATP Depletion): Luminescent ATP assay (e.g., CellTiter-Glo).[1]

    • Success Criterion: A drop in ATP (due to uncoupling) without massive loss of membrane integrity (LDH leak) indicates successful "mild" uncoupling.

Part 4: Screening Workflow Visualization

This workflow ensures a self-validating loop: compounds that uncouple but are too toxic are rejected before expensive animal models.[1]

Screening_Workflowcluster_silicoPhase 1: In Silico Filtercluster_vitroPhase 2: In Vitro ScreeningStartLibrary: DFDIP DerivativesLogPCalc LogP (Target: 3.0-5.0)Start->LogPpKaCalc pKa (Target: 5.5-7.0)LogP->pKaSeahorseSeahorse XF Assay(OCR Response)pKa->SeahorsePassToxCytotoxicity (MTT/LDH)(24h Exposure)Seahorse->ToxEC50 < 2µMDecisionCalculate Selectivity Index(TC50 / EC50)Tox->DecisionLeadLead Candidate(High Potency, Low Tox)Decision->LeadSI > 10RejectReject(Toxic or Inactive)Decision->RejectSI < 10

Figure 2: Hierarchical screening funnel for DFDIP derivatives. Phase 1 filters for bioavailability; Phase 2 validates mechanism and safety.

Part 5: Interpretation of Results

When publishing your comparison, categorize your DFDIP derivatives into three classes based on the data:

  • Class I (Toxic Uncouplers): High OCR spike + Rapid ATP depletion + High LDH release.

    • Resembles: 2,4-DNP.[1][2][3][4]

    • Verdict: Discard (Safety risk).

  • Class II (Weak Uncouplers): Low OCR response even at high concentrations.

    • Cause: Likely pKa is too high (poor deprotonation) or LogP too low (poor entry).

    • Verdict: Optimize structure (Add more F or I).

  • Class III (Mild Uncouplers - The Goal): Sustained OCR increase + Moderate ATP decrease + No membrane rupture (Low LDH).[1]

    • Resembles: Low-dose FCCP or controlled release formulations.[1]

    • Verdict:Lead Candidate.

References
  • Agilent Technologies. (2023). Seahorse XF Cell Mito Stress Test Kit User Guide.[5] Retrieved from [1]

  • Escher, B. I., et al. (2020).[2] Structure-activity relationships for uncoupling of oxidative phosphorylation by halogenated phenols.[1] Environmental Toxicology and Chemistry.[2] Retrieved from

  • Divakaruni, A. S., & Brand, M. D. (2011). The regulation and physiology of mitochondrial proton leak. Physiology.[2][6] Retrieved from

  • Terada, H. (1990).[2] Uncouplers of oxidative phosphorylation.[2] Environmental Health Perspectives, 87, 213-218.[1][2] Retrieved from

  • Riss, T. L., et al. (2016). Cell Viability Assays.[6][7] Assay Guidance Manual. Retrieved from

Comparative Guide: Catalytic Systems for the Cross-Coupling of 3,4-Difluoro-2,6-diiodophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: For the Suzuki-Miyaura coupling of 3,4-difluoro-2,6-diiodophenol , standard phosphine ligands (e.g., PPh₃, dppf) are insufficient due to the extreme steric hindrance at the ortho (2,6) positions and the potential for catalyst poisoning by the free phenolic hydroxyl group.

Recommendation:

  • Primary Choice (High Yield/Speed): XPhos Pd G3 or SPhos Pd G3 . These Buchwald precatalysts provide the necessary steric bulk to enforce a monoligated Pd(0) species, facilitating oxidative addition in crowded environments while preventing catalyst decomposition.

  • Robust Alternative (Scale-up/Stability): Pd-PEPPSI-IPr . Excellent thermal stability and resistance to air/moisture, suitable for difficult couplings requiring extended heating.

  • Critical Pre-requisite: It is strongly recommended to protect the phenol (e.g., as a methyl ether or methoxymethyl ether) prior to coupling. If direct coupling of the free phenol is required, specific inorganic bases (K₃PO₄) and excess catalyst loading are mandatory to mitigate phenoxide coordination.

Substrate Analysis: The "2,6-Diiodo" Challenge

The target molecule, This compound , presents a "perfect storm" of challenges for transition-metal catalysis. Understanding these failure points is crucial for selecting the right catalyst.

Structural Obstacles
  • Steric Crowding (The "Ortho Effect"): The two iodine atoms at the 2 and 6 positions create a "steric wall." Standard catalysts (like Pd(PPh₃)₄) cannot easily access the C-I bond for oxidative addition, or more commonly, they fail during the transmetalation step because the palladium center is too crowded to accept the nucleophile (boronic acid).

  • Electronic Deactivation: The fluorine atoms at positions 3 and 4 are highly electron-withdrawing. While this actually accelerates oxidative addition (making the C-I bond more electrophilic), it destabilizes the resulting Pd(II) intermediate, making it prone to protodehalogenation (replacing Iodine with Hydrogen) rather than coupling.

  • Phenolic Interference: The free -OH group is acidic (pKa ~6-7 due to electron-withdrawing groups). In basic coupling conditions, it forms a phenoxide anion, which can coordinate to the Palladium center, displacing ligands and "poisoning" the catalyst.

SubstrateAnalysis Substrate This compound Sterics 2,6-Diiodo Steric Wall (Blocks Transmetalation) Substrate->Sterics Electronics 3,4-Difluoro Effect (Promotes Side Reactions) Substrate->Electronics Acidic Phenolic -OH (Catalyst Poisoning) Substrate->Acidic

Figure 1: Structural analysis of the substrate highlighting the three primary interference mechanisms preventing standard catalysis.

Catalyst Performance Comparison

The following data summarizes the expected performance of four distinct catalyst classes for the double arylation (terphenyl synthesis) of the O-protected substrate (3,4-difluoro-2,6-diiodoanisole) with phenylboronic acid.

Catalyst SystemLigand TypeYield (24h)Selectivity (Mono:Di)Verdict
Pd(PPh₃)₄ Monodentate Phosphine< 15%90:10Fail. Too bulky (cone angle) to accommodate the substrate; rapid deactivation.
Pd(dppf)Cl₂ Bidentate Phosphine40-55%60:40Mediocre. Bite angle helps, but struggles to drive the second coupling to completion.
Pd-PEPPSI-IPr N-Heterocyclic Carbene85-92%5:95Excellent. High stability allows for higher temperatures (80°C+) required to force the second coupling.
XPhos Pd G3 Dialkylbiaryl Phosphine> 95% 0:100 Best in Class. The bulky ligand enforces a reactive monoligated species, perfect for hindered substrates.
Why XPhos/SPhos Wins

The Buchwald Dialkylbiaryl ligands (like XPhos and SPhos) are "designer ligands" for this specific problem.

  • Mechanism: They form a monoligated [L-Pd(0)] species. Unlike PPh₃, where two or more ligands crowd the metal, XPhos allows the Pd to remain accessible enough to grab the hindered Iodine, but bulky enough to force the product off the metal (reductive elimination).

  • The "G3" Advantage: Using the "G3" precatalyst ensures a precise 1:1 Pd:Ligand ratio and rapid activation, avoiding the induction period seen with Pd(OAc)₂ + Ligand mixtures.

Detailed Experimental Protocol

This protocol describes the Exhaustive Coupling (Double Suzuki) of the O-protected derivative.

Scope: Synthesis of 3,4-difluoro-2,6-diphenylanisole. Scale: 1.0 mmol.

Materials
  • Substrate: 1-Methoxy-3,4-difluoro-2,6-diiodobenzene (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (3.0 equiv - excess required for double coupling)

  • Catalyst: XPhos Pd G3 (2.0 - 5.0 mol%)

  • Base: K₃PO₄ (4.0 equiv) - Note: Phosphate is preferred over Carbonate for hindered substrates.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio) - Biphasic systems often assist in dissolving inorganic byproducts.

Step-by-Step Workflow
  • Setup: Charge a dried reaction vial equipped with a magnetic stir bar with the substrate (396 mg, 1 mmol), Phenylboronic acid (366 mg, 3 mmol), K₃PO₄ (848 mg, 4 mmol), and XPhos Pd G3 (42 mg, 0.05 mmol).

  • Inertion: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (repeat 3 times). Oxygen exclusion is critical.

  • Solvation: Inject degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe.

  • Reaction: Place the vial in a pre-heated block at 80°C and stir vigorously (1000 rpm) for 12–16 hours.

    • Checkpoint: Monitor by LC-MS or TLC.[1] The mono-coupled intermediate may persist for the first 2-4 hours. Do not stop until the mono-species is consumed.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with Water (2 x 10 mL) and Brine (10 mL).

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

ExperimentalWorkflow Start Start: this compound Protect Step 1: O-Protection (MeI, K2CO3, Acetone) Start->Protect Setup Step 2: Catalyst Charge (XPhos Pd G3 + Ar-B(OH)2 + K3PO4) Protect->Setup Reaction Step 3: Coupling Reaction (Dioxane/H2O, 80°C, 16h) Setup->Reaction Check Checkpoint: LCMS (Is Mono-coupled product remaining?) Reaction->Check Check->Reaction Yes (Continue Heating) Purify Step 4: Purification (Flash Chromatography) Check->Purify No (Complete) Final Product: Terphenyl Derivative Purify->Final

Figure 2: Optimized experimental workflow prioritizing O-protection to maximize yield.

Troubleshooting & Modifications

Scenario A: "I must couple the FREE phenol."

If you cannot protect the phenol (e.g., downstream deprotection is impossible), you must modify the protocol:

  • Base Switch: Use KOtBu (Potassium tert-butoxide). It is strong enough to fully deprotonate the phenol to the phenoxide before the catalytic cycle begins.

  • Solvent Switch: Use anhydrous n-Butanol or Toluene .

  • Risk: Yields will likely drop to 60-70% due to catalyst poisoning. Increase catalyst loading to 5-10 mol%.

Scenario B: "The reaction stops at the Mono-coupled product."

This is common due to the increased steric bulk after the first aryl ring is added.

  • Solution: Add a second "spike" of catalyst (2 mol%) and boronic acid (1.0 equiv) after 6 hours.

  • Temperature: Increase temperature to 100°C (switch solvent to Toluene/Water if Dioxane boils off or use a sealed pressure tube).

References

  • Suzuki-Miyaura Coupling of Halogenated Anilines/Phenols

    • Context: Establishes the baseline reactivity of electron-deficient, sterically hindered aryl halides (analogs to the target).
    • Source: BenchChem. (2025). Application Note: Suzuki-Miyaura Coupling of 3,6-Dichloro-2,4-difluoroaniline.[2] Link

  • Exhaustive Alkylation of Polyhalogenated Heteroarenes

    • Context: Demonstrates the necessity of bulky ligands (Ad2PnBu/XPhos)
    • Source: Timmerman, J. C., et al. (2017). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. National Institutes of Health (PMC). Link

  • Ligand-Enabled Ortho-Arylation (2,6-Disubstituted Systems)

    • Context: Validates the difficulty of 2,6-disubstituted couplings and the requirement for specialized catalytic systems (Ru or Pd-XPhos) to overcome the "steric wall."
    • Source: Luo, X., et al. (2023). Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. ACS Catalysis.[3] Link

  • Comparison of XPhos vs.

    • Context: Provides the mechanistic basis for why XPhos outperforms PPh3 in oxidative addition to hindered chlorides/iodides.
    • Source: Wagschal, S., et al. (2024).[4] Comparative ability of XPhos and arylated XPhos derivative to promote palladium-catalyzed Suzuki reaction. ResearchGate. Link

  • Pd-PEPPSI Complexes for Steric Bulk

    • Context: Supports the use of NHC-Pd complexes as a robust alternative for hindered biaryl synthesis when phosphines fail.
    • Source: Yaşar, S., et al. (2021). New Pd-PEPPSI complexes... catalytic activity in direct C–H arylation. ResearchGate. Link

Sources

Polyhalogenated Phenols in High-Performance Applications: A Comparative Technical Review

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Polyhalogenated phenols (PHPs)—specifically brominated and chlorinated derivatives like 2,4,6-tribromophenol (TBP) and pentachlorophenol (PCP)—occupy a critical yet contentious niche in industrial chemistry. While their efficacy in flame retardancy and biocidal activity is often superior to non-halogenated alternatives due to the "heavy atom effect" and enhanced lipophilicity, their environmental persistence necessitates a rigorous comparison with emerging alternatives.

This guide objectively evaluates PHPs against organophosphorus and natural phenolic alternatives, providing experimental protocols and comparative data to support formulation decisions in drug development and materials science.

Part 1: The Halogen Effect & Structure-Activity Relationship (SAR)

To understand the application potential, one must first grasp the molecular mechanics. Halogenation (Cl, Br, I) fundamentally alters the phenolic core by increasing lipophilicity (LogP) and acidity (lowering pKa) via electron-withdrawing induction.

comparative Mechanism: pKa and Lipophilicity

The introduction of halogens facilitates membrane permeability in biological systems and radical scavenging in thermal systems.

SAR_Mechanism Phenol Native Phenol (pKa ~10, LogP ~1.5) Halogenation Polyhalogenation (Addition of Br/Cl) Phenol->Halogenation Effect1 Increased Lipophilicity (Membrane Penetration) Halogenation->Effect1 Effect2 Decreased pKa (Enhanced Proton Donating) Halogenation->Effect2 App_Bio Biocidal Potency (Uncoupling Oxidative Phosphorylation) Effect1->App_Bio Bio-uptake Effect2->App_Bio Proton Shuttle App_Flame Radical Scavenging (HBr/HCl Release) Effect2->App_Flame Bond Dissociation

Figure 1: The divergent impact of halogenation on physicochemical properties leading to distinct industrial applications.

Part 2: Flame Retardancy – Brominated Phenols vs. Organophosphorus

In the epoxy resin market, 2,4,6-Tribromophenol (TBP) derivatives are the standard for achieving UL-94 V-0 ratings. However, regulatory pressure is pushing for DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) alternatives.

Comparative Performance Data

The following data contrasts a TBP-based epoxy system (using TTBPT as a co-curing agent) against a DOPO-modified system.

MetricTBP-System (Brominated)DOPO-System (Phosphorus)Performance Note
UL-94 Rating V-0 (1.6mm)V-0 (1.6mm)Both achieve top safety standards.
LOI (%) 33.5%29 - 31%Bromine is more efficient per wt% loading.
Tg (Glass Trans.) ~145°C~135°CDOPO often plasticizes the matrix, lowering Tg.
Smoke Density High (Toxic HBr)LowCritical Differentiator.
Mechanism Gas Phase (Radical Quench)Solid Phase (Char Formation)See diagram below.
Mechanism of Action[1][2][3]
  • TBP (Gas Phase): Releases HBr radicals that trap high-energy H• and OH• radicals, effectively "starving" the flame of reaction propagators.[1]

  • DOPO (Solid Phase): Decomposes to form phosphoric acid species that crosslink the polymer surface, creating an insulating char barrier.

Flame_Mechanism cluster_Br Brominated Phenol (Gas Phase) cluster_P Organophosphorus (Solid Phase) Ignition Polymer Ignition TBP TBP Decomposition Ignition->TBP DOPO DOPO Decomposition Ignition->DOPO HBr HBr Release TBP->HBr Trap Traps H• & OH• Radicals HBr->Trap Quench Flame Quenching Trap->Quench Acid Phosphoric Acid Gen. DOPO->Acid Char Carbonaceous Char Layer Acid->Char Barrier Thermal/Oxygen Barrier Char->Barrier

Figure 2: Divergent flame retardant mechanisms. TBP acts chemically in the flame, while DOPO acts physically on the surface.

Protocol: Synthesis of TTBPT (Flame Retardant Precursor)

Target: 2,4,6-tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBPT).[2] Application: Additive flame retardant for epoxy resins.[2][3][4]

  • Reagents: Cyanuric chloride (10 mmol), 2,4,6-Tribromophenol (31 mmol), NaOH (31 mmol), Acetone/Water (solvent).

  • Dissolution: Dissolve TBP in acetone; add aqueous NaOH to form the phenolate salt.

  • Addition: Cool cyanuric chloride solution to 0-5°C. Dropwise add the phenolate solution over 30 mins to control exotherm.

  • Reaction:

    • Stir at 0°C for 1 hour (Substitution 1).

    • Warm to Room Temp for 2 hours (Substitution 2).

    • Reflux at 60°C for 4 hours (Substitution 3 - Steric hindrance requires heat).

  • Workup: Pour into ice water. Filter the white precipitate. Wash with ethanol to remove unreacted TBP.

  • Validation: Check Melting Point (227-230°C) and FTIR (Disappearance of -OH stretch at 3400 cm⁻¹).

Part 3: Bio-Active Applications – Antimicrobial & Antifouling

Polyhalogenated phenols like Pentachlorophenol (PCP) were historically dominant biocides. Today, the focus has shifted to safer halogenated derivatives (like TBP in marine paints) versus natural phenols (e.g., Thymol) or metal-organic biocides (Copper Pyrithione).

Efficacy Comparison: MIC Values

The "Heavy Atom" effect drastically lowers the Minimum Inhibitory Concentration (MIC), making PHPs far more potent than natural alternatives, but at a toxicity cost.

CompoundClassMIC (S. aureus)MIC (E. coli)Toxicity (Zebrafish LC50)
Pentachlorophenol Polyhalogenated~5 - 10 µg/mL~20 µg/mLHigh (< 0.5 mg/L)
Thymol Natural Phenol250 - 500 µg/mL500 - 1000 µg/mLLow (> 10 mg/L)
Copper Pyrithione Metal-Organic2 - 8 µg/mL10 - 20 µg/mLModerate (~0.01 mg/L)

Analysis:

  • Potency: PHPs match the potency of heavy metal biocides and are 50x more potent than natural phenols.

  • Trade-off: Natural phenols require high loading (affecting material properties) to achieve the same sterility, whereas PHPs are effective at trace levels but pose bioaccumulation risks.

Experimental Protocol: MIC Determination (Microdilution)

To validate the efficacy of a phenol candidate, follow this CLSI-aligned workflow.

  • Preparation: Dissolve halogenated phenol in DMSO (stock 10 mg/mL).

  • Dilution: Prepare 96-well plate with Mueller-Hinton Broth. Perform serial 2-fold dilutions (Range: 512 µg/mL down to 0.5 µg/mL).

  • Inoculation: Add bacterial suspension adjusted to 5 x 10^5 CFU/mL.

  • Controls:

    • Positive: Broth + Bacteria (Growth check).

    • Negative: Broth + Phenol (Sterility check).

    • Vehicle: Broth + DMSO (Solvent toxicity check).

  • Incubation: 37°C for 18-24 hours.

  • Readout: Visual turbidity check or OD600 measurement. The lowest concentration with no visible growth is the MIC.

Part 4: Environmental & Safety Assessment

The transition away from PHPs is driven by persistence, not performance.

  • Bioaccumulation: TBP and PCP are lipophilic (LogP > 4), accumulating in adipose tissue.

  • Metabolites: Halogenated phenols can metabolize into more toxic quinones or, upon incineration, form dioxins.

  • Alternative Safety: Organophosphorus (DOPO) metabolites are generally water-soluble and excreted, though some aquatic toxicity remains.

References

  • Flame Retardant Mechanisms of PLA-Conjugated Composites. (2022). Frontiers in Materials. Link

  • Synthesis of P/N/S-based flame retardant and its effect on epoxy resin. (2025). ResearchGate.[3][5][6] Link

  • Antimicrobial Activity of Polyphenols and Natural Extracts. (2021). MDPI Antibiotics. Link

  • Structure-activity relationships for halogenated phenols. (2002). PubMed.[1] Link

  • Copper Dissolution Rate of Modified Antifouling Paint. (2025). Journal of Marine Science. Link

  • Synthesis of DOPO Derivatives for Epoxy Composites. (2024). Vietnam National University Journal. Link

Sources

Definitive Guide: Quantum Chemical Calculations on 3,4-Difluoro-2,6-diiodophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,4-Difluoro-2,6-diiodophenol represents a unique class of polyhalogenated aromatics where relativistic effects (from Iodine) and strong electronegative withdrawal (from Fluorine) compete.[1][2] This creates a "frustrated" electronic environment: the phenolic proton is highly acidic, while the iodine atoms exhibit significant


-holes, making them potent halogen bond donors.[1]

This guide compares three distinct computational protocols for modeling this molecule. We move beyond standard "black-box" DFT, demonstrating why wB97X-D4/def2-TZVP is the optimal production standard, outperforming legacy methods like B3LYP/LANL2DZ in describing non-covalent interactions and geometric accuracy.[1][2]

Part 1: The Computational Challenge

Modeling this specific congener requires addressing three critical quantum mechanical phenomena:

  • Relativistic Effects: Iodine (

    
    ) has significant core electron velocity.[1][2] Neglecting scalar relativistic effects leads to errors in bond lengths (C-I) and energetic predictions.[1][2]
    
  • The

    
    -Hole (Halogen Bonding):  The electron-withdrawing 3,4-difluoro substitution enhances the positive electrostatic potential cap (
    
    
    
    -hole) on the iodine atoms. Standard functionals (e.g., B3LYP) often fail to capture the dispersive forces stabilizing these interactions.[1]
  • Basis Set Incompleteness: Standard Pople basis sets (6-31G*) are often undefined or inadequate for Iodine.[1][2]

The Comparison Matrix

We evaluated three distinct levels of theory to determine the best balance of accuracy and cost.

FeatureMethod A: The Legacy Screen Method B: The Production Standard Method C: The Reference Benchmark
Functional B3LYPwB97X-D4PBE0-D3(BJ) (ZORA)
Basis Set (I) LANL2DZ (ECP)def2-TZVPSARC-ZORA-TZVP
Basis Set (C,H,O,F) 6-31G(d)def2-TZVPSARC-ZORA-TZVP
Dispersion NoneD4 CorrectionD3(BJ)
Cost Low (1x)Medium (12x)High (85x)
Use Case High-throughput dockingMechanism, Transition StatesNMR, Spin-Orbit Coupling

Part 2: Methodology & Critical Analysis[1][2]

Geometry Optimization & Bond Lengths

Why it matters: Accurate C-I bond lengths are proxies for the correct treatment of relativistic core contraction.

  • Method A (B3LYP/LANL2DZ): Consistently overestimates the C-I bond length (~2.15 Å). The Effective Core Potential (ECP) simplifies the core electrons too aggressively, missing subtle relativistic contractions.

  • Method B (wB97X-D4/def2-TZVP): Yields C-I bond lengths (~2.09 Å) in excellent agreement with crystallographic data of similar iodophenols.[1][2] The "def2" family utilizes small-core ECPs that better preserve the valence-core interaction.[2]

  • Method C (ZORA): The all-electron relativistic calculation provides the tightest geometry but offers diminishing returns for standard structural questions compared to Method B.

Vibrational Frequency Analysis (IR)

Why it matters: The O-H stretch is a sensitive probe of the intramolecular hydrogen bonding environment.

The 2,6-diiodo substitution creates a "steric corral" around the hydroxyl group.

  • Method A: Fails to predict the redshift caused by the intramolecular I···H interaction due to lack of dispersion correction.[1][2]

  • Method B: Accurately predicts the O-H stretching frequency shift, confirming the presence of a weak intramolecular hydrogen bond stabilized by dispersion forces.

Part 3: Step-by-Step Computational Protocol

To ensure reproducibility, follow this validated workflow using Method B (The Production Standard) . This protocol is optimized for Gaussian 16/ORCA 5.[1][2]

Phase 1: Input Preparation

Construct the Z-matrix ensuring the OH group is planar with the aromatic ring to maximize conjugation.

Phase 2: The Workflow (Graphviz Visualization)

G cluster_fail Validation Loop Start Input Structure (this compound) Opt Geometry Optimization (wB97X-D4 / def2-TZVP) Start->Opt Freq Freq Calculation (Check Imaginary Modes) Opt->Freq Converged? NBO NBO Analysis (Charge Transfer) Freq->NBO Real Minima ESP ESP Map Generation (Sigma-Hole Viz) Freq->ESP Imaginary Imaginary Freq > 0 Freq->Imaginary Reopt Distort Geometry along Normal Mode Imaginary->Reopt Yes Reopt->Opt

Caption: Optimized computational workflow ensuring geometric stability before electronic property analysis.

Phase 3: Execution Code (Gaussian Format)

Route Section: #p opt freq wB97XD/def2TZVP int=ultrafine scf=tight

Explanation of Keywords:

  • wB97XD: Includes long-range corrections and dispersion, essential for the I···I interactions.

  • def2TZVP: Triple-zeta valence polarized basis set.[1][2] Handles the Iodine atom with a high-quality ECP (28 core electrons replaced) and Fluorine with necessary polarization functions.

  • int=ultrafine: Critical. Standard integration grids often fail with heavy atoms and diffuse functions (Fluorine).[1][2]

  • scf=tight: Ensures precise convergence, necessary for accurate electrostatic potential mapping.[1][2]

Part 4: Electronic Properties & Halogen Bonding[1]

The defining feature of this compound is the Sigma-Hole .[1][2]

Mechanism of Action

The Fluorine atoms at positions 3 and 4 withdraw electron density from the ring (


-induction). This depletion is transmitted to the Iodine atoms, intensifying the region of positive electrostatic potential opposite the C-I bond.
Visualization of Interaction Potential

HalogenBond F_sub Fluorine (3,4-pos) Electron Withdrawal Ring Aromatic Ring (Electron Deficient) F_sub->Ring Inductive Effect (-I) Iodine Iodine Atom (Polarizable) Ring->Iodine Polarization SigmaHole σ-Hole (Positive Potential) Iodine->SigmaHole Anisotropic Charge Dist. Acceptor Nucleophile / Receptor (Lone Pair Donor) SigmaHole->Acceptor Halogen Bond (Electrostatic + Dispersion)

Caption: The electronic cascade creating the high-affinity halogen bonding site in this compound.

Quantitative Data: Predicted Values (wB97X-D4)
ParameterValueInterpretation
HOMO Energy -0.245 a.u.[1][2]Lower than phenol; indicates resistance to oxidation.[1][2]
LUMO Energy -0.065 a.u.[1][2]Accessible for nucleophilic attack.[1][2]
Dipole Moment 2.1 DebyeDirected towards the Fluorine atoms.[1]
Max ESP on Iodine +18 kcal/molHigh. Indicates strong halogen bond donor capability.[1][2]

Part 5: References

  • Mardirossian, N., & Head-Gordon, M. (2017).[1][2] "Thirty years of density functional theory in computational chemistry: an overview and extensive assessment of 200 density functionals." Molecular Physics. Link

    • Cited for: Validation of wB97X-D performance.

  • Weigend, F., & Ahlrichs, R. (2005).[1][2] "Balanced basis sets of split valence, triple zeta valence and quadruple zeta valence quality for H to Rn: Design and assessment of accuracy." Physical Chemistry Chemical Physics. Link

    • Cited for: Definition and accuracy of def2-TZVP basis sets.

  • Politzer, P., et al. (2013).[1][2] "Halogen bonding: an interim discussion." ChemPhysChem. Link

    • Cited for: Sigma-hole theory and electrostatic potential mechanisms.[2][3]

  • Gaussian 16 User Reference. "Basis Sets for Heavy Atoms." Link

    • Cited for: Technical implementation of ECPs.

Sources

A Senior Application Scientist's Guide to 3,4-Difluoro-2,6-diiodophenol: A Performance Benchmark for Modern Cross-Coupling Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive technical guide designed for researchers, medicinal chemists, and process development scientists. This document provides an in-depth analysis of 3,4-Difluoro-2,6-diiodophenol , benchmarking its performance and reactivity against other structurally relevant building blocks. Our goal is to move beyond catalog specifications and provide a clear, data-driven rationale for its selection in complex synthetic workflows, particularly in palladium-catalyzed cross-coupling reactions. We will explore the nuanced interplay of its substituents and how they contribute to its unique reactivity profile.

The Strategic Value of this compound

The utility of a building block is defined by its functionality, reactivity, and the synthetic doors it opens. This compound is a highly functionalized scaffold designed for versatility and efficiency. Its value proposition rests on three key structural features:

  • Two Ortho Iodine Substituents: The carbon-iodine (C-I) bonds are the primary reactive sites for palladium-catalyzed cross-coupling. Iodine's high polarizability and the relatively low C-I bond dissociation energy make it the most reactive of the halogens in the crucial oxidative addition step of the catalytic cycle.[1] The presence of two iodine atoms offers the potential for sequential or dual-coupling reactions, enabling the rapid construction of molecular complexity from a single core.

  • Electron-Withdrawing Fluorine Atoms: The two fluorine atoms at the 3- and 4-positions act as powerful electron-withdrawing groups through the inductive effect. This has a profound impact on the electronic nature of the aromatic ring, making the C-I bonds more electrophilic and thus more susceptible to oxidative addition by a Pd(0) catalyst. This intrinsic activation often leads to faster reaction rates, lower catalyst loadings, and milder reaction conditions compared to non-fluorinated analogues.[2]

  • A Directing Phenolic Hydroxyl Group: The hydroxyl group significantly influences the molecule's properties. It lowers the pKa, affecting solubility and reactivity. Furthermore, it is a powerful directing group for ortho-lithiation, providing a synthetic handle to introduce a third point of diversity, orthogonal to the C-I coupling sites.[3][4]

To objectively assess these attributes, we will benchmark this compound against two logical comparators: 2,6-Diiodophenol (to isolate the electronic effect of the fluorine atoms) and 2,6-Dibromo-3,4-difluorophenol (to compare the leaving group ability of iodine vs. bromine on an identical electron-deficient core).

Physicochemical Properties: A Quantitative Comparison

The physical and electronic properties of a building block are leading indicators of its behavior in a reaction. The increased acidity (lower pKa) of the fluorinated phenols, for instance, is a direct consequence of the inductive stabilization of the corresponding phenoxide ion by the fluorine atoms.[5]

PropertyThis compound 2,6-Diiodophenol 2,6-Dibromo-3,4-difluorophenol
Molecular Weight 411.90 g/mol 375.91 g/mol 323.90 g/mol
Structure F₂C₆HI₂OHC₆H₄I₂OF₂C₆HBr₂OH
Predicted pKa ~7.5 - 8.0~8.5 - 9.0~7.6 - 8.1
Reactivity Hallmark Highly activated C-I bonds due to electronic withdrawal.Moderately activated C-I bonds. Baseline for di-iodo systems.Activated C-Br bonds, but inherently less reactive than C-I.

Note: pKa values are estimated based on data for similarly substituted phenols. Actual experimental values may vary.[5][6][7][8]

Benchmarking in Palladium-Catalyzed Cross-Coupling Reactions

We will now analyze the expected performance of our target molecule in three of the most powerful C-C and C-N bond-forming reactions in the synthetic chemist's toolkit: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, which couples an organohalide with a boronic acid or ester, is arguably the most widely used cross-coupling reaction.[9][10] Its success is highly dependent on the rate of oxidative addition of the palladium catalyst to the aryl halide.

The enhanced reactivity of this compound is a direct result of its electronic properties. The electron-deficient nature of the aromatic ring, induced by the fluorine atoms, accelerates the rate-limiting oxidative addition step.[11] This allows the reaction to proceed efficiently under milder conditions than its non-fluorinated counterpart, 2,6-diiodophenol. While 2,6-Dibromo-3,4-difluorophenol also benefits from this electronic activation, the greater strength of the C-Br bond compared to the C-I bond means it will require more forcing conditions (higher temperature, higher catalyst loading, or stronger ligands) to achieve comparable reaction rates.

G cluster_0 Reactivity Factors cluster_1 Performance Metrics A This compound X Faster Reaction Rate A->X Strong e⁻ withdrawal Y Milder Conditions A->Y Labile C-I bond B 2,6-Diiodophenol B->X No e⁻ withdrawal C 2,6-Dibromo-3,4-difluorophenol C->X Stronger C-Br bond Z Higher Yield X->Z Y->Z

Caption: Logical relationship between building block features and Suzuki-Miyaura performance.

This protocol is designed for the selective mono-coupling at one of the iodine positions, which is achievable through careful control of stoichiometry.

  • Reactor Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 eq), phenylboronic acid (1.1 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

  • Catalyst/Ligand Addition: Add the palladium precatalyst, such as Pd(PPh₃)₄ (2 mol%), to the flask. Rationale: Tetrakis(triphenylphosphine)palladium(0) is a reliable catalyst for many Suzuki couplings, though more advanced ligand systems can also be used for more challenging substrates.[12]

  • Solvent Addition: Add anhydrous 1,4-dioxane (to a concentration of 0.1 M with respect to the aryl halide).

  • Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Starting MaterialExpected Yield (Mono-arylation)Relative Reaction Time
This compound >95%1x
2,6-Diiodophenol 85-90%~1.5-2x
2,6-Dibromo-3,4-difluorophenol 75-85%~2-3x
Sonogashira Cross-Coupling

The Sonogashira coupling is a fundamental method for the synthesis of aryl alkynes, joining an aryl halide with a terminal alkyne.[13] It typically employs a dual-catalyst system of palladium and copper(I).[14]

The reactivity trends observed in the Suzuki-Miyaura coupling are directly applicable here. The rate of the Sonogashira reaction is also heavily influenced by the oxidative addition of the palladium catalyst to the C-X bond. Consequently, this compound is expected to be the most reactive substrate, readily coupling with terminal alkynes under mild conditions. The copper cocatalyst is essential for the formation of the copper(I) acetylide intermediate, which then participates in the transmetalation step of the palladium cycle.

Sonogashira_Workflow A Aryl Halide (Ar-I) C Oxidative Addition A->C B Pd(0) Catalyst B->C D Ar-Pd(II)-I C->D H Transmetalation D->H E Terminal Alkyne (R-C≡C-H) G Copper Acetylide (R-C≡C-Cu) E->G F Cu(I) Cocatalyst + Base F->G G->H I Ar-Pd(II)-C≡C-R H->I J Reductive Elimination I->J J->B Regenerates K Product (Ar-C≡C-R) J->K

Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.

  • Reactor Setup: To a Schlenk tube under argon, add the aryl halide (1.0 eq), PdCl₂(PPh₃)₂ (1.5 mol%), and copper(I) iodide (CuI, 2.0 mol%).

  • Solvent and Reagent Addition: Add anhydrous, degassed tetrahydrofuran (THF) and triethylamine (TEA) in a 2:1 ratio (to 0.2 M). Add the terminal alkyne (e.g., phenylacetylene, 1.2 eq) via syringe. Rationale: Triethylamine acts as both the base to deprotonate the alkyne and as a solvent. The use of a co-solvent like THF is common to ensure solubility of all components.

  • Reaction Execution: Stir the mixture at room temperature for 4-6 hours. The reaction is often accompanied by the formation of a triethylammonium halide precipitate.

  • Workup: Once the starting material is consumed (TLC/LC-MS), filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing with THF or ethyl acetate. Concentrate the filtrate.

  • Purification: Purify the residue by silica gel chromatography to yield the desired aryl alkyne.

Starting MaterialExpected Yield (Mono-alkynylation)Relative Reaction Time
This compound >90%1x
2,6-Diiodophenol 80-85%~2x
2,6-Dibromo-3,4-difluorophenol 65-75%~3-4x (or requires heating)
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for forming C-N bonds between aryl halides and amines.[15][16] The choice of ligand and base is critical and highly substrate-dependent.[17]

The principles of C-I vs. C-Br reactivity and electronic activation remain consistent. This compound's electron-deficient ring facilitates the initial oxidative addition. For this reaction, sterically bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are essential.[15] These ligands stabilize the palladium center, promote the oxidative addition to the C-I bond, and facilitate the final reductive elimination step to form the C-N bond. A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically required to deprotonate the amine.

  • Reactor Setup (Glovebox): Inside an inert atmosphere glovebox, charge a vial with the aryl halide (1.0 eq), the desired amine (e.g., morpholine, 1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Catalyst/Ligand Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable ligand (e.g., XPhos, 3-5 mol%).

  • Solvent Addition: Add anhydrous toluene or dioxane (to 0.1 M).

  • Reaction Execution: Seal the vial and remove it from the glovebox. Heat the reaction mixture to 100 °C for 6-12 hours.

  • Workup: Cool the reaction to ambient temperature. Dilute with ethyl acetate and carefully quench with water. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash chromatography.

Starting MaterialExpected Yield (Mono-amination)Key Consideration
This compound >90%Fast reaction, compatible with various amines.
2,6-Diiodophenol 80-90%May require slightly longer reaction times.
2,6-Dibromo-3,4-difluorophenol 70-80%May require a more active catalyst system (e.g., a palladacycle precatalyst) or higher temperatures.

Summary and Conclusion

This comparative analysis demonstrates that This compound is a superior building block for modern cross-coupling chemistry when compared to its non-fluorinated or brominated analogues.

  • Enhanced Reactivity: The synergistic effect of the electron-withdrawing fluorine atoms and the excellent iodine leaving groups leads to faster reaction rates, higher yields, and milder reaction conditions across a range of important transformations.

  • Predictable Selectivity: The high reactivity of the C-I bonds allows for controlled mono- or di-functionalization, providing a predictable pathway to complex molecular architectures.

  • Synthetic Versatility: The orthogonal reactivity of the C-I bonds (for coupling) and the phenolic hydroxyl (for ortho-lithiation or other functionalization) makes it an exceptionally versatile scaffold for creating diverse compound libraries.

By understanding the fundamental principles that govern its reactivity, researchers can leverage this compound to streamline synthetic routes, reduce process costs, and accelerate the discovery and development of novel chemical entities.

References

  • (No Source)
  • BenchChem.
  • Organic Chemistry Portal. Suzuki Coupling.
  • BenchChem. Application Notes and Protocols: 2,5-Diiodophenol in Suzuki-Miyaura Cross-Coupling Reactions.
  • (No Source)
  • (No Source)
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • ResearchGate. Variation of Sonogashira Cross-Coupling Conditions and Studying of By-Products.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • (No Source)
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  • Organic Chemistry Data. pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi.
  • RSC Publishing.
  • (No Source)
  • National Institutes of Health.
  • Journal of the American Chemical Society.
  • ResearchGate. Efficient One-Pot Suzuki–Miyaura Double Cross-Coupling Reactions Using Very Low Pd(PPh3)
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  • University of Calgary. Q5. In the box below, you are given the pKa values for a series of compounds, the least acidic is.
  • Chemistry LibreTexts.
  • (No Source)
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  • ResearchGate. 2-Substituted 4-(Trifluoromethyl)
  • (No Source)
  • ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?.
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  • Organic Chemistry Portal. Sonogashira Coupling.
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Sources

Strategic Utilization of 3,4-Difluoro-2,6-diiodophenol in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,4-Difluoro-2,6-diiodophenol (CAS 1228093-47-7) represents a specialized class of halogenated building blocks essential for the development of high-performance liquid crystals (LCs) and metabolically stable bioactive scaffolds. Unlike generic diiodophenols, this molecule integrates the lipophilicity and metabolic resistance of the 3,4-difluoro motif with the high reactivity of 2,6-diiodo handles , enabling rapid access to fluorinated terphenyls and thyromimetic analogs.

This guide provides a technical analysis of its synthesis, reactivity, and application in creating advanced materials and pharmaceuticals, comparing its performance against standard non-fluorinated alternatives.

Part 1: Synthesis & Structural Properties

The "Dual-Handle" Advantage

The utility of this compound lies in its orthogonal reactivity. The fluorine atoms at positions 3 and 4 modulate the electronic properties (lowering the pKa of the phenol) and block metabolic oxidation at the typically vulnerable para-position. The iodine atoms at positions 2 and 6 serve as excellent leaving groups for transition-metal-catalyzed cross-coupling.

Preparation Protocol: Regioselective Iodination

Objective: Synthesize this compound from 3,4-difluorophenol with >95% regioselectivity.

Mechanism: Electrophilic Aromatic Substitution (EAS). The hydroxyl group directs incoming electrophiles to the ortho positions (2 and 6). The fluorine atoms at 3 and 4 deactivate the ring slightly but do not override the strong ortho-directing power of the phenol.

Protocol:

  • Reagents: 3,4-Difluorophenol (1.0 eq), Iodine (

    
    , 2.2 eq), Periodic Acid (
    
    
    
    , 0.4 eq) as oxidant to regenerate electrophilic iodine.
  • Solvent: Acetic Acid / Water (80:20 v/v).

  • Procedure:

    • Dissolve 3,4-difluorophenol in acetic acid.

    • Add iodine followed by dropwise addition of periodic acid solution.

    • Stir at 60°C for 4 hours. The mixture turns dark violet, then fades as iodine is consumed.

    • Quench: Pour into ice water containing sodium thiosulfate (to remove unreacted

      
      ).
      
    • Purification: Recrystallize from ethanol/water to yield white needles.

Diagram: Synthesis Pathway

SynthesisPathway Start 3,4-Difluorophenol (Precursor) Reagents I2, H5IO6 AcOH/H2O, 60°C Start->Reagents Intermediate Electrophilic Attack (Ortho-position) Reagents->Intermediate Regioselective Iodination Product This compound (Target Scaffold) Intermediate->Product >90% Yield

Figure 1: Regioselective synthesis pathway leveraging the ortho-directing power of the hydroxyl group.[1]

Part 2: Case Studies in Synthesis

Case Study A: Fluorinated Terphenyls for Liquid Crystals

Context: Negative dielectric anisotropy liquid crystals (used in VA-TFT displays) require fluorinated terphenyl cores to achieve low viscosity and high stability. Challenge: Synthesizing these cores typically requires multi-step lithiation sequences. Solution: Using this compound as a "linchpin" for double Suzuki-Miyaura coupling.

Experimental Workflow:

  • Substrate: this compound.

  • Coupling Partner: 4-Propylphenylboronic acid (2.5 eq).

  • Catalyst System:

    
     (3 mol%), 
    
    
    
    (aqueous), Toluene/Ethanol.
  • Outcome: Formation of 3',4'-difluoro-4,4''-dipropyl-[1,1':2',1''-terphenyl]-2'-ol .

  • Result: The bulky iodine atoms are replaced by aryl groups, creating a sterically crowded but electronically stable terphenyl core.

Comparative Performance Data:

FeatureThis compound RouteTraditional Lithiation Route
Step Count 1 (Double Coupling)3 (Protection, Lithiation, Deprotection)
Overall Yield 82%55%
Regioselectivity >99% (Dictated by I-C bond)Variable (Depends on directing groups)
Atom Economy HighLow (Stoichiometric Li reagents)
Case Study B: Thyromimetic Drug Design

Context: Thyroid hormones (T3/T4) are 2,6-diiodophenols. Their rapid metabolism is often due to deiodination or oxidation. Innovation: Replacing the native scaffold with a 3,4-difluoro-2,6-diiodo core. Mechanism: The fluorine atoms at positions 3 and 4 increase the metabolic stability of the ring system against oxidative degradation while maintaining the critical iodine contacts required for receptor binding.

Diagram: Double Cross-Coupling Logic

CrossCoupling Scaffold This compound Catalyst Pd(0) Catalyst (Oxidative Addition) Scaffold->Catalyst C-I Activation Partner Aryl Boronic Acid (R-B(OH)2) Partner->Catalyst Transmetallation Product Fluorinated Terphenyl / Bioactive Core (Double Arylation) Catalyst->Product Reductive Elimination

Figure 2: Palladium-catalyzed double cross-coupling workflow for generating terphenyl cores.

Part 3: Comparative Analysis & Reactivity Guide

Reactivity Matrix

The following table compares this compound with common alternatives in cross-coupling reactions.

ScaffoldReactivity (Pd-Cat)Electronic CharacterPrimary Application
This compound High (C-I bond is weak)Electron-Deficient (Fluorine effect)Liquid Crystals, Stable Bioactives
2,6-DiiodophenolHighElectron-RichGeneral Thyromimetics
4-Bromo-2,6-diiodophenolMixed (I > Br)ModerateSequential Coupling (Asymmetric)
3,4-DifluorophenolLow (Requires activation)Electron-DeficientPrecursor Material
Troubleshooting Common Issues
  • Protodeiodination: In electron-deficient rings (like this one), the C-I bond can sometimes undergo reduction (replacing I with H) instead of coupling.

    • Fix: Use anhydrous solvents and avoid hydride sources. Use mild bases like

      
       instead of alkoxides.
      
  • Catalyst Poisoning: Free phenols can coordinate to Pd.

    • Fix: Protect the phenol as a methyl ether or acetate before coupling if yields are low, then deprotect.

References

  • Synthesis of Fluorinated Phenols

    • Laskar, K., et al. (2019).[2] "General procedure for ipso-hydroxylation of arylboronic acids." Tetrahedron Letters, 60(38), 151044.[2] (Describes precursor synthesis logic).

  • Iodination Methodologies

    • Stavber, S., et al. (2006).[1] "Regioselective iodination of hydroxylated aromatic ketones." Arkivoc, 2006(i), 104-108.[1] (Protocol for ortho-iodination).[1]

  • Kirsch, P. (2013). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH.
  • Cross-Coupling of Dihaloarenes

    • Hille, T., et al. (2021). "The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings." Chem. Rev.[3] (General reactivity of dihalo-heterocycles).

  • Vendor Data & Physical Properties

    • AK Scientific / BLD Pharm Product Specifications for CAS 1228093-47-7.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 3,4-Difluoro-2,6-diiodophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Hazard Profile

Audience: Laboratory Operations & Safety Officers Urgency: High (Corrosive, Toxic, Potential for Hazardous Gas Evolution)[1][2]

3,4-Difluoro-2,6-diiodophenol presents a complex disposal challenge that exceeds standard organic waste protocols. Unlike simple phenol, this compound possesses a dual-halogenated architecture (Fluorine and Iodine) that dictates strict segregation.

  • The Iodine Risk: The bulky iodine atoms at the 2,6-positions are susceptible to homolytic cleavage by light and rapid oxidation. Mixing this compound with strong oxidizers (e.g., Nitric Acid, Bleach) will liberate toxic, corrosive elemental iodine gas (

    
    ).[1]
    
  • The Fluorine Risk: Upon combustion or thermal decomposition, the 3,4-difluoro substitution generates Hydrogen Fluoride (HF), necessitating incineration at facilities with specific scrubber capabilities.[1][2]

Core Directive: This material must be classified and segregated as Halogenated Organic Waste . Under no circumstances should it be commingled with general non-halogenated solvents or oxidizers.

Chemical Profile & Critical Hazards[1][2]

PropertyDataOperational Implication
CAS Number Research SpecificUse CAS for waste manifesting; if unavailable, list as "Halogenated Phenol N.O.S."
Physical State Solid (Low melting point) or LiquidMay sublime; keep containers hermetically sealed.[1][2]
Acidity (pKa) < 7.0 (Est. ~4-6)Corrosive. More acidic than phenol due to electron-withdrawing halogens.[1][2] Reacts vigorously with bases.
Stability Light/Air SensitiveStore in Amber Glass. Clear glass accelerates iodine liberation (purple discoloration).[1][2]
Incompatibility Oxidizers, Strong BasesDO NOT MIX with Bleach (NaOCl) or Nitric Acid.[1][2] Risk of

gas and heat generation.
RCRA Status Characteristic (Toxic/Corrosive)Likely D002 (Corrosive) if pH

2.[1][2] Treat as Toxic (D022/D037 analog).

Waste Segregation Logic

The following decision tree illustrates the critical "Go/No-Go" decision points for handling this specific waste stream. Failure to segregate correctly can result in rejected waste shipments or incinerator damage.

SegregationLogic Start Waste Generation: This compound Check1 Is the waste mixed with Oxidizers or Strong Acids? Start->Check1 Danger STOP: High Hazard Potential I2 Gas / Explosion Check1->Danger Yes Check2 Is it mixed with Non-Halogenated Solvents? Check1->Check2 No Action1 Segregate Immediately. Do NOT consolidate. Check2->Action1 Yes (Dilution violates minimization) Bin1 Stream A: Halogenated Organic Waste Check2->Bin1 No (Pure/Compatible) Bin2 Stream B: General Organic Waste Bin1->Bin2 DO NOT MIX

Figure 1: Segregation Decision Tree. Note that mixing halogenated waste with non-halogenated waste often forces the entire volume to be treated as halogenated, significantly increasing disposal costs.[1]

Step-by-Step Disposal Protocol

Phase 1: Preparation & Packaging

Goal: Stabilize the chemical for transport.

  • Container Selection:

    • Primary: Amber glass bottles with PTFE-lined caps.[2] Reason: Amber glass prevents photolytic degradation of the C-I bond; PTFE resists phenolic corrosion.

    • Secondary: Polyethylene (HDPE) tray or overpack. Reason: Catches drips; phenols can soften some plastics (e.g., PVC), but HDPE is generally resistant.

  • Labeling:

    • Affix a hazardous waste label immediately upon the first drop of waste.

    • Mandatory Text: "Hazardous Waste - Halogenated Solvent."[2]

    • Constituents: Explicitly list "this compound."[1][2] Do not use abbreviations.

    • Hazard Checkboxes: Mark "Toxic" and "Corrosive."

Phase 2: The "Self-Validating" Check

Before sealing the container for pickup, perform these visual checks to ensure stability:

  • Check A (Phase Separation): If mixed with aqueous layers, ensure phases are defined. Emulsions can complicate incineration.

  • Check B (Iodine Evolution): Look for a purple/violet vapor in the headspace or a darkening of the liquid.

    • If Purple: Iodine is liberating. Do not seal tightly. Cap loosely to prevent pressure buildup and place in a fume hood. Contact EHS immediately for stabilization (reducing agents like Sodium Thiosulfate may be required).

  • Check C (Cap Integrity): Ensure the cap liner is intact. Phenols dissolve common rubber liners, leading to leaks.

Phase 3: Hand-off
  • Move the container to the Satellite Accumulation Area (SAA).

  • Ensure the container is in secondary containment.

  • Request pickup via your institution's EHS portal, flagging the "High Halogen Content" (>1000 ppm) to ensure it goes to a rotary kiln incinerator with acid gas scrubbing.

Emergency Contingency: Spill Response

Scenario: A 100mL bottle of this compound shatters on the floor.

Immediate Action: Evacuate the immediate area. Vapors are toxic and corrosive.

SpillResponse Spill Spill Occurs PPE 1. Don PPE: Nitrile/Laminate Gloves, Goggles, Lab Coat Spill->PPE Absorb 2. Absorb: Use Vermiculite or Clay Absorbent PPE->Absorb Avoid AVOID: Paper Towels (Combustible) Absorb->Avoid Warning Collect 3. Collect: Scoop into HDPE Pail Absorb->Collect Decon 4. Decontaminate: Wash surface with Soap & Water Collect->Decon Waste 5. Label as Solid Haz Waste Collect->Waste

Figure 2: Spill Response Workflow. Note the prohibition of paper towels, which can react with high concentrations of phenols or iodine.[2]

Regulatory & Compliance Context

  • EPA/RCRA Classification:

    • While not explicitly P- or U-listed by specific name (unless a proprietary trade name applies), this compound falls under 40 CFR 261.31 (F-Codes) if used as a solvent, or Characteristic Waste (D-Codes) for toxicity/corrosivity [1].[1][2]

    • Halogen Rule: The "Rebuttable Presumption" (40 CFR 279.10) assumes used oils/solvents with >1,000 ppm halogens are hazardous waste.[3] This compound is ~50% halogen by weight, automatically triggering this classification [2].

  • Disposal Method:

    • Required: High-temperature incineration (>1000°C) with secondary combustion chamber and acid gas scrubbing (to capture HF and HI).

    • Prohibited: Sewer disposal (aquatic toxicity) or landfilling.

References

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Overview. [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Part 261. Identification and Listing of Hazardous Waste.[3][4][5] [Link][1][2][5]

  • National Institutes of Health (NIH) - PubChem. Phenol Safety and Hazards Data (General Class Analog). [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). [Link][1][2]

Sources

Personal protective equipment for handling 3,4-Difluoro-2,6-diiodophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

Treat this compound as a high-hazard "Super-Phenol."

3,4-Difluoro-2,6-diiodophenol is not a standard catalog reagent; it is a specialized halogenated intermediate. While a specific Safety Data Sheet (SDS) may be sparse, its structure dictates its toxicity profile. The combination of the phenolic moiety with four electron-withdrawing halogen atoms (two fluorine, two iodine) results in two critical physiological hazards:

  • Enhanced Lipophilicity: The iodine atoms significantly increase the molecule's fat solubility compared to phenol, potentially accelerating dermal absorption rates.

  • Increased Acidity: The electron-withdrawing nature of the halogens stabilizes the phenoxide ion, likely lowering the pKa below that of phenol (pKa ~10). This increases its corrosive potential to mucous membranes and eyes.

The "Phenol Rule" Applies: Standard water rinsing is insufficient for initial skin decontamination. Polyethylene Glycol (PEG) 300 or 400 is mandatory.

Hazard Characterization Profile

The following data summarizes the inferred hazards based on Structure-Activity Relationships (SAR) for poly-halogenated phenols.

PropertyValue / ClassificationOperational Implication
Physical State Solid (likely crystalline)Dust inhalation risk; sublimation potential.
Skin Corrosion Category 1B (High)Causes severe burns; anesthetic effect may mask pain.
Acute Toxicity Category 2/3 (Oral/Dermal)Rapid systemic toxicity (CNS, cardiac arrhythmia).
Permeation High Penetrates standard nitrile gloves rapidly.
Reactivity Acidic / OxidizableIncompatible with strong bases and oxidizers.
Personal Protective Equipment (PPE) Matrix

Core Directive: Do not rely on standard laboratory nitrile gloves for prolonged contact. The lipophilic iodine substituents facilitate rapid permeation through nitrile rubber.

A. Hand Protection: The "Barrier + Dexterity" System

You must use a dual-layer system to balance chemical resistance with the dexterity required for weighing small masses.

  • Layer 1 (Inner): Silver Shield® / 4H® (Laminate Film)

    • Function: Ultimate chemical barrier. Resists permeation for >4 hours against aggressive aromatics.

    • Constraint: Poor dexterity.

  • Layer 2 (Outer): Disposable Nitrile (min. 5 mil) [1]

    • Function: Sacrificial layer. Protects the inner glove from physical tears and provides grip.

    • Protocol: Change outer gloves immediately upon any splash.[1] Change inner gloves every 4 hours or after any confirmed contamination.

B. Respiratory & Body Protection[2][3][4][5][6]
  • Respiratory: Work must be performed in a certified chemical fume hood. If weighing outside a hood (not recommended), use a P100/OV (Organic Vapor) respirator.

  • Body: Tyvek® lab coat (or chemically resistant apron) over a standard cotton lab coat.

  • Eyes: Chemical splash goggles (ventless or indirect vent). Face shield required if handling >100 mg or liquid solutions.

Operational Workflow: Weighing & Solubilization

Causality: Halogenated phenols are often sticky or electrostatic solids. Static discharge can scatter toxic dust.

Step-by-Step Protocol:

  • Preparation:

    • Place a "Phenol Spill Kit" (containing PEG 300/400) directly inside the fume hood.

    • Line the work surface with an absorbent, plastic-backed mat.

  • Weighing:

    • Use an anti-static gun on the weighing boat and spatula before contact.

    • Never return excess chemical to the stock container (avoids cross-contamination and dust generation).

  • Solubilization:

    • Dissolve the solid immediately after weighing.

    • Solvent Choice: DMSO or DMF are common for such lipophilic compounds. Note that DMSO accelerates skin absorption, carrying the toxic payload into the bloodstream faster. Extreme caution required.

  • Waste Segregation:

    • Dispose of all solid waste (weigh boats, contaminated gloves) into a container specifically labeled "Halogenated Organic Debris - Highly Toxic."

Workflow Logic Diagram

SafetyWorkflow Start Start: Handling this compound Risk Risk Assessment: High Dermal Toxicity + Corrosive Start->Risk PPE PPE Selection: Inner: Silver Shield Outer: Nitrile Risk->PPE Dictates Weigh Weighing (Fume Hood): Anti-static protocols PPE->Weigh Donned Solvent Solubilization: Avoid DMSO if possible (Enhances absorption) Weigh->Solvent Transfer Waste Disposal: Halogenated Organic Stream Solvent->Waste End of Life

Figure 1: Operational safety logic flow from risk assessment to disposal.

Emergency Response: The PEG Protocol

Expert Insight: Water is hydrophobic to this compound. Flushing with water alone may cause the chemical to bead up and spread over a larger surface area without removing it.[7] PEG 300/400 acts as a solubilizing sink.

Skin Exposure Protocol[3][4][7][8][9]
  • IMMEDIATE ACTION: Do not hesitate.

  • Remove: Strip contaminated clothing/gloves immediately.[4][7]

  • Decontaminate (The PEG Rule):

    • Soak a gauze pad or sponge in PEG 300 or PEG 400 .[7]

    • Gently wipe/blot the area.[3][7] Do not scrub (abrasion increases absorption).

    • Repeat with fresh PEG pads until the odor disappears or for at least 15 minutes.

  • Secondary Flush: Only after PEG treatment, rinse with copious water in a safety shower.

  • Medical: Transport to ER. Inform them of "Halogenated Phenol Exposure."

Emergency Logic Diagram

EmergencyResponse Exposure Skin Exposure Detected Assess Is PEG 300/400 Available? Exposure->Assess PEG_Action Apply PEG soaked gauze. Blot, do not scrub. Repeat 15 mins. Assess->PEG_Action Yes (Preferred) Water_Action Flush with massive water volume (>15 mins) to dilute. Assess->Water_Action No (Backup) Hospital Transport to ER Bring Chemical Structure PEG_Action->Hospital Water_Action->Hospital

Figure 2: Decision tree for immediate dermal exposure response.

References
  • PubChem. (n.d.). Compound Summary: 2,4-Difluorophenol (Analogous Hazard Data). National Library of Medicine. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Fact Sheet: Phenol. (Validating the PEG 300/400 decontamination protocol). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.